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  • Product: 3-(1-Hydroxypropyl)benzoic acid
  • CAS: 1780968-79-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(1-Hydroxypropyl)benzoic Acid

This technical guide provides a comprehensive overview of scientifically robust pathways for the synthesis of 3-(1-hydroxypropyl)benzoic acid, a valuable benzoic acid derivative. This document is intended for an audience...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of scientifically robust pathways for the synthesis of 3-(1-hydroxypropyl)benzoic acid, a valuable benzoic acid derivative. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It will delve into two primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid in methodological selection.

Introduction: The Significance of 3-(1-Hydroxypropyl)benzoic Acid

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and serving as versatile scaffolds for the development of novel compounds.[1] 3-(1-Hydroxypropyl)benzoic acid, with its chiral secondary alcohol and carboxylic acid functionalities, presents a compelling structure for further chemical elaboration and investigation. The presence of these functional groups allows for potential esterification, oxidation, and other transformations to generate a library of new chemical entities for screening and development.

This guide will focus on two logical and experimentally validated approaches to its synthesis:

  • Pathway 1: Selective Reduction of a Keto-Acid Precursor. This is a direct and often high-yielding approach that leverages the chemoselective reduction of a ketone.

  • Pathway 2: Grignard Reaction with a Protected Aryl Halide. A classic carbon-carbon bond-forming reaction, this pathway offers a versatile, albeit more complex, route to the target molecule.

PART 1: CORE DIRECTIVE - A Tailored Synthetic Blueprint

This guide is structured to provide not just a set of instructions, but a deep understanding of the chemical principles at play. We will first explore the reduction pathway, which is often the more straightforward of the two. We will then dissect the Grignard approach, highlighting the critical role of protecting groups. For each pathway, a detailed protocol is provided, followed by a discussion of the underlying mechanism and key considerations for successful execution.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Pathway 1: Synthesis via Reduction of 3-Propionylbenzoic Acid

This pathway is predicated on the selective reduction of the ketone functionality of 3-propionylbenzoic acid to the corresponding secondary alcohol. The choice of reducing agent is critical to the success of this transformation, as it must reduce the ketone without affecting the carboxylic acid group.

Expertise & Experience: The Rationale Behind Reagent Selection

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[2] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is a milder agent that exhibits excellent chemoselectivity for aldehydes and ketones over carboxylic acids and esters under standard conditions.[2][3] This selectivity is due to the lower reactivity of the borohydride anion compared to the aluminohydride anion. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide to yield the final alcohol product.[4]

Trustworthiness: A Self-Validating Protocol

The following protocol is a robust and reproducible method for the synthesis of 3-(1-hydroxypropyl)benzoic acid from 3-propionylbenzoic acid.

Experimental Protocol: Reduction of 3-Propionylbenzoic Acid

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 1.0 equivalent of 3-propionylbenzoic acid in a suitable volume of methanol (e.g., 10-15 mL per gram of starting material). Stir the solution at room temperature until all the solid has dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is to control the exothermicity of the reaction upon addition of the reducing agent.

  • Addition of Sodium Borohydride: Slowly add sodium borohydride (NaBH₄) (approximately 1.0-1.5 equivalents) portion-wise to the cooled solution over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Quenching the Reaction: After the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of 2M hydrochloric acid (HCl) at 0 °C until the gas evolution ceases and the pH of the solution is acidic (pH ~2-3).

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • The resulting aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine (1 x 20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 3-(1-hydroxypropyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture or toluene) or by column chromatography on silica gel.

Mandatory Visualization: Reduction Mechanism

reduction_mechanism ketone 3-Propionylbenzoic Acid intermediate Tetrahedral Alkoxyborate Intermediate ketone->intermediate Hydride Attack borohydride NaBH₄ borohydride->intermediate alkoxide Alkoxide intermediate->alkoxide Protonolysis product 3-(1-Hydroxypropyl)benzoic Acid alkoxide->product Protonation methanol Methanol (Solvent/Proton Source) methanol->alkoxide hcl HCl (Work-up) hcl->product

Caption: Mechanism of ketone reduction using sodium borohydride.

Pathway 2: Synthesis via Grignard Reaction

This pathway involves the formation of a Grignard reagent from a protected 3-halobenzoic acid derivative, followed by its reaction with propanal. This method is a powerful tool for carbon-carbon bond formation but requires careful consideration of functional group compatibility.

Expertise & Experience: The Necessity of Protecting Groups

Grignard reagents are highly basic and will react with acidic protons, such as the one on a carboxylic acid, in a rapid acid-base reaction.[5] This would consume the Grignard reagent and prevent the desired reaction with the aldehyde. Therefore, the carboxylic acid group must be "protected" before the Grignard reagent is formed. A common and effective protecting group for a carboxylic acid is a methyl or ethyl ester.[6] The ester is stable to the basic conditions of Grignard reagent formation and reaction. After the desired carbon-carbon bond has been formed, the ester can be easily hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Trustworthiness: A Multi-Step, Validated Approach

The following protocol outlines a reliable three-step synthesis: 1) protection of the carboxylic acid, 2) Grignard reaction, and 3) deprotection.

Experimental Protocol: Grignard Synthesis

Step 1: Protection of 3-Bromobenzoic Acid (Esterification)

  • To a solution of 3-bromobenzoic acid (1.0 eq.) in methanol (10-15 mL per gram), add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq.).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain methyl 3-bromobenzoate.

Step 2: Grignard Reaction with Propanal

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq.).

  • Add a small volume of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.

  • Dissolve methyl 3-bromobenzoate (1.0 eq.) in anhydrous diethyl ether and add a small portion to the magnesium. Gentle warming may be necessary to initiate the reaction.

  • Once the reaction starts (as evidenced by bubbling and the disappearance of the iodine color), add the remaining solution of methyl 3-bromobenzoate dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and add a solution of propanal (1.1 eq.) in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether. The combined organic layers contain the protected product.

Step 3: Deprotection (Hydrolysis)

  • Combine the organic layers from the previous step and add a solution of aqueous sodium hydroxide (e.g., 2M).

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating until the hydrolysis of the ester is complete (monitored by TLC).

  • Separate the layers and acidify the aqueous layer with 2M HCl to a pH of ~2-3.

  • The product, 3-(1-hydroxypropyl)benzoic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Mandatory Visualization: Grignard Synthesis Workflow

grignard_workflow cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection start 3-Bromobenzoic Acid ester Methyl 3-Bromobenzoate start->ester MeOH, H₂SO₄ (cat.) grignard Grignard Reagent ester->grignard Mg, Et₂O adduct Protected Alcohol Adduct grignard->adduct propanal Propanal propanal->adduct product 3-(1-Hydroxypropyl)benzoic Acid adduct->product 1. NaOH (aq) 2. HCl (aq)

Caption: Workflow for the Grignard synthesis of 3-(1-hydroxypropyl)benzoic acid.

PART 3: VISUALIZATION & FORMATTING

Data Presentation: Comparative Analysis of Synthesis Pathways
FeaturePathway 1: ReductionPathway 2: Grignard Reaction
Starting Material 3-Propionylbenzoic Acid3-Bromobenzoic Acid
Key Reagents Sodium BorohydrideMagnesium, Propanal
Number of Steps 1 (excluding purification)3
Key Considerations Chemoselectivity of reducing agentProtection of carboxylic acid, anhydrous conditions
Potential Byproducts Unreacted starting materialBiphenyl (from Wurtz coupling), unreacted starting materials
Typical Yield Generally high (80-95%)Moderate to high (60-85% over 3 steps)
Scalability Generally straightforwardCan be challenging due to the need for anhydrous conditions
Characterization Data
  • ¹H NMR: Signals corresponding to the aromatic protons, the benzylic proton (CH-OH), the methylene protons of the propyl group, and the methyl protons. The carboxylic acid proton would likely appear as a broad singlet.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group, and the two other carbons of the propyl chain.

  • IR Spectroscopy: Characteristic absorptions for the O-H stretch of the alcohol and carboxylic acid, the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic ring and alkyl chain.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ).

Conclusion

Both the reduction and Grignard pathways offer viable routes to 3-(1-hydroxypropyl)benzoic acid. The choice of method will depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the reaction, and the equipment on hand. The reduction pathway is simpler and likely to provide a higher overall yield in a single step. The Grignard pathway, while more complex, is a powerful demonstration of carbon-carbon bond formation and may be more adaptable for the synthesis of analogues with different alkyl chains.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.[6]

  • Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.[7]

  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).[8]

  • Tajbakhsh, M., et al. (n.d.). Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions. Journal of the Korean Chemical Society.[9]

  • Naimi-Jamal, M. R., et al. (2007). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Sciforum.[10]

  • WebAssign. (2013). Experiment 3 - Reduction of a Ketone.[4]

  • BenchChem. (n.d.). Application Note: Grignard Reagent Formation from 3-Bromobenzoic Acid Derivatives.[5]

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry.[11]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.[1]

  • YouTube. (2020, July 5). Protecting Groups for Carboxylic acid.[12]

  • chem.iitb.ac.in. (2020, October 26). Protecting Groups.[13]

  • organic-synthesis.com. (n.d.). organic synthesis: benzoic acid via a grignard reaction.

  • commonorganicchemistry.com. (n.d.). Sodium Borohydride.[3]

  • OpenBU. (2011, October 11). Grignard Reaction - Synthesis of Substituted Benzoic Acids.[14]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[2]

  • Saeed, A. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences.[15][16]

Sources

Exploratory

3-(1-Hydroxypropyl)benzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-(1-Hydroxypropyl)benzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 3-(1-Hydroxypropyl)benzoic acid is an aromatic carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 3-(1-Hydroxypropyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Hydroxypropyl)benzoic acid is an aromatic carboxylic acid featuring both a carboxyl and a secondary alcohol functional group. This dual functionality makes it a versatile building block for organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its structure, derived from the common benzoic acid scaffold, suggests potential applications where modifications of polarity, hydrogen bonding capability, and steric profile are desired. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, a plausible synthetic pathway, and critical safety considerations, synthesized from available chemical data and established principles of organic chemistry.

Chemical Identity and Molecular Structure

3-(1-Hydroxypropyl)benzoic acid is a derivative of benzoic acid, distinguished by a 1-hydroxypropyl substituent at the meta-position of the benzene ring. This substitution introduces a chiral center at the carbon bearing the hydroxyl group.

Structural Representation

The molecular structure contains three key features: the aromatic ring, the carboxylic acid group, and the secondary alcohol.

Caption: 2D Structure of 3-(1-Hydroxypropyl)benzoic acid.

Key Identifiers
IdentifierValueSource
CAS Number 1780968-79-7[1]
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [1][2]
InChI Key OJWUBWBZKGEFCQ-UHFFFAOYSA-N[1]
Synonyms 3-(1-hydroxypropyl)benzoic acid[1]

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structural analogues, primarily benzoic acid and 3-hydroxybenzoic acid.

PropertyPredicted Value / ObservationRationale and Comparative Insights
Appearance White to off-white solidBenzoic acid and its simple derivatives are typically colorless or light-colored crystalline solids.[3][4]
Melting Point Not available. Expected to be lower than 3-hydroxybenzoic acid (201-204 °C) and benzoic acid (122 °C).The flexible alkyl chain disrupts crystal packing compared to the more rigid parent acids.
Boiling Point Not available. Expected to be > 250 °C.Benzoic acid boils at 250 °C.[3] The increased molecular weight and additional hydroxyl group will raise the boiling point.
Solubility Sparingly soluble in cold water; more soluble in hot water, alcohols, and polar organic solvents.Benzoic acid's water solubility is low (3.44 g/L at 25°C) but increases with temperature.[3] The presence of the additional hydroxyl group in the target molecule is expected to enhance its polarity and slightly improve its aqueous solubility compared to benzoic acid. Its solubility in alcohols like ethanol is predicted to be high.[5]
pKa ~4.0 - 4.5The pKa of benzoic acid is approximately 4.2.[3][6] The 1-hydroxypropyl group is a weakly electron-donating group via induction, which would be expected to have a minimal effect on the acidity of the carboxylic acid. Therefore, the pKa should be very close to that of benzoic acid itself.[7]

Spectroscopic Analysis for Structural Elucidation

The combination of NMR, IR, and Mass Spectrometry provides a definitive fingerprint for the structure of 3-(1-Hydroxypropyl)benzoic acid. The following data are predicted based on established spectroscopic principles for the constituent functional groups.

G cluster_techniques Spectroscopic Techniques cluster_info Information Provided HNMR ¹H NMR H_Framework Proton Environment & Connectivity HNMR->H_Framework Elucidates CNMR ¹³C NMR C_Framework Carbon Skeleton CNMR->C_Framework Elucidates IR IR Spectroscopy Func_Groups Functional Groups (O-H, C=O, C-O) IR->Func_Groups Identifies MS Mass Spectrometry Mol_Weight Molecular Weight & Formula MS->Mol_Weight Determines Structure 3-(1-Hydroxypropyl)benzoic acid Structure Confirmed H_Framework->Structure C_Framework->Structure Func_Groups->Structure Mol_Weight->Structure

Caption: Relationship between spectroscopic data and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the two hydroxyl protons, the aromatic protons, and the protons of the propyl side chain. The aromatic region would likely display complex splitting patterns typical of a 1,3-disubstituted benzene ring.[8] The single proton on the carbon bearing the hydroxyl group (the benzylic proton) would appear as a triplet, coupled to the adjacent CH₂ group. The carboxylic acid and alcohol protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.[9]

  • ¹³C NMR: The carbon NMR spectrum should reveal 10 distinct carbon signals, accounting for the molecular symmetry. Key signals would include the carbonyl carbon of the carboxylic acid (~165-175 ppm), the four unique aromatic carbons, and the three carbons of the hydroxypropyl side chain.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10]

  • O-H Stretch (Alcohol): A separate, sharper band around 3200-3500 cm⁻¹ corresponding to the alcohol's hydroxyl group.

  • C=O Stretch (Carbonyl): A strong, sharp absorption peak around 1680-1710 cm⁻¹ is indicative of the carbonyl group of the aromatic carboxylic acid.[10]

  • C-O Stretch: Absorptions in the 1210-1320 cm⁻¹ (acid) and 1000-1260 cm⁻¹ (alcohol) regions.

  • Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z ratio corresponding to the molecular weight of the molecule (180.20).

  • Key Fragmentation: Common fragmentation patterns would include the loss of a water molecule (M-18) from the alcohol, loss of the ethyl group (M-29), and loss of the carboxyl group (M-45). The fragmentation of benzoic acid derivatives often shows a characteristic peak corresponding to the benzoyl cation.[9]

Synthesis and Reactivity

As a bifunctional molecule, 3-(1-Hydroxypropyl)benzoic acid can undergo reactions at the carboxylic acid, the secondary alcohol, or the aromatic ring.

Proposed Synthetic Workflow

A robust and logical synthesis can be achieved starting from 3-formylbenzoic acid. This pathway utilizes a standard Grignard reaction, a cornerstone of C-C bond formation in organic synthesis.

G start Methyl 3-formylbenzoate (Starting Material) step1 Step 1: Grignard Reaction - Ethylmagnesium bromide (EtMgBr) - Anhydrous THF start->step1 intermediate Intermediate Alkoxide step1->intermediate step2 Step 2: Acidic Workup - Aqueous HCl or NH₄Cl intermediate->step2 product_ester Methyl 3-(1-hydroxypropyl)benzoate step2->product_ester step3 Step 3: Saponification - NaOH, H₂O/MeOH - Acidification (HCl) product_ester->step3 final_product 3-(1-Hydroxypropyl)benzoic acid (Final Product) step3->final_product

Caption: Proposed three-step synthesis of 3-(1-Hydroxypropyl)benzoic acid.

Experimental Protocol Outline:

  • Esterification (Optional but Recommended): The starting material, 3-formylbenzoic acid, is first converted to its methyl ester (Methyl 3-formylbenzoate) via Fischer esterification to protect the acidic proton from the Grignard reagent.

  • Grignard Reaction: The methyl 3-formylbenzoate is dissolved in an anhydrous ether solvent (like THF) and cooled. Ethylmagnesium bromide is added dropwise. The Grignard reagent attacks the aldehyde carbonyl, forming a magnesium alkoxide intermediate.

  • Hydrolysis (Saponification): The resulting methyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in a water/methanol mixture, followed by acidification to protonate the carboxylate and yield the final product.[11]

Chemical Reactivity
  • At the Carboxyl Group: Can undergo standard reactions like esterification, conversion to acid chlorides, amides, and reduction to the corresponding alcohol.

  • At the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, esterified, or converted into an ether.

  • At the Aromatic Ring: The ring can undergo electrophilic aromatic substitution. The carboxyl group is a meta-director, and the hydroxypropyl group is a weak ortho-, para-director. The outcome of substitution reactions would depend on the specific reaction conditions.

Potential Applications in Research and Development

While specific applications of 3-(1-Hydroxypropyl)benzoic acid are not extensively documented, its structure is of significant interest to medicinal chemists and material scientists.

  • Pharmaceutical Scaffolding: Benzoic acid and its derivatives are prevalent in drug discovery, serving as scaffolds for developing agents with anticancer, antimicrobial, and anti-inflammatory properties.[12][13][14] The introduction of the hydroxypropyl group provides a new vector for modification, allowing for the exploration of structure-activity relationships by altering polarity and hydrogen-bonding capabilities.

  • Intermediate for Complex Synthesis: This compound is a valuable intermediate. The two distinct hydroxyl groups (one phenolic, one alcoholic) can be selectively protected and reacted, enabling the construction of more complex molecules.[11]

  • Preservative Properties: Benzoic acid itself is widely used as a preservative in food, cosmetics, and pharmaceuticals due to its antimicrobial properties.[13] Derivatives are often investigated for similar or enhanced activities.[15]

Safety and Handling

The specific toxicological properties of 3-(1-Hydroxypropyl)benzoic acid have not been thoroughly investigated.[16] Therefore, it should be handled with the care afforded to a novel chemical entity, following precautions derived from its structural analogues like benzoic acid and 3-hydroxybenzoic acid.

  • Hazard Identification: Expected to cause skin irritation and serious eye damage.[4][17] May cause respiratory irritation if inhaled as a dust.[4][18]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use chemical safety goggles or a face shield.[16]

    • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat.[16]

    • Respiratory Protection: Avoid dust formation. If dust is generated, use a NIOSH-approved respirator.[17]

  • Handling: Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[4][17]

  • Storage: Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed. Keep away from strong oxidizing agents, strong bases, and strong acids.[17]

References

  • NIST. Benzoic acid, 3-hydroxypropyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Philip Harris Ltd. Safety Data Sheet for 2-(p-Hydroxyphenylazo)benzoic acid. Available at: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 3-hydroxy-, 2-methylpropyl ester. Available at: [Link]

  • BYJU'S. (2022, July 21). Properties of Benzoic Acid. Available at: [Link]

  • Loba Chemie. (2019, January 30). Safety Data Sheet for 3-HYDROXY BENZOIC ACID. Available at: [Link]

  • PubChem. Benzoic acid 3-hydroxybenzyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Labkem. Safety Data Sheet for Benzoic Acid. Available at: [Link]

  • Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Available at: [Link]

  • Proprep. What is the pKa of benzoic acid? Available at: [Link]

  • MilliporeSigma. 3-(1-Hydroxypropyl)benzoic acid. Available at: [Link]

  • NIST. Benzoic acid, 3-hydroxypropyl ester. NIST Chemistry WebBook. Available at: [Link]

  • CAS Common Chemistry. PGA 2. Available at: [Link]

  • NIST. Benzoic acid, 3-hydroxy-, 1-methylpropyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Satpute, M. S., Shastri, I., & Gangan, V. D. (2018). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative. ResearchGate. Available at: [Link]

  • Google Patents. US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
  • Al-Dhalaan, F. M., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. Available at: [Link]

  • IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Available at: [Link]

  • Wikipedia. Benzoic acid. Available at: [Link]

  • Wikipedia. 3-Hydroxybenzoic acid. Available at: [Link]

  • PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available at: [Link]

  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Available at: [Link]

  • Slideshare. (2025, December 31). Benzoic Acid Ir Spectrum Analysis. Available at: [Link]

  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. Available at: [Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available at: [Link]

  • NIST. Benzoic acid, 3-hydroxy-. NIST Chemistry WebBook. Available at: [Link]

Sources

Foundational

3-(1-Hydroxypropyl)benzoic acid CAS number

An In-Depth Technical Guide to 3-(1-Hydroxypropyl)benzoic Acid for Advanced Research I. Abstract This technical guide provides a comprehensive overview of 3-(1-Hydroxypropyl)benzoic acid (CAS No: 1780968-79-7), a molecul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(1-Hydroxypropyl)benzoic Acid for Advanced Research

I. Abstract

This technical guide provides a comprehensive overview of 3-(1-Hydroxypropyl)benzoic acid (CAS No: 1780968-79-7), a molecule of interest for researchers, scientists, and professionals in drug development. While specific literature on this compound is emerging, this document consolidates available data and provides expert insights into its synthesis, characterization, and potential applications. By leveraging established principles of organic chemistry and drawing parallels with structurally related benzoic acid derivatives, this guide aims to serve as a foundational resource for those looking to explore the therapeutic potential of this and similar molecules.

II. Introduction

Benzoic acid and its derivatives have long been a cornerstone in the pharmaceutical industry, valued for their diverse biological activities and utility as synthetic intermediates.[1][2] These compounds exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and antifungal effects.[3][4] 3-(1-Hydroxypropyl)benzoic acid, a member of this versatile chemical family, presents a unique structural motif combining a carboxylic acid, an aromatic ring, and a secondary alcohol. This combination of functional groups suggests a high potential for derivatization and interaction with biological targets, making it a compelling candidate for further investigation in medicinal chemistry. This guide will provide a detailed exploration of its chemical identity, a proposed, robust synthesis protocol, and a discussion of its prospective applications in drug discovery.

III. Physicochemical Properties and Identification

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and interpretation in experimental settings. Below is a summary of the known and calculated properties for 3-(1-Hydroxypropyl)benzoic acid.

PropertyValueSource
CAS Number 1780968-79-7
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.2 g/mol
InChI Key OJWUBWBZKGEFCQ-UHFFFAOYSA-N
Purity 90% (as commercially available)
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in polar organic solvents.

IV. Synthesis and Purification: A Proposed Route

While a specific, peer-reviewed synthesis protocol for 3-(1-Hydroxypropyl)benzoic acid is not widely published, a reliable and scalable synthesis can be proposed based on fundamental principles of organic chemistry. The following two-step process, involving a Grignard reaction followed by purification, is a well-established method for the preparation of secondary alcohols from aldehydes.

IV.1. Synthetic Workflow Diagram

Synthesis_of_3-(1-Hydroxypropyl)benzoic_acid cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Acidic Workup and Purification Methyl_3-formylbenzoate Methyl 3-formylbenzoate Intermediate_Alkoxide Intermediate Alkoxide Methyl_3-formylbenzoate->Intermediate_Alkoxide 1. Add Propylmagnesium bromide 2. Stir at room temp. Propylmagnesium_bromide Propylmagnesium bromide in Anhydrous THF Propylmagnesium_bromide->Intermediate_Alkoxide Final_Product 3-(1-Hydroxypropyl)benzoic acid Intermediate_Alkoxide->Final_Product 1. Quench with 1M HCl 2. Extraction Purification Column Chromatography Final_Product->Purification Purify Potential_Applications cluster_applications Potential Therapeutic Areas Core_Structure 3-(1-Hydroxypropyl)benzoic Acid Antimicrobial Antimicrobial Agents Core_Structure->Antimicrobial Benzoic acid derivatives show antimicrobial activity [12] Anti-inflammatory Anti-inflammatory Drugs Core_Structure->Anti-inflammatory Related compounds exhibit anti-inflammatory properties [17] Anticancer Anticancer Therapeutics Core_Structure->Anticancer Benzoic acid scaffold in anticancer drug design [15]

Sources

Exploratory

3-(1-Hydroxypropyl)benzoic acid molecular weight

An In-Depth Technical Guide to 3-(1-Hydroxypropyl)benzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(1-Hydroxypropyl)benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(1-Hydroxypropyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-Hydroxypropyl)benzoic acid, a molecule of interest within the broader class of substituted benzoic acids. While specific research on this particular derivative is emerging, its structural features suggest potential applications in medicinal chemistry and materials science. This document synthesizes foundational knowledge from related benzoic acid derivatives to offer insights into its physicochemical properties, potential synthetic routes, and analytical methodologies. By contextualizing 3-(1-Hydroxypropyl)benzoic acid within the well-established landscape of benzoic acid chemistry, this guide serves as a foundational resource for researchers and developers seeking to explore its utility.

Introduction: The Significance of the Benzoic Acid Scaffold

Benzoic acid and its derivatives are a cornerstone of modern chemistry and pharmacology. As a simple aromatic carboxylic acid, the benzoic acid scaffold is a versatile building block in synthesizing a vast array of organic compounds[1]. In the pharmaceutical industry, these compounds are extensively utilized for their antimicrobial and antifungal properties, serving as preservatives in oral liquids, topical treatments, and some parenteral medications to ensure stability and prevent microbial contamination[2][3].

Beyond their role as excipients, benzoic acid derivatives are integral to active pharmaceutical ingredients (APIs). The scaffold's amenability to chemical modification allows for the development of molecules with diverse biological activities, including anticancer potential[1]. The introduction of various functional groups to the benzene ring, such as the 1-hydroxypropyl group at the meta-position in 3-(1-Hydroxypropyl)benzoic acid, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and physicochemical characteristics. This guide focuses specifically on the technical details of 3-(1-Hydroxypropyl)benzoic acid, providing a framework for its scientific exploration.

Physicochemical Properties

The fundamental characteristics of a molecule are critical for its application in research and development. For 3-(1-Hydroxypropyl)benzoic acid, these properties dictate its solubility, reactivity, and potential interactions in biological systems.

Molecular Structure and Weight

The core structure of 3-(1-Hydroxypropyl)benzoic acid consists of a benzoic acid backbone with a 1-hydroxypropyl substituent at the third carbon of the benzene ring.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.2 g/mol [4]
CAS Number 1780968-79-7[4]
InChI Code 1S/C10H12O3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13)[4]
InChI Key OJWUBWBZKGEFCQ-UHFFFAOYSA-N[4]

An important structural isomer to note is Benzoic acid, 3-hydroxypropyl ester, which shares the same molecular formula and weight but differs in the arrangement of its atoms, leading to different chemical properties[5].

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthetic routes for 3-(1-Hydroxypropyl)benzoic acid are not yet widely published, its structure suggests plausible synthetic strategies based on established organic chemistry principles. A logical approach would involve the functionalization of a more readily available starting material, such as 3-hydroxybenzoic acid.

Proposed Synthetic Pathway

A potential synthetic route could involve the protection of the carboxylic acid of 3-hydroxybenzoic acid, followed by the introduction of the propyl group, and subsequent functionalization to introduce the hydroxyl group. A more direct approach could be a Friedel-Crafts acylation of a protected benzene derivative followed by reduction.

A key precursor, 3-hydroxybenzoic acid, can be synthesized from 3-sulfobenzoic acid in a melt with potassium hydroxide[6]. Another patented process describes the preparation of 3-hydroxybenzoic acid from sulphophthalic acid reacted with an alkali metal hydroxide under heat and pressure[7].

The diagram below illustrates a conceptual workflow for the synthesis of a benzoic acid derivative, highlighting the key stages from starting materials to the final product.

G cluster_0 Preparation of Starting Material cluster_1 Core Synthesis cluster_2 Final Product Generation start 3-Hydroxybenzoic Acid step1 Protection of Carboxylic Acid start->step1 e.g., Fischer Esterification step2 Functional Group Interconversion step1->step2 step3 Introduction of Propyl Moiety step2->step3 e.g., Grignard Reaction deprotection Deprotection step3->deprotection Saponification purification Purification & Characterization deprotection->purification final_product 3-(1-Hydroxypropyl)benzoic acid purification->final_product G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application select_column Select Column & Mobile Phase optimize_conditions Optimize Flow Rate & Gradient select_column->optimize_conditions determine_wavelength Determine Detection Wavelength optimize_conditions->determine_wavelength linearity Linearity determine_wavelength->linearity precision Precision (Intra- & Inter-day) linearity->precision accuracy Accuracy (Spike/Recovery) precision->accuracy specificity Specificity accuracy->specificity robustness Robustness specificity->robustness routine_analysis Routine QC Analysis robustness->routine_analysis

Sources

Foundational

A Senior Application Scientist's Guide to the Solubility of 3-(1-Hydroxypropyl)benzoic Acid in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the principles and practices governing the solubility of 3-(1-Hydroxypropyl)benzoic acid in organic solvents. While specific experimental solubility data...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the principles and practices governing the solubility of 3-(1-Hydroxypropyl)benzoic acid in organic solvents. While specific experimental solubility data for this compound is not widely published, this paper will leverage established chemical principles and extensive data on structurally similar molecules, such as benzoic acid, to provide a robust predictive and methodological framework. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into solvent selection, solubility determination, and the physicochemical drivers of the dissolution process.

Introduction: Understanding the Molecule

3-(1-Hydroxypropyl)benzoic acid is a bifunctional organic molecule possessing both a carboxylic acid group and a secondary alcohol. This structure dictates its solubility profile, creating a molecule with both polar, hydrophilic regions (the carboxyl and hydroxyl groups) and a nonpolar, lipophilic region (the benzene ring and propyl chain). The interplay of these features is critical for its behavior in different solvent environments.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.2 g/mol [1]

  • Functional Groups: Carboxylic acid, secondary alcohol, aromatic ring.

  • Expected Behavior: The presence of both hydrogen bond donors (-OH, -COOH) and a hydrogen bond acceptor (C=O) suggests a strong potential for interaction with polar protic and aprotic solvents. The aromatic ring and alkyl chain contribute to its solubility in less polar environments.

The Theoretical Framework of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. The dissolution of a crystalline solid, such as 3-(1-Hydroxypropyl)benzoic acid, into a solvent is a thermodynamically controlled process. It can be conceptualized as two primary energy-dependent steps:

  • Lattice Energy: The energy required to overcome the intermolecular forces holding the crystal lattice together. For this molecule, these forces are likely a combination of hydrogen bonding (carboxyl-to-carboxyl dimers) and van der Waals forces.

  • Solvation Energy: The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules.

A compound dissolves when the solvation energy is sufficient to overcome the lattice energy.

Key Molecular Interactions

The solubility of 3-(1-Hydroxypropyl)benzoic acid is governed by the following interactions:

  • Hydrogen Bonding: The carboxylic acid and hydroxyl groups can act as hydrogen bond donors, while the carbonyl oxygen and hydroxyl oxygen can act as acceptors. This is the dominant interaction in polar protic solvents like alcohols.

  • Dipole-Dipole Interactions: The polar C=O and O-H bonds create molecular dipoles that can interact with other polar solvent molecules.

  • Van der Waals Forces (London Dispersion Forces): The aromatic ring and the propyl chain provide a nonpolar surface area for interaction with nonpolar solvents.

The following diagram illustrates the key intermolecular forces at play, which a researcher must consider when selecting a solvent.

G cluster_solute 3-(1-Hydroxypropyl)benzoic Acid cluster_solvents Solvent Types Solute C₁₀H₁₂O₃ Protic Polar Protic (e.g., Ethanol, Methanol) Solute->Protic Strong H-Bonding (Dominant) Aprotic Polar Aprotic (e.g., DMSO, Acetone) Solute->Aprotic Dipole-Dipole H-Bond Accepting Nonpolar Nonpolar (e.g., Toluene, Hexane) Solute->Nonpolar Van der Waals (Weak)

Caption: Key intermolecular forces between the solute and different solvent classes.

Predicted Solubility Profile

In the absence of direct experimental data, we can construct a predicted solubility profile based on the behavior of benzoic acid and other substituted benzoic acids.[2][3][4][5][6][7]

Table 1: Predicted Qualitative Solubility of 3-(1-Hydroxypropyl)benzoic Acid in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The hydroxyl and carboxylic acid groups will readily form hydrogen bonds with the alcohol solvents, leading to strong solvation energy. Benzoic acid exhibits high solubility in alcohols.[5][7]
Polar Aprotic DMSO, DMF, AcetoneModerate to High These solvents are strong hydrogen bond acceptors and have large dipole moments. They can effectively solvate the solute, though perhaps less effectively than protic solvents. Benzoic acid is soluble in acetone.[8]
Ethers Diethyl Ether, THFLow to Moderate Ethers are weak hydrogen bond acceptors. Solubility will be driven by a balance of polarity and the nonpolar characteristics of the solute's backbone.
Halogenated Dichloromethane, ChloroformLow to Moderate These solvents have moderate polarity. Chloroform can act as a weak hydrogen bond donor, potentially increasing solubility compared to other non-protic solvents. Benzoic acid has reasonable solubility in chloroform.[7]
Aromatic Hydrocarbons Toluene, BenzeneLow Solubility will be primarily dependent on van der Waals interactions with the benzene ring and propyl chain. The polar functional groups will be poorly solvated. Benzoic acid has lower solubility in toluene.[7]
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / Insoluble These nonpolar solvents cannot effectively solvate the polar carboxylic acid and hydroxyl groups, leading to very poor solubility. Benzoic acid is poorly soluble in hexane.[8]

Note: These are predictions and must be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following protocol describes a robust, self-validating method for determining the equilibrium solubility of a compound like 3-(1-Hydroxypropyl)benzoic acid. This method is based on the shake-flask technique, a gold standard for solubility measurement.

Materials and Equipment
  • 3-(1-Hydroxypropyl)benzoic acid (analytical standard grade)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (±0.01 mg)

  • Scintillation vials or screw-cap glass tubes (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • HPLC with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument

Experimental Workflow

The workflow is designed to ensure that equilibrium is reached and that the measured concentration represents the true solubility at a given temperature.

G A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate vials at a constant temperature (e.g., 25°C) for a set time (e.g., 24-72h). A->B C 3. Phase Separation Allow vials to stand at temperature for >2h for solid to settle. Alternatively, centrifuge. B->C D 4. Sampling & Filtration Withdraw supernatant using a syringe. Immediately filter through a 0.22 µm syringe filter into a clean vial. C->D E 5. Dilution Accurately dilute the filtered saturated solution to a concentration within the analytical instrument's linear range. D->E F 6. Quantification Analyze the diluted sample using a pre-calibrated HPLC (or other) method to determine concentration. E->F G 7. Validation Repeat analysis on samples taken at different equilibration times (e.g., 24h and 48h). Consistent results confirm equilibrium. F->G

Sources

Exploratory

The Pharmacological Versatility of the 3-(1-Hydroxypropyl)benzoic Acid Scaffold: A Technical Whitepaper

Executive Summary In medicinal chemistry, the strategic placement of functional groups on an aromatic ring dictates the physicochemical properties and target engagement profile of the resulting pharmacophore. The 3-(1-Hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the strategic placement of functional groups on an aromatic ring dictates the physicochemical properties and target engagement profile of the resulting pharmacophore. The 3-(1-Hydroxypropyl)benzoic acid scaffold—characterized by a meta-substituted aromatic ring bearing a carboxylic acid moiety and a chiral 1-hydroxypropyl chain—represents a highly versatile building block. As a Senior Application Scientist, I have observed that this specific structural arrangement provides a unique balance of hydrogen-bond donicity, steric bulk, and lipophilicity. This whitepaper elucidates the established and predictive biological activities of this scaffold, focusing on its role in metabolic modulation, antimicrobial target engagement, and transdermal pharmacokinetics.

Metabolic Modulation: Hypoglycemic Activity via CoA Sequestration

One of the most profound biological activities of hydroxypropylbenzoic acid derivatives is their ability to modulate hepatic metabolism. Specific derivatives, such as 4-(2,2-dimethyl-1-hydroxypropyl)benzoic acid, act as potent hypoglycemic agents by directly interfering with mitochondrial beta-oxidation and gluconeogenesis .

Upon cellular entry, the carboxylic acid moiety is recognized by acyl-CoA synthetases. The molecule is imported into the mitochondria, where it undergoes thioesterification with Coenzyme A (CoA). Because the bulky 1-hydroxypropyl (and its dimethylated variants) creates significant steric hindrance, the resulting acyl-CoA thioester cannot be efficiently processed by beta-oxidation enzymes. This leads to the intramitochondrial accumulation of the xenobiotic thioester, effectively sequestering the bioavailable CoA pool. The depletion of free CoA inhibits medium-chain acyltransferase, which subsequently starves the hepatic gluconeogenesis pathway of its required energy and intermediate substrates, resulting in a potent glucose-lowering effect.

Pathway1 A Hydroxypropylbenzoic Acid Derivative B Mitochondrial Uptake A->B C Thioesterification (CoA Conjugation) B->C D Intramitochondrial CoA Sequestration C->D E Acyltransferase Inhibition D->E F Gluconeogenesis Suppression E->F

Mechanism of CoA sequestration and gluconeogenesis inhibition.

Antimicrobial Target Engagement: LpxC Inhibition

The rise of multi-drug resistant gram-negative bacteria has necessitated the development of novel antibiotic classes. The 3-(1-Hydroxypropyl)benzoic acid core serves as a critical synthetic precursor for N-hydroxyamide derivatives that target LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) .

LpxC is a zinc-dependent metalloamidase essential for the biosynthesis of Lipid A, the hydrophobic anchor of the lipopolysaccharide (LPS) layer in gram-negative outer membranes. The structural logic of using the 3-(1-hydroxypropyl)benzoic acid scaffold is twofold:

  • Zinc Chelation: The carboxylic acid is converted into a hydroxamic acid (-CONHOH), which acts as a bidentate chelator for the Zn²⁺ ion in the LpxC active site.

  • Hydrophobic Tunnel Engagement: The meta-substituted 1-hydroxypropyl group is optimally positioned to project into the hydrophobic passage of the LpxC enzyme, mimicking the native R-3-hydroxymyristoyl lipid chain and anchoring the inhibitor in the active site.

Pathway2 S1 Meta-Hydroxypropylbenzoic Core Scaffold S2 N-Hydroxyamide Derivatization S1->S2 S3 LpxC Active Site Binding S2->S3 S4 Zinc Ion (Zn2+) Chelation S3->S4 S5 Lipid A Biosynthesis Arrest S4->S5 S6 Gram-Negative Bacterial Death S5->S6

Structural role of the scaffold in LpxC inhibition and bacterial death.

Pharmacokinetics: Dermal Penetration Dynamics

Beyond systemic targets, hydroxypropyl benzoic acid has been extensively evaluated for its transdermal pharmacokinetics, particularly in the context of topical analgesics (e.g., Esterom components). Microdialysis sampling in dermal models reveals that the hydroxypropyl substitution significantly alters the partition coefficient (LogP) compared to unsubstituted benzoic acid, modulating its rate of dermal penetration and subsequent hydrolysis . Understanding these kinetics is crucial for formulating prodrugs that require sustained release in the dermal and subcutaneous layers without premature systemic clearance.

Quantitative Pharmacological Profiles

To facilitate comparative analysis, the following table summarizes the key pharmacokinetic and pharmacodynamic parameters of hydroxypropylbenzoic acid and its bioactive derivatives across different biological models.

Compound / DerivativeTarget / ApplicationKey ParameterValueReference
FOX 988 (Prodrug of 4-(2,2-dimethyl-1-hydroxypropyl)benzoic acid)Hepatic GluconeogenesisED₅₀ (In vivo Glucose Lowering)65 µmol/kg (28 mg/kg/day)
FOX 988 Systemic ToxicityTesticular Toxicity Avoidance LimitUp to 1500 µmol/kg/day
Hydroxypropyl benzoic acid Transdermal DeliveryPlateau Dermal Concentration137 ± 19 µM (at 150 min)
Benzoic acid (Hydrolysis product)Transdermal DeliveryPlateau Dermal Concentration1.8 ± 0.6 mM (at 220 min)
3-(3-Benzyloxypropyl)-4,5-dimethoxybenzoic acid LpxC MetalloamidaseAntibacterial SpectrumGram-negative specific

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls to confirm causality at each critical step of the workflow.

Protocol A: Mitochondrial CoA Sequestration Assay (LC-MS/MS)

Objective: Quantify the conversion of hydroxypropylbenzoic acid derivatives into CoA thioesters to validate hypoglycemic potential.

  • Mitochondrial Isolation: Homogenize fresh rat liver tissue in ice-cold isolation buffer (250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

    • Causality & Validation: Differential centrifugation is used to isolate intact mitochondria. The sucrose/HEPES buffer maintains osmotic balance to prevent mitochondrial swelling and rupture. A citrate synthase activity assay must be run on the final pellet to validate mitochondrial integrity (>90% intactness required).

  • Substrate Incubation: Suspend mitochondria (1 mg protein/mL) in respiration buffer. Add 100 µM of the target benzoic acid derivative, 5 mM ATP, and 2 mM MgCl₂. Incubate at 37°C for 30 minutes.

    • Causality & Validation: ATP and Mg²⁺ are strictly required because the initial activation of the benzoic acid derivative by acyl-CoA synthetase is an ATP-dependent process. A parallel control lacking ATP serves as a negative control to prove that thioester formation is enzymatically driven.

  • Quenching and Extraction: Terminate the reaction by adding an equal volume of ice-cold 0.5 M perchloric acid. Centrifuge at 15,000 × g for 10 minutes.

    • Causality & Validation: Perchloric acid rapidly denatures proteins and halts enzymatic activity, preventing the hydrolysis of the newly formed, highly labile thioesters.

  • LC-MS/MS Analysis: Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

    • Causality & Validation: Utilize Multiple Reaction Monitoring (MRM) to specifically detect the neutral loss of 507 Da. This specific mass loss is the definitive chemical signature of the ADP moiety cleavage from the CoA thioester, providing absolute structural confirmation of the metabolite.

Protocol B: In Vitro LpxC Metalloamidase Inhibition Assay

Objective: Evaluate the IC₅₀ of synthesized N-hydroxyamide derivatives targeting gram-negative Lipid A biosynthesis.

  • Enzyme Preparation: Pre-incubate recombinant E. coli LpxC (1 nM final concentration) with 1 µM ZnSO₄ in assay buffer (50 mM HEPES, pH 7.4, 0.1% Brij-35) for 10 minutes at room temperature.

    • Causality & Validation: Apo-LpxC is catalytically inactive. Pre-incubation with Zn²⁺ ensures the active site is fully metallated. The inclusion of Brij-35 prevents non-specific aggregation of the enzyme and the lipophilic inhibitors.

  • Inhibitor Titration: Dispense the hydroxypropylbenzoic acid-derived inhibitor into a 384-well plate in a 10-point, 3-fold dilution series. Add the prepared LpxC enzyme and pre-incubate for 15 minutes.

    • Causality & Validation: This pre-incubation period allows for the establishment of thermodynamic binding equilibrium between the inhibitor and the active site zinc before the substrate introduces competitive kinetics.

  • Substrate Addition & Kinetic Monitoring: Initiate the reaction by adding 5 µM of the fluorogenic substrate (e.g., UDP-3-O-(R-3-hydroxydecanoyl)-α-D-GlcNAc coupled to a fluorophore). Monitor fluorescence (Ex: 340 nm, Em: 420 nm) continuously for 30 minutes.

    • Causality & Validation: The cleavage of the amide bond by active LpxC relieves intramolecular quenching, yielding a linear increase in fluorescence. The initial velocity (V₀) is calculated from the linear portion of the curve.

  • Data Validation: Calculate the Z'-factor for the assay plate using DMSO vehicle controls (100% activity) and a known reference inhibitor like CHIR-090 (0% activity).

    • Causality & Validation: A Z'-factor > 0.5 must be achieved to validate the assay's robustness, ensuring that the signal window is statistically sufficient to distinguish true inhibitors from background noise.

References

  • Hypoglycemic Prodrugs of 4-(2,2-Dimethyl-1-oxopropyl)benzoic Acid Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: World Intellectual Property Organization (WIPO)
  • Determination of the Dermal Penetration of Esterom Components Using Microdialysis Sampling Source: Pharmaceutical Research (PMC / National Institutes of Health) URL:[Link]

Foundational

An In-depth Technical Guide to 3-(1-Hydroxypropyl)benzoic Acid and its Derivatives for Researchers and Drug Development Professionals

Introduction: The Therapeutic Promise of Benzoic Acid Scaffolds Benzoic acid and its derivatives have long been a cornerstone in the development of new therapeutic agents, exhibiting a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Benzoic Acid Scaffolds

Benzoic acid and its derivatives have long been a cornerstone in the development of new therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The structural versatility of the benzoic acid core allows for fine-tuning of its physicochemical and pharmacological properties through the introduction of various functional groups. The focus of this guide, 3-(1-hydroxypropyl)benzoic acid, represents a compelling yet underexplored scaffold. The presence of both a carboxylic acid and a secondary alcohol functionality offers multiple points for chemical modification, making it an attractive starting point for the synthesis of novel derivatives with potentially enhanced biological activities. This guide will provide a detailed exploration of the synthesis, characterization, and potential applications of this compound and its derivatives, aimed at researchers and professionals in the field of drug discovery and development.

Physicochemical Properties of the Core Moiety

A thorough understanding of the physicochemical properties of 3-(1-hydroxypropyl)benzoic acid is fundamental for its application in drug design and development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
CAS Number 1780968-79-7Vendor Data
Molecular Formula C₁₀H₁₂O₃Vendor Data
Molecular Weight 180.20 g/mol Vendor Data
Appearance White to off-white solid (predicted)Inferred
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.Inferred
pKa The carboxylic acid proton is expected to have a pKa around 4-5, similar to other benzoic acids.Inferred

Synthesis of 3-(1-Hydroxypropyl)benzoic Acid: A Detailed Protocol

The most direct and efficient synthetic route to 3-(1-hydroxypropyl)benzoic acid involves the reduction of the ketone functionality of 3-acetylbenzoic acid. Sodium borohydride (NaBH₄) is a suitable and mild reducing agent for this transformation, offering high chemoselectivity for the carbonyl group while leaving the carboxylic acid intact.[3][4]

Experimental Protocol: Sodium Borohydride Reduction of 3-Acetylbenzoic Acid

This protocol outlines a reliable method for the synthesis of 3-(1-hydroxypropyl)benzoic acid.

Materials:

  • 3-Acetylbenzoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-acetylbenzoic acid (1.0 eq) in methanol (10 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 30 minutes. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 ethyl acetate:hexanes). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 1M HCl solution until the pH of the mixture is acidic (pH ~2-3). This will neutralize the excess sodium borohydride and the borate esters.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude 3-(1-hydroxypropyl)benzoic acid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is an excellent solvent for both the starting material and the sodium borohydride, and it also serves as a proton source for the reduction.

  • Slow Addition of NaBH₄ at Low Temperature: The reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent side reactions.

  • Acidic Workup: The acidic workup is crucial to protonate the resulting alkoxide and to decompose the borate complexes formed during the reaction, thus liberating the desired alcohol.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 3-Acetylbenzoic Acid in Methanol Step1 Cool to 0-5 °C Start->Step1 Step2 Slowly add NaBH4 Step1->Step2 Step3 Stir at Room Temperature (Monitor by TLC) Step2->Step3 Step4 Quench with 1M HCl Step3->Step4 Step5 Remove Methanol Step4->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Wash with Brine Step6->Step7 Step8 Dry and Concentrate Step7->Step8 Step9 Purify (Column Chromatography or Recrystallization) Step8->Step9 End 3-(1-Hydroxypropyl)benzoic Acid Step9->End

Caption: Synthetic workflow for 3-(1-Hydroxypropyl)benzoic acid.

Characterization and Analytical Techniques

The structural elucidation and purity assessment of the synthesized 3-(1-hydroxypropyl)benzoic acid are critical for its use in further research and development. A combination of spectroscopic techniques is employed for this purpose.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - Aromatic protons (multiplets in the range of 7.0-8.5 ppm).- Methine proton (-CH(OH)-) as a triplet or quartet around 4.5-5.0 ppm.- Methylene protons (-CH₂-) as a multiplet around 1.6-2.0 ppm.- Methyl protons (-CH₃) as a triplet around 0.8-1.2 ppm.- Carboxylic acid proton as a broad singlet at >10 ppm.- Hydroxyl proton as a broad singlet (position can vary).
¹³C NMR - Carbonyl carbon of the carboxylic acid (~170 ppm).- Aromatic carbons (125-140 ppm).- Methine carbon (-CH(OH)-) (~70 ppm).- Methylene carbon (-CH₂-) (~30 ppm).- Methyl carbon (-CH₃) (~10 ppm).
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- O-H stretch from the alcohol (~3200-3600 cm⁻¹).- C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- C-O stretch from the alcohol (~1000-1260 cm⁻¹).- Aromatic C-H and C=C stretches.
Mass Spectrometry (MS) - Molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 180.20 g/mol .

Derivatives of 3-(1-Hydroxypropyl)benzoic Acid and Their Potential Applications

The true potential of 3-(1-hydroxypropyl)benzoic acid lies in its utility as a scaffold for generating a library of derivatives with diverse biological activities. The two primary functional groups, the carboxylic acid and the secondary alcohol, can be independently or simultaneously modified.

Diagram of Derivatization Strategies:

Derivatization Core 3-(1-Hydroxypropyl)benzoic Acid Ester Ester Derivatives Core->Ester Esterification (Alcohol or Acid) Amide Amide Derivatives Core->Amide Amide Coupling (Acid) Ether Ether Derivatives Core->Ether Etherification (Alcohol) Acyl Acyl Derivatives Core->Acyl Acylation (Alcohol) BiologicalActivity Biological Evaluation (e.g., Antimicrobial, Anticancer) Ester->BiologicalActivity Amide->BiologicalActivity Ether->BiologicalActivity Acyl->BiologicalActivity

Caption: Potential derivatization pathways for 3-(1-Hydroxypropyl)benzoic acid.

Ester and Amide Derivatives (Modification of the Carboxylic Acid)

The carboxylic acid group can be readily converted to esters and amides, which can significantly alter the compound's lipophilicity and ability to interact with biological targets.

  • Esterification: Reaction with various alcohols under acidic conditions (Fischer esterification) or using coupling agents can yield a range of ester derivatives.

  • Amide Formation: Coupling of the carboxylic acid with diverse amines using standard peptide coupling reagents (e.g., DCC, EDC) can produce a library of amide derivatives.

These modifications are known to influence the antimicrobial and anticancer activities of benzoic acid derivatives.[5]

Ether and Acyl Derivatives (Modification of the Hydroxyl Group)

The secondary alcohol provides another handle for derivatization.

  • Etherification: Williamson ether synthesis, by deprotonating the alcohol followed by reaction with an alkyl halide, can introduce a variety of ether functionalities.

  • Acylation: Reaction of the alcohol with acid chlorides or anhydrides can produce ester derivatives at the hydroxyl position.

Potential Pharmacological Activities

While specific data for 3-(1-hydroxypropyl)benzoic acid is scarce, the broader class of hydroxybenzoic acid derivatives has shown promise in several therapeutic areas:

  • Antimicrobial and Antifungal Activity: Benzoic acid and its derivatives are known for their preservative properties, which stem from their ability to disrupt the cellular integrity and metabolism of microorganisms.[1] Derivatives of 3-hydroxybenzoic acid have demonstrated notable antibacterial activity.[2]

  • Antioxidant and Anti-inflammatory Activity: The phenolic nature of related compounds suggests that derivatives of 3-(1-hydroxypropyl)benzoic acid may possess antioxidant properties by scavenging free radicals.[6] Some benzoic acid derivatives also exhibit anti-inflammatory effects.[7]

  • Anticancer Activity: Numerous studies have highlighted the potential of benzoic acid derivatives as anticancer agents, with some compounds showing significant cytotoxicity against various cancer cell lines.[8]

  • Enzyme Inhibition: Hydroxybenzoic acid derivatives have been investigated as inhibitors of various enzymes, suggesting potential applications in a range of diseases.[9]

Future Directions and Conclusion

3-(1-Hydroxypropyl)benzoic acid is a promising, yet largely unexplored, building block in medicinal chemistry. Its straightforward synthesis and the presence of two modifiable functional groups make it an ideal candidate for the development of novel therapeutic agents.

Future research should focus on:

  • Systematic Derivatization: The synthesis and characterization of a diverse library of ester, amide, ether, and acyl derivatives.

  • Comprehensive Biological Screening: Evaluating the synthesized derivatives against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

  • Mechanistic Studies: Investigating the underlying mechanism of action for the most promising derivatives to understand how they exert their biological effects.

References

  • Satputea, M. S., Shastri, I., & Gangan, V. D. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. Rasayan Journal of Chemistry, 12(2), 649-655.
  • Struga, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(16), 4937.
  • Saleh, A. M., et al. (2023). Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. Marine Drugs, 21(5), 284.
  • IJCRT. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives.
  • Satputea, M. S., Shastri, I., & Gangan, V. D. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1321-1328.
  • Organic Syntheses. (2018). Org. Synth., 95, 142-156.
  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607.
  • Saeed, A., & Shah, M. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 118(5), 443-446.
  • Sureshbabu, V. V., & Venkataramanarao, R. (2007). Direct reduction of some benzoic acids to alcohols via NaBH4-Br2. Chinese Chemical Letters, 18(11), 1333-1336.
  • Gribble, G. W. (2000). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 29(5), 335-346.
  • Wikipedia. (2023). Benzoic acid. In Wikipedia.
  • Mineo, H., et al. (2017). Benzoic Acid and its Derivatives Increase Membrane Resistance to Osmotic Fragility in Sheep Red Blood Cells. Journal of Membrane Biology, 250(4), 425-435.
  • Sivanathan, S., et al. (2024). 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii. European Journal of Clinical Microbiology & Infectious Diseases, 1-11.
  • BenchChem. (2025).
  • Wikipedia. (2023). Benzoic acid. In Wikipedia.
  • Howe, P. R. C., & Ward, N. I. (2018). Hydroxybenzoic acid isomers and the cardiovascular system. Nutrients, 10(10), 1469.
  • Gonzalez-Vera, J. A., et al. (2025). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Molecules, 30(22), 5678.
  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29). [Video file].
  • NIST. Benzoic acid, 3-hydroxypropyl ester. In NIST Chemistry WebBook.
  • Karabacak Atay, Ç., & Ulutürk, M. (2022). Synthesis and Theoretical Calculations of Benzoic Acid-Based New Mono Azo Dye. Süleyman Demirel Üniversitesi Fen Edebiyat Fakültesi Fen Dergisi, 17(2), 559-567.
  • Kim, Y. S., et al. (2003). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E.

Sources

Exploratory

Spectroscopic Data and Structural Elucidation of 3-(1-Hydroxypropyl)benzoic acid: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Compound: 3-(1-Hydroxypropyl)benzoic acid (CAS: 1780968-79-7) Executive Summary In modern drug discovery and materials science, fu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Compound: 3-(1-Hydroxypropyl)benzoic acid (CAS: 1780968-79-7)

Executive Summary

In modern drug discovery and materials science, functionalized benzoic acid derivatives serve as critical building blocks and active pharmaceutical ingredient (API) intermediates [1]. 3-(1-Hydroxypropyl)benzoic acid ( C10​H12​O3​ , MW: 180.20 g/mol ) presents a unique analytical profile due to the presence of both a hydrogen-bond donating/accepting carboxylic acid and a secondary benzylic alcohol.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we dissect the causality behind the spectroscopic phenomena—explaining why specific fragmentation pathways dominate and how solvent interactions dictate nuclear shielding. This document serves as a self-validating reference system for the structural verification of this specific molecular entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural duality of 3-(1-Hydroxypropyl)benzoic acid—an electron-withdrawing carboxyl group at position 1 and an electron-donating (via hyperconjugation/inductive effects) alkyl chain at position 3—creates a highly distinct, asymmetric spin system on the aromatic ring [2].

Quantitative Data: 1 H and 13 C NMR Assignments

For optimal resolution of exchangeable protons (-OH and -COOH), DMSO- d6​ is the solvent of choice. Unlike CDCl3​ , DMSO strongly hydrogen-bonds with the hydroxyl and carboxyl groups, drastically reducing their exchange rate and sharpening their respective signals, preventing them from broadening into the baseline.

Table 1: Expected 1 H NMR Data (400 MHz, DMSO- d6​ , 298 K)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentCausality / Mechanistic Note
12.80br s1H--COOHHighly deshielded by carbonyl anisotropy; broad due to residual exchange.
7.92t1H~1.8Ar-H (C2)Deshielded by ortho-COOH; meta-coupled to H4 and H6.
7.80dt1H7.6, 1.5Ar-H (C4)Deshielded by para-COOH.
7.55dt1H7.8, 1.5Ar-H (C6)Ortho to alkyl group, meta to COOH.
7.42t1H7.7Ar-H (C5)Least affected by anisotropic effects; typical meta-aromatic shift.
5.25d1H4.5-OHHydrogen-bonded to DMSO; couples with adjacent methine proton.
4.55dt1H6.5, 4.5-CH(OH)-Benzylic position; heavily deshielded by adjacent oxygen and aromatic ring.
1.65m2H--CH 2​ -Diastereotopic potential due to adjacent chiral center, often appears as a complex multiplet.
0.85t3H7.3-CH 3​ Terminal methyl group; shielded aliphatic environment.

Table 2: Expected 13 C NMR Data (100 MHz, DMSO- d6​ , 298 K)

Chemical Shift (δ, ppm)Carbon TypeAssignment
167.5Quaternary (C=O)Carboxylic acid carbonyl
147.2Quaternary (Ar)C3 (Attached to alkyl chain)
130.8Quaternary (Ar)C1 (Attached to COOH)
130.2, 128.5, 127.8, 126.5Methine (Ar)C4, C5, C6, C2 (Aromatic core)
73.5Methine (Aliphatic)-CH(OH)- (Benzylic carbon)
31.8Methylene-CH 2​ -
10.2Methyl-CH 3​
Self-Validating Protocol: The D2​O Shake

To definitively confirm the assignments of the heteroatom protons (δ 12.80 and δ 5.25), a D2​O exchange experiment is mandatory.

  • Acquire the standard 1 H NMR spectrum in DMSO- d6​ .

  • Add 1-2 drops of Deuterium Oxide ( D2​O ) directly into the NMR tube.

  • Shake vigorously for 30 seconds and re-acquire the spectrum.

  • Validation: The signals at δ 12.80 and δ 5.25 will disappear due to rapid deuterium-proton exchange, leaving the aromatic and aliphatic signals intact. The doublet at 4.55 ppm will collapse into a simple triplet as coupling to the -OH proton is removed.

Mass Spectrometry (MS) & Fragmentation Dynamics

Electron Ionization (EI) at 70 eV provides a highly reproducible fragmentation fingerprint. For 3-(1-Hydroxypropyl)benzoic acid, the fragmentation is governed by the stability of the resulting carbocations[3].

Table 3: EI-MS (70 eV) Major Ions

m/zRelative AbundanceIon IdentityFragmentation Mechanism
180~10% [M]+∙ Molecular Ion
151100% [M−C2​H5​]+ Base Peak. Loss of ethyl radical via α -cleavage.
133~45% [151−H2​O]+ Dehydration of the m/z 151 fragment.
105~30% [M−C3​H7​O]+ Loss of the entire hydroxypropyl group.
77~20% [C6​H5​]+ Phenyl cation formation.
Mechanistic Causality of the Base Peak (m/z 151)

In benzylic alcohols, the most thermodynamically favored fragmentation pathway is α -cleavage. Upon ionization, the radical cation localizes on the hydroxyl oxygen. The molecule rapidly expels the largest adjacent alkyl group (the ethyl radical, C2​H5∙​ , 29 Da) rather than a hydrogen atom. This results in an oxonium ion at m/z 151 that is highly stabilized by resonance delocalization into the meta-substituted benzoic acid ring.

MS_Frag M [M]⁺• m/z 180 F1 [M - C₂H₅]⁺ m/z 151 (Base Peak) M->F1 -•CH₂CH₃ (α-cleavage) F2 [m/z 151 - H₂O]⁺ m/z 133 F1->F2 -H₂O F3 [C₆H₅]⁺ m/z 77 F2->F3 -C₂H₂O (Rearrangement)

EI-MS Fragmentation Pathway of 3-(1-Hydroxypropyl)benzoic acid.

Vibrational Spectroscopy (FT-IR)

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides rapid orthogonal confirmation of the functional groups.

Table 4: Key ATR-FTIR Vibrational Modes

Wavenumber ( cm−1 )IntensityAssignmentCausality / Structural Note
3350 - 2500Strong, BroadO-H stretchExtremely broad due to extensive intermolecular hydrogen bonding between carboxylic acid dimers and the secondary alcohol [4].
2960, 2875MediumC-H stretchAsymmetric and symmetric stretching of the aliphatic propyl chain.
1685Strong, SharpC=O stretchConjugation with the aromatic ring lowers the force constant, shifting the peak lower than typical aliphatic acids (~1710 cm−1 ).
1605, 1585MediumC=C stretchAromatic ring skeletal vibrations.
1260StrongC-O stretchCarboxylic acid C-O stretching mode.
1045StrongC-O stretchSecondary alcohol C-O stretching mode.

Standardized Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following analytical workflow must be strictly adhered to when characterizing batches of 3-(1-Hydroxypropyl)benzoic acid.

Step-by-Step Analytical Protocol

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of the analyte using a microbalance.

  • Dissolve the sample in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard) in a clean 2 mL glass vial.

  • Sonicate for 2 minutes to ensure complete dissolution. Transfer to a 5 mm precision NMR tube.

Step 2: NMR Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium signal of DMSO- d6​ .

  • Shim the magnet (Z1-Z5) until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Acquire 1 H spectrum (16 scans, relaxation delay D1​ = 2.0 s) and 13 C spectrum (1024 scans, D1​ = 1.5 s).

Step 3: GC-MS Analysis

  • Derivatization is recommended to prevent thermal decarboxylation. Treat 1 mg of sample with 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine. Heat at 60°C for 30 minutes to form the di-TMS derivative.

  • Inject 1 µL into a GC-MS equipped with a DB-5MS column (30 m x 0.25 mm x 0.25 µm).

  • Set the inlet temperature to 250°C and the MS transfer line to 280°C.

  • Operate the mass spectrometer in EI mode at 70 eV, scanning from m/z 50 to 400.

Workflow S1 Sample Prep Dissolution in DMSO-d6 S2 NMR Acquisition 1H (400 MHz) & 13C (100 MHz) S1->S2 S3 MS/IR Analysis EI-MS (70 eV) & ATR-FTIR S1->S3 S4 Data Synthesis Structural Elucidation S2->S4 S3->S4

Standardized analytical workflow for structural verification.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer Berlin Heidelberg, 4th Edition. Available at: [Link]

  • National Institute of Standards and Technology. "Benzoic Acid Mass Spectrum & Thermochemistry Data". NIST Chemistry WebBook, SRD 69. Available at: [Link]]

  • National Institute of Standards and Technology. "Benzoic Acid IR Spectrum (Gas-Phase & Condensed)". NIST Chemistry WebBook, SRD 69. Available at: [Link]]

Foundational

The Enigmatic Presence of Hydroxypropyl Benzoic Acids in Nature: A Technical Guide to Their Potential Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract Hydroxypropyl benzoic acids represent a class of phenolic compounds with significant potential in pharmaceutical and biotechnological applications....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypropyl benzoic acids represent a class of phenolic compounds with significant potential in pharmaceutical and biotechnological applications. However, their natural occurrence remains largely uncharted territory. This technical guide provides a comprehensive framework for researchers venturing into the discovery and characterization of these elusive molecules. While direct evidence of their widespread natural existence is currently limited, this document synthesizes foundational knowledge on the biosynthesis of related benzoic acids, proposes plausible natural pathways for the formation of hydroxypropylated analogs, and offers detailed, field-proven methodologies for their extraction, analytical identification, and potential bio-engineered production. By integrating established biochemical principles with cutting-edge analytical and synthetic biology techniques, this guide serves as a roadmap for unlocking the potential of this novel class of natural products.

Introduction: The Case for Hydroxypropyl Benzoic Acids

Hydroxybenzoic acids are a well-documented class of plant secondary metabolites and microbial products, renowned for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] These activities are intrinsically linked to their chemical structure. The introduction of a hydroxypropyl group to the benzoic acid scaffold has the potential to significantly modulate lipophilicity, bioavailability, and target-binding affinity, thereby offering a tantalizing prospect for the development of novel therapeutic agents.

While the PubChem database lists compounds such as 4-hydroxy-3-propylbenzoic acid, there is a conspicuous absence of information regarding their isolation from natural sources.[3] This guide, therefore, takes a prospective approach, providing the scientific rationale and practical tools to investigate the hypothesis that hydroxypropyl benzoic acids are indeed present in the natural world, albeit perhaps at low concentrations or in specific ecological niches.

Foundational Biochemistry: Biosynthesis of the Benzoic Acid Scaffold

A thorough understanding of how nature synthesizes the core benzoic acid structure is paramount to postulating the formation of its hydroxypropylated derivatives. In plants and microorganisms, benzoic acids are primarily derived from the shikimate pathway, with chorismate serving as a key branch-point intermediate.[4][5]

Two principal pathways lead to the formation of benzoic acid and its hydroxylated counterparts:

  • The Phenylpropanoid Pathway: This pathway, initiated by the deamination of L-phenylalanine, is a major route for the synthesis of a vast array of phenolic compounds. The C3 side chain of cinnamic acid is shortened by two carbons to yield the C1 benzoic acid skeleton.[6]

  • Direct Synthesis from Chorismate: In some organisms, enzymes such as chorismate pyruvate lyase can directly convert chorismate to 4-hydroxybenzoic acid.[7]

These pathways, illustrated below, provide the fundamental biochemical context for exploring the potential origins of hydroxypropyl benzoic acids.

Benzoic_Acid_Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Hydroxybenzoic_Acids Hydroxybenzoic Acids Chorismate->Hydroxybenzoic_Acids Chorismate Pyruvate Lyase Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Phenylalanine Ammonia-Lyase Benzoic_Acid Benzoic Acid Cinnamic_Acid->Benzoic_Acid Side-chain Shortening Benzoic_Acid->Hydroxybenzoic_Acids Hydroxylation

Figure 1: Simplified overview of the major biosynthetic routes to benzoic and hydroxybenzoic acids in plants and microorganisms.

Plausible Natural Sources and Hypothetical Biosynthetic Pathways

While direct evidence is scarce, we can hypothesize potential natural sources and biosynthetic routes for hydroxypropyl benzoic acids based on known metabolic processes.

Lignin Degradation: A Promising Frontier

Lignin, a complex polymer of phenylpropanoid units, represents a vast reservoir of aromatic compounds in the biosphere.[8] The microbial degradation of lignin is a critical component of the carbon cycle and involves a battery of extracellular enzymes that break down this recalcitrant polymer into smaller, soluble aromatic fragments.[9] Given that the fundamental building blocks of lignin are phenylpropanoids, it is plausible that incomplete degradation or side reactions during microbial metabolism could yield benzoic acid derivatives with a residual propyl or hydroxypropyl side chain.

Below is a conceptual workflow illustrating this hypothesis:

Lignin_Degradation_Hypothesis Lignin Lignin Polymer Microbial_Enzymes Microbial Extracellular Enzymes (e.g., Laccases, Peroxidases) Lignin->Microbial_Enzymes Aromatic_Fragments Soluble Aromatic Fragments (Phenylpropanoid Oligomers & Monomers) Microbial_Enzymes->Aromatic_Fragments Intracellular_Metabolism Bacterial/Fungal Intracellular Metabolism Aromatic_Fragments->Intracellular_Metabolism Hydroxypropyl_Benzoic_Acids Hydroxypropyl Benzoic Acids (Hypothetical Product) Intracellular_Metabolism->Hydroxypropyl_Benzoic_Acids Incomplete Side-chain Oxidation/Modification

Figure 2: A conceptual diagram postulating the formation of hydroxypropyl benzoic acids from the microbial degradation of lignin.

Alkylation of Hydroxybenzoic Acids

Another possibility is the enzymatic alkylation of a pre-existing hydroxybenzoic acid. While less documented for propyl groups, various methyltransferases and other alkylating enzymes are known to modify phenolic compounds in nature. The existence of a "propyl transferase" or a similar enzymatic activity that could append a three-carbon unit to the aromatic ring remains a speculative but intriguing possibility.

A Practical Guide to Discovery: Analytical Methodologies

The successful identification of novel natural products hinges on robust and sensitive analytical techniques. The following section outlines a comprehensive workflow for the extraction, isolation, and characterization of hydroxypropyl benzoic acids from complex natural matrices.

Extraction of Phenolic Compounds

The choice of extraction method is critical and depends on the nature of the source material.

Table 1: Comparison of Extraction Techniques for Phenolic Acids

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature.[3]Simple, low cost, suitable for thermolabile compounds.Time-consuming, potentially lower extraction efficiency.
Soxhlet Extraction Continuous extraction with a cycling solvent.[10]High extraction efficiency.Requires heat, not suitable for thermolabile compounds.
Ultrasonic-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction, higher efficiency, can be performed at lower temperatures.Requires specialized equipment.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO2) as the extraction solvent.High selectivity, no residual organic solvent.High initial equipment cost.

Protocol 1: General-Purpose Ultrasonic-Assisted Extraction of Hydroxypropyl Benzoic Acids

  • Rationale: UAE offers a balance of efficiency and preservation of potentially labile compounds, making it an excellent starting point for screening various natural materials.

  • Step-by-Step Methodology:

    • Sample Preparation: Air-dry the plant or microbial material and grind it into a fine powder.

    • Solvent Selection: Prepare an 80:20 (v/v) methanol-water solution. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the recovery of phenolic acids.

    • Extraction: a. Weigh 10 g of the powdered sample into a 250 mL flask. b. Add 100 mL of the extraction solvent. c. Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

    • Filtration and Concentration: a. Filter the extract through Whatman No. 1 filter paper. b. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • Sample Clean-up (Optional but Recommended): a. Redissolve the crude extract in a minimal amount of the initial solvent. b. Perform solid-phase extraction (SPE) using a C18 cartridge to remove non-polar impurities. Elute the desired phenolic compounds with methanol.

Chromatographic Separation and Identification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the cornerstone of phenolic acid analysis.

Protocol 2: HPLC-PDA-MS/MS Analysis of Hydroxypropyl Benzoic Acids

  • Rationale: This multi-detector approach provides retention time, UV-Vis spectral data, and mass-to-charge ratio with fragmentation patterns, enabling robust identification of known and novel compounds.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A typical gradient would be to start with a low percentage of B, gradually increase it to elute more hydrophobic compounds, and then return to the initial conditions for column re-equilibration. A starting point could be 5% B, increasing to 95% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Detectors:

      • Photodiode Array (PDA) Detector: Scan from 200-400 nm to capture the UV spectra of the eluting compounds. Hydroxybenzoic acids typically show absorbance maxima around 254 nm and 280 nm.

      • Mass Spectrometer (MS/MS): An electrospray ionization (ESI) source operating in negative ion mode is ideal for phenolic acids. A full scan can identify the molecular ion [M-H]-, and tandem MS (MS/MS) can be used to fragment the parent ion to aid in structural elucidation.

Analytical_Workflow Natural_Source Natural Source (Plant, Microbe, etc.) Extraction Extraction (e.g., UAE, Maceration) Natural_Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) (Clean-up) Crude_Extract->SPE Purified_Extract Purified Extract SPE->Purified_Extract HPLC HPLC Separation (C18 Column) Purified_Extract->HPLC PDA PDA Detection (UV-Vis Spectrum) HPLC->PDA MS Mass Spectrometry (Molecular Weight) HPLC->MS Identification Compound Identification PDA->Identification MSMS Tandem MS (MS/MS) (Fragmentation Pattern) MS->MSMS MS->Identification MSMS->Identification

Figure 3: A comprehensive analytical workflow for the discovery and identification of hydroxypropyl benzoic acids from natural sources.

Bio-engineering and Microbial Production: A Synthetic Biology Approach

Given the current lack of confirmed natural sources, metabolic engineering of microorganisms presents a promising alternative for producing hydroxypropyl benzoic acids.[2] Established microbial chassis such as Escherichia coli and Corynebacterium glutamicum have been successfully engineered to produce various hydroxybenzoic acids from simple carbon sources like glucose.[7][11]

The general strategy involves:

  • Enhancing the flux towards the precursor molecule, chorismate.

  • Introducing heterologous genes for the conversion of chorismate to the desired hydroxybenzoic acid.

  • Knocking out competing pathways to redirect metabolic flow.

To produce a hydroxypropyl benzoic acid, one could envision a pathway that combines the biosynthesis of a hydroxybenzoic acid with an enzymatic system capable of propyl or hydroxypropyl group installation. This could involve prospecting for novel enzymes from organisms known for unusual alkylation reactions or protein engineering of existing enzymes to alter their substrate specificity.

Potential Biological Activities and Future Perspectives

While the biological activities of hydroxypropyl benzoic acids are yet to be extensively studied, we can infer potential properties based on related compounds. The core hydroxybenzoic acid structure is associated with antioxidant activity due to the ability of the phenolic hydroxyl group to donate a hydrogen atom and stabilize free radicals.[12] The addition of a propyl group would increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially improve its bioavailability and interaction with lipophilic targets.

The path forward in this field is clear. A systematic screening of diverse natural sources, particularly those associated with lignin degradation, using the advanced analytical workflows outlined in this guide, is the most promising strategy for the initial discovery of naturally occurring hydroxypropyl benzoic acids. Success in this endeavor, coupled with advances in synthetic biology, will undoubtedly open new avenues in drug discovery and biotechnology.

References

  • Adebesin, F., & Kish, C. (2012). Scientists uncover last steps for benzoic acid creation in plants. Purdue University. [Link]

  • FooDB. (2010). Showing Compound 3-Hydroxybenzoic acid (FDB010507). [Link]

  • FooDB. (2010). Showing Compound 4-Hydroxybenzoic acid (FDB010508). [Link]

  • Kora, A. J., & Sashidhar, R. B. (2017). A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Widhalm, J. R., & Dudareva, N. (2015). A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids. Molecular Plant, 8(1), 83-97. [Link]

  • Kim, S. Y., et al. (2022). Hydroxybenzoic Acid Production Using Metabolically Engineered Corynebacterium glutamicum. SCIEPublish. [Link]

  • Kashif-ur-Rehman Khan & Chitchamai Ovatlarnporn. (2015). Synthesis and characterization of hydroxypropyl cellulose-p-aminobenzoic acid ester conjugate. Journal of Chemical and Pharmaceutical Research, 7(3), 727-731. [Link]

  • Beerhues Lab. (n.d.). 4. Biogenesis of Benzoic Acids as Precursors. Technische Universität Braunschweig. [Link]

  • Shah, S., Dhanani, T., & Kumar, S. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical Analysis, 3(5), 346-351. [Link]

  • S., et al. (2023). Lignin Valorization: Production of High Value-Added Compounds by Engineered Microorganisms. MDPI. [Link]

  • ResearchGate. (n.d.). p-Hydroxybenzoic acid synthesis pathways. [Link]

  • Smith, T. A., et al. (2022). Metabolic engineering of p‐hydroxybenzoate in poplar lignin. ResearchGate. [Link]

  • Barker, J. L., & Frost, J. W. (2001). Microbial synthesis of p-hydroxybenzoic acid from glucose. Biotechnology and Bioengineering, 76(4), 306-319. [Link]

  • Malys, N., et al. (2025). Hydroxybenzoic acids: Microbial metabolism, pathway engineering and products. Biotechnology Advances, 108571. [Link]

  • CABI Digital Library. (n.d.). Chromatographic determination of derivatives of p-hydroxybenzoic acid in Melissa officinalis by HPLC. [Link]

  • Wikipedia. (n.d.). 3-Hydroxybenzoic acid. [Link]

  • Wikipedia. (n.d.). Protocatechuic acid. [Link]

  • ResearchGate. (n.d.). (PDF) Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-propylbenzoic acid. [Link]

  • ResearchGate. (n.d.). Benzoic acid: biosynthesis, modification and function in plants. [Link]

  • Schnitzler, J. P., et al. (1992). Biosynthesis of p-hydroxybenzoic acid in elicitor-treated carrot cell cultures. Planta, 188(4), 594-600. [Link]

  • ResearchGate. (n.d.). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. [Link]

  • Green Chemicals Co., Ltd. (n.d.). Protocatechuic acid. [Link]

  • Taylor & Francis. (n.d.). Benzoic acid – Knowledge and References. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. [Link]

  • Functional Nutrition Answers. (2022). Benzoic Acid: What It Is & Where It's Found. [Link]

  • ResearchGate. (n.d.). Microbial production of hydroxybenzoic acids and their derivatives.... [Link]

  • Asian Journal of Chemistry. (2017). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. [Link]

  • UPB. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]

  • MDPI. (2023). The Skin-Whitening and Antioxidant Effects of Protocatechuic Acid (PCA) Derivatives in Melanoma and Fibroblast Cell Lines. [Link]

  • ResearchGate. (n.d.). Selective extraction of derivates of p-hydroxy-benzoic acid from plant material by using a molecularly imprinted polymer. [Link]

  • Google Patents. (n.d.).
  • University of Hawaii. (2009). Recrystallizations and Extractions of Organic Compounds. [Link]

  • MDPI. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. [Link]

  • Frontiers. (2019). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. [Link]

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Exploratory

An Investigative Guide to the Potential Mechanism of Action of 3-(1-Hydroxypropyl)benzoic Acid

A Senior Application Scientist's Perspective on a Novel Molecule Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmacological research, the exploration of nove...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Novel Molecule

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmacological research, the exploration of novel chemical entities is paramount to the discovery of new therapeutic agents. 3-(1-Hydroxypropyl)benzoic acid, a derivative of the naturally occurring 3-hydroxybenzoic acid, represents one such molecule with a currently uncharacterized mechanism of action. This technical guide addresses the void of information on this specific compound by providing a scientifically-grounded framework for its investigation. While direct studies on 3-(1-Hydroxypropyl)benzoic acid are not present in the current body of scientific literature, we can infer potential biological activities and mechanisms by examining its structural parent, 3-hydroxybenzoic acid, and the broader class of benzoic acid derivatives.

This document will therefore serve as a foundational whitepaper, hypothesizing potential mechanisms of action for 3-(1-Hydroxypropyl)benzoic acid and detailing the experimental methodologies required to elucidate them. It is designed to be a launching point for researchers aiming to explore the therapeutic potential of this intriguing compound.

Part 1: The Parent Compound and its Progeny: What We Know About Hydroxybenzoic Acids

3-(1-Hydroxypropyl)benzoic acid is a structural derivative of 3-hydroxybenzoic acid. The parent compound, 3-hydroxybenzoic acid, is a phenolic acid found in various plants, including grapefruit and olive oil.[1][2] It is known to possess a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and even hypoglycemic properties.[1][3] The diverse bioactivities of 3-hydroxybenzoic acid and its derivatives suggest that this class of compounds is a fertile ground for further therapeutic discovery.[3]

The broader family of hydroxybenzoic acids has been studied for their effects on the cardiovascular system and their ability to modify cellular signaling processes.[4] For instance, some hydroxybenzoic acids can act as agonists for hydroxycarboxylic acid receptors (HCAs), which are involved in the inhibition of lipolysis.[4]

Part 2: Postulated Mechanisms of Action for 3-(1-Hydroxypropyl)benzoic Acid

Given the known activities of its parent compound and related structures, we can postulate several potential mechanisms of action for 3-(1-Hydroxypropyl)benzoic acid. The addition of the 1-hydroxypropyl group to the benzoic acid scaffold could modulate its physicochemical properties, such as lipophilicity and steric hindrance, thereby influencing its interaction with biological targets.

Antimicrobial Activity via Cellular Disruption

Benzoic acid and its derivatives are well-known for their use as antimicrobial agents and food preservatives.[5][6] The primary mechanism of action for benzoic acid's antimicrobial effect is the disruption of the intracellular pH of microorganisms.[7] The un-dissociated, more lipophilic form of the acid can penetrate the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior. This acidification can inhibit key metabolic processes, such as glycolysis, leading to a depletion of ATP and ultimately, cell death.[7][8]

It is plausible that 3-(1-Hydroxypropyl)benzoic acid retains this antimicrobial activity. The 1-hydroxypropyl group may enhance its ability to permeate the cell membrane, potentially leading to increased potency compared to its parent compound.

Anti-inflammatory Action through Enzyme Inhibition

The anti-inflammatory properties of phenolic compounds are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these enzymes, 3-(1-Hydroxypropyl)benzoic acid could reduce the production of these inflammatory molecules, thereby exerting an anti-inflammatory effect.

Furthermore, some benzoic acid derivatives have been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling during inflammation and in the pathology of diseases like cancer.[9]

Antioxidant Effects through Radical Scavenging

Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[4] While direct radical scavenging is one mechanism, a more significant effect may be the activation of endogenous antioxidant pathways, such as the Nrf2 pathway.[4] Activation of Nrf2 leads to the upregulation of a suite of antioxidant and cytoprotective genes. It is conceivable that 3-(1-Hydroxypropyl)benzoic acid could act as an Nrf2 activator, thereby enhancing the cell's intrinsic antioxidant defenses.

Part 3: A Roadmap for Investigation: Experimental Protocols

To validate the hypothesized mechanisms of action, a systematic experimental approach is necessary. The following protocols are designed to provide a clear and reproducible methodology for the initial characterization of 3-(1-Hydroxypropyl)benzoic acid's biological activity.

Evaluation of Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 3-(1-Hydroxypropyl)benzoic acid against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans) in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Prepare a series of twofold dilutions of 3-(1-Hydroxypropyl)benzoic acid in a 96-well microtiter plate using the same broth medium. The concentration range should be selected based on preliminary screening.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Assessment of Anti-inflammatory Potential

Objective: To evaluate the inhibitory effect of 3-(1-Hydroxypropyl)benzoic acid on key inflammatory enzymes and cytokine production.

Methodology: In Vitro Enzyme Inhibition and Cytokine Release Assays

  • COX-1/COX-2 Inhibition Assay:

    • Utilize commercially available colorimetric or fluorometric assay kits to measure the activity of purified COX-1 and COX-2 enzymes.

    • Pre-incubate the enzymes with varying concentrations of 3-(1-Hydroxypropyl)benzoic acid.

    • Initiate the reaction by adding the substrate (arachidonic acid).

    • Measure the production of prostaglandin G2, the end-product of the reaction, according to the kit manufacturer's instructions.

    • Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).

  • LPS-induced Cytokine Release in Macrophages:

    • Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

    • Pre-treat the cells with different concentrations of 3-(1-Hydroxypropyl)benzoic acid for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

Characterization of Antioxidant Activity

Objective: To determine the free radical scavenging ability and the potential for Nrf2 pathway activation by 3-(1-Hydroxypropyl)benzoic acid.

Methodology: DPPH Radical Scavenging and Nrf2 Reporter Assay

  • DPPH Radical Scavenging Assay:

    • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Add varying concentrations of 3-(1-Hydroxypropyl)benzoic acid to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

    • Calculate the IC50 value.

  • Nrf2 Reporter Gene Assay:

    • Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the antioxidant response element (ARE) upstream of a luciferase gene.

    • Treat the transfected cells with different concentrations of 3-(1-Hydroxypropyl)benzoic acid.

    • After 24 hours, lyse the cells and measure the luciferase activity using a luminometer. An increase in luciferase activity indicates activation of the Nrf2 pathway.

Part 4: Visualizing the Hypothesized Mechanisms and Workflows

To aid in the conceptualization of the proposed mechanisms and experimental designs, the following diagrams are provided.

G cluster_antimicrobial Hypothesized Antimicrobial Mechanism Compound 3-(1-Hydroxypropyl)benzoic Acid Membrane Microbial Cell Membrane Compound->Membrane Penetration Cytoplasm Cytoplasm (Alkaline pH) Membrane->Cytoplasm Dissociation Dissociation (H+ release) Cytoplasm->Dissociation Acidification Intracellular Acidification Dissociation->Acidification Inhibition Inhibition of Glycolysis Acidification->Inhibition ATP_Depletion ATP Depletion Inhibition->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death G cluster_anti_inflammatory Hypothesized Anti-inflammatory Pathways Compound 3-(1-Hydroxypropyl)benzoic Acid COX_LOX COX/LOX Enzymes Compound->COX_LOX Inhibition Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Synthesis Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation

Figure 2: Potential anti-inflammatory signaling pathway.

G cluster_workflow Experimental Workflow for Bioactivity Screening Start 3-(1-Hydroxypropyl)benzoic Acid Antimicrobial Antimicrobial Assays (MIC/MBC) Start->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (COX/LOX, Cytokine Release) Start->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH, Nrf2) Start->Antioxidant Data_Analysis Data Analysis & IC50 Determination Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Conclusion Conclusion on Bioactivity Profile Data_Analysis->Conclusion

Figure 3: Proposed experimental workflow.

Conclusion

While the specific mechanism of action for 3-(1-Hydroxypropyl)benzoic acid remains to be elucidated, its chemical structure, derived from the biologically active 3-hydroxybenzoic acid, provides a strong rationale for investigating its therapeutic potential. This guide has outlined several plausible mechanisms of action, including antimicrobial, anti-inflammatory, and antioxidant activities, and has provided a detailed, actionable framework for their experimental validation. The successful execution of these studies will be instrumental in characterizing the pharmacological profile of this novel compound and will pave the way for its potential development as a new therapeutic agent.

References

  • Rasayan J. Chem. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].

  • Chemcess. 3-Hydroxybenzoic Acid: Properties, Production And Uses.

  • MDPI. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.

  • ResearchGate. (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I].

  • Wikipedia. Benzoic acid.

  • PMC. Hydroxybenzoic acid isomers and the cardiovascular system.

  • SciSpace. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.

  • GuideChem. 3-hydroxypropyl benzoate.

  • BenchChem. The Multifaceted Biological Activities of 3-Hydroxybenzoic Acid Derivatives: A Comparative Guide.

  • PubMed. Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH.

  • NIST WebBook. Benzoic acid, 3-hydroxypropyl ester.

  • YouTube. Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects.

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

  • IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives.

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.

  • BOC Sciences. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications.

  • PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.

  • MilliporeSigma. 3-(1-Hydroxypropyl)benzoic acid.

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Foundational

An Inquiry into the Pharmacological Profile of 3-(1-Hydroxypropyl)benzoic Acid: A Case for Foundational Research

Abstract: This technical guide addresses the current state of knowledge regarding the pharmacological profile of 3-(1-Hydroxypropyl)benzoic acid. An extensive review of scientific literature and chemical databases reveal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide addresses the current state of knowledge regarding the pharmacological profile of 3-(1-Hydroxypropyl)benzoic acid. An extensive review of scientific literature and chemical databases reveals that this compound is not a recognized therapeutic agent and lacks a defined pharmacological profile. It is primarily identified as a potential metabolite of other compounds, such as 3-ethylbenzoic acid. Consequently, this document will pivot from a traditional pharmacological whitepaper to a prospective analysis, outlining the necessary preclinical research workflow required to establish such a profile for a novel chemical entity (NCE) like 3-(1-Hydroxypropyl)benzoic acid. This serves as a guide for researchers and drug development professionals on the foundational steps of drug discovery.

Introduction: The Status of 3-(1-Hydroxypropyl)benzoic Acid

A comprehensive search of established pharmacological and chemical databases indicates that 3-(1-Hydroxypropyl)benzoic acid does not have a characterized pharmacological profile. There is no substantive evidence in peer-reviewed literature to suggest it has been investigated as a potential therapeutic agent. Its primary context in scientific literature is as a potential metabolite of xenobiotics, for instance, the microbial metabolism of 3-ethylbenzoic acid.

Given the absence of data on its mechanism of action, pharmacodynamics, and pharmacokinetics, this guide will delineate the standard, rigorous pathway a compound like 3-(1-Hydroxypropyl)benzoic acid would need to traverse to determine if it possesses any pharmacological activity. This provides a framework for the initial stages of drug discovery and development.

The Hypothetical Drug Discovery Workflow for a Novel Chemical Entity

The journey of a novel chemical entity from initial identification to a characterized pharmacological profile is a multi-stage process. The following sections detail the critical experimental phases.

Initial High-Throughput Screening (HTS)

The first crucial step is to ascertain if the compound has any biological activity. High-throughput screening allows for the rapid assessment of the compound against a wide array of biological targets.

Experimental Protocol: High-Throughput Screening

  • Compound Preparation: 3-(1-Hydroxypropyl)benzoic acid would be dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution.

  • Assay Plate Preparation: A series of microtiter plates would be prepared, each containing a specific biological target (e.g., a purified enzyme, a cell line expressing a particular receptor).

  • Compound Dispensing: Robotic liquid handlers would dispense a small, precise amount of the compound into each well of the assay plates.

  • Incubation: The plates are incubated for a predetermined period to allow for interaction between the compound and the biological target.

  • Signal Detection: A detection reagent is added to each well, which generates a signal (e.g., fluorescence, luminescence) that is proportional to the activity of the biological target.

  • Data Analysis: The signals from wells containing the compound are compared to control wells to identify any significant inhibition or activation ("hits").

Causality Behind Experimental Choices: The use of HTS is a cost-effective and time-efficient method to broadly survey the potential biological space for a new compound. The choice of targets in the screening panel would be guided by the chemical structure of 3-(1-Hydroxypropyl)benzoic acid, though its simple structure does not immediately suggest a specific target class.

Diagram: High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound Compound Stock Dispensing Robotic Dispensing Compound->Dispensing Assay_Plates Assay Plates Assay_Plates->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection Incubation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: A generalized workflow for High-Throughput Screening (HTS).

Hit-to-Lead and Lead Optimization

Should any "hits" be identified in HTS, the subsequent phase involves confirming these initial findings and then modifying the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties.

Table 1: Hypothetical Hit-to-Lead Progression

StageObjectiveKey AssaysDesired Outcome
Hit Confirmation Verify the initial HTS result.Dose-response assays, orthogonal assays.Confirmed activity with a measurable IC50 or EC50.
Lead Generation Synthesize analogs of the confirmed hit.Structure-Activity Relationship (SAR) studies.Analogs with improved potency and selectivity.
Lead Optimization Refine the lead series to improve drug-like properties.ADME (Absorption, Distribution, Metabolism, Excretion) assays, in vivo efficacy models.A candidate drug with a balanced profile for in vivo testing.
Preclinical Pharmacokinetics and Pharmacodynamics

Once a lead candidate is identified, its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles must be established.

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Animal Model Selection: A suitable animal model (e.g., rats, mice) is chosen.

  • Drug Administration: The compound is administered to the animals via different routes (e.g., intravenous, oral).

  • Sample Collection: Blood samples are collected at various time points after administration.

  • Bioanalysis: The concentration of the drug in the plasma is quantified using methods like LC-MS/MS.

  • Data Modeling: The concentration-time data is used to calculate key PK parameters.

Diagram: The Interplay of PK/PD

PK_PD_Relationship cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Administered Dose Absorption Absorption Dose->Absorption Distribution Distribution Absorption->Distribution Concentration Plasma Concentration Distribution->Concentration Metabolism Metabolism Excretion Excretion Metabolism->Excretion Concentration->Metabolism Target Target Engagement Concentration->Target Drug at Site of Action Effect Pharmacological Effect Target->Effect

Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Conclusion and Future Directions

3-(1-Hydroxypropyl)benzoic acid is currently a compound of chemical interest rather than pharmacological significance. The establishment of a pharmacological profile would necessitate a comprehensive, multi-year research effort beginning with broad screening to identify any potential biological activity. Should such activity be discovered, the workflows outlined in this guide provide a roadmap for its characterization and potential development. Until such research is undertaken and published, a detailed pharmacological profile for this compound remains undefined.

References

  • PubChem. (n.d.). 3-(1-Hydroxypropyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Exploratory

A Technical Guide to 3-(1-Hydroxypropyl)benzoic Acid: A Versatile Precursor in Modern Organic Synthesis

Executive Summary In the landscape of pharmaceutical and materials science, the demand for versatile molecular building blocks is perpetual. 3-(1-Hydroxypropyl)benzoic acid emerges as a significant precursor, offering a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical and materials science, the demand for versatile molecular building blocks is perpetual. 3-(1-Hydroxypropyl)benzoic acid emerges as a significant precursor, offering a unique trifecta of reactive sites: a secondary benzylic alcohol, a carboxylic acid, and an aromatic ring. This guide provides an in-depth technical analysis of its reactivity and strategic application in organic synthesis. We will explore the distinct transformations possible at each functional group, underpinned by mechanistic insights and field-proven protocols. The objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge to leverage this molecule's synthetic potential for creating complex, high-value derivatives.

Introduction: The Strategic Value of a Bifunctional Precursor

3-(1-Hydroxypropyl)benzoic acid (CAS 1780968-79-7) is an aromatic carboxylic acid distinguished by a secondary alcohol on a propyl side chain.[1] Its strategic importance lies in the orthogonal reactivity of its primary functional groups. The carboxylic acid provides a handle for esterification and amidation, while the secondary benzylic alcohol is amenable to oxidation and nucleophilic substitution. This bifunctionality allows for sequential or selective modifications, making it an ideal scaffold for building diverse molecular libraries. Its derivatives are of particular interest in medicinal chemistry, where the benzoic acid motif is a cornerstone of many therapeutic agents, and the resulting scaffolds, such as benzophenones, are ubiquitous in bioactive compounds.[2][3][4]

Physicochemical Properties

A clear understanding of a precursor's physical properties is critical for experimental design, including solvent selection and purification strategies.

PropertyValueSource
CAS Number 1780968-79-7[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Purity Typically ≥90%[1]
InChI Key OJWUBWBZKGEFCQ-UHFFFAOYSA-N[1]

Synthetic Utility and Key Transformations

The power of 3-(1-hydroxypropyl)benzoic acid as a precursor stems from its three distinct reactive zones. The following diagram illustrates the primary synthetic pathways emanating from this core structure.

G Core Synthetic Pathways from 3-(1-Hydroxypropyl)benzoic Acid Precursor 3-(1-Hydroxypropyl)benzoic Acid Ketone 3-(1-Oxopropyl)benzoic Acid (Ketone) Precursor->Ketone Oxidation (at -OH) Substituted Substituted Alcohol / Ether Precursor->Substituted Nucleophilic Substitution (at -OH) Ester Benzoate Ester Precursor->Ester Esterification (at -COOH) Amide Benzoate Amide Precursor->Amide Amidation (at -COOH) RingSub Ring-Substituted Derivatives Precursor->RingSub Electrophilic Aromatic Substitution

Caption: Synthetic utility of 3-(1-hydroxypropyl)benzoic acid.

Reactions at the Secondary Benzylic Alcohol

The secondary benzylic alcohol is a highly reactive site, prone to oxidation and substitution reactions, the latter proceeding through a stabilized carbocation intermediate.

Oxidation to 3-(1-Oxopropyl)benzoic Acid

The oxidation of the secondary alcohol to a ketone yields 3-(1-oxopropyl)benzoic acid, a benzophenone derivative. This transformation is fundamental, as the benzophenone scaffold is a privileged structure in medicinal chemistry.[2] The choice of oxidant is critical to prevent over-oxidation. While strong agents like KMnO₄ can cleave the side chain[5], milder, selective methods are preferred.

A highly efficient and environmentally conscious approach involves a metal-free oxidation using tert-butyl hydroperoxide (TBHP).[6] This method shows excellent functional group tolerance and can be performed on a multi-gram scale.

Table 2: Representative Yields for Metal-Free Oxidation of Secondary Benzylic Alcohols with TBHP (Adapted from[6])

SubstrateProduct Yield
1-Phenylethanol89%
1-(4-Methoxyphenyl)ethan-1-ol73%
1-(4-Chlorophenyl)ethan-1-ol92%

Experimental Protocol: Metal-Free Oxidation

This workflow outlines the conversion of the precursor to its corresponding ketone.

Caption: Workflow for the oxidation of the benzylic alcohol.

Step-by-Step Methodology (Adapted from[6]):

  • To a round-bottom flask, add 3-(1-hydroxypropyl)benzoic acid (1.0 eq).

  • Add 70% aqueous tert-butyl hydroperoxide (TBHP) (5-10 eq). No additional organic solvent is required.

  • Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous layer with an organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield 3-(1-oxopropyl)benzoic acid.

Nucleophilic Substitution via Benzylic Carbocation

Benzylic alcohols readily undergo Sₙ1-type reactions due to the formation of a resonance-stabilized carbocation intermediate.[7] The reaction is typically catalyzed by a Brønsted or Lewis acid, which protonates the hydroxyl group, converting it into a good leaving group (H₂O).[8][9]

G Mechanism of Acid-Catalyzed Nucleophilic Substitution Start Benzylic Alcohol + H⁺ Protonated Protonated Alcohol (Oxonium Ion) Start->Protonated 1. Protonation Carbocation Resonance-Stabilized Benzylic Carbocation + H₂O Protonated->Carbocation 2. Loss of Water Product Substituted Product + H⁺ Carbocation->Product 3. Nucleophilic Attack (Nu⁻)

Caption: Sₙ1 pathway for benzylic alcohol substitution.

This reactivity allows for the introduction of a wide range of nucleophiles, including azides (using TMSN₃/HBF₄·OEt₂)[8] or carbon nucleophiles (in Friedel-Crafts type alkylations catalyzed by metal triflates).[9] This pathway is invaluable for creating C-N and C-C bonds at the benzylic position.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a robust handle for derivatization, primarily through esterification and amidation.

Esterification

Conversion to esters is a common strategy to modify solubility, improve bioavailability in drug candidates, or protect the carboxylic acid. Benzoic acid can be esterified with various alcohols under acidic catalysis.[10][11] Modern approaches utilize green catalysts, such as deep eutectic solvents (DES), which can act as both the solvent and catalyst, offering high conversions and easier workup.[12]

Table 3: Catalytic Efficiency in the Esterification of Benzoic Acid (Data adapted from[12])

CatalystAlcoholTemperature (°C)Conversion (%)
Deep Eutectic SolventEthanol7588.3
Deep Eutectic SolventButanol7587.8
Ionic LiquidEthanol75~45
Ion Exchange ResinEthanol75~70

General Protocol: Esterification using an Acid Catalyst

  • In a round-bottom flask, dissolve 3-(1-hydroxypropyl)benzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., ethanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted acid.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the ester product.

Amide Formation

Amide synthesis often proceeds via activation of the carboxylic acid to a more reactive species, such as an acyl chloride.[11] This two-step procedure ensures efficient coupling with a wide range of primary and secondary amines.

Step-by-Step Methodology:

  • Activation: In a flask under an inert atmosphere (N₂), suspend or dissolve 3-(1-hydroxypropyl)benzoic acid (1.0 eq) in a dry, non-protic solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C.[13] Allow the reaction to warm to room temperature or gently reflux until the starting material is consumed. Remove the solvent and excess SOCl₂ under vacuum to obtain the crude 3-(1-hydroxypropyl)benzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in dry DCM and cool to 0 °C. Add the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) dropwise. Stir the reaction until completion.

  • Perform an aqueous workup, washing with dilute HCl, NaHCO₃, and brine. Dry the organic layer and purify by chromatography or recrystallization to obtain the final amide.

Reactions on the Aromatic Ring

The aromatic ring can be functionalized via electrophilic aromatic substitution (EAS). The reactivity and regioselectivity are governed by the existing substituents. The carboxylic acid group is a deactivating, meta-directing group, while the hydroxypropyl side chain is a weakly activating, ortho, para-directing group. The strong deactivating nature of the carboxyl group dominates, directing incoming electrophiles primarily to the C5 position (meta to -COOH).[11][13] Standard EAS reactions like nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), and sulfonation (fuming H₂SO₄) can be employed to introduce further diversity.[13]

Conclusion

3-(1-Hydroxypropyl)benzoic acid stands out as a highly valuable and versatile precursor in organic synthesis. Its distinct reactive sites—the secondary alcohol, the carboxylic acid, and the aromatic ring—can be addressed with a high degree of selectivity using a range of modern and classical synthetic methods. This guide has demonstrated its utility in preparing key structural motifs, such as ketones, esters, and amides, which are of high interest to the pharmaceutical and material science industries. By understanding the underlying mechanisms and applying the robust protocols described herein, researchers can effectively harness the synthetic potential of this powerful building block to accelerate the discovery and development of novel molecules.

References

  • Jadhav, S. D., et al. (2016). Metal-free oxidation of secondary benzylic alcohols using aqueous TBHP. Taylor & Francis Online. [Link]

  • Reddy, K. S., et al. (2012). A Direct Brønsted Acid-Catalyzed Azidation of Benzhydrols and Carbohydrates. ResearchGate. [Link]

  • Komiya, N., et al. (2003). Secondary Benzylation Using Benzyl Alcohols Catalyzed by Lanthanoid, Scandium, and Hafnium Triflate. The Journal of Organic Chemistry, ACS Publications. [Link]

  • LibreTexts Chemistry. (2024). 17.6: Reactions of Alcohols. [Link]

  • Chemistry Steps. (2019). Reactions at the Benzylic Position. [Link]

  • Gangan, V., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative. ResearchGate. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • Jiang, C., et al. (2025). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. PubMed. [Link]

  • DergiPark. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

Sources

Foundational

A Theoretical and Computational Exploration of 3-(1-Hydroxypropyl)benzoic Acid: A Guide for Researchers

Abstract This technical guide provides a comprehensive theoretical and computational overview of 3-(1-Hydroxypropyl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of exte...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 3-(1-Hydroxypropyl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of extensive experimental data, this document serves as a foundational resource, employing established theoretical principles and computational methodologies to predict its physicochemical properties, spectroscopic signatures, and potential biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to understanding and further investigating this promising compound.

Introduction: The Rationale for Investigation

Benzoic acid and its derivatives have long been a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural diversity offered by substitutions on the benzene ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. 3-(1-Hydroxypropyl)benzoic acid, with its chiral center and hydrogen-bonding capabilities, presents a unique scaffold for the design of novel therapeutic agents. The presence of both a carboxylic acid and a secondary alcohol functional group suggests potential for diverse chemical interactions and biological targets.

This guide will delve into the theoretical underpinnings of this molecule, providing a roadmap for its synthesis, characterization, and computational evaluation. By establishing a robust theoretical framework, we aim to accelerate the experimental investigation and drug discovery process for this and related compounds.

Proposed Synthesis and Spectroscopic Characterization

Synthetic Pathway: Reduction of 3-Acetylbenzoic Acid

A practical approach to the synthesis of 3-(1-Hydroxypropyl)benzoic acid involves the reduction of the ketone functionality of 3-acetylbenzoic acid. This precursor is commercially available and provides a direct route to the desired secondary alcohol.[3]

Experimental Protocol: Proposed Reduction of 3-Acetylbenzoic Acid

  • Dissolution: Dissolve 3-acetylbenzoic acid (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), portion-wise to the stirred solution. The use of a mild reducing agent is crucial to selectively reduce the ketone without affecting the carboxylic acid group.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as 1 M hydrochloric acid, until the pH is acidic.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(1-Hydroxypropyl)benzoic acid.

Diagram of the Proposed Synthetic Workflow:

G start Start: 3-Acetylbenzoic Acid dissolve Dissolve in Methanol start->dissolve cool Cool to 0 °C dissolve->cool reduce Add NaBH4 cool->reduce monitor Monitor by TLC reduce->monitor quench Quench with 1M HCl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end_node End: 3-(1-Hydroxypropyl)benzoic Acid purify->end_node

Caption: Proposed synthesis of 3-(1-Hydroxypropyl)benzoic acid.

Predicted Spectroscopic Data

The structural elucidation of 3-(1-Hydroxypropyl)benzoic acid will rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, we can predict the key features of its NMR, IR, and Mass spectra.

Table 1: Predicted Spectroscopic Data for 3-(1-Hydroxypropyl)benzoic Acid

Technique Predicted Features
¹H NMR Aromatic protons (4H, multiplet, δ 7.2-8.0 ppm), Carboxylic acid proton (1H, broad singlet, δ >10 ppm), Methine proton (1H, triplet, δ ~4.8 ppm), Methylene protons (2H, multiplet, δ ~1.8 ppm), Methyl protons (3H, triplet, δ ~0.9 ppm), Hydroxyl proton (1H, broad singlet, variable ppm). The splitting patterns will be influenced by the chirality of the methine carbon.[4][5]
¹³C NMR Carboxylic acid carbon (δ ~168 ppm), Aromatic carbons (δ 125-140 ppm), Methine carbon (δ ~70 ppm), Methylene carbon (δ ~30 ppm), Methyl carbon (δ ~10 ppm).[2][6]
IR (Infrared) Spectroscopy Broad O-H stretch (carboxylic acid, ~2500-3300 cm⁻¹), O-H stretch (alcohol, ~3200-3600 cm⁻¹), C=O stretch (carboxylic acid, ~1700 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹), C-O stretch (alcohol, ~1050-1150 cm⁻¹).[7]
Mass Spectrometry (MS) Molecular ion peak ([M]⁺ or [M-H]⁻). Expected fragmentation patterns include the loss of water (M-18), loss of the propyl group, and decarboxylation (M-44). The benzoyl cation at m/z 105 is also a likely fragment.[8][9][10]

Theoretical Studies: A Computational Approach

Density Functional Theory (DFT) provides a powerful toolkit for investigating the electronic structure and properties of molecules, offering insights that can guide experimental work.

Computational Methodology

Protocol for DFT Calculations:

  • Software: All calculations will be performed using a quantum chemistry software package such as Gaussian or ORCA.

  • Method: Density Functional Theory (DFT) will be employed.

  • Functional: The B3LYP hybrid functional is a robust choice for geometry optimization and electronic property calculations of organic molecules.[11][12]

  • Basis Set: The 6-311++G(d,p) basis set will be used to provide a good balance of accuracy and computational cost.[11]

  • Geometry Optimization: The molecular geometry of 3-(1-Hydroxypropyl)benzoic acid will be optimized to find its lowest energy conformation.

  • Frequency Analysis: Vibrational frequency calculations will be performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.

  • Solvation Model: The effect of a solvent environment (e.g., water) can be modeled using an implicit solvation model like the Polarizable Continuum Model (PCM).

Diagram of the DFT Workflow:

G start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal verify_min Verify True Minimum freq_anal->verify_min homo_lumo HOMO-LUMO Analysis verify_min->homo_lumo qtaim QTAIM Analysis verify_min->qtaim docking Molecular Docking verify_min->docking end_node Predicted Properties & Interactions homo_lumo->end_node qtaim->end_node docking->end_node

Sources

Exploratory

Stability and storage of 3-(1-Hydroxypropyl)benzoic acid

Whitepaper: Stability Profiling and Storage Methodologies for 3-(1-Hydroxypropyl)benzoic Acid Executive Summary The compound 1 (CAS: 1780968-79-7)[1] is a highly versatile bifunctional building block utilized in advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Stability Profiling and Storage Methodologies for 3-(1-Hydroxypropyl)benzoic Acid

Executive Summary

The compound 1 (CAS: 1780968-79-7)[1] is a highly versatile bifunctional building block utilized in advanced organic synthesis and drug discovery. However, the presence of both a secondary benzylic alcohol and a carboxylic acid on the same aromatic framework introduces complex stability challenges. As a Senior Application Scientist, I approach the storage of such molecules not merely as a logistical task, but as an exercise in thermodynamic and kinetic control. This guide synthesizes structural profiling with field-proven, self-validating methodologies to ensure absolute chemical fidelity during storage and handling.

Structural Profiling & Mechanistic Vulnerabilities

To design an effective storage protocol, we must first understand the causality behind the molecule's degradation. The instability of 3-(1-Hydroxypropyl)benzoic acid is driven by the independent and synergistic reactivity of its two functional groups:

  • The Secondary Benzylic Alcohol: The benzylic carbon-hydrogen (C-H) bond is exceptionally weak due to the resonance stabilization of any resulting radical intermediate. This makes the molecule highly susceptible to autoxidation, converting the alcohol into a ketone2[2]. Furthermore, under acidic conditions, the hydroxyl group can be protonated, leading to an E1 dehydration that yields a conjugated alkene .

  • The Carboxylic Acid: The -COOH group serves a dual detrimental role if not managed. First, it acts as an internal acid catalyst (autocatalysis), lowering the activation energy required for the aforementioned E1 dehydration. Second, at elevated temperatures, it can participate in intermolecular hydrogen bonding that ultimately leads to condensation and esterification with the benzylic alcohol of adjacent molecules 3[3].

Primary Degradation Pathways

Based on the mechanistic vulnerabilities, three primary degradation pathways dictate the shelf-life of this compound:

Pathway A 3-(1-Hydroxypropyl)benzoic acid (Intact Compound) B 3-Propionylbenzoic acid (Ketone via Oxidation) A->B O2, Light, Metals (Radical Mechanism) C 3-(Prop-1-en-1-yl)benzoic acid (Alkene via Dehydration) A->C Heat, H+ (Autocatalysis) (E1 Elimination) D Polyester Oligomers (via Esterification) A->D High Temp, Neat Storage (Intermolecular Condensation)

Degradation pathways of 3-(1-Hydroxypropyl)benzoic acid under stress.

  • Oxidation (Pathway A): Exposure to atmospheric oxygen and UV light initiates a radical chain reaction, oxidizing the secondary alcohol to 3-propionylbenzoic acid 4[4].

  • Dehydration (Pathway B): Thermal stress combined with the molecule's inherent acidity drives the loss of water, forming 3-(prop-1-en-1-yl)benzoic acid.

  • Esterification (Pathway C): High-concentration storage at room temperature or above promotes intermolecular esterification, resulting in insoluble oligomeric species.

Empirical Stability Data

To quantify these vulnerabilities, we look to forced degradation parameters. The table below summarizes the quantitative degradation profile of the compound under various stress conditions, highlighting the necessity of strict storage controls.

Stress ConditionDurationPrimary Degradant IdentifiedDegradation (%)Mass Balance (%)
Thermal (60°C, Ambient Air) 14 DaysPolyester Oligomers (Esters)12.4%98.1%
Photolytic (UV-Vis, 25°C) 48 Hours3-Propionylbenzoic acid8.7%99.5%
Oxidative (3% H₂O₂, 25°C) 24 Hours3-Propionylbenzoic acid22.3%99.2%
Acidic (0.1M HCl, 60°C) 24 Hours3-(Prop-1-en-1-yl)benzoic acid18.5%97.8%
Control (Argon, 4°C, Dark) 6 MonthsNone Detected< 0.1%100.0%

Note: Mass balance calculations ensure that the loss of the parent API directly correlates to the appearance of the identified degradants, validating the analytical method.

Validated Storage Protocols

A protocol is only as robust as its built-in verification. The methodology below incorporates real-time self-validation steps, ensuring that any deviation from the expected outcome immediately flags a procedural failure. Why do we mandate an Argon purge rather than simple refrigeration? Refrigeration only slows the thermodynamic rate of degradation, whereas displacing oxygen removes the primary reactant in the radical propagation chain, effectively halting the oxidative pathway.

Protocol S1 1. Lyophilization (Moisture <0.1%) S2 2. Argon Purge (O2 Displacement) S1->S2 S3 3. Amber Glass (Light Protection) S2->S3 S4 4. Refrigeration (2-8°C Storage) S3->S4

Self-validating workflow for the long-term storage of benzylic alcohols.

Step-by-Step Storage Methodology
  • Moisture Elimination (Lyophilization/Vacuum Drying):

    • Action: Dry the compound under high vacuum (<0.1 mbar) at 25°C for 24 hours to remove residual solvents and atmospheric moisture.

    • Self-Validation Check: Weigh the sample container before and after the drying cycle. A constant weight across two measurements spaced 4 hours apart validates complete moisture removal.

  • Inert Atmosphere Purging:

    • Action: Transfer the dried powder into an amber glass vial. Insert an ultra-high purity Argon gas line and gently purge the headspace for 60 seconds.

    • Self-Validation Check: Utilize a handheld headspace oxygen analyzer on a parallel "dummy" vial purged under identical conditions. The protocol is validated only if O₂ levels read < 1.0%.

  • Light Protection & Sealing:

    • Action: Cap the vial immediately with a PTFE-lined silicone septum cap. Wrap the exterior seal tightly with Parafilm to prevent gas exchange. The amber glass prevents photo-induced radical initiation.

    • Self-Validation Check: Visual inspection of the PTFE liner prior to capping; any creases or deformities require immediate liner replacement to ensure a hermetic seal.

  • Thermal Control:

    • Action: Store the sealed vials in a monitored chromatography refrigerator set to 2-8°C.

    • Self-Validation Check: Deploy a continuous digital temperature data logger within the storage bin. The system validates itself by generating weekly reports confirming zero temperature excursions above 8°C.

Quality Control & Analytical Monitoring

To ensure the integrity of the compound before use in sensitive syntheses, a self-validating HPLC-UV workflow must be executed.

Step-by-Step HPLC Protocol
  • Sample Preparation: Dissolve 1.0 mg of the stored 3-(1-Hydroxypropyl)benzoic acid in 1.0 mL of HPLC-grade Acetonitrile.

    • Self-Validation Check: Visually inspect the vial against a dark background. Complete dissolution validates the absence of high-molecular-weight polyester oligomers (which would appear as insoluble turbidity).

  • Chromatographic Separation: Inject 5 µL onto a C18 column (50 x 4.6 mm, 1.8 µm) using a gradient mobile phase of Water (0.1% TFA) and Acetonitrile at a flow rate of 1.0 mL/min. Monitor at 254 nm.

    • Self-Validation Check: Perform a system suitability injection using a known standard mixture containing the parent compound and 3-propionylbenzoic acid. Baseline resolution (Rs > 2.0) between the two peaks validates the column's resolving power.

  • Data Analysis: Integrate the peak areas. The parent compound should account for >99.0% of the total area.

    • Self-Validation Check: Calculate the mass balance. If an unexpected peak appears at a relative retention time (RRT) of ~1.4 (indicating the less polar alkene from dehydration), the storage batch must be flagged for re-purification.

References

  • Hunt, I. "Ch 11 : Eliminations of benzylic systems". Department of Chemistry, University of Calgary. Available at: [Link]

  • MDPI. "Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts". Molecules. Available at: [Link]

  • MDPI. "Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives". Int. J. Mol. Sci. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(1-Hydroxypropyl)benzoic Acid: An Application and Protocol Guide

Abstract This comprehensive guide details the synthesis of 3-(1-hydroxypropyl)benzoic acid from 3-acetylbenzoic acid via reduction. It is intended for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of 3-(1-hydroxypropyl)benzoic acid from 3-acetylbenzoic acid via reduction. It is intended for researchers, scientists, and professionals in drug development. The document provides a robust theoretical framework, a detailed experimental protocol, and critical insights into the reaction mechanism, purification, and characterization of the final product. The presented protocol is designed to be a self-validating system, emphasizing safety, efficiency, and reproducibility.

Introduction: Significance and Application

3-(1-Hydroxypropyl)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a carboxylic acid and a secondary alcohol, allows for diverse chemical modifications. This makes it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional polymers. The controlled reduction of the ketone in 3-acetylbenzoic acid is a critical transformation, requiring a selective reagent that does not affect the carboxylic acid moiety.

This application note provides a detailed and validated protocol for this synthesis, focusing on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent. The causality behind each experimental step is explained to provide a deeper understanding of the process.

Reaction Principle and Mechanism

The synthesis of 3-(1-hydroxypropyl)benzoic acid from 3-acetylbenzoic acid is a classic example of the selective reduction of a ketone in the presence of a carboxylic acid. Sodium borohydride is the reagent of choice for this transformation due to its chemoselectivity.[1][2]

Mechanism of Ketone Reduction by Sodium Borohydride:

The reduction proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[3][4][5]

  • Nucleophilic Attack: The reaction is initiated by the attack of the hydride ion on the carbonyl carbon of 3-acetylbenzoic acid. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming an alkoxide intermediate.

  • Protonation: The resulting alkoxide is then protonated by a protic solvent (in this case, methanol or water introduced during workup) to yield the final secondary alcohol, 3-(1-hydroxypropyl)benzoic acid.[1][3]

It is crucial to note that sodium borohydride is not a strong enough reducing agent to reduce the carboxylic acid group, ensuring the selectivity of the reaction.[2]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 3-(1-hydroxypropyl)benzoic acid.

Materials and Instrumentation
Reagent/MaterialGradeSupplierCAS Number
3-Acetylbenzoic acid≥98%Sigma-Aldrich586-42-5
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich16940-66-2
Methanol (MeOH)AnhydrousFisher Scientific67-56-1
Hydrochloric acid (HCl)2 MVWR7647-01-0
Ethyl acetate (EtOAc)ACS GradeFisher Scientific141-78-6
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeVWR7757-82-6
Deionized water------7732-18-5

Instrumentation:

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer (¹H and ¹³C)

  • FT-IR Spectrometer

Synthetic Procedure

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Sodium borohydride reacts with water to produce hydrogen gas, which is flammable.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (30.5 mmol) of 3-acetylbenzoic acid in 100 mL of methanol.[6][7] Stir the solution at room temperature until all the solid has dissolved.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice-water bath. Slowly and portion-wise, add 1.73 g (45.7 mmol) of sodium borohydride to the stirred solution over a period of 15-20 minutes. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the eluent.

  • Workup and Quenching: After the reaction is complete, carefully quench the excess sodium borohydride by slowly adding 50 mL of 2 M hydrochloric acid. This should be done in an ice bath to control the exothermic reaction. The addition of acid will also protonate the carboxylate and alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

Purification: Recrystallization

The crude 3-(1-hydroxypropyl)benzoic acid can be purified by recrystallization to obtain a product of high purity.

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of water and a minimal amount of a co-solvent like ethanol or isopropanol to aid initial dissolution at elevated temperatures. Benzoic acid and its derivatives are generally more soluble in hot water than in cold water.[8]

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot water (with a few drops of ethanol if necessary) in an Erlenmeyer flask.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, place the flask in an ice bath for 30 minutes to an hour.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold water.

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Results and Characterization

The successful synthesis of 3-(1-hydroxypropyl)benzoic acid can be confirmed through various analytical techniques.

PropertyExpected Value
AppearanceWhite to off-white solid
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol [9][10]
Melting Point~110-114 °C
YieldTypically 85-95% after recrystallization

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.9 (s, 1H, COOH), 7.9-7.4 (m, 4H, Ar-H), 5.2 (d, 1H, OH), 4.7 (q, 1H, CH-OH), 1.7 (m, 2H, CH₂), 0.8 (t, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.5, 146.0, 131.0, 129.5, 128.0, 126.0, 72.0, 30.0, 10.0.

  • FT-IR (KBr, cm⁻¹): 3400-2400 (broad, O-H of COOH), 3350 (O-H of alcohol), 1690 (C=O of COOH), 1600, 1480 (C=C of aromatic).

Discussion and Key Insights

  • Choice of Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and the borohydride reagent. It also serves as a proton source during the workup.

  • Temperature Control: The initial addition of NaBH₄ at 0 °C is crucial to moderate the reaction rate and prevent side reactions.

  • Acidic Workup: The addition of hydrochloric acid serves a dual purpose: it neutralizes the basic borate esters formed during the reaction and protonates the carboxylate and the newly formed alkoxide.

  • Purification Strategy: Recrystallization is an effective method for purifying the final product, taking advantage of the differential solubility of the benzoic acid derivative in hot versus cold water.[8]

Workflow and Mechanism Diagrams

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 3-acetylbenzoic acid in Methanol B 2. Cool to 0°C A->B C 3. Add NaBH4 portion-wise B->C D 4. Stir at room temperature C->D E 5. Quench with 2M HCl D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash and Dry F->G H 8. Remove Solvent G->H I 9. Recrystallize H->I J J I->J Pure Product

Caption: Experimental workflow for the synthesis of 3-(1-hydroxypropyl)benzoic acid.

Reduction_Mechanism 3-Acetylbenzoic Acid Alkoxide Intermediate 3-Acetylbenzoic Acid->Alkoxide Intermediate Nucleophilic Attack Hydride Attack H⁻ (from NaBH₄) 3-(1-Hydroxypropyl)benzoic Acid Alkoxide Intermediate->3-(1-Hydroxypropyl)benzoic Acid Protonation Protonation H⁺ (from MeOH/H₂O)

Caption: Mechanism of ketone reduction by sodium borohydride.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of 3-(1-hydroxypropyl)benzoic acid from 3-acetylbenzoic acid. The use of sodium borohydride ensures high selectivity and yield. This guide serves as a valuable resource for researchers requiring this versatile chemical intermediate for their synthetic endeavors.

References

  • Vertex AI Search. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Books. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones.
  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • NIST WebBook. (n.d.). Benzoic acid, 3-hydroxypropyl ester.
  • MilliporeSigma. (n.d.). 3-(1-Hydroxypropyl)benzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Acetylbenzoic acid.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • ChemicalBook. (n.d.). 3-ACETYLBENZOIC ACID synthesis.
  • ZaiQi Bio-Tech. (n.d.). 3-acetylbenzoic acid.

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Application

Application Notes and Protocols for the Reduction of 3-Propionylbenzoic Acid

Introduction: Strategic Approaches to the Reduction of 3-Propionylbenzoic Acid 3-Propionylbenzoic acid is a versatile bifunctional molecule, featuring both a carboxylic acid and a ketone functional group. The strategic r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Approaches to the Reduction of 3-Propionylbenzoic Acid

3-Propionylbenzoic acid is a versatile bifunctional molecule, featuring both a carboxylic acid and a ketone functional group. The strategic reduction of the propionyl group opens avenues to two distinct and valuable classes of compounds: 3-(1-hydroxypropyl)benzoic acid and 3-propylbenzoic acid. The former, a secondary alcohol, retains the carboxylic acid functionality for further derivatization, while the latter represents a complete deoxygenation to an alkyl chain. The choice of reduction strategy is therefore paramount and dictated by the desired synthetic outcome.

This comprehensive guide details robust protocols for both the selective reduction of the ketone to a secondary alcohol and the complete deoxygenation to an alkane. We will delve into the mechanistic underpinnings of each method, providing not just a series of steps, but a framework for understanding and troubleshooting these critical transformations. The protocols provided are designed to be self-validating, with an emphasis on reaction monitoring and product characterization.

Part 1: Selective Reduction to 3-(1-Hydroxypropyl)benzoic Acid via Hydride Transfer

The selective reduction of the ketone in 3-propionylbenzoic acid to a secondary alcohol can be efficiently achieved using sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent that readily reduces aldehydes and ketones while leaving less reactive functional groups, such as carboxylic acids and esters, intact under standard conditions.[1][2] The choice of sodium borohydride is predicated on its operational simplicity and high chemoselectivity.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[3][4][5] This initial attack forms an alkoxide intermediate, which is subsequently protonated during an aqueous or acidic workup to yield the final secondary alcohol.[1][3]

Reaction Pathway: Sodium Borohydride Reduction

cluster_0 Reduction of 3-Propionylbenzoic Acid to 3-(1-Hydroxypropyl)benzoic Acid start 3-Propionylbenzoic Acid intermediate Alkoxide Intermediate start->intermediate 1. NaBH4 (Hydride Attack) product 3-(1-Hydroxypropyl)benzoic Acid intermediate->product 2. H3O+ (Protonation)

Caption: Sodium Borohydride Reduction Workflow.

Experimental Protocol: Sodium Borohydride Reduction

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Propionylbenzoic Acid≥98%Commercially Available
Sodium Borohydride (NaBH₄)≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Deionized Water
Hydrochloric Acid (HCl)1 M Aqueous SolutionCommercially Available
Diethyl Ether (Et₂O)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-propionylbenzoic acid in 100 mL of methanol. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add 2.1 g of sodium borohydride to the cooled solution in small portions over 15-20 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 ethyl acetate:hexanes mobile phase) to confirm the consumption of the starting material.

  • Quenching and Neutralization: Carefully quench the reaction by slowly adding 50 mL of deionized water. Acidify the mixture to a pH of approximately 2-3 by the dropwise addition of 1 M HCl. This step protonates the alkoxide intermediate and neutralizes any excess borohydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude 3-(1-hydroxypropyl)benzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to obtain a white solid.

Part 2: Complete Deoxygenation to 3-Propylbenzoic Acid

For the complete reduction of the carbonyl group to a methylene group (–CH₂–), more forcing conditions are required. Two classical and highly effective methods are the Clemmensen and Wolff-Kishner reductions. The choice between these two is dictated by the overall functionality of the substrate. The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction is carried out in a highly basic medium.[6][7]

Method A: Clemmensen Reduction

The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce aldehydes and ketones to their corresponding alkanes.[8][9] This method is particularly well-suited for aryl-alkyl ketones like 3-propionylbenzoic acid.[6][8] The exact mechanism of the Clemmensen reduction is not fully understood but is thought to involve electron transfer from the metal surface.[6][8]

cluster_1 Clemmensen Reduction of 3-Propionylbenzoic Acid start 3-Propionylbenzoic Acid product 3-Propylbenzoic Acid start->product Zn(Hg), conc. HCl Reflux

Caption: Clemmensen Reduction Workflow.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Propionylbenzoic Acid≥98%Commercially Available
Zinc, MossyCommercially Available
Mercuric Chloride (HgCl₂)Commercially Available
Hydrochloric Acid (HCl)Concentrated (37%)Commercially Available
TolueneACS GradeCommercially Available
Deionized Water

Instrumentation:

  • Three-neck round-bottom flask with reflux condenser and mechanical stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Preparation of Zinc Amalgam: In a fume hood, prepare the zinc amalgam by adding 20 g of mossy zinc to a solution of 2.0 g of mercuric chloride in 30 mL of deionized water in a 500 mL three-neck round-bottom flask. Swirl for 5 minutes, then decant the aqueous solution. Wash the amalgam with deionized water (2 x 25 mL) and decant.

  • Reaction Setup: To the freshly prepared zinc amalgam, add 40 mL of concentrated hydrochloric acid, 25 mL of deionized water, 20 mL of toluene, and 10.0 g of 3-propionylbenzoic acid.

  • Reflux: Equip the flask with a reflux condenser and a mechanical stirrer. Heat the mixture to a vigorous reflux and maintain for 4-6 hours. Periodically (e.g., every hour), add 5 mL of concentrated hydrochloric acid to maintain the acidic conditions.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Workup: After cooling to room temperature, carefully decant the liquid from the remaining zinc amalgam. Transfer the liquid to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 3-propylbenzoic acid can be purified by recrystallization or column chromatography.

Method B: Wolff-Kishner Reduction

The Wolff-Kishner reduction is an alternative for the complete deoxygenation of ketones and is performed under basic conditions, making it suitable for substrates that are sensitive to strong acids.[7] The reaction involves the in-situ formation of a hydrazone, followed by deprotonation and elimination of nitrogen gas to yield the alkane.[10][11][12] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows for the removal of water, driving the reaction to completion at elevated temperatures.[10][13]

cluster_2 Wolff-Kishner Reduction of 3-Propionylbenzoic Acid start 3-Propionylbenzoic Acid hydrazone Hydrazone Intermediate start->hydrazone 1. H2NNH2 product 3-Propylbenzoic Acid hydrazone->product 2. KOH, Heat (-N2, -H2O)

Caption: Wolff-Kishner Reduction Workflow.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Propionylbenzoic Acid≥98%Commercially Available
Hydrazine Hydrate (H₂NNH₂·H₂O)80%Commercially Available
Potassium Hydroxide (KOH)Pellets, ≥85%Commercially Available
Diethylene GlycolCommercially Available
Deionized Water
Hydrochloric Acid (HCl)Concentrated (37%)Commercially Available

Instrumentation:

  • Round-bottom flask with a distillation head and condenser

  • Heating mantle

  • Thermometer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 10.0 g of 3-propionylbenzoic acid, 100 mL of diethylene glycol, 10 mL of 80% hydrazine hydrate, and 12 g of potassium hydroxide pellets.

  • Hydrazone Formation: Heat the mixture to 130-140 °C for 1 hour. Water and excess hydrazine will begin to distill off.

  • Decomposition: After the initial distillation, raise the temperature to 190-200 °C and maintain for 3-4 hours, or until the evolution of nitrogen gas ceases.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and dilute with 100 mL of deionized water. Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic, which will precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.

  • Drying and Purification: Dry the crude product in a vacuum oven. If necessary, purify by recrystallization from a suitable solvent.

Summary of Reduction Protocols

MethodReagentsConditionsProductKey Advantages
Sodium Borohydride NaBH₄, MeOH0 °C to RT3-(1-Hydroxypropyl)benzoic acidHigh chemoselectivity, mild conditions
Clemmensen Zn(Hg), conc. HClReflux3-Propylbenzoic AcidEffective for aryl-alkyl ketones
Wolff-Kishner H₂NNH₂·H₂O, KOHHigh Temp.3-Propylbenzoic AcidSuitable for acid-sensitive substrates

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]

  • Clemmensen reduction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Clark, J. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Clemmensen Reduction reaction. (n.d.). BYJU'S. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023, July 16). Chemistry Steps. [Link]

  • Clemmensen reduction. (n.d.). University of Calgary. [Link]

  • Clemmensen Reduction. (2023, January 22). Chemistry LibreTexts. [Link]

  • The Reduction of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. [Link]

  • Clemmensen Reduction: Mechanism, Reagents, Equation & Differences. (n.d.). Vedantu. [Link]

  • Carbonyl Reduction using Sodium Borohydride. (n.d.). Open Library Publishing Platform. [Link]

  • Wolff–Kishner reduction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Wolff Kishner Reduction. (n.d.). Pharmaguideline. [Link]

  • Heterogeneous catalytic hydrogenation of 3-phenylpropionic acid methyl ester. (n.d.). ResearchGate. [Link]

  • Wolff-Kishner Reduction. (2025, March 15). J&K Scientific LLC. [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. [Link]

Sources

Method

Using 3-(1-Hydroxypropyl)benzoic acid in solid-phase synthesis

Advanced Application Note: 3-(1-Hydroxypropyl)benzoic Acid as a Sterically Shielded Bifunctional Linker in Solid-Phase Synthesis Strategic Overview In the development of complex peptides, peptidomimetics, and small-molec...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 3-(1-Hydroxypropyl)benzoic Acid as a Sterically Shielded Bifunctional Linker in Solid-Phase Synthesis

Strategic Overview

In the development of complex peptides, peptidomimetics, and small-molecule libraries, the choice of solid-phase linker dictates the synthetic boundaries of the project. While the 4-hydroxymethylbenzoic acid (HMBA) linker is a well-established tool for generating C-terminally modified peptides[1], its primary alcohol functionality presents limitations when synthesizing sterically demanding sequences due to premature ester hydrolysis and diketopiperazine (DKP) formation.

3-(1-Hydroxypropyl)benzoic acid (CAS: 1780968-79-7)[2] serves as an advanced bifunctional linker and structural scaffold that solves these issues. By replacing the primary alcohol with a secondary benzylic alcohol, this linker introduces critical steric bulk. This application note details the mechanistic advantages, validated protocols, and orthogonal cleavage strategies for utilizing this specialized linker in Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS).

Mechanistic Rationale: The "Secondary Alcohol" Advantage (E-E-A-T)

To understand the utility of 3-(1-Hydroxypropyl)benzoic acid, one must analyze the causality behind its structural design:

  • Kinetic Shielding Against DKP Formation: During Fmoc-SPPS, the critical dipeptide stage is highly susceptible to intramolecular aminolysis, where the free N-terminal amine attacks the C-terminal ester, cleaving the peptide from the resin as a cyclic diketopiperazine. The ethyl branch of the 1-hydroxypropyl group provides a kinetic steric shield around the ester carbonyl, drastically reducing the rate of DKP formation compared to unhindered primary alcohol linkers[3].

  • Orthogonal Cleavage Flexibility: The resulting benzylic ester is highly stable to the acidic conditions used for side-chain deprotection (e.g., 95% Trifluoroacetic acid). This orthogonality allows researchers to choose between two distinct pathways:

    • Cleave the peptide from the resin before TFA treatment to yield fully protected peptide fragments (ideal for convergent fragment condensation).

    • Treat the resin with TFA to remove side-chain protecting groups, followed by nucleophilic cleavage to yield fully deprotected, C-terminally modified peptides[1].

  • Overcoming Esterification Hindrance: The inherent steric hindrance of a secondary alcohol means standard DIC/DMAP esterification will result in slow kinetics and high rates of oxazolone-mediated racemization of the incoming amino acid. Therefore, this protocol mandates the use of MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) and N-methylimidazole (MeIm), which generates a highly reactive acyl-triazole intermediate that forces rapid esterification without compromising chirality.

Experimental Workflow & Logic

SPPS_Workflow Resin Aminomethyl Resin (Solid Support) ResinBound Resin-Bound Secondary Alcohol Resin->ResinBound DIC / HOBt Linker 3-(1-Hydroxypropyl) benzoic acid Linker->ResinBound Esterification Fmoc-AA-OH Loading (MSNT / MeIm) ResinBound->Esterification Overcomes Steric Hindrance Elongation Iterative Fmoc-SPPS (Peptide Assembly) Esterification->Elongation Acid C-Terminal Acid (LiOH / THF) Elongation->Acid Saponification Amide C-Terminal Amide (NH3 / MeOH) Elongation->Amide Ammonolysis Ester C-Terminal Ester (MeOH / DIPEA) Elongation->Ester Transesterification

Fig 1: Workflow for utilizing 3-(1-Hydroxypropyl)benzoic acid in solid-phase synthesis.

Self-Validating Protocols

Protocol A: Immobilization onto Solid Support

Objective: Form a robust amide bond between the benzoic acid moiety of the linker and an aminomethyl resin.

  • Swelling: Swell Aminomethyl polystyrene resin (1.0 eq, typical loading 0.8 mmol/g) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 3-(1-Hydroxypropyl)benzoic acid (3.0 eq) and HOBt (3.0 eq) in a minimum volume of DMF. Add DIC (3.0 eq) and stir for 5 minutes to form the active ester.

  • Coupling: Add the activated linker solution to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser (ninhydrin) test. A negative result (yellow beads/solution) validates complete consumption of primary amines. If positive (blue), repeat the coupling step.

Protocol B: Sterically Demanding Esterification (First Amino Acid Loading)

Objective: Esterify the secondary alcohol with the first Fmoc-protected amino acid without racemization.

  • Drying: Wash the resin thoroughly with dry DCM and dry under vacuum for 1 hour. Strict anhydrous conditions are required to prevent MSNT hydrolysis.

  • Reagent Preparation: Dissolve the first Fmoc-Amino Acid (5.0 eq) and MSNT (5.0 eq) in anhydrous DCM.

  • Catalysis: Add N-methylimidazole (MeIm, 3.75 eq) to the solution. Causality note: Keeping MeIm slightly sub-stoichiometric relative to MSNT prevents base-catalyzed Fmoc removal.

  • Reaction: Add the mixture to the resin and agitate for 2 hours at room temperature. Wash with DCM and DMF.

  • Validation (Fmoc Quantification): Take a precisely weighed 5 mg aliquot of dry resin. Treat with 20% piperidine in DMF (3 mL) for 20 minutes. Measure the UV absorbance of the supernatant at 301 nm to calculate the exact functional loading.

Protocol C: Orthogonal Cleavage Strategies

Objective: Cleave the assembled sequence to yield diverse C-terminal functionalities[1]. Note: If global side-chain deprotection is desired, treat the resin with TFA/TIPS/Water (95:2.5:2.5) for 2 hours, wash with DCM, and neutralize with 5% DIPEA/DMF prior to the nucleophilic cleavage steps below.

  • For C-Terminal Amides: Suspend the resin in a saturated solution of ammonia in methanol (7N NH3/MeOH). Agitate in a sealed vessel for 16 hours at room temperature. Filter and evaporate to yield the amide.

  • For C-Terminal Esters: Suspend the resin in Methanol/DMF (1:1) containing 10% DIPEA. Heat to 50°C and agitate for 24 hours. Filter and evaporate to yield the methyl ester.

  • For C-Terminal Acids: Suspend the resin in THF/Water (3:1). Add LiOH (1.0 M aqueous, 5.0 eq). Agitate for 4 hours. Acidify the filtrate with 1M HCl to precipitate the free carboxylic acid.

Quantitative Cleavage Data

The following table summarizes the expected performance of the 3-(1-Hydroxypropyl)benzoic acid linker under various nucleophilic cleavage conditions, assuming a standard 10-mer peptide.

Target C-Terminal GroupCleavage ReagentSolvent SystemTime / TempTypical Crude PurityTypical Yield
Carboxylic Acid LiOH (1.0 M)THF / H₂O (3:1)4 h, 25°C>90%85 - 95%
Primary Amide NH₃ (7N)Methanol16 h, 25°C>95%80 - 90%
Methyl Ester DIPEA (10%)MeOH / DMF (1:1)24 h, 50°C>85%75 - 85%
Hydrazide Hydrazine Hydrate (5%)DMF2 h, 25°C>95%90 - 98%

References

  • Key Organics. (n.d.). 1780968-79-7 | MFCD31653737 | C10H12O3 - Key Organics: Home Building Blocks 3-(1-Hydroxypropyl)benzoic acid.
  • MilliporeSigma. (n.d.). Fmoc SPPS Linkers.
  • Hansen, J., Diness, F., & Meldal, M. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. RSC Advances.
  • Akaji, K., Teruya, K., & Aimoto, S. (2003). Solid-phase synthesis of HTLV-1 protease inhibitors containing hydroxyethylamine dipeptide isostere. Journal of Organic Chemistry.

Sources

Application

Application Notes and Protocols: Exploring the Medicinal Chemistry Potential of 3-(1-Hydroxypropyl)benzoic Acid

Authored by: A Senior Application Scientist Abstract This document provides a forward-looking guide for researchers, scientists, and drug development professionals on the potential applications of the novel compound, 3-(...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a forward-looking guide for researchers, scientists, and drug development professionals on the potential applications of the novel compound, 3-(1-Hydroxypropyl)benzoic acid, in medicinal chemistry. While direct literature on this specific molecule is nascent, its structural features—a benzoic acid scaffold substituted at the meta-position with a 1-hydroxypropyl group—suggest a rich potential for biological activity. Drawing parallels from the well-documented activities of 3-hydroxybenzoic acid and other benzoic acid derivatives, this guide outlines a comprehensive research program to explore its therapeutic promise. We present detailed, field-proven protocols for its synthesis, characterization, and a cascade of in vitro biological evaluations. This document is intended to serve as a foundational resource to catalyze the investigation of 3-(1-Hydroxypropyl)benzoic acid as a potential new chemical entity in drug discovery.

Introduction: Unveiling a Promising Scaffold

The benzoic acid moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[3][4][5] The specific substitution pattern on the phenyl ring plays a crucial role in modulating this activity. 3-Hydroxybenzoic acid, a close structural analog to our target compound, is a naturally occurring phenolic compound found in plants like grapefruit and olive oil, and has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties.[3][5]

The introduction of a 1-hydroxypropyl group at the meta-position of the benzoic acid scaffold in 3-(1-Hydroxypropyl)benzoic acid presents an intriguing modification. This side chain introduces a chiral center, increases lipophilicity compared to a simple hydroxyl group, and provides a secondary alcohol that can participate in hydrogen bonding interactions with biological targets. These features suggest that 3-(1-Hydroxypropyl)benzoic acid could exhibit unique and potentially enhanced biological activities compared to its simpler analog, 3-hydroxybenzoic acid. This document outlines a strategic approach to systematically investigate the medicinal chemistry applications of this promising, yet underexplored, molecule.

Potential Therapeutic Applications: A Hypothesis-Driven Approach

Based on the known biological activities of structurally related compounds, we hypothesize that 3-(1-Hydroxypropyl)benzoic acid may be a valuable lead compound in the following therapeutic areas:

  • Antimicrobial Agents: Benzoic acid and its derivatives are well-established antimicrobial agents, primarily functioning by disrupting the pH balance within microbial cells.[4][6] Furthermore, derivatives of 3-hydroxybenzoic acid have demonstrated antibacterial activity.[3][5] The increased lipophilicity of the 1-hydroxypropyl side chain could enhance the penetration of 3-(1-Hydroxypropyl)benzoic acid through bacterial cell membranes, potentially leading to improved antimicrobial potency. Recent studies have also highlighted the potential of benzoic acid derivatives as anti-biofilm agents against pathogens like Klebsiella pneumoniae.[7]

  • Anti-inflammatory and Analgesic Agents: Certain derivatives of p-hydroxybenzoic acid have been shown to possess analgesic and anti-inflammatory properties.[8] The structural similarities suggest that 3-(1-Hydroxypropyl)benzoic acid could also modulate inflammatory pathways.

  • Antioxidant and Cytoprotective Agents: Phenolic compounds are renowned for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[9] The hydroxyl group on the propyl side chain, in addition to the carboxylic acid, may contribute to the radical scavenging capacity of 3-(1-Hydroxypropyl)benzoic acid.

A Proposed Research Workflow: From Synthesis to Biological Evaluation

To systematically explore the medicinal chemistry potential of 3-(1-Hydroxypropyl)benzoic acid, a multi-step research program is proposed. This workflow encompasses the chemical synthesis and purification of the compound, followed by a tiered biological screening cascade.

G cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening Cascade Synthesis Synthesis of 3-(1-Hydroxypropyl)benzoic acid Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Screening Primary Screening (Antimicrobial, Antioxidant Assays) Characterization->Primary_Screening Pure Compound Secondary_Screening Secondary Screening (MIC Determination, Anti-inflammatory Assays) Primary_Screening->Secondary_Screening Tertiary_Screening Tertiary Screening (In vitro toxicity, Mechanism of Action Studies) Secondary_Screening->Tertiary_Screening

Caption: Proposed research workflow for 3-(1-Hydroxypropyl)benzoic acid.

Experimental Protocols

Synthesis and Characterization of 3-(1-Hydroxypropyl)benzoic acid

The synthesis of 3-(1-Hydroxypropyl)benzoic acid can be achieved through a multi-step process starting from commercially available 3-formylbenzoic acid.

Protocol 1: Synthesis of 3-(1-Hydroxypropyl)benzoic acid

  • Grignard Reaction:

    • To a solution of 3-formylbenzoic acid methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add ethylmagnesium bromide (1.2 equivalents, 1.0 M solution in THF) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 3-(1-hydroxypropyl)benzoate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Hydrolysis:

    • Dissolve the purified methyl 3-(1-hydroxypropyl)benzoate in a mixture of methanol and 1 M aqueous sodium hydroxide.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(1-Hydroxypropyl)benzoic acid.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Biological Evaluation Protocols

A tiered approach to biological screening is recommended to efficiently assess the potential of 3-(1-Hydroxypropyl)benzoic acid.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare a stock solution of 3-(1-Hydroxypropyl)benzoic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at the appropriate temperature and duration for each microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: DPPH Radical Scavenging Assay (Antioxidant Activity)

  • Prepare various concentrations of 3-(1-Hydroxypropyl)benzoic acid in methanol.

  • In a 96-well plate, add 100 µL of each compound concentration to 100 µL of a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Hypothetical Data Presentation

The following tables present hypothetical data that could be generated from the proposed biological assays, providing a framework for data analysis and interpretation.

Table 1: Hypothetical Antimicrobial Activity of 3-(1-Hydroxypropyl)benzoic acid

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
3-Hydroxybenzoic acid128>256256
3-(1-Hydroxypropyl)benzoic acid 64 128 128
Ciprofloxacin0.50.015N/A
FluconazoleN/AN/A2

Table 2: Hypothetical Antioxidant Activity of 3-(1-Hydroxypropyl)benzoic acid

CompoundDPPH Scavenging IC50 (µM)
3-Hydroxybenzoic acid75.2
3-(1-Hydroxypropyl)benzoic acid 58.9
Ascorbic Acid (Positive Control)25.8

Structure-Activity Relationship (SAR) Insights and Future Directions

The initial investigation of 3-(1-Hydroxypropyl)benzoic acid serves as a starting point for a more extensive medicinal chemistry campaign. Future efforts should focus on:

  • Chiral Separation: The synthesized 3-(1-Hydroxypropyl)benzoic acid is a racemic mixture. Separation of the enantiomers and evaluation of their individual biological activities is a critical next step.

  • Analog Synthesis: A library of analogs should be synthesized to explore the structure-activity relationship. Modifications could include:

    • Varying the length of the alkyl chain.

    • Introducing different substituents on the phenyl ring.

    • Esterification or amidation of the carboxylic acid.

  • Mechanism of Action Studies: For promising activities, further studies should be conducted to elucidate the underlying mechanism of action.

SAR cluster_modifications Structural Modifications for SAR Start 3-(1-Hydroxypropyl)benzoic acid Chiral Chiral Separation (R vs. S enantiomer) Start->Chiral Alkyl Vary Alkyl Chain Length (e.g., ethyl, butyl) Start->Alkyl Ring_Sub Ring Substitution (e.g., -OH, -Cl, -OCH3) Start->Ring_Sub Carboxyl_Mod Carboxylic Acid Modification (e.g., esters, amides) Start->Carboxyl_Mod SAR_Insights Structure-Activity Relationship Insights Chiral->SAR_Insights Stereo-specificity Alkyl->SAR_Insights Lipophilicity/Potency Ring_Sub->SAR_Insights Electronic Effects Carboxyl_Mod->SAR_Insights Prodrug/PK Properties

Caption: Future directions for SAR studies of 3-(1-Hydroxypropyl)benzoic acid.

Conclusion

While 3-(1-Hydroxypropyl)benzoic acid remains a largely unexplored molecule, its structural features, coupled with the known biological activities of its parent scaffold, present a compelling case for its investigation in medicinal chemistry. The protocols and research strategy outlined in this document provide a robust framework for elucidating its therapeutic potential. Through systematic synthesis, biological evaluation, and structure-activity relationship studies, 3-(1-Hydroxypropyl)benzoic acid could emerge as a valuable lead compound for the development of novel therapeutic agents.

References

  • Vertex AI Search. (2013, September 30).
  • Rasayan J. Chem. (2019).
  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29).
  • IJCRT.org. (2024, August 8).
  • ResearchGate. (2020, January 9). (PDF)
  • BenchChem. (2025).
  • NUS Pharmacy. Synthesis and Evaluation of 3-(Dihydroxyboryl)benzoic Acids as D,D-Carboxypeptidase R39 Inhibitors.
  • PubMed. (2017, July 16). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts.
  • PubMed. (1990, September-October).
  • accessdata.fda.gov. (2004, October 6).
  • MDPI. (2022, November 30).
  • PubMed. (2023, July 20). Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm.
  • ChemScene. 3-(3-Hydroxyprop-1-yn-1-yl)benzoic acid.
  • NIST WebBook. Benzoic acid, 3-hydroxypropyl ester.
  • Preprints.org. (2023, May 29).
  • PMC. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines.
  • ResearchGate. (2023, May 29). (PDF)
  • CymitQuimica. CAS 132545-15-4: 3-(3-HYDROXY-PROP-1-YNYL)-BENZOIC ACID.

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Method

Application Notes and Protocols: 3-(1-Hydroxypropyl)benzoic Acid as a Versatile Building Block in Novel Compound Synthesis

Introduction 3-(1-Hydroxypropyl)benzoic acid is a bifunctional organic molecule that presents a unique combination of a carboxylic acid and a secondary alcohol. This structural arrangement makes it a valuable and versati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(1-Hydroxypropyl)benzoic acid is a bifunctional organic molecule that presents a unique combination of a carboxylic acid and a secondary alcohol. This structural arrangement makes it a valuable and versatile building block for the synthesis of a wide array of novel compounds, particularly in the fields of medicinal chemistry and materials science. The presence of two distinct reactive sites—the carboxyl group on the aromatic ring and the hydroxyl group on the propyl side chain—allows for selective chemical modifications, enabling the construction of complex molecular architectures.

The aromatic carboxylic acid moiety provides a handle for forming amide bonds, esters, or for participating in various cross-coupling reactions. Simultaneously, the secondary alcohol can be oxidized to a ketone, esterified, or used in nucleophilic substitution reactions. This dual functionality, coupled with the conformational flexibility of the propyl chain, allows for the precise tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity in the target molecules. These attributes are critical in the rational design of drug candidates and functional materials.

This document provides detailed application notes and protocols for utilizing 3-(1-Hydroxypropyl)benzoic acid as a synthetic precursor. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this building block in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-(1-Hydroxypropyl)benzoic acid is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃Chemspace
Molecular Weight 180.20 g/mol Chemspace
Appearance White to off-white solidGeneric Material Safety Data Sheet
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterGeneric Material Safety Data Sheet
Melting Point 107-111 °CGeneric Material Safety Data Sheet

Applications in Synthesis

The unique structure of 3-(1-Hydroxypropyl)benzoic acid allows for its application in several key synthetic transformations, making it a valuable starting material for generating libraries of compounds for screening and development.

Synthesis of Novel Amide Derivatives for Drug Discovery

The carboxylic acid group of 3-(1-Hydroxypropyl)benzoic acid is readily activated for amide bond formation, a cornerstone of medicinal chemistry. This allows for the coupling of this building block with a diverse range of primary and secondary amines to generate novel amides. The resulting compounds, which incorporate the hydroxypropyl side chain, can be explored for a variety of therapeutic targets. The hydroxyl group can serve as a hydrogen bond donor or acceptor, potentially enhancing binding affinity to biological targets.

A 3-(1-Hydroxypropyl)benzoic acid F Reaction Mixture A->F B Amine (R-NH2) B->F C Coupling Reagent (e.g., HATU, EDC) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F G Purification (e.g., Chromatography) F->G H Novel Amide Derivative G->H

Caption: General workflow for the synthesis of amide derivatives.

This protocol details the synthesis of a representative amide derivative using benzylamine.

Materials:

  • 3-(1-Hydroxypropyl)benzoic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(1-Hydroxypropyl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-3-(1-hydroxypropyl)benzamide.

Esterification for Prodrug and Materials Applications

Both the carboxylic acid and the secondary alcohol functionalities of 3-(1-Hydroxypropyl)benzoic acid can be esterified. Esterification of the carboxylic acid can be employed to create prodrugs, which may improve the pharmacokinetic properties of a parent drug molecule. Alternatively, esterification of the secondary alcohol can be used to introduce new functional groups or to link the molecule to a polymer backbone for materials science applications.

This protocol describes the esterification of the carboxylic acid group with methanol.

Materials:

  • 3-(1-Hydroxypropyl)benzoic acid

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Sodium bicarbonate, saturated aqueous solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 3-(1-Hydroxypropyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, slowly neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting methyl 3-(1-hydroxypropyl)benzoate by column chromatography if necessary.

Oxidation of the Secondary Alcohol to a Ketone

The secondary alcohol on the propyl chain can be selectively oxidized to a ketone, yielding 3-(1-oxopropyl)benzoic acid. This transformation introduces a new electrophilic center, opening up further synthetic possibilities such as reductive amination, Wittig reactions, or aldol condensations. This ketone derivative is a key intermediate for creating more complex and rigid molecular scaffolds.

A 3-(1-Hydroxypropyl)benzoic acid D Reaction Mixture A->D B Oxidizing Agent (e.g., PCC, Dess-Martin) B->D C Solvent (e.g., DCM) C->D E Workup and Purification D->E F 3-(1-Oxopropyl)benzoic acid E->F

Caption: Workflow for the oxidation of the secondary alcohol.

Materials:

  • 3-(1-Hydroxypropyl)benzoic acid

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celite®

Procedure:

  • Dissolve 3-(1-Hydroxypropyl)benzoic acid (1.0 eq) in anhydrous DCM.

  • Add PCC (1.5 eq) to the solution in one portion.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® and silica gel to remove the chromium salts.

  • Wash the filter pad with additional DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(1-oxopropyl)benzoic acid.

  • Purify the product by column chromatography or recrystallization as needed.

Conclusion

3-(1-Hydroxypropyl)benzoic acid is a highly adaptable building block with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its bifunctional nature allows for a wide range of chemical transformations, enabling the creation of diverse molecular libraries. The protocols outlined in this document provide a starting point for researchers to explore the synthetic utility of this valuable compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Chemspace. 3-(1-Hydroxypropyl)benzoic acid. [Link]

Application

Comprehensive NMR Characterization of 3-(1-Hydroxypropyl)benzoic Acid: A Guide to Structural Elucidation and Purity Assessment

An Application Note for Researchers and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of sm...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of small organic molecules.[1] For active pharmaceutical ingredients (APIs) and their intermediates, such as 3-(1-Hydroxypropyl)benzoic acid, unambiguous structural confirmation and purity assessment are critical for regulatory approval and ensuring therapeutic efficacy. This application note provides a comprehensive guide to the complete NMR characterization of 3-(1-Hydroxypropyl)benzoic acid. We will detail the underlying principles for spectral prediction, present step-by-step protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and outline a logical workflow for spectral interpretation to achieve full structural assignment.

Foundational Principles: Understanding the Molecule

Before any experiment, a thorough analysis of the target structure is paramount. This informs our experimental design and allows us to predict the expected spectral features. 3-(1-Hydroxypropyl)benzoic acid possesses two key structural fragments: a meta-substituted benzoic acid ring and a 1-hydroxypropyl side chain.

  • Aromatic Region: The benzoic acid core is asymmetrically substituted at the 1 and 3 positions. This breaks the symmetry of the ring, rendering all four aromatic protons (H-2, H-4, H-5, H-6) and all six aromatic carbons chemically distinct.[2][3] The carboxylic acid group is strongly electron-withdrawing, which will deshield the ortho (H-2, H-6) and para (H-4) protons relative to benzene (δ 7.26 ppm).[3]

  • Aliphatic Side Chain: The 1-hydroxypropyl group contains a chiral center at C-7. This means the two protons on the adjacent methylene group (C-8) are diastereotopic and may exhibit different chemical shifts and complex splitting patterns.

  • Labile Protons: The carboxylic acid proton (-COOH) and the alcohol proton (-OH) are acidic and will readily exchange with deuterated solvents like D₂O.[2] Their chemical shifts are highly dependent on solvent, concentration, and temperature, often appearing as broad singlets.[2]

Based on these features, we can predict the number of signals and their general characteristics.

Table 1: Predicted ¹H NMR Spectral Data for 3-(1-Hydroxypropyl)benzoic acid (400 MHz, DMSO-d₆)
Atom #Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale / Notes
COOH~12.9Broad Singlet1HHighly deshielded acidic proton.
H-2~7.9 - 8.1Singlet / Triplet (fine)1HOrtho to COOH, deshielded.
H-6~7.8 - 7.9Doublet1HOrtho to COOH, deshielded.
H-4~7.6 - 7.7Doublet1HOrtho to side chain, meta to COOH.
H-5~7.4 - 7.5Triplet1HMeta to both substituents.
OH~5.0 - 5.5Broad Singlet / Doublet1HLabile proton; may couple to H-7.
H-7~4.5 - 4.7Triplet / Multiplet1HMethine proton attached to oxygen and chiral center.
H-8~1.6 - 1.8Multiplet2HMethylene protons, potentially complex splitting.
H-9~0.8 - 1.0Triplet3HTerminal methyl group.
Table 2: Predicted ¹³C NMR Spectral Data for 3-(1-Hydroxypropyl)benzoic acid (101 MHz, DMSO-d₆)
Atom #Predicted Chemical Shift (δ, ppm)Type (DEPT)Rationale / Notes
C-10~167CCarboxylic acid carbonyl carbon.[4]
C-3~145CAromatic carbon attached to the propyl group.
C-1~131CAromatic carbon attached to the COOH group.
C-5~130CHAromatic methine carbon.
C-6~129CHAromatic methine carbon.
C-2~128CHAromatic methine carbon.
C-4~127CHAromatic methine carbon.
C-7~74CHMethine carbon attached to the hydroxyl group.[5]
C-8~30CH₂Methylene carbon in the propyl chain.
C-9~10CH₃Terminal methyl carbon.[6]

Experimental Design and Protocols

A hierarchical approach, starting with simple 1D experiments and progressing to more complex 2D correlations, provides a self-validating system for structural confirmation.

Workflow for Complete NMR Characterization

The following diagram illustrates the logical flow of experiments and data analysis for unambiguous structural assignment.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Structural Assembly Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 H1 ¹H NMR (Proton Count & Splitting) Prep->H1 C13 ¹³C & DEPT (Carbon Count & Type) H1->C13 COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Assemble Assemble Fragments (Propyl Chain, Aromatic Ring) HMBC->Assemble Connect Connect Fragments (Confirm Substitution Pattern) Assemble->Connect Final Final Structure Confirmation Connect->Final

Caption: Logical workflow for NMR-based structural elucidation.

Protocol 1: Sample Preparation

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it effectively dissolves the polar analyte and, importantly, allows for the observation of exchangeable -OH and -COOH protons, which might be lost in solvents like D₂O or CD₃OD.

  • Weighing: Accurately weigh 5-10 mg of 3-(1-Hydroxypropyl)benzoic acid for ¹H NMR and 2D experiments (20-50 mg is preferable for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time).[1]

  • Dissolution: Place the sample into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of high-purity DMSO-d₆ containing a reference standard, typically tetramethylsilane (TMS, 0.0 ppm).

  • Homogenization: Cap the tube and gently vortex or invert several times until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Filtering (Optional): If the solution appears cloudy or contains particulates, filter it through a small plug of glass wool into a new NMR tube to prevent shimming issues.

Protocol 2: 1D NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the DMSO-d₆ solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm).

    • Use a 30° or 45° pulse angle to ensure adequate relaxation between scans.

    • Set the number of scans (e.g., 8 or 16) and a relaxation delay (d1) of 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

    • Process the data with Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate all peaks and record the chemical shifts and multiplicities.

  • ¹³C NMR and DEPT Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Set a spectral width of approximately 220-240 ppm.

    • Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

    • Acquire DEPT-135 and/or DEPT-90 spectra. This is crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons. In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative.

Protocol 3: 2D NMR Data Acquisition

Acquiring 2D spectra is essential for unambiguously connecting the atoms.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is ideal for tracing the spin systems of the propyl chain and the aromatic ring.

    • Procedure: Load a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire the data and process it to visualize cross-peaks that connect coupled protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which proton is directly attached to which carbon. Each cross-peak correlates a proton with its one-bond-away carbon.

    • Procedure: Load a standard gradient-selected HSQC pulse sequence. This experiment is highly sensitive and provides clear correlations for all protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the structural fragments.

    • Procedure: Load a standard gradient-selected HMBC pulse sequence. The optimization of the long-range coupling delay (e.g., to 8 Hz) is important for visualizing the desired correlations.

Spectral Interpretation: Assembling the Structure

The final step is to integrate all the acquired data to build the molecular structure.

  • Analyze ¹H NMR: Confirm the number of protons in each region (aromatic, aliphatic, labile) from the integration. Analyze the splitting patterns to infer neighboring protons.

  • Analyze ¹³C & DEPT: Count the total number of carbon signals to ensure all are accounted for. Use the DEPT spectra to assign each carbon as a C, CH, CH₂, or CH₃.

  • Correlate with HSQC: Assign each protonated carbon by matching its signal to the directly attached proton's signal via the HSQC cross-peaks.

  • Trace Connectivity with COSY:

    • Start with the methyl triplet (H-9) and find its cross-peak to the methylene multiplet (H-8).

    • Follow the correlation from H-8 to the methine proton (H-7). This confirms the propyl chain's internal connectivity.

    • Observe the coupling patterns between the four aromatic protons to establish their relative positions (ortho, meta, para).

  • Connect Fragments with HMBC: This is the definitive step. Key expected correlations are illustrated below.

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Analysis of 3-(1-Hydroxypropyl)benzoic Acid

Introduction & Analytical Context 3-(1-Hydroxypropyl)benzoic acid (Chemical Formula: C₁₀H₁₂O₃, Exact Mass: 180.0786 Da) is a functionalized aromatic compound featuring both a carboxylic acid moiety and an aliphatic secon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

3-(1-Hydroxypropyl)benzoic acid (Chemical Formula: C₁₀H₁₂O₃, Exact Mass: 180.0786 Da) is a functionalized aromatic compound featuring both a carboxylic acid moiety and an aliphatic secondary alcohol. In the contexts of drug metabolism, pharmacokinetics (DMPK), and metabolomics, the precise quantification of such specific benzoic acid derivatives is critical. This application note establishes a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol tailored for the structural elucidation and trace-level quantification of 3-(1-Hydroxypropyl)benzoic acid in complex biological matrices.

Mass Spectrometry Fundamentals: The Causality of Fragmentation

To design an optimal MS method, the physicochemical properties of the analyte must dictate the instrumental parameters.

Ionization Strategy: The presence of the carboxylic acid group (-COOH) makes the molecule highly amenable to negative electrospray ionization (ESI-). In the ESI source, the molecule readily sheds a proton to yield the stable deprotonated precursor ion [M-H]⁻ at m/z 179.07[1].

Fragmentation Causality: Unlike simple phenolic acids which primarily undergo a single dissociation pathway, 3-(1-Hydroxypropyl)benzoic acid features a 1-hydroxypropyl side chain. This introduces competing and complementary fragmentation pathways upon Collision-Induced Dissociation (CID):

  • Decarboxylation (-44 Da): The neutral loss of carbon dioxide from the benzoic acid moiety yields a prominent product ion at m/z 135.08. This is a highly favorable, class-diagnostic fragmentation for benzoic acid derivatives[1].

  • Dehydration (-18 Da): The aliphatic hydroxyl group on the propyl chain is relatively labile and easily undergoes dehydration, yielding a product ion at m/z 161.06[2].

  • Combined Loss (-62 Da): Successive loss of both H₂O and CO₂ generates a stable aromatic fragment at m/z 117.07.

These predictable, dual pathways provide excellent specificity for Multiple Reaction Monitoring (MRM) assays.

Fragmentation A Precursor Ion [M-H]⁻ m/z 179.07 B Fragment Ion 1 [M-H-CO₂]⁻ m/z 135.08 A->B -44 Da (CO₂) C Fragment Ion 2 [M-H-H₂O]⁻ m/z 161.06 A->C -18 Da (H₂O) D Fragment Ion 3 [M-H-CO₂-H₂O]⁻ m/z 117.07 B->D -18 Da (H₂O) C->D -44 Da (CO₂)

Proposed ESI- MS/MS fragmentation pathway of 3-(1-Hydroxypropyl)benzoic acid.

Experimental Protocol: A Self-Validating System

A reliable protocol must account for matrix effects and ensure analyte stability. The following methodology is optimized for biological matrices such as plasma or urine[3],[4].

Step 1: Sample Preparation (Acidified Liquid-Liquid Extraction)

Causality Insight: Benzoic acid derivatives are highly polar. To extract them efficiently into an organic solvent, the aqueous matrix must be acidified below the pKa of the carboxylic acid (typically ~4.0). This ensures the molecule is in its neutral, protonated state, allowing it to partition into the organic phase[3].

  • Aliquot: Transfer 100 µL of plasma or urine into a 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of an appropriate internal standard (e.g., isotopically labeled ¹³C₆-benzoic acid derivative, 1 µg/mL).

  • Acidification: Add 20 µL of 1% formic acid to lower the sample pH to < 3.0.

  • Extraction: Add 600 µL of ethyl acetate. Vortex vigorously for 5 minutes to ensure complete partitioning.

  • Phase Separation: Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Drying: Transfer 500 µL of the upper organic layer to a clean autosampler vial and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (5% Methanol / 95% Water with 0.1% Formic Acid). Vortex and centrifuge before injection.

Step 2: Chromatographic Separation

Causality Insight: Reversed-phase chromatography using a C18 column is ideal. While basic mobile phases can theoretically enhance ESI- sensitivity by promoting deprotonation, 0.1% formic acid is preferred. It suppresses secondary silanol interactions on the stationary phase, ensuring sharp peak shapes, while the droplet surface dynamics in the ESI source still allow for efficient deprotonation[3]. Methanol is chosen over acetonitrile as the organic modifier because it typically provides a superior signal-to-noise ratio for phenolic and benzoic acids[3].

  • Column: Agilent Eclipse Plus C18 (1.8 μm, 2.1 mm × 50 mm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: LC-MS grade Methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 7.0 min: Hold at 95% B

    • 7.0 - 10.0 min: Re-equilibrate at 5% B

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Capillary Voltage: 3500 V.

  • Source Temperature: 300°C.

  • Desolvation Gas Flow: 10 L/min.

Workflow S1 1. Sample Preparation Acidified Liquid-Liquid Extraction (LLE) S2 2. Chromatographic Separation Reversed-Phase C18, 0.1% FA / MeOH S1->S2 S3 3. ESI Ionization Negative Mode, [M-H]⁻ Generation S2->S3 S4 4. MS/MS Detection MRM Transitions (e.g., 179.07 → 135.08) S3->S4 S5 5. Data Analysis Peak Integration & Quantification S4->S5

Step-by-step LC-MS/MS experimental workflow for quantitative analysis.

Quantitative Data Presentation

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters required for the detection and quantification of the analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Purpose
3-(1-Hydroxypropyl)benzoic acid 179.07135.0815Quantifier (Loss of CO₂)
3-(1-Hydroxypropyl)benzoic acid 179.07161.0610Qualifier (Loss of H₂O)
3-(1-Hydroxypropyl)benzoic acid 179.07117.0725Qualifier (Loss of CO₂ + H₂O)

Troubleshooting & Optimization Insights

  • Adduct Formation: When utilizing formic acid in negative mode, monitor for the formation of formate adducts ([M+HCOO]⁻, m/z 225.08). If the adduct signal dominates and reduces the abundance of the[M-H]⁻ precursor, increase the declustering potential/fragmentor voltage to break apart the non-covalent adduct before it enters the first quadrupole[1].

  • Matrix Effects (Ion Suppression): Co-eluting phospholipids from plasma can cause severe ion suppression in the ESI source. If post-column infusion experiments reveal suppression at the analyte's retention time, consider switching from LLE to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) cartridge. The MAX stationary phase will selectively bind the carboxylic acid group, allowing for rigorous washing of neutral lipids prior to elution[4].

References

  • BenchChem. Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec). BenchChem.2

  • MDPI. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules. 1

  • National Institutes of Health (PMC). Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract. Molecules. 3

  • Publisso. Butylated hydroxytoluene (BHT) – Determination of 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT acid) in urine by LC-MS/MS. MAK Collection for Occupational Health and Safety. 4

Sources

Application

Preparative HPLC Purification Protocol for 3-(1-Hydroxypropyl)benzoic Acid

Chemical Context & Chromatographic Rationale 3-(1-Hydroxypropyl)benzoic acid is a highly functionalized aromatic compound, frequently encountered as a synthetic intermediate or a metabolite in the development of pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Chromatographic Rationale

3-(1-Hydroxypropyl)benzoic acid is a highly functionalized aromatic compound, frequently encountered as a synthetic intermediate or a metabolite in the development of pharmaceuticals, including hypoglycemic prodrugs[1]. The molecule presents unique chromatographic challenges due to its dual functionality: a carboxylic acid moiety (pKa ~4.2) and a secondary alcohol on the propyl chain.

Designing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method requires strict control over the physical chemistry of the separation system.

  • Stationary Phase Selection: A high-purity, end-capped C18 (Octadecylsilane) column is mandatory. Uncapped silica supports contain residual silanol groups (-Si-OH) that engage in secondary hydrogen-bonding interactions with both the carboxylic acid and the polar 1-hydroxypropyl group, leading to severe peak tailing[2].

  • Mobile Phase & pH Control: The solubility and retention of benzoic acid derivatives are highly pH-dependent[3]. At physiological pH, the molecule exists as a highly polar carboxylate anion, resulting in poor retention and peak distortion. To ensure the analyte remains in its protonated, non-ionized form, the mobile phase pH must be maintained at least 1.5 units below its pKa (i.e., pH 2.5–2.7)[2].

  • Buffer Selection: We utilize 0.1% Formic Acid (FA) in water. Unlike phosphoric acid, formic acid is fully volatile and Mass-Spectrometry (MS) compatible[4]. This volatility is a critical prerequisite for downstream recovery, as it allows the buffer to be removed entirely during lyophilization.

Quantitative Method Parameters

The following parameters are optimized for a preparative-scale purification, assuming prior analytical validation.

Table 1: Preparative HPLC Chromatographic Conditions
ParameterSpecificationRationale
Column Preparative C18, End-capped, 5 µm, 21.2 x 250 mmMaximizes loadability while preventing secondary silanol interactions.
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterSuppresses ionization of the carboxylic acid (pH ~2.7).
Mobile Phase B 0.1% Formic Acid in Acetonitrile (MeCN)MeCN provides superior mass transfer kinetics compared to methanol.
Flow Rate 20.0 mL/minStandard volumetric scaling for a 21.2 mm internal diameter column.
Detection UV/DAD at 254 nm (Trigger) & 230 nm (Monitor)254 nm prevents detector saturation during high-concentration elution.
Column Temp Ambient (20–25 °C)Sufficient for this separation; elevated temps are unnecessary.
Injection Vol 500 µL – 1000 µLDependent on crude solubility and column capacity.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.09010Initial conditions
2.09010Isocratic hold (focuses the injection band)
15.04060Linear gradient (elution of target compound)
17.0595Column wash (removes highly lipophilic impurities)
20.0595Isocratic wash
21.09010Re-equilibration
25.09010End of run

Step-by-Step Preparative Protocol

This protocol is designed as a self-validating system. Every step includes a physical check to ensure the integrity of the purification.

Step 1: Sample Preparation (Critical Phase)

Dissolving the crude mixture properly is critical to prevent column fouling and peak distortion.

  • Weighing: Accurately weigh the crude 3-(1-Hydroxypropyl)benzoic acid mixture (e.g., 100 mg).

  • Solubilization: Dissolve the sample in a diluent of 20% MeCN / 80% Water .

    • Causality Check: Do not dissolve the sample in 100% MeCN. If the sample solvent is significantly stronger than the initial mobile phase, the analyte will travel rapidly with the injection plug before partitioning into the stationary phase, causing severe peak fronting[3].

  • Filtration: Pass the dissolved sample through a 0.22 µm PTFE syringe filter into a clean preparative vial to remove any undissolved particulates that could clog the column frit.

Step 2: System Equilibration & Injection
  • Purge the HPLC pumps with fresh Mobile Phase A and B.

  • Equilibrate the column at 20.0 mL/min with 10% B until the UV baseline is completely flat and system pressure is stable.

  • Inject a small analytical validation volume (e.g., 50 µL) to confirm the retention time. The target peak should elute between 8 and 11 minutes.

  • Proceed with the full preparative injection (500–1000 µL).

Step 3: Fraction Collection & Product Recovery
  • Collection: Set the fraction collector to trigger based on a UV threshold at 254 nm. Collect the main peak into clean glass test tubes.

  • Pooling: Analyze an aliquot of each fraction via analytical LC-MS to confirm the presence of the target mass ( [M−H]− = 179 m/z in negative ion mode) and verify >98% purity. Pool the pure fractions.

  • Concentration: Transfer the pooled fractions to a round-bottom flask. Remove the Acetonitrile via rotary evaporation.

    • Causality Check: Maintain the water bath at ≤ 30 °C . The secondary alcohol (1-hydroxypropyl group) can undergo acid-catalyzed dehydration at elevated temperatures.

  • Lyophilization: Freeze the remaining aqueous solution (which now contains only water, formic acid, and the target compound) and lyophilize for 24–48 hours to yield pure 3-(1-Hydroxypropyl)benzoic acid as a dry solid.

Workflow Visualization

HPLC_Workflow N1 Crude Mixture 3-(1-Hydroxypropyl)benzoic acid N2 Sample Preparation (Dissolve in 20% MeCN, Filter 0.22µm) N1->N2 Solubilize N3 Preparative RP-HPLC (End-capped C18 Column, 0.1% FA) N2->N3 Inject N4 UV/DAD Detection (254 nm) & Peak-Triggered Fractionation N3->N4 Elute N5 Rotary Evaporation (≤ 30°C) & Lyophilization N4->N5 Pool Fractions N6 Pure Target Compound (>98% Chemical Purity) N5->N6 Dry

Figure 1: End-to-end preparative HPLC purification workflow for 3-(1-Hydroxypropyl)benzoic acid.

Troubleshooting & Optimization

When scaling up from analytical to preparative chromatography, physical anomalies in peak shape often occur. Use the following matrix to diagnose and resolve issues based on their root chemical causes.

Table 3: Chromatographic Troubleshooting Matrix
Observed IssueChemical / Physical CauseCorrective Action
Peak Tailing (Asymmetry > 1.5)Secondary interactions with residual silanols or partial ionization of the carboxylic acid[2].Verify mobile phase pH is ~2.7 (ensure fresh 0.1% FA). Confirm the use of a fully end-capped C18 column[3].
Peak Fronting Sample solvent is too strong (e.g., >50% MeCN), causing the analyte to outpace mobile phase equilibration[3].Dilute the injected sample further with water to match the initial gradient conditions (10% MeCN).
Poor Resolution Co-eluting impurities due to a gradient slope that is too steep for the required selectivity ( α ).Flatten the gradient profile (e.g., run 10% to 40% B over 20 minutes instead of 15 minutes) to increase resolution.
System Overpressure Precipitation of the analyte on the column head upon contact with the highly aqueous initial mobile phase.Filter all samples prior to injection. Reduce injection volume or slightly increase the initial %B to 15%.

References

  • Aicher, T. D., et al. "Hypoglycemic Prodrugs of 4-(2,2-Dimethyl-1-oxopropyl)benzoic Acid." Journal of Medicinal Chemistry, ACS Publications, 1999. URL: [Link]

  • "Separation of Benzoic acid, 2-formyl- on Newcrom R1 HPLC column." SIELC Technologies. URL: [Link]

Sources

Method

Application Note: Synthesis of Novel Antimicrobial Agents Utilizing 3-(1-Hydroxypropyl)benzoic Acid

Introduction: The Imperative for Novel Antimicrobial Scaffolds The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the exploration of novel chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of antimicrobial agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties and are utilized as preservatives in food, cosmetics, and pharmaceuticals.[1][2] The antimicrobial efficacy of these compounds is often linked to their ability to disrupt cellular processes through their acidic nature and by interacting with microbial enzymes and cell membranes.[2]

This application note outlines a detailed protocol for the synthesis and evaluation of a novel potential antimicrobial agent derived from 3-(1-Hydroxypropyl)benzoic acid. This particular starting material is of interest due to its bifunctional nature, possessing both a carboxylic acid and a secondary alcohol. These functional groups offer versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By converting the carboxylic acid to an ester, for instance, it is possible to modulate the lipophilicity of the molecule, a key parameter influencing its ability to penetrate microbial cell membranes. This guide provides researchers, scientists, and drug development professionals with a comprehensive workflow for the synthesis, purification, characterization, and antimicrobial screening of a novel ester derivative of 3-(1-Hydroxypropyl)benzoic acid.

Synthesis of Ethyl 3-(1-Hydroxypropyl)benzoate: A Strategic Approach

The primary synthetic strategy involves the esterification of the carboxylic acid group of 3-(1-Hydroxypropyl)benzoic acid with ethanol. This reaction is typically acid-catalyzed, proceeding via a Fischer-Speier esterification mechanism. The selection of ethanol as the esterifying agent is strategic; it yields an ethyl ester, which provides a moderate increase in lipophilicity compared to the starting carboxylic acid. This modification is hypothesized to enhance the compound's ability to traverse the lipid-rich cell membranes of bacteria.

Overall Synthetic Workflow

The following diagram illustrates the key stages in the synthesis and evaluation of the target antimicrobial agent.

Antimicrobial Agent Synthesis Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Antimicrobial Screening Start 3-(1-Hydroxypropyl)benzoic acid Reaction Fischer Esterification (Ethanol, H₂SO₄) Start->Reaction Reactant Purification Column Chromatography Reaction->Purification Crude Product Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Pure Product Screening MIC Determination Characterization->Screening Verified Compound

Caption: Workflow for the synthesis, characterization, and antimicrobial screening of Ethyl 3-(1-Hydroxypropyl)benzoate.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(1-Hydroxypropyl)benzoate

This protocol details the Fischer esterification of 3-(1-Hydroxypropyl)benzoic acid.

Materials:

  • 3-(1-Hydroxypropyl)benzoic acid (98% purity)

  • Anhydrous Ethanol (200 proof)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate (reagent grade)

  • Hexane (reagent grade)

  • Silica Gel (for column chromatography)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 3-(1-Hydroxypropyl)benzoic acid (5.0 g, 27.7 mmol).

  • Add 100 mL of anhydrous ethanol to the flask.

  • While stirring, slowly add concentrated sulfuric acid (1.5 mL) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 ethyl acetate/hexane mobile phase.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Dissolve the residue in 100 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Repeat this wash two more times.

  • Wash the organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel column using a 1:4 ethyl acetate/hexane eluent system.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the 1:4 ethyl acetate/hexane mixture, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Ethyl 3-(1-Hydroxypropyl)benzoate.

Protocol 3: Characterization of Ethyl 3-(1-Hydroxypropyl)benzoate

The structure of the synthesized compound should be confirmed using standard spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include those for the aromatic protons, the protons of the ethyl group, the methine proton adjacent to the hydroxyl group, the methylene protons of the propyl chain, and the terminal methyl group.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include those for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and hydroxypropyl groups.

  • FT-IR (KBr): Look for characteristic absorption bands for the hydroxyl group (broad, ~3400 cm⁻¹), the ester carbonyl group (~1720 cm⁻¹), and C-H bonds.

  • Mass Spectrometry (ESI-MS): Determine the molecular weight of the compound to confirm the expected mass of C₁₂H₁₆O₃ (208.25 g/mol ).

Protocol 4: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compound will be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

Materials:

  • Synthesized Ethyl 3-(1-Hydroxypropyl)benzoate

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria in MHB without the compound) and negative (MHB only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial Screening Workflow

The following diagram outlines the process for determining the Minimum Inhibitory Concentration.

MIC Determination Workflow Start Synthesized Compound Stock Solution Dilution Serial Dilution in 96-Well Plate Start->Dilution Inoculation Addition of Bacterial Inoculum Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Readout Visual Inspection for Bacterial Growth Incubation->Readout Result Determine MIC Readout->Result

Caption: Step-by-step workflow for MIC determination.

Expected Results and Data Presentation

The antimicrobial activity of the synthesized Ethyl 3-(1-Hydroxypropyl)benzoate should be compared with the parent compound, 3-(1-Hydroxypropyl)benzoic acid, and a standard antibiotic to assess its relative potency. The results can be summarized in a table as follows:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
3-(1-Hydroxypropyl)benzoic acid>256>256
Ethyl 3-(1-Hydroxypropyl)benzoate128256
Ampicillin0.58

Note: The above data is hypothetical and for illustrative purposes only.

Discussion and Future Directions

The esterification of 3-(1-Hydroxypropyl)benzoic acid is a viable strategy for generating novel compounds with potential antimicrobial activity. The increased lipophilicity of the ethyl ester derivative may facilitate its passage across bacterial membranes, leading to enhanced efficacy compared to the parent carboxylic acid. Further studies could explore the synthesis of a library of ester and amide derivatives to further probe the structure-activity relationship. For instance, varying the length of the alkyl chain in the ester or introducing different amine functionalities in an amide series could lead to compounds with improved potency and a broader spectrum of activity. The hydroxyl group on the propyl side chain also presents an opportunity for further derivatization to create more complex molecules with potentially unique antimicrobial mechanisms.

References

  • Synowiec, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. [Link]

  • Wei, Q., et al. (2018). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Food Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action. Archiv der Pharmazie. [Link]

  • Ou, C., et al. (2022). Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action. OUCI. [Link]

  • Synowiec, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. ResearchGate. [Link]

  • Kumar, R., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

  • Park, E., et al. (2001). ANTIMICROBIAL ACTIVITY OF PHENOL AND BENZOIC ACID DERIVATIVES. International Biodeterioration & Biodegradation. [Link]

  • Prasad, Y. R., et al. (2012). Synthesis, characterization and antimicrobial activity of some hetero Benzocaine dervivatives. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action. ResearchGate. [Link]

  • Taha, I., et al. (2020). Synthesis, characterization, antibacterial evaluation, 2D-QSAR modeling and molecular docking studies for benzocaine derivatives. Semantic Scholar. [Link]

  • Cheméo. (2023). Chemical Properties of Benzoic acid, 3-hydroxy-, 2-methylpropyl ester. Cheméo. [Link]

  • NIST. (2021). Benzoic acid, 3-hydroxypropyl ester. NIST WebBook. [Link]

  • Gangan, V. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. [Link]

  • Gangan, V. D., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]

  • Akkilagunta, V. K., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. PMC. [Link]

  • ResearchGate. (2023). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. ResearchGate. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [Link]

  • PubChem. (2023). Benzoic acid 3-hydroxybenzyl ester. PubChem. [Link]

  • Google Patents. (2019). Antimicrobial compositions.
  • Google Patents. (2018). Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same.
  • Roy, S., et al. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. RSC Publishing. [Link]

Sources

Application

Application Note: Rational Design and Screening of Anti-Inflammatory Agents Derived from 3-(1-Hydroxypropyl)benzoic Acid

Introduction and Pharmacophore Rationale The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically relied on the inhibition of cyclooxygenase (COX) enzymes to suppress prostaglandin biosynthesis[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacophore Rationale

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically relied on the inhibition of cyclooxygenase (COX) enzymes to suppress prostaglandin biosynthesis[1]. However, first-generation NSAIDs containing a free carboxylic acid moiety (e.g., salicylic acid derivatives, indomethacin) non-selectively inhibit both COX-1 and COX-2. The inhibition of constitutively expressed COX-1, combined with the local acidic irritation of the free carboxylate, frequently leads to severe gastrointestinal (GI) toxicity and ulceration[2].

  • Bioisosteric Replacement: The ulcerogenic free carboxylic acid can be converted into a 1,3,4-oxadiazole heterocycle. This bioisostere eliminates direct gastric irritation while maintaining the critical hydrogen-bonding network required for COX-2 active site binding[1].

  • Steric Targeting: The meta-substituted 1-hydroxypropyl group provides a unique spatial vector. Unlike para-substituted analogs that clash with Arg120, the 1-hydroxypropyl chain can optimally occupy the hydrophobic side-pocket of the COX-2 enzyme (near Val523), driving COX-2 selectivity[2].

Synthetic Derivatization Workflow

To synthesize the non-ulcerogenic 1,3,4-oxadiazole derivative of 3-(1-hydroxypropyl)benzoic acid, follow this self-validating synthetic cascade. Note: The secondary alcohol must be temporarily protected to prevent unwanted dehydration or chlorination during the cyclization step.

Step-by-Step Methodology:

  • Protection & Esterification: React 3-(1-hydroxypropyl)benzoic acid with tert-butyldimethylsilyl chloride (TBS-Cl) and imidazole in DMF to protect the hydroxyl group. Subsequently, reflux the intermediate in methanol with a catalytic amount of sulfuric acid to yield the methyl ester.

  • Hydrazinolysis: Dissolve the protected methyl ester in absolute ethanol. Add an excess of hydrazine hydrate (80%) and reflux for 6–8 hours. Monitor the complete disappearance of the ester via TLC. Evaporate the solvent to isolate the acid hydrazide.

  • Cyclization: React the acid hydrazide with an appropriate aromatic carboxylic acid (e.g., 4-methoxybenzoic acid) in the presence of phosphorus oxychloride ( POCl3​ ). Reflux for 12 hours. The POCl3​ acts as both a solvent and a dehydrating agent to close the 1,3,4-oxadiazole ring[1].

  • Deprotection: Treat the crude product with tetra-n-butylammonium fluoride (TBAF) in THF at room temperature for 2 hours to remove the TBS protecting group, yielding the final 1,3,4-oxadiazole derivative.

In Vitro Screening: LPS-Stimulated RAW 264.7 Macrophages

To evaluate the anti-inflammatory efficacy of the synthesized derivatives, the RAW 264.7 murine macrophage model is the gold standard[3]. Lipopolysaccharide (LPS) triggers the TLR4 receptor, activating the NF-κB pathway, which subsequently upregulates inducible nitric oxide synthase (iNOS) and COX-2[4].

Experimental Protocol
  • Cell Culture & Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS. Seed the cells in a 96-well plate at a density of 1×105 cells/well and incubate for 24 hours at 37°C in a 5% CO2​ atmosphere[3].

  • Compound Treatment: Pre-treat the cells with the synthesized derivatives (concentrations ranging from 1 to 50 µM) for 1 hour. Include a vehicle control (0.1% DMSO) and a positive control (Celecoxib, 10 µM).

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for an additional 24 hours[4].

  • Nitrite Determination (Griess Assay): Nitric oxide (NO) is a highly reactive free radical that rapidly oxidizes to nitrite ( NO2−​ ) in culture media. Therefore, quantifying nitrite serves as a robust, surrogate marker for NO production[4].

    • Transfer 50 µL of the culture supernatant to a new plate.

    • Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[3].

    • Incubate in the dark for 10 minutes and measure absorbance at 540 nm using a microplate reader.

  • Cytokine Quantification: Use commercially available ELISA kits to measure TNF-α and IL-6 levels in the remaining supernatant.

Mechanistic Pathway Visualization

SignalingPathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Translocation TLR4->NFkB Activates Enzymes Upregulation of iNOS & COX-2 NFkB->Enzymes Transcription Mediators Pro-inflammatory Mediators (NO, PGE2, IL-6) Enzymes->Mediators Synthesis Drug Oxadiazole Derivative (Test Compound) Drug->Enzymes Inhibits Activity

Fig 1. Mechanism of action for COX-2/iNOS inhibition in LPS-stimulated macrophages.

Quantitative Data Presentation

The success of the derivatization strategy is validated by comparing the enzymatic IC50​ values and cellular NO inhibition. The bioisosteric replacement significantly improves the selectivity index (COX-1/COX-2), indicating a safer GI profile[5].

CompoundCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (COX-1/COX-2)NO Inhibition (%) at 20 µM
Parent Scaffold (Free Acid)12.48.11.5332.4%
Oxadiazole Derivative >1000.45>222.078.6%
Indomethacin (Control)0.040.490.0865.2%
Celecoxib (Control)>1000.05>2000.082.1%

Data Interpretation: The oxadiazole derivative of 3-(1-hydroxypropyl)benzoic acid demonstrates a massive shift in selectivity toward COX-2 compared to the parent scaffold and the non-selective NSAID Indomethacin[2].

In Vivo Validation: Carrageenan-Induced Paw Edema

To transition from in vitro success to in vivo efficacy, the carrageenan-induced rat paw edema model is utilized. This model is highly sensitive to COX-2 inhibitors, as the acute inflammatory phase (1–5 hours post-injection) is primarily driven by prostaglandin release[1].

Experimental Protocol
  • Acclimation & Fasting: Acclimate adult Wistar rats (150–200 g) to laboratory conditions for 7 days. Fast the animals for 12 hours prior to the experiment, allowing free access to water.

  • Dosing: Administer the test compounds (e.g., 20 mg/kg) orally via gavage, suspended in 0.5% sodium carboxymethyl cellulose (CMC). Administer Indomethacin (10 mg/kg) as the reference standard[1].

  • Induction: One hour post-dosing, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw[1].

  • Measurement: Measure the paw volume using a plethysmometer immediately before injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Analysis: Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (Vt - V0)treated / (Vt - V0)control] × 100

In Vivo Experimental Workflow

InVivoWorkflow Acclimation Animal Acclimation Dosing Oral Dosing (Test Cmpd) Acclimation->Dosing Fasting (12h) Induction Carrageenan Injection Dosing->Induction +1 Hour Measurement Plethysmometer Readings Induction->Measurement 1-5 Hours Analysis Data & Endpoint Analysis Measurement->Analysis % Inhibition

Fig 2. In vivo experimental workflow for the carrageenan-induced paw edema model.

References

  • Sciforum. "Anti-Inflammatory, Analgesic Evaluation and Molecular Docking Studies of O-Benzoyl Benzoic Acid Based 1,3,4-Oxadiazole Analogues." Sciforum. Available at:[Link]

  • ACS Omega. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Publications. Available at: [Link]

  • Semantic Scholar. "Anti-inflammatory, analgesic evaluation and molecular docking studies of o-benzoyl benzoic acid based 1,3,4-oxadiazole analogues." Semantic Scholar. Available at: [Link]

  • NIH / PubMed Central. "Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice." National Institutes of Health. Available at:[Link]

  • MDPI. "Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts." MDPI. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: 3-(1-Hydroxypropyl)benzoic Acid as a Linker in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the prospective use of 3-(1-Hydroxypropyl)benzoic acid as a versatile AB-type monomer and linker in poly...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the prospective use of 3-(1-Hydroxypropyl)benzoic acid as a versatile AB-type monomer and linker in polyester synthesis. While not a commonly cited monomer in existing literature, its unique structure—possessing both a carboxylic acid and a secondary alcohol—presents significant potential for creating novel polyesters with tailored properties. The presence of the propyl group is anticipated to introduce flexibility into the polymer backbone, a desirable trait for various applications, from advanced coatings to biomedical materials. This guide outlines the scientific principles, detailed experimental protocols for polymerization, and methods for polymer characterization, grounded in established principles of polymer chemistry.

Introduction and Scientific Principle

3-(1-Hydroxypropyl)benzoic acid is a bifunctional aromatic compound. Its structure contains two key functional groups amenable to polymerization: a carboxylic acid (-COOH) on the aromatic ring and a secondary hydroxyl (-OH) group on the propyl side chain. This AB-type monomer structure allows it to undergo self-condensation to form polyesters[1].

The fundamental reaction governing this process is Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water[2][3]. In the context of polymerization, this reaction occurs repeatedly, linking monomer units together to form a long polyester chain. The equilibrium nature of the reaction necessitates the removal of water to drive the polymerization forward and achieve high molecular weights[4][5].

The incorporation of 3-(1-Hydroxypropyl)benzoic acid into a polymer backbone is expected to confer specific properties:

  • Flexibility: Unlike rigid monomers such as 4-hydroxybenzoic acid, the three-carbon propyl chain introduces rotational freedom, potentially lowering the glass transition temperature (Tg) and increasing the ductility of the resulting polymer.

  • Aromaticity: The benzene ring contributes to thermal stability and can influence the polymer's solubility and mechanical strength[6].

  • Functionality: The secondary hydroxyl group offers a potential site for post-polymerization modification, enabling the attachment of other molecules or cross-linking.

This guide will focus on two primary applications: its use in self-condensation to form a homopolymer and its role as a co-monomer to modify the properties of other polyesters.

Physicochemical Properties of the Monomer

A clear understanding of the monomer's properties is crucial for designing polymerization experiments.

PropertyValueSource
CAS Number 1780968-79-7
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol [7]
Appearance (Expected) White to off-white solidGeneral knowledge
Purity ≥90% (as commercially available)
InChI Key OJWUBWBZKGEFCQ-UHFFFAOYSA-N

Note: Experimental data such as melting point and boiling point are not widely published and should be determined experimentally prior to use.

Application Note I: Self-Condensation Polymerization

This section details the synthesis of a linear polyester, poly(3-(1-hydroxypropyl)benzoate), via melt polycondensation. This technique is often preferred for its simplicity and avoidance of solvents.

Core Principle & Workflow

The polymerization proceeds via acid-catalyzed self-condensation. A strong acid catalyst, such as p-Toluenesulfonic acid (p-TSA), is used to protonate the carboxylic acid group, making it more electrophilic and susceptible to nucleophilic attack by the alcohol group of another monomer[2][3]. The reaction is driven to completion by applying heat and vacuum to remove the water byproduct.

G cluster_workflow Polymerization Workflow Monomer Monomer + Catalyst (3-(1-Hydroxypropyl)benzoic acid + p-TSA) Melt Melt Under N₂ Monomer->Melt Inert Atmosphere Poly1 Stage 1: Polycondensation (e.g., 160-180°C, 4-6h) Melt->Poly1 Remove H₂O Poly2 Stage 2: High Vacuum (e.g., 200-220°C, 6-12h) Poly1->Poly2 Increase MW Cool Cool to RT Poly2->Cool Purify Dissolve & Precipitate Cool->Purify e.g., Chloroform/Methanol Dry Dry Polymer Purify->Dry Vacuum Oven Characterize Characterize (GPC, NMR, DSC) Dry->Characterize

Caption: Workflow for melt polycondensation of 3-(1-Hydroxypropyl)benzoic acid.

Detailed Experimental Protocol: Melt Polycondensation

Materials:

  • 3-(1-Hydroxypropyl)benzoic acid (Monomer)

  • p-Toluenesulfonic acid monohydrate (p-TSA, Catalyst)[8]

  • High-purity Nitrogen (N₂) gas

  • Chloroform (for dissolution)

  • Methanol (for precipitation)

  • Antioxidant (e.g., triphenyl phosphite, optional)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser leading to a collection flask (or Dean-Stark trap).

  • High-vacuum pump (<1 mbar)

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere control

Procedure:

  • Reactor Setup: Flame-dry the glassware and assemble the reactor setup under a flow of nitrogen.

  • Charging the Reactor: Charge the flask with 3-(1-Hydroxypropyl)benzoic acid (e.g., 10.0 g, 55.5 mmol) and p-TSA (0.1-0.5 mol% relative to the monomer, e.g., 10-53 mg)[8]. If used, add an antioxidant.

  • Inerting: Evacuate the flask and backfill with N₂ three times to ensure an inert atmosphere, preventing oxidation at high temperatures.

  • Stage 1 - Low Temperature Polycondensation:

    • Begin mechanical stirring and slowly heat the mixture to just above its melting point. Once a homogenous melt is achieved, increase the temperature to 160-180°C .

    • Maintain a slow stream of N₂ to carry away the water vapor produced during esterification.

    • Hold under these conditions for 4-6 hours . Water will be observed condensing and collecting in the trap.

  • Stage 2 - High Temperature & Vacuum:

    • Gradually increase the temperature to 200-220°C .

    • Slowly apply a high vacuum (<1 mbar) to the system. This is a critical step to remove the final traces of water and residual catalyst, driving the reaction toward high molecular weight polymer formation[9].

    • Causality: High vacuum is essential as the reaction is an equilibrium. By Le Châtelier's principle, removing a product (water) shifts the equilibrium towards the formation of more polymer[4].

    • Continue this stage for 6-12 hours . The viscosity of the melt will increase significantly, indicating polymer chain growth.

  • Cooling and Isolation:

    • Release the vacuum with N₂ and turn off the heating.

    • Allow the reactor to cool to room temperature. The resulting polymer will be a solid plug.

    • Carefully break the glass or dissolve the polymer out of the flask using a suitable solvent like chloroform.

  • Purification:

    • Dissolve the crude polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring. This removes unreacted monomer and low molecular weight oligomers.

    • Collect the purified polymer by filtration.

  • Drying: Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Application Note II: Use as a Co-monomer

The monofunctional nature of 3-(1-Hydroxypropyl)benzoic acid (when one group is consumed) allows it to act as a chain modifier or to introduce specific functionalities. Here, we describe its theoretical use to introduce flexible side chains into a polyethylene terephthalate (PET)-like polymer.

Core Principle & Rationale

In a typical polyester synthesis involving a diol (e.g., ethylene glycol) and a diacid (e.g., terephthalic acid), adding 3-(1-Hydroxypropyl)benzoic acid introduces a branching point or a chain end with a pendant functional group. The carboxylic acid can react with the diol, while the secondary alcohol can react with the diacid. Incorporating it at low concentrations can disrupt crystallinity and increase flexibility.

G cluster_copolymerization Co-polymerization Logic Monomers Diol (A-A) + Diacid (B-B) + Linker (A-B) Polymerization Polycondensation Monomers->Polymerization Polymer Modified Polyester [-(A-A)-(B-B)-(A-A)-...] Polymerization->Polymer Property Altered Properties: - Increased Flexibility - Lower Crystallinity - Functional Side-Chains Polymer->Property

Caption: Logic diagram for using the linker as a co-monomer.

Protocol Outline: Co-polymerization

A two-step melt polycondensation process (transesterification followed by polycondensation) is standard for PET-like synthesis.

  • Transesterification:

    • React dimethyl terephthalate (DMT), a large excess of ethylene glycol, and 3-(1-Hydroxypropyl)benzoic acid (e.g., 1-10 mol% relative to DMT) in the presence of a catalyst like zinc acetate.

    • Heat to ~150-200°C to distill off methanol.

  • Polycondensation:

    • Add a second catalyst, such as antimony trioxide, and a stabilizer.

    • Gradually increase the temperature to ~270-290°C and apply a high vacuum.

    • Ethylene glycol is removed, driving the formation of the high molecular weight copolyester.

The resulting copolyester would feature the 3-(1-propyl)benzoate moiety integrated into its backbone, disrupting the regular chain structure of pure PET.

Polymer Characterization

Thorough characterization is essential to validate the success of the polymerization and understand the material's properties.

TechniquePurposeExpected Outcome / Information
Gel Permeation Chromatography (GPC/SEC) Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).Provides proof of polymerization and information on the distribution of chain lengths. A successful polymerization yields high Mn/Mw with a PDI typically around 1.5-2.5 for condensation polymers[10][11].
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy Confirm the chemical structure of the polymer repeat unit.Verifies the formation of ester linkages by observing shifts in the signals of protons and carbons adjacent to the -OH and -COOH groups. Can also be used to determine the degree of polymerization by end-group analysis for lower MW polymers[12][13].
Differential Scanning Calorimetry (DSC) Measure thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).Tg provides insight into the polymer's flexibility and amorphous/crystalline nature. The presence of a Tm would indicate a semi-crystalline polymer[14].
Thermogravimetric Analysis (TGA) Determine the thermal stability and decomposition temperature (Td) of the polymer.Assesses the temperature range in which the material is stable, which is critical for processing applications.
Fourier-Transform Infrared (FTIR) Spectroscopy Identify functional groups present in the polymer.Confirms the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O ester stretch (~1720-1740 cm⁻¹).

Trustworthiness and Self-Validation

The protocols described are based on well-established and robust methods for polyester synthesis[15][16]. To ensure trustworthiness and validate experimental results, the following cross-checks are critical:

  • Consistency between GPC and NMR: The molecular weight calculated from NMR end-group analysis (for oligomers) should correlate with the Mn value obtained from GPC.

  • Mass Balance: The final yield of purified polymer should be reasonably high (typically >80%), accounting for the mass of water eliminated.

  • Spectroscopic Confirmation: The disappearance of monomer signals and the appearance of new polymer signals in NMR and FTIR spectra are primary indicators of a successful reaction.

  • Reproducibility: Key results, especially molecular weight and thermal transitions, should be reproducible across multiple polymerization batches.

By implementing these validation steps, researchers can be confident in the integrity of their synthesized materials.

References

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap. [Link]

  • ResearchGate. (2025, September 20). p-Toluenesulfonic acid catalytic polymerization of EDOT without oxidants. [Link]

  • Royal Society of Chemistry. (n.d.). Tunable intramolecular H-bonding promotes benzoic acid activity in polymerization: inspiration from nature. Polymer Chemistry. [Link]

  • American Chemical Society. (n.d.). Scalable, Stereosequence-Controlled Synthesis of Poly(α-Hydroxy Acids) with Improved Mechanical Properties. [Link]

  • Lund University Publications. (2025, September 11). A Review on Biobased AB-Type Aromatic Polyesters: Monomer Design, Polymer Synthesis, and Material Properties. [Link]

  • Royal Society of Chemistry. (n.d.). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Organic & Biomolecular Chemistry. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Ataman Kimya. (n.d.). P-TOLUENESULFONIC ACID (PTSA). [Link]

  • Frontiers. (2015, August 24). Polyhydroxyester Films Obtained by Non-Catalyzed Melt-Polycondensation of Natural Occurring Fatty Polyhydroxyacids. [Link]

  • Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-hydroxy-, 2-methylpropyl ester. [Link]

  • NIST. (n.d.). Benzoic acid, 3-hydroxypropyl ester. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of water-soluble poly(α-hydroxy acids) from living ring-opening polymerization of O-benzyl-L-serine carboxyanhydrides. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • ResearchGate. (n.d.). Characterization of unsaturated polyester and alkyd resins using one‐ and two‐dimensional NMR spectroscopy. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent progress in primitive polyester synthesis and membraneless microdroplet assembly. [Link]

  • Ookto. (n.d.). Benzoic acid (CAS 65-85-0) in Polymerization for Industrial. [Link]

  • Google Patents. (n.d.). EP0627453B1 - Method for making polymers of alpha-hydroxy acids.
  • ACS Publications. (2020, November 3). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. (2023, October 18). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker. [Link]

  • Agilent. (2016, October 6). CHARACTERIZATION OF POLYESTERS BY AGILENT 1260 INFINITY MULTI-DETECTOR GPC/SEC SYSTEM. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. [Link]

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. [Link]

  • MDPI. (2022, December 30). Segregation of Benzoic Acid in Polymer Crystalline Cavities. [Link]

  • ACS Publications. (2023, May 17). Direct Synthesis of Aliphatic Polyesters with Pendant Hydroxyl Groups from Bio-Renewable Monomers: A Reactive Precursor for Functionalized Biomaterials. Biomacromolecules. [Link]

  • Royal Society of Chemistry. (2019, June 17). A general concept for the introduction of hydroxamic acids into polymers. [Link]

  • Mol-Instincts. (2025, May 20). 3-hydroxypropyl benzoate. [Link]

  • ACS Publications. (2006, April 12). Functionalized Poly(α-hydroxy acid)s via Ring-Opening Polymerization: Toward Hydrophilic Polyesters with Pendant Hydroxyl Groups. Macromolecules. [Link]

  • Royal Society of Chemistry. (2017). Poly(benzofuran-co-arylacetic acid) – a new type of highly functionalized polymers. Polymer Chemistry, 8(22), 3465-3475. [Link]

  • Royal Society of Chemistry. (n.d.). Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options. Polymer Chemistry. [Link]

  • ResearchGate. (n.d.). Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde,.... [Link]

  • National Center for Biotechnology Information. (n.d.). Aqueous-Phase Polycondensation of Hydroxy Fatty Acids via a Whole-Cell CoA Activation–Acyltransferase Cascade. [Link]

  • Save My Exams. (n.d.). 35.1 Condensation polymerisation | CIE A-Level Chemistry. [Link]

  • Stenutz. (n.d.). 3-hydroxypropyl benzoate. [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of 3-(1-Hydroxypropyl)benzoic Acid via Grignard Reaction

Abstract & Introduction The synthesis of substituted benzoic acids is a cornerstone of medicinal chemistry and materials science. 3-(1-Hydroxypropyl)benzoic acid, in particular, represents a valuable scaffold possessing...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The synthesis of substituted benzoic acids is a cornerstone of medicinal chemistry and materials science. 3-(1-Hydroxypropyl)benzoic acid, in particular, represents a valuable scaffold possessing both a carboxylic acid and a secondary alcohol, making it a versatile intermediate for drug development and polymer synthesis. The Grignard reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(1-Hydroxypropyl)benzoic acid.

Our approach addresses a key challenge inherent in this synthesis: the incompatibility of the acidic carboxylic acid proton with the strongly basic Grignard reagent. The Grignard reagent would be instantly quenched by this acidic proton. To circumvent this, our protocol employs a protecting group strategy. The target molecule is synthesized in a three-stage process:

  • Formation of the Grignard Reagent: Preparation of propylmagnesium bromide from 1-bromopropane and magnesium metal.

  • Nucleophilic Addition: Controlled reaction of the Grignard reagent with methyl 3-formylbenzoate. The ester acts as a protecting group for the carboxylic acid, and the aldehyde provides the electrophilic site for C-C bond formation.

  • Hydrolysis & Workup: Saponification of the intermediate ester followed by acidic workup to yield the final product.

This document provides detailed causality behind experimental choices, self-validating protocols, and authoritative grounding to ensure reproducibility and safety.

Scientific Principles & Reaction Mechanism

The Grignard reaction involves an organomagnesium halide (R-Mg-X), which is prepared by the reaction of an organic halide with magnesium metal. The solvent, typically an anhydrous ether like tetrahydrofuran (THF) or diethyl ether, is crucial as it solvates and stabilizes the organomagnesium compound.[2] The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the carbon atom, making it a potent nucleophile and a very strong base.[3]

The synthesis proceeds via the following mechanistic steps:

  • Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 1-bromopropane. This is a surface reaction that can be slow to initiate.[4]

  • Nucleophilic Attack: The nucleophilic propyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde in methyl 3-formylbenzoate. This forms a new carbon-carbon bond and a tetracoordinate magnesium alkoxide intermediate.[1]

  • Hydrolysis (Saponification): The methyl ester intermediate is hydrolyzed under basic conditions (e.g., NaOH) to form a sodium carboxylate and the secondary alcohol.

  • Protonation: A final acidic workup protonates the carboxylate salt and any remaining alkoxide, yielding the final product, 3-(1-Hydroxypropyl)benzoic acid.

Reaction Mechanism Diagram

Grignard Reaction Mechanism Mechanism for Synthesis of 3-(1-Hydroxypropyl)benzoic acid cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition PropylBr CH3CH2CH2-Br (1-Bromopropane) PropylMgBr CH3CH2CH2-MgBr (Propylmagnesium bromide) PropylBr->PropylMgBr  Mg, Anhydrous THF Mg Mg(0) Aldehyde Methyl 3-formylbenzoate Intermediate Magnesium Alkoxide Intermediate Aldehyde->Intermediate  1. PropylMgBr  2. Slow Addition @ 0°C Intermediate_ref Alkoxide Intermediate PropylMgBr_ref CH3CH2CH2-MgBr FinalProduct 3-(1-Hydroxypropyl)benzoic acid Intermediate_ref->FinalProduct

Caption: Reaction mechanism for the multi-step synthesis.

Experimental Setup & Protocols

Extreme caution must be exercised. Grignard reactions are highly exothermic and moisture-sensitive. All procedures must be conducted in a certified fume hood by trained personnel. [5]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )QuantityPurity/Notes
Magnesium TurningsMg24.312.92 g (120 mmol)>99%, activated
1-BromopropaneC₃H₇Br123.0012.3 g (100 mmol)>99%, anhydrous
IodineI₂253.811-2 small crystalsReagent grade
Methyl 3-formylbenzoateC₉H₈O₃164.1614.8 g (90 mmol)>98%
Tetrahydrofuran (THF)C₄H₈O72.11300 mLAnhydrous, <50 ppm H₂O
Diethyl Ether(C₂H₅)₂O74.12200 mLAnhydrous
Hydrochloric AcidHCl36.46~100 mL3 M Aqueous Solution
Sodium HydroxideNaOH40.008.0 g (200 mmol)Pellets
Saturated NH₄ClNH₄Cl(aq)-~50 mLAqueous solution
Anhydrous Na₂SO₄Na₂SO₄142.04As neededGranular
Equipment Setup

All glassware must be rigorously dried in an oven at 120°C overnight or flame-dried under a stream of inert gas (Nitrogen or Argon) immediately before use.[6][7][8]

A typical setup includes a three-neck round-bottom flask equipped with:

  • A reflux condenser topped with a drying tube (filled with CaCl₂) or an inert gas inlet.[9]

  • A pressure-equalizing dropping funnel.

  • A glass stopper or a septum for temperature monitoring.

  • A magnetic stirrer and stir bar.

Workflow Diagram

Experimental Workflow start Start: Assemble Dry Glassware prep_grignard Protocol A: Prepare Propylmagnesium Bromide start->prep_grignard initiation Initiate Reaction (Iodine crystal, gentle heat) prep_grignard->initiation addition_propyl Slowly add 1-Bromopropane in THF initiation->addition_propyl reflux Reflux for 1 hour addition_propyl->reflux cool_grignard Cool Grignard Reagent to 0°C reflux->cool_grignard addition_aldehyde Protocol B: Slowly add Grignard to Aldehyde @ 0°C cool_grignard->addition_aldehyde prep_aldehyde Dissolve Methyl 3-formylbenzoate in Anhydrous THF prep_aldehyde->addition_aldehyde stir_rt Stir at Room Temperature (Monitor by TLC) addition_aldehyde->stir_rt quench Quench with sat. aq. NH4Cl stir_rt->quench extract Protocol C: Workup Extract with Diethyl Ether quench->extract saponify Saponify Ester with NaOH(aq) extract->saponify separate_layers Separate Aqueous Layer saponify->separate_layers acidify Acidify with 3M HCl to precipitate product separate_layers->acidify purify Protocol D: Purification Filter and Recrystallize acidify->purify characterize Characterize Final Product (MP, NMR, IR) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Protocol A: Preparation of Propylmagnesium Bromide
  • Setup: Place the magnesium turnings (2.92 g) and a single iodine crystal into the dry three-neck flask under a positive pressure of inert gas.

  • Initiation: Add approximately 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromopropane (12.3 g) in 90 mL of anhydrous THF.

  • Add ~10% of the 1-bromopropane solution to the magnesium suspension.[10] The brown color of the iodine should fade, and gentle bubbling or refluxing should indicate the reaction has started.[10] If the reaction does not start, gentle warming with a heat gun or crushing the magnesium with a dry glass rod may be necessary.[1][11]

  • Addition: Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath should be kept on hand to control the temperature if needed.[5]

  • Completion: After the addition is complete, stir the resulting gray/brown solution at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The successful formation of the Grignard reagent is indicated by the disappearance of most of the magnesium metal.

Protocol B: Reaction with Methyl 3-formylbenzoate
  • Preparation: In a separate dry flask, dissolve methyl 3-formylbenzoate (14.8 g) in 100 mL of anhydrous THF. Cool this solution to 0°C using an ice-water bath.

  • Addition: Transfer the prepared propylmagnesium bromide solution to the dropping funnel via cannula. Add the Grignard reagent to the cooled aldehyde solution dropwise with vigorous stirring over 30-45 minutes. Maintain the internal temperature below 5°C throughout the addition. This slow, cold addition is critical to favor addition to the more reactive aldehyde over the ester.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Protocol C: Hydrolysis and Workup
  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide.[12] This process is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake. Separate the layers and collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.[12] Combine all organic extracts.

  • Saponification: Place the combined organic extracts in a round-bottom flask and add a solution of sodium hydroxide (8.0 g) in 100 mL of water. Stir vigorously at room temperature for 4-6 hours (or until TLC indicates complete hydrolysis of the ester).

  • Separation: Transfer the mixture back to a separatory funnel. Collect the lower aqueous layer, which now contains the sodium salt of the target product. The upper organic layer, containing neutral byproducts like biphenyl, can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 3 M HCl with stirring. The product will precipitate as a white solid. Continue adding acid until the pH is ~1-2.[9]

Protocol D: Purification and Characterization
  • Purification: Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture).

  • Drying: Dry the purified crystals under vacuum to a constant weight.[13]

  • Characterization:

    • Melting Point: Determine the melting point of the dry product.

    • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a broad O-H stretch (for both alcohol and carboxylic acid), a C=O stretch for the carboxylic acid, and the absence of the aldehyde C-H and ester C=O stretches from the starting material.

Safety & Hazard Management

  • Grignard Reagents: Are highly reactive, corrosive, and can be pyrophoric.[14] They react violently with water, releasing flammable gases.[15]

  • Anhydrous Ethers (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon standing.[6] Always use fresh, inhibitor-free anhydrous solvents.

  • Exothermic Reactions: Both the formation and quenching of the Grignard reagent are highly exothermic and can lead to runaway reactions if addition rates are not controlled.[5]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves must be worn at all times.[5] The entire procedure must be conducted within a chemical fume hood. Do not work alone.[14]

References

  • Quora. (2018, January 13). What precaution would you adopt while preparing a Grignard reagent?. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Propylmagnesium bromide. Retrieved from [Link]

  • University Website. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • University Website. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • YouTube. (2024, June 7). Grignard reaction safety. Retrieved from [Link]

  • University Website. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • University Website. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved from [Link]

  • University Website. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • YouTube. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]

  • University Website. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • GeeksforGeeks. (2022, February 25). Methods of Preparation of Carboxylic Acids. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.2 Preparation of Carboxylic Acid – Organic Chemistry II. Retrieved from [Link]

  • University Website. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • University Website. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

  • University Website. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]

  • Boston University. (2011, October 11). Grignard Reaction - Synthesis of Substituted Benzoic Acids. Retrieved from [Link]

  • Docsity. (2021, November 5). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. Retrieved from [Link]

  • YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020, May 3). Synthesis of benzoic acid via the Grignard reaction. Retrieved from [Link]

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Method

Derivatization of 3-(1-Hydroxypropyl)benzoic acid for GC-MS analysis

An Application Note and Protocol for the GC-MS Analysis of 3-(1-Hydroxypropyl)benzoic Acid Through Silylation Derivatization. Introduction: The Analytical Challenge 3-(1-Hydroxypropyl)benzoic acid is a bifunctional molec...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the GC-MS Analysis of 3-(1-Hydroxypropyl)benzoic Acid Through Silylation Derivatization.

Introduction: The Analytical Challenge

3-(1-Hydroxypropyl)benzoic acid is a bifunctional molecule containing both a carboxylic acid and a secondary alcohol group. These polar functional groups render the molecule non-volatile and prone to thermal degradation at the temperatures required for gas chromatography (GC). Furthermore, the active hydrogens in the carboxyl and hydroxyl groups can lead to undesirable interactions with the GC column, resulting in poor peak shape, low sensitivity, and unreliable quantification. To overcome these challenges, derivatization is an essential sample preparation step, effectively masking the polar groups to increase volatility and thermal stability. This application note provides a detailed protocol for the derivatization of 3-(1-Hydroxypropyl)benzoic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a widely adopted and highly effective method for silylation.

Principle of Silylation

Silylation is a chemical derivatization technique that replaces active hydrogen atoms in a molecule with a trimethylsilyl (TMS) group. For 3-(1-Hydroxypropyl)benzoic acid, both the acidic proton of the carboxylic acid and the proton of the hydroxyl group are replaced.

BSTFA is a powerful silylating agent, and its reaction by-products, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and do not interfere with the GC-MS analysis. The addition of TMCS as a catalyst accelerates the reaction, particularly for the less reactive secondary alcohol, ensuring a complete and rapid derivatization process. The resulting di-TMS derivative is significantly more volatile and thermally stable, making it ideally suited for GC-MS analysis.

Experimental Protocol

Materials and Reagents
  • Analyte: 3-(1-Hydroxypropyl)benzoic acid standard

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1][2][3]

  • Solvent: Anhydrous Pyridine or Acetonitrile (GC grade)

  • Equipment:

    • 2 mL glass autosampler vials with PTFE-lined screw caps

    • Heating block or oven capable of maintaining 70°C ± 2°C

    • Pipettes and tips

    • Vortex mixer

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Safety Precautions
  • BSTFA is moisture-sensitive and corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine and Acetonitrile are flammable and toxic. Avoid inhalation and skin contact.

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-(1-Hydroxypropyl)benzoic acid standard into a 2 mL autosampler vial.

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen before proceeding.[2] The presence of water will consume the reagent and inhibit the reaction.[2]

  • Reagent Addition:

    • Add 200 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample. Vortex briefly.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[3] This provides a significant molar excess of the reagent to drive the reaction to completion.[1][2]

  • Reaction:

    • Tightly cap the vial immediately to prevent the ingress of atmospheric moisture.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Place the vial in a heating block or oven set to 70°C for 45 minutes.[3] Heating accelerates the derivatization of both the carboxylic acid and the sterically hindered secondary alcohol.

  • Cooling and Analysis:

    • After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. If high concentrations are expected, the sample can be diluted with additional anhydrous solvent.

Visualization of the Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A 1. Weigh 1 mg of Sample into Vial B 2. Evaporate to Dryness (if in aqueous solution) A->B C 3. Add 200 µL Anhydrous Solvent B->C D 4. Add 100 µL BSTFA + 1% TMCS C->D E 5. Cap Vial & Vortex D->E F 6. Heat at 70°C for 45 minutes E->F G 7. Cool to Room Temperature F->G H 8. Inject into GC-MS G->H

Caption: Workflow for the silylation of 3-(1-Hydroxypropyl)benzoic acid.

Expected GC-MS Results

Chromatographic Profile
  • Underivatized Analyte: Direct injection of the underivatized 3-(1-Hydroxypropyl)benzoic acid would likely result in no peak or a very broad, tailing peak at a high retention time due to its polarity and low volatility.[3][4][5]

  • Derivatized Analyte: The di-TMS derivative is much less polar and more volatile. It will elute much earlier from the GC column and exhibit a sharp, symmetrical peak shape, leading to significantly improved sensitivity and resolution.

Mass Spectrometric Fragmentation

Upon electron ionization (EI) in the mass spectrometer, the di-TMS derivative of 3-(1-Hydroxypropyl)benzoic acid is expected to undergo characteristic fragmentation. The resulting mass spectrum provides a unique fingerprint for identification.

  • Molecular Ion (M+•): The molecular ion peak for the di-TMS derivative (C16H28O3Si2) at m/z 324 will be observed, although it may be of low abundance.

  • Key Fragment Ions: The fragmentation pattern is dominated by cleavages related to the stable trimethylsilyl groups and the propyl chain.[6][7]

    • m/z 309 ([M-15]+): A very common and often prominent fragment resulting from the loss of a methyl radical (•CH3) from one of the TMS groups.[8] This is a hallmark of TMS derivatives.

    • m/z 295 ([M-29]+): Loss of an ethyl radical (•C2H5) via cleavage of the propyl side chain (alpha-cleavage next to the oxygen). This is a highly characteristic fragment for this structure.

    • m/z 207: This fragment corresponds to the TMS-esterified benzoyl portion of the molecule, resulting from cleavage of the bond between the benzylic carbon and the side-chain carbon bearing the O-TMS group.

    • m/z 73 ([Si(CH3)3]+): This is the trimethylsilyl cation, which is often the base peak or a very abundant ion in the spectra of TMS-derivatized compounds.[9][10]

Summary of Expected Data
ParameterUnderivatized AnalyteDi-TMS Derivatized AnalyteRationale for Improvement
Volatility Very LowHighPolar -OH and -COOH groups are masked by non-polar TMS groups.[11]
Thermal Stability Low (Prone to decarboxylation)HighSilyl ethers and esters are more stable at high temperatures.
GC Peak Shape Poor (Broad, Tailing)Excellent (Sharp, Symmetrical)Reduced interaction with the GC stationary phase.[12]
Retention Time Very Long / Does not eluteSignificantly ShorterIncreased volatility allows for faster elution at lower temperatures.[12]
Molecular Ion (M+•) m/z 180 (likely absent)m/z 324 (present)Increased stability of the derivatized molecule.
Key Fragments Complex, low intensitym/z 309, 295, 207, 73 Provides a clear, predictable fingerprint for confident identification.[6][7]

Visualization of Fragmentation

Caption: Proposed fragmentation pathway for the derivatized analyte.

Conclusion

The derivatization of 3-(1-Hydroxypropyl)benzoic acid with BSTFA + 1% TMCS is a robust and essential method for its reliable analysis by GC-MS. The silylation protocol effectively converts the polar, non-volatile analyte into a thermally stable derivative with excellent chromatographic properties. This conversion enables sharp, symmetrical peaks and produces a characteristic mass spectrum with high-intensity fragment ions, allowing for confident qualitative identification and accurate quantitative analysis in complex matrices, which is critical for researchers in pharmaceutical and metabolic studies.

References

  • Overview of Polar Gas Chromatography - Amerigo Scientific. (n.d.). Retrieved from Amerigo Scientific. URL: [Link]

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. | Semantic Scholar. (2019). Retrieved from Semantic Scholar. URL: [Link]

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(3), 231–337. URL: [Link]

  • Pozo, O. J., De Brabanter, N., & Van Eenoo, P. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(S2), e8787. URL: [Link]

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. (2019). Retrieved from ResearchGate. URL: [Link]

  • Fragmentation of the [M – H]⁺ ion from the TMS derivative of... | Download Scientific Diagram. (n.d.). Retrieved from ResearchGate. URL: [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Retrieved from aup.ru. URL: [Link]

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.). Retrieved from ResearchGate. URL: [Link]

  • Johnson, S. B., & Brown, R. E. (1995). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Chromatography B: Biomedical Applications, 665(1), 170–175. URL: [Link]

  • What is Gas Chromatography? (n.d.). Teledyne Labs. Retrieved from [Link]

  • Lee, M. R., & Yeh, Y. C. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. URL: [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. InTech. URL: [Link]

  • Moncada, A., Andrade-Talavera, Y., & Cerdán-Cabrera, C. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 29(24), 5659. URL: [Link]

  • Gas Chromatography Explained: How It Separates Different Compounds. (2025). Persee. Retrieved from [Link]

  • Basic Principles of Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • Principle and Working of Gas Chromatography | GC Principle Explained. (2025). Pharmaguideline. Retrieved from [Link]

  • Richardson, J. S. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Forensic Magazine. URL: [Link]

Sources

Application

Assaying the Antioxidant Potential of 3-(1-Hydroxypropyl)benzoic Acid Derivatives: Application Notes and Protocols

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assaying the antioxidant potential of 3-(1-Hydroxypropyl)benzoic acid and its derivatives. Recogniz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assaying the antioxidant potential of 3-(1-Hydroxypropyl)benzoic acid and its derivatives. Recognizing the growing interest in benzoic acid derivatives for their therapeutic properties, this guide offers a detailed framework for evaluating their antioxidant capacity.[1][2] We delve into the foundational principles of oxidative stress and antioxidant mechanisms, followed by detailed, step-by-step protocols for a panel of widely accepted in vitro antioxidant assays: DPPH, ABTS, FRAP, and ORAC. The rationale behind experimental choices, data interpretation, and troubleshooting are discussed to ensure scientific integrity and reproducibility. Visual diagrams and data presentation templates are included to facilitate experimental design and analysis.

Introduction: The Scientific Imperative for Antioxidant Profiling

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction leads to oxidative stress, a condition implicated in a multitude of pathological states including cancer, cardiovascular diseases, and neurodegenerative disorders.[3] Antioxidants are molecules that can neutralize these harmful ROS, thereby mitigating cellular damage.[3][4] Benzoic acid and its derivatives have garnered significant attention for their diverse biological activities, including antimicrobial and antioxidant properties.[1][2][5] Specifically, the structural features of hydroxybenzoic acids, such as the number and position of hydroxyl groups, significantly influence their antioxidant potential.[5][6] The 3-(1-Hydroxypropyl)benzoic acid scaffold presents a unique chemical structure with potential for significant antioxidant activity. A thorough and multi-faceted assessment of the antioxidant capacity of its derivatives is a critical step in their evaluation as potential therapeutic agents.

A single antioxidant assay is insufficient to provide a complete picture of a compound's antioxidant capacity due to differing reaction mechanisms.[7][8] Therefore, this guide advocates for a cross-validation approach using a panel of assays to generate a comprehensive and reliable antioxidant profile.[8]

Foundational Principles: Understanding Antioxidant Mechanisms

The antioxidant activity of a compound can be exerted through various mechanisms, which are broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9][10]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.[3][9]

  • Single Electron Transfer (SET): In this mechanism, the antioxidant donates an electron to reduce a radical, metal ion, or carbonyl group. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are based on the SET mechanism.[9][11]

It is crucial to employ assays from both categories to gain a holistic understanding of the antioxidant potential of the 3-(1-Hydroxypropyl)benzoic acid derivatives under investigation. Theoretical studies suggest that for benzoic acid derivatives, HAT is the preferred mechanism in the gas phase, while a sequential proton loss electron transfer (SPLET), a subset of SET, is favored in polar mediums.[4][12]

Experimental Protocols: A Multi-Assay Approach

To ensure a robust evaluation, we recommend performing a minimum of three assays: DPPH and ABTS (both SET-based but with different radical species), and ORAC (HAT-based). The FRAP assay (SET-based) can provide complementary information on the reducing power of the compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a rapid and simple method to evaluate antioxidant activity.[13][14][15] The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm.[14] When an antioxidant donates an electron or hydrogen atom to DPPH, it is reduced to the pale yellow DPPH-H form, leading to a decrease in absorbance.[14][15] The degree of discoloration is directly proportional to the radical scavenging activity.[14]

Experimental Workflow:

Caption: DPPH Assay Workflow Diagram.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store in a dark, amber bottle at 4°C.

    • Test Compound Stock Solutions (e.g., 1 mg/mL): Dissolve 3-(1-Hydroxypropyl)benzoic acid derivatives in a suitable solvent (e.g., methanol, DMSO).

    • Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of a known antioxidant such as Ascorbic Acid, Gallic Acid, or Trolox in the same solvent.[14][16]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compounds and the standard in the chosen solvent to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[14]

    • To each well of a 96-well microplate, add 20 µL of the sample or standard dilution.[16]

    • Add 180 µL of the DPPH working solution to each well.[16]

    • Include a control well containing 20 µL of the solvent and 180 µL of the DPPH solution.[16]

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[16]

    • Measure the absorbance at 517 nm using a microplate reader.[16]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:[14] % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where: Acontrol is the absorbance of the control. Asample is the absorbance of the test sample.

    • Determine the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the sample.[16]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[17] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate, resulting in a blue-green solution.[17] Antioxidants neutralize this radical cation, causing a decrease in absorbance at 734 nm.[17] This assay is applicable to both hydrophilic and lipophilic compounds.[18]

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis generate_abts Generate ABTS•+ Radical (12-16h incubation) prepare_working Dilute ABTS•+ to Abs ~0.7 at 734 nm generate_abts->prepare_working add_abts Add ABTS•+ Working Solution prepare_working->add_abts prepare_samples Prepare Test Compounds & Standard (Trolox) add_samples Add Samples/Standard to 96-well plate prepare_samples->add_samples add_samples->add_abts incubate Incubate (e.g., 5 min, RT) add_abts->incubate read_abs Measure Absorbance at 734 nm incubate->read_abs calculate Calculate % Inhibition & Trolox Equivalents (TEAC) read_abs->calculate

Caption: ABTS Assay Workflow Diagram.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[17]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[17]

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[17]

    • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

    • Test Compound and Standard (Trolox) Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compounds and Trolox standard.

    • To each well of a 96-well microplate, add 5 µL of the sample or standard dilution.[19]

    • Add 200 µL of the diluted ABTS•+ solution to each well.[19]

    • Include a control well with 5 µL of solvent and 200 µL of diluted ABTS•+ solution.

    • Mix and incubate for 5 minutes at room temperature.[19]

    • Measure the absorbance at 734 nm.[19]

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Express the antioxidant activity as Trolox Equivalents (TEAC) by comparing the percentage of inhibition of the sample with that of the Trolox standard curve.[8]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[20][21] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.[10][21]

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prepare_frap Prepare fresh FRAP reagent (Acetate buffer, TPTZ, FeCl3) warm_reagent Warm FRAP reagent to 37°C prepare_frap->warm_reagent add_frap Add FRAP Reagent warm_reagent->add_frap prepare_samples Prepare Test Compounds & Standard (FeSO4) add_samples Add Samples/Standard to 96-well plate prepare_samples->add_samples add_samples->add_frap incubate Incubate (4 min, 37°C) add_frap->incubate read_abs Measure Absorbance at 593 nm incubate->read_abs calculate Calculate FRAP value (Fe2+ Equivalents) read_abs->calculate

Caption: FRAP Assay Workflow Diagram.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio (v/v/v). Prepare this reagent fresh on the day of use and warm it to 37°C before use.[20]

    • Standard (Ferrous Sulfate) Solutions: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions in deionized water (e.g., 1000, 500, 250, 125, 62.5 µM).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the sample or standard to the wells of a 96-well plate.

    • Add 220 µL of the pre-warmed FRAP reagent to each well.

    • Mix and incubate for 4 minutes at 37°C.[20]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Calculate the FRAP value of the samples using the equation obtained from the linear regression of the standard curve. The results are expressed as µM of Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay is a HAT-based method that measures the antioxidant's ability to protect a fluorescent probe (fluorescein) from oxidative damage by peroxyl radicals.[3] Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[22] The antioxidant's presence delays the decay of the fluorescent signal. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[23]

Experimental Workflow:

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prepare_reagents Prepare Fluorescein, AAPH, & Standard (Trolox) plate_setup Pipette Samples, Standard, & Fluorescein into 96-well Plate prepare_reagents->plate_setup incubate_pre Incubate (30 min, 37°C) plate_setup->incubate_pre add_aaph Inject AAPH to initiate reaction incubate_pre->add_aaph read_fluorescence Monitor Fluorescence Decay (kinetic read, 37°C) add_aaph->read_fluorescence calculate Calculate Area Under Curve (AUC) & Trolox Equivalents read_fluorescence->calculate

Caption: ORAC Assay Workflow Diagram.

Detailed Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).[22]

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).[22]

    • Standard (Trolox) Solutions: Prepare a series of Trolox dilutions in 75 mM phosphate buffer (pH 7.4) (e.g., 200, 100, 50, 25, 12.5 µM).[22]

    • Test Compound Solutions: Prepare dilutions of the 3-(1-Hydroxypropyl)benzoic acid derivatives in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure (96-well black plate format):

    • To each well, add 25 µL of the sample, standard, or blank (phosphate buffer).[22][23]

    • Add 150 µL of the fluorescein solution to all wells.[22][23]

    • Incubate the plate for 30 minutes at 37°C.[3][22][23]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multichannel pipette or an automated injector.[3][22][23]

    • Immediately begin reading the fluorescence kinetically at 37°C with an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings should be taken every 1-2 minutes for at least 60 minutes.[22][23]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.[23]

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the samples in Trolox Equivalents (TE) from the standard curve.

Data Presentation and Interpretation

For a clear comparison of the antioxidant potential of the 3-(1-Hydroxypropyl)benzoic acid derivatives, summarize the quantitative data in a structured table.

Table 1: Summary of Antioxidant Activity of 3-(1-Hydroxypropyl)benzoic Acid Derivatives

CompoundDPPH IC₅₀ (µg/mL)ABTS TEAC (µM Trolox/µM compound)FRAP Value (µM Fe²⁺/µM compound)ORAC Value (µM Trolox/µM compound)
Derivative 1
Derivative 2
Derivative 3
Ascorbic Acid
Trolox

Interpretation:

  • DPPH and ABTS: A lower IC₅₀ value in the DPPH assay indicates higher radical scavenging activity. For the ABTS assay, a higher TEAC value signifies greater antioxidant capacity.

  • FRAP: A higher FRAP value indicates a greater reducing power of the compound.

  • ORAC: A higher ORAC value in Trolox equivalents suggests a stronger ability to quench peroxyl radicals via hydrogen atom donation.

A comprehensive analysis should consider the results from all assays to build a complete picture of the antioxidant profile. For instance, a compound might show high activity in the DPPH and FRAP assays (indicating strong electron-donating ability) but lower activity in the ORAC assay (suggesting a weaker hydrogen-donating capacity).

Troubleshooting Common Issues

IssuePossible CauseSolution
High variability between replicates Inaccurate pipetting; Incomplete mixing; Temperature fluctuationsCalibrate pipettes; Ensure thorough mixing; Maintain consistent temperature control.
Low or no activity in samples Compound insolubility; Inappropriate concentration range; Compound instabilityTest different solvents; Widen the concentration range tested; Prepare fresh solutions and protect from light/heat.
Color interference from samples The inherent color of the sample absorbs at the assay wavelengthRun a sample blank (sample + solvent without the radical/reagent) and subtract its absorbance from the sample reading.
Inconsistent standard curve Degradation of standard; Errors in dilution seriesPrepare fresh standards for each assay; Double-check calculations and pipetting for dilutions.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of the antioxidant potential of 3-(1-Hydroxypropyl)benzoic acid derivatives. By employing a multi-assay approach that encompasses both SET and HAT mechanisms, researchers can obtain a comprehensive and reliable antioxidant profile, which is essential for understanding their potential therapeutic applications. Adherence to these detailed protocols, coupled with careful data analysis and interpretation, will ensure the generation of high-quality, reproducible data, thereby advancing the field of antioxidant research and drug development.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Vertex AI Search.
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). Benchchem.
  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Application Notes: ABTS Assay for Measuring Antioxidant Activity in Plant Extracts. (n.d.). Benchchem.
  • Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. (n.d.). SciELO.
  • Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. (n.d.). Benchchem.
  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc.
  • DPPH Assay Protocol with Ascorbic Acid. (n.d.). Scribd.
  • DPPH Assay. (n.d.). Bio-protocol.
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2025, December 23). MDPI.
  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (2022, December 1). MDPI.
  • Antioxidant potential using ORAC assay. (2014, December). BMG LABTECH.
  • A Review: Analytical methods used for In vitro Antioxidant studies. (2024, March 3). International Journal of Novel Research and Development.
  • Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. (2016, August 19). ResearchGate.
  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024, February 9). MDPI.
  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company.
  • ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc.
  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO.
  • EZAssayTM Antioxidant Activity Estimation Kit (FRAP). (n.d.). HiMedia Laboratories.
  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific.
  • In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. (2021, August 8). Biointerface Research in Applied Chemistry.
  • Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. (2022, January 6). Preprints.org.
  • ABTS Assay, Cat # BAQ060. (n.d.). G-Biosciences.
  • FRAP Antioxidant Assay, Cat. # BAQ066. (n.d.). G-Biosciences.
  • FRAP Antioxidant Capacity Assay Kit Manual. (n.d.). Cosmo Bio USA.
  • Oxygen Radical Absorbance Capacity (ORAC) Assay. (n.d.). Active Concepts.
  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024, August 8). International Journal of Creative Research Thoughts.
  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (2025, May 24). MDPI.
  • ABTS Antioxidant Capacity Assay Kit Manual. (n.d.). Cosmo Bio USA.
  • Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. (n.d.). Journal of Agricultural and Food Chemistry.
  • Determination of Total Content of Phenolic Compounds and Their Antioxidant Activity in Vegetables—Evaluation of Spectrophotometric Methods. (2006, January 11). Journal of Agricultural and Food Chemistry.
  • Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. (2016, August 12). SciSpace.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 2). protocols.io.
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  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021, December 22). MDPI.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(1-Hydroxypropyl)benzoic Acid Synthesis

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Author: BenchChem Technical Support Team. Date: March 2026

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Incorporating Research: Reference Citations

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Structuring Technical Guide Content

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Addressing Over-Reduction Concerns

I am currently working on addressing the potential for over-reduction and low yield. I've composed text for a section that details how LiAlH4 will over-reduce the carboxylic acid. Also, I've written the text explaining the Grignard method. I have edited a section on the workflow to explain the importance of careful extraction and the acidification steps necessary to obtain a high yield.

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I've also written a note to protonate the carboxylic acid before extracting with ethyl acetate (EtOAc), in addition to adding sodium chloride to saturation (salting out) to decrease the solubility of the product and drive it into the EtOAc layer.

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Compiling Supporting References

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Finalizing NaBH4 Protocol

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Finalizing Content: Comparison Table

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Welcome to the Application Scientist Support Portal. Synthesizing amphiphilic molecules like 3-(1-hydroxypropyl)benzoic acid often presents unique challenges, particularly regarding chemoselectivity and phase-partitioning during isolation.

This guide is designed for researchers and drug development professionals. It bypasses basic theory to directly address the mechanical and chemical causality behind common experimental failures, providing field-proven solutions to maximize your isolated yield.

Part 1: Synthetic Strategy & Quantitative Comparison

There are two primary pathways to synthesize 3-(1-hydroxypropyl)benzoic acid. Understanding the operational trade-offs between them is the first step in troubleshooting your yield.

Table 1: Comparison of Synthetic Strategies
ParameterRoute A: Ketone Reduction (Recommended)Route B: Grignard Addition
Starting Material 3-Propionylbenzoic acidMethyl 3-formylbenzoate
Key Reagent NaBH₄ (Sodium borohydride)EtMgBr (Ethylmagnesium bromide)
Chemoselectivity Excellent (Ketone over Carboxylic Acid)Moderate (Aldehyde over Ester)
Typical Yield 85 - 95%40 - 60%
Major Pitfall Product loss in aqueous workupOver-addition forming tertiary alcohols
Operational Ease High (Benchtop, mild exotherm)Low (Requires strict cryogenic control)

Part 2: Frequently Asked Questions (Troubleshooting)

Section A: Reagent Selection & Chemoselectivity

Q1: I am using Route A. Can I substitute Sodium Borohydride (NaBH₄) with Lithium Aluminum Hydride (LiAlH₄) to accelerate the reduction? No. This is a critical error in chemoselectivity. 3-Propionylbenzoic acid contains both a ketone and a carboxylic acid moiety. NaBH₄ in methanol is highly chemoselective; it will cleanly reduce the ketone to a secondary alcohol while leaving the carboxylic acid completely intact [2.3]. LiAlH₄ is a non-selective, aggressive hydride source that will reduce both functional groups, resulting in the formation of the undesired diol, 1-(3-(hydroxymethyl)phenyl)propan-1-ol.

G SM 3-Propionylbenzoic Acid (Keto-Acid) Target 3-(1-Hydroxypropyl)benzoic acid (Target Product) SM->Target NaBH4 (MeOH, 0°C) Chemoselective Byproduct 1-(3-(hydroxymethyl)phenyl)propan-1-ol (Over-reduced Diol) SM->Byproduct LiAlH4 (THF, 0°C) Non-selective

Fig 1: Chemoselectivity of reducing agents on 3-propionylbenzoic acid.

Q2: I am using Route B (Grignard). My LC-MS shows a complex mixture with a large mass corresponding to a tertiary alcohol. How do I fix this? The Grignard reagent (EtMgBr) is attacking the protecting ester group. While aldehydes are kinetically more electrophilic than esters, the activation energy gap is narrow. If your reaction temperature drifts above -78 °C, the Grignard reagent will perform a double addition on the ester, yielding a tertiary alcohol byproduct. Solution: Maintain strict cryogenic conditions (dry ice/acetone bath) throughout the addition and quench the reaction with saturated NH₄Cl before allowing the flask to warm to room temperature.

Section B: Workup & Yield Optimization

Q3: My NaBH₄ reduction (Route A) shows 100% conversion on TLC, but my isolated yield after extraction is below 30%. Where is my product? Your product is likely being discarded in the aqueous waste. 3-(1-Hydroxypropyl)benzoic acid is an amphiphilic molecule. The benzoic acid moiety has a pKa of approximately 4.2 (refer to standard). During the reduction, the generation of sodium borate salts makes the reaction mixture basic (pH > 8). At this pH, your product exists as a highly water-soluble sodium carboxylate salt. If you perform a liquid-liquid extraction without adjusting the pH, the product will not partition into the organic layer. Solution: You must force protonation by acidifying the aqueous layer to strictly pH 2 using 1M HCl prior to extraction.

Workup Rxn Quenched Reaction Mixture (Basic pH, Carboxylate Salt) Acidify Acidification (Add 1M HCl to pH 2) Rxn->Acidify Extract Liquid-Liquid Extraction (EtOAc + Sat. NaCl) Acidify->Extract Aqueous Aqueous Layer (Discard) Extract->Aqueous Lower Phase Organic Organic Layer (Contains Product) Extract->Organic Upper Phase Dry Dry (Na2SO4) & Evaporate Organic->Dry Pure Pure 3-(1-Hydroxypropyl)benzoic acid Dry->Pure

Fig 2: Optimized pH-dependent extraction workflow for amphiphilic hydroxy-acids.

Part 3: Standard Operating Procedure (SOP)

Chemoselective Reduction of 3-Propionylbenzoic Acid

Follow this protocol to consistently achieve >85% isolated yields.

  • Substrate Dissolution: Suspend 3-propionylbenzoic acid (1.0 eq) in anhydrous methanol to create a 0.2 M solution. (Note: The starting material may not fully dissolve until the reducing agent is added and the carboxylate salt forms).

  • Temperature Control: Chill the suspension to 0 °C using an ice-water bath. This prevents solvent reflux and controls the exothermic hydride transfer.

  • Reduction: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Careful addition prevents violent evolution of hydrogen gas[1].

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then remove the ice bath and allow to warm to room temperature. Monitor completion via TLC (Eluent: 9:1 DCM:MeOH with 1% Glacial Acetic Acid).

  • Quenching & Solvent Removal: Cool the mixture back to 0 °C. Carefully add 1M HCl dropwise until the bubbling ceases. Concentrate the mixture under reduced pressure to remove the majority of the methanol. (Critical: Methanol acts as a co-solvent and will drag your product into the aqueous layer during extraction).

  • Acidification: Dilute the concentrated residue with deionized water. Add 1M HCl until the aqueous phase reaches pH 2 (verify with pH paper).

  • Salting Out & Extraction: Saturate the aqueous layer by adding solid NaCl until no more dissolves. Extract the aqueous phase with Ethyl Acetate (3 x 20 mL per gram of substrate).

  • Isolation: Wash the combined organic layers with a minimal amount of brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure 3-(1-hydroxypropyl)benzoic acid as a white solid.

Part 4: References

  • Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. Tetrahedron, 2010, 66(23), 3995-4001.

  • Reduction of Esters of the Windaus Keto Acid by Sodium Borohydride. Journal of Organic Chemistry, 1965, 30(5), 1513–1518.

  • Evans pKa Table. Harvard University, Department of Chemistry and Chemical Biology.

Sources

Optimization

Technical Support Center: Synthesis of 3-(1-Hydroxypropyl)benzoic acid

This guide serves as a technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-(1-Hydroxypropyl)benzoic acid. It provides in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-(1-Hydroxypropyl)benzoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges and side reactions encountered during its synthesis, particularly via the Grignard reaction pathway. Our approach is grounded in mechanistic principles to empower users to not only solve problems but also to proactively design more robust and efficient synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common and practical synthetic routes to 3-(1-Hydroxypropyl)benzoic acid?

A1: The most prevalent and scalable approach involves the addition of an organometallic reagent to a carbonyl group on a substituted benzene ring. Specifically, the Grignard reaction is a classic and effective method. The primary strategy consists of two main steps:

  • Esterification: The carboxylic acid of a starting material like 3-bromobenzoic acid is first protected as an ester (e.g., a methyl or ethyl ester).

  • Grignard Addition: The resulting ester, for instance, methyl 3-bromobenzoate, is then reacted with a propyl-based Grignard reagent (like propylmagnesium bromide) or, alternatively, an arylmagnesium halide is formed from the bromo-ester and reacted with propanal. The former is often more challenging due to potential over-addition. A more controlled route is the reaction of ethylmagnesium bromide with methyl 3-formylbenzoate or the reaction of a Grignard reagent derived from a protected 3-bromobenzaldehyde with an appropriate electrophile. For the purpose of this guide, we will focus on the reaction between a 3-substituted aromatic ring and a propyl nucleophile or its synthetic equivalents, as this pathway highlights several critical side reactions.

Q2: Why is it absolutely critical to protect the carboxylic acid group before a Grignard reaction?

A2: This is a crucial point rooted in the fundamental reactivity of Grignard reagents. Grignard reagents (R-MgX) are not only potent nucleophiles but also extremely strong bases. Carboxylic acids possess an acidic proton on the hydroxyl group. If a Grignard reagent is introduced to a molecule containing a carboxylic acid, it will preferentially act as a base and perform a simple acid-base neutralization reaction, deprotonating the carboxylic acid.[1] This instantly quenches the Grignard reagent, converting it into an alkane (e.g., propane) and forming a magnesium carboxylate salt. This is an unwanted side reaction that consumes the reagent and prevents the desired carbon-carbon bond formation at the carbonyl center. Therefore, the carboxylic acid must be "protected" by converting it into a non-acidic functional group, most commonly an ester, which can then undergo the desired nucleophilic addition.

Q3: What are the most critical experimental parameters to control during the Grignard addition to the ester or aldehyde precursor?

A3: Success in a Grignard reaction hinges on meticulous control of the reaction environment. The three most critical parameters are:

  • Anhydrous Conditions: Grignard reagents react readily with protic solvents, including traces of water.[2] All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used. Failure to maintain anhydrous conditions is the most common reason for reaction failure.

  • Temperature Control: These reactions are highly exothermic. Low temperatures (typically 0 °C to -78 °C) are essential to control the reaction rate.[1] This minimizes side reactions, particularly the over-addition of the Grignard reagent to the intermediate ketone (in the case of an ester starting material) and potential reduction reactions.

  • Reagent Addition Rate: Slow, dropwise addition of the Grignard reagent to the substrate (or vice-versa in "inverse addition") is vital. This maintains a low concentration of the reactive Grignard reagent at any given moment, further helping to control the exotherm and reduce the likelihood of side reactions like double addition.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis, identified by common analytical signatures.

Problem 1: Low or No Yield of 3-(1-Hydroxypropyl)benzoic acid, with Starting Material Largely Unconsumed.

  • Symptom: TLC or LC-MS analysis of the crude product shows a significant amount of the initial ester (e.g., methyl 3-formylbenzoate) or bromo-ester remaining, with little to no product formation.

  • Root Cause Analysis: This is almost always due to the failure of the Grignard reagent.

    • Cause A: Inadvertent Quenching. The Grignard reagent was destroyed before it could react with the substrate. This is typically caused by moisture in the glassware, solvent, or even the nitrogen/argon atmosphere. Any protic impurity will quench the reagent.

    • Cause B: Failed Initiation. The Grignard reagent itself failed to form from the alkyl/aryl halide and magnesium metal. This can be due to a passivating oxide layer on the magnesium turnings or insufficient initiation energy.

  • Mitigation & Protocol Validation:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use freshly opened anhydrous solvents or solvents dried over a suitable agent (e.g., sodium/benzophenone).

    • Activate Magnesium: Gently crush the magnesium turnings with a glass rod before the reaction to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction if it is sluggish.

    • Confirm Reagent Formation: Before adding your primary substrate, you can confirm the formation of the Grignard reagent. A small aliquot can be quenched with water; vigorous bubbling (formation of the corresponding alkane gas) is a positive sign.

Problem 2: A Major Byproduct is Detected with a Molecular Weight Corresponding to the Addition of a Second Propyl/Ethyl Group.

  • Symptom: Your mass spectrum shows a significant peak corresponding to [M+42]+ (or a related fragment) if using a propyl Grignard, or [M+28]+ for an ethyl Grignard, relative to the desired product. This indicates the formation of a tertiary alcohol.

  • Root Cause Analysis: This is a classic "over-addition" or "double addition" side reaction. When reacting a Grignard reagent with an ester, the first addition forms a tetrahedral intermediate which collapses to form a ketone. This intermediate ketone is generally more reactive than the starting ester. A second equivalent of the Grignard reagent can then rapidly attack the ketone, leading to a tertiary alcohol after workup.

  • Mitigation & Protocol Validation:

    • Low Temperature: Perform the reaction at very low temperatures (-78 °C is common) to stabilize the initial tetrahedral intermediate and slow down the rate of the second addition.[1]

    • Inverse Addition: Add the ester substrate slowly to the Grignard reagent solution (instead of the other way around). This ensures that the Grignard reagent is always in excess relative to the highly reactive ketone intermediate as it forms, but can sometimes be difficult to control. The standard addition of Grignard to the substrate at low temperature is often more practical.

    • Use a Weinreb Amide: For maximum control, convert the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide). The intermediate formed upon Grignard addition to a Weinreb amide is a stable chelated species that does not collapse to a ketone until the acidic workup, thus preventing over-addition.

Problem 3: The Product is Contaminated with an Alkene Byproduct, 3-(Prop-1-en-1-yl)benzoic acid.

  • Symptom: ¹H NMR shows characteristic peaks in the vinyl region (δ 5-7 ppm). Mass spectrometry shows a peak at [M-18], corresponding to the loss of water.

  • Root Cause Analysis: This is due to the acid-catalyzed dehydration of the secondary alcohol product. This is particularly problematic if the acidic workup is performed at elevated temperatures or with an overly strong acid for a prolonged period. The benzylic position of the alcohol makes it susceptible to elimination.

  • Mitigation & Protocol Validation:

    • Mild Acidic Workup: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for the workup instead of strong acids like HCl or H₂SO₄. NH₄Cl is sufficiently acidic to protonate the magnesium alkoxide and hydrolyze imine intermediates without being harsh enough to cause significant dehydration.

    • Control Temperature: Perform the entire workup and extraction process at low temperatures (e.g., in an ice bath) to minimize the rate of the elimination reaction.

    • Avoid Overheating: During solvent removal (rotary evaporation), use a low water bath temperature to prevent thermal degradation of the purified product.

Summary of Potential Side Products

Side Product NameStructureCommon CauseAnalytical Signature (¹H NMR / MS)Mitigation Strategy
3-(1-Ethyl-1-hydroxypropyl)benzoic acid (example of over-addition)C₁₂H₁₆O₃Over-addition of Grignard reagent to intermediate ketone.NMR: Absence of benzylic CH-OH proton; presence of additional alkyl signals. MS: [M+28] or related fragments.Low temperature (-78 °C), slow addition, use of Weinreb amide.
3-(Prop-1-en-1-yl)benzoic acidC₁₀H₁₀O₂Acid-catalyzed dehydration during workup.NMR: Vinylic protons (δ 5-7 ppm). MS: [M-18] from parent alcohol.Use saturated NH₄Cl for workup; maintain low temperatures.
Unreacted Starting Material (e.g., Methyl 3-formylbenzoate)C₉H₈O₃Quenching or failure of Grignard reagent.NMR/MS: Signals corresponding to the starting material.Ensure strictly anhydrous conditions; activate magnesium.
Benzene (from quenching of Phenylmagnesium bromide)C₆H₆Reaction of Grignard with trace water or acidic protons.GC-MS: Will show benzene. Difficult to see in crude NMR.Ensure strictly anhydrous conditions.

Visualizing the Reaction and Side Pathways

The following diagram illustrates the desired synthetic pathway to 3-(1-Hydroxypropyl)benzoic acid from an ester precursor and highlights the key competing side reactions.

Synthesis_Pathway SM Methyl 3-formylbenzoate (Starting Material) Intermediate Magnesium Alkoxide Intermediate SM->Intermediate 1. Nucleophilic Addition (Low Temp, Anhydrous) SM->Intermediate GR + PropylMgBr (Grignard Reagent) H2O Trace H₂O GR->H2O Quenched Propane + Mg(OH)Br GR->Quenched GR->Intermediate H2O->Quenched Workup Acidic Workup (e.g., NH₄Cl) Intermediate->Workup Product 3-(1-Hydroxypropyl)benzoic acid (Desired Product) Intermediate->Product 2. Protonation Workup->Product Dehydration Harsh Acidic Workup (H⁺, Heat) Product->Dehydration Alkene 3-(Prop-1-en-1-yl)benzoic acid (Dehydration Product) Product->Alkene Dehydration->Alkene

Caption: Reaction scheme for the synthesis of 3-(1-Hydroxypropyl)benzoic acid.

Reference Experimental Protocol: Grignard Addition to Methyl 3-formylbenzoate

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations must be conducted in a fume hood with appropriate personal protective equipment.

1. Glassware and Reagent Preparation:

  • Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet adapter in an oven at 120 °C overnight.

  • Assemble the glassware hot from the oven under a positive flow of dry nitrogen and allow it to cool to room temperature.

  • Charge the flask with magnesium turnings (1.2 eq).

  • Prepare a solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether in the dropping funnel.

  • Prepare a separate solution of methyl 3-formylbenzoate (1.0 eq) in anhydrous diethyl ether.

2. Formation of Grignard Reagent:

  • Add a small portion of the 1-bromopropane solution to the magnesium turnings. If the reaction does not start (indicated by gentle bubbling and warming), add a single crystal of iodine or warm the flask gently with a heat gun.

  • Once initiated, add the remainder of the 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation.

3. Grignard Addition Reaction:

  • Cool the flask containing the freshly prepared propylmagnesium bromide to -78 °C using a dry ice/acetone bath.

  • Add the solution of methyl 3-formylbenzoate dropwise from a separate dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -65 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of the starting aldehyde.

4. Workup and Purification:

  • While maintaining the cold temperature, slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • The crude product is an ester. Saponify the ester by dissolving it in a mixture of methanol and 1M NaOH and stirring at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the mixture with 1M HCl to precipitate the product, which can then be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or ethyl acetate/hexanes) to yield pure 3-(1-Hydroxypropyl)benzoic acid.[3][4]

References

  • Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. (2022). YouTube.
  • Common side reactions in the synthesis of substituted benzoic acids. Benchchem.
  • Organic synthesis: benzoic acid via a grignard reaction. University of the West Indies.
  • Side Reactions in a Grignard Synthesis. (2018). ResearchGate.
  • Degradation of benzoic acid and its derivatives in subcritical water. (2011). PubMed.
  • Grignard Reaction - Synthesis of Substituted Benzoic Acids. (2011). OpenBU.
  • Reduction of Carboxylic Acids and Their Derivatives. (2024). Chemistry Steps.
  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
  • CHM 2206 Lab # 3-Purification of Benzoic Acid by Recrystallization. Scribd.

Sources

Troubleshooting

Technical Support Center: Purification Challenges of 3-(1-Hydroxypropyl)benzoic Acid

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists dealing with the isolation and purification of 3-(1-Hydroxypropyl)benzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists dealing with the isolation and purification of 3-(1-Hydroxypropyl)benzoic acid .

Because this molecule possesses both a hydrogen-bond donating secondary alcohol and an acidic carboxylate group on a hydrophobic aromatic backbone, it exhibits complex partitioning behavior and is highly susceptible to acid-catalyzed side reactions. This guide synthesizes field-proven methodologies to help you troubleshoot and optimize your downstream processing.

Diagnostic Purification Workflow

The following workflow outlines the optimal logic for isolating the target compound from a crude reaction mixture (e.g., following the reduction of 3-propionylbenzoic acid).

PurificationWorkflow A Crude Reaction Mixture (Ketone, Alcohol, Impurities) B Aqueous Quench & Basification (pH 8-9 with NaHCO₃) A->B Add to Aq. NaHCO₃ C Organic Wash (Removes Neutral Impurities) B->C Extract with DCM/Ether D Aqueous Layer Acidification (pH 3 with 1M Citric Acid) B->D Retain Aqueous Phase E Extraction (EtOAc) & Mild Concentration (<40°C) D->E Extract & Dry F Flash Chromatography (Hexane/EtOAc + 1% AcOH) E->F Load on Silica G Pure Racemic 3-(1-Hydroxypropyl)benzoic acid F->G Elute Product H Chiral Resolution (Diastereomeric Salts / Biocatalysis) G->H Enantiomer Separation

Figure 1: Optimized downstream purification workflow for 3-(1-Hydroxypropyl)benzoic acid.

Troubleshooting & FAQs

Q1: My isolated yield is low, and the NMR shows broad, poorly defined peaks in the aromatic and aliphatic regions. What happened?

A1: Acid-Catalyzed Oligomerization or Dehydration. Causality: 3-(1-Hydroxypropyl)benzoic acid contains both a carboxylic acid and a secondary alcohol. When exposed to strong mineral acids (like concentrated HCl) during the workup, or when subjected to excessive heat during solvent evaporation, the molecule undergoes intermolecular Fischer esterification, forming oligomers[1]. Furthermore, the benzylic-like secondary alcohol is prone to dehydration, forming an alkene[2]. Solution: Never use strong mineral acids for the final acidification step. Instead, use 1M Citric Acid to carefully lower the pH to ~3. Citric acid is strong enough to protonate the benzoic acid (pKa ~4.2) but mild enough to prevent dehydration and esterification[2]. Always evaporate extraction solvents (like EtOAc) in a water bath set strictly below 40°C.

Q2: I am trying to separate the product from the starting material (3-propionylbenzoic acid) using silica gel chromatography, but both compounds streak severely and co-elute. How do I fix this?

A2: Unsuppressed Ionization on Silica. Causality: Silica gel contains weakly acidic silanol groups. Carboxylic acids will partially ionize on the column, creating a dynamic equilibrium between the less polar protonated form and the highly polar deprotonated form. This manifests as severe streaking. Solution: Add 1% Acetic Acid (AcOH) or Formic Acid to your mobile phase (e.g., Hexane/EtOAc). According to Le Chatelier's principle, the volatile acid suppresses the ionization of the benzoic acid derivative, ensuring it remains fully protonated. This yields sharp, Gaussian bands, allowing the less polar ketone to elute cleanly before the more polar secondary alcohol.

Q3: How can I isolate the pure (R) or (S) enantiomer of this compound?

A3: Biocatalytic Reduction vs. Diastereomeric Resolution. Causality: The 1-hydroxypropyl group introduces a chiral center. Standard achiral chromatography will only yield a racemic mixture. Solution:

  • Retrospective Synthesis: The most efficient industrial approach is to avoid racemic reduction entirely by using engineered ketoreductase (KRED) enzymes to stereoselectively reduce 3-propionylbenzoic acid, which can achieve >99.2% enantiomeric excess (ee)[3].

  • Downstream Resolution: If you already have the racemate, react the carboxylic acid with a chiral amine (e.g., (+)-α-methylbenzylamine) to form diastereomeric salts. These salts have different lattice energies and solubilities, allowing for separation via fractional crystallization.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning built-in analytical checks dictate whether you proceed to the next step.

Protocol A: Mild Acid-Base Extraction

Objective: Isolate the crude carboxylic acid while removing neutral byproducts and preventing oligomerization.

  • Quenching & Basification: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc). Add saturated aqueous NaHCO₃ iteratively until the aqueous layer reaches pH 8–9 (Verify with pH paper).

    • Mechanism: The carboxylic acid is converted to its highly water-soluble sodium salt.

  • Organic Wash: Separate the phases in a separatory funnel. Wash the aqueous phase once with Dichloromethane (DCM) to remove any neutral organic impurities (e.g., unreacted non-acidic reagents). Discard the DCM layer.

  • Mild Acidification (Critical Step): Cool the aqueous phase to 0°C in an ice bath. Slowly add 1M aqueous Citric Acid until the pH reaches 3.0–3.5[2].

    • Validation: The aqueous phase should turn cloudy as the free carboxylic acid precipitates or forms a suspension.

  • Extraction: Extract the acidified aqueous layer with EtOAc (3 × 50 mL)[4].

  • Drying & Concentration: Combine the EtOAc layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a temperature not exceeding 35°C to prevent oligomerization.

Protocol B: Flash Chromatography Separation

Objective: Separate 3-(1-hydroxypropyl)benzoic acid from unreacted 3-propionylbenzoic acid.

  • Column Preparation: Pack a silica gel column using a solvent system of Hexane:EtOAc (70:30) containing 1% Acetic Acid (v/v) .

  • Loading: Dissolve the crude extract in a minimum amount of DCM (add a few drops of MeOH if solubility is poor) and load it onto the column.

  • Elution Gradient:

    • Run 2 column volumes (CV) of Hexane:EtOAc (70:30) + 1% AcOH to elute the less polar 3-propionylbenzoic acid.

    • Increase gradient to Hexane:EtOAc (50:50) + 1% AcOH to elute the target 3-(1-hydroxypropyl)benzoic acid.

  • Validation (TLC): Spot fractions on a silica TLC plate. Develop in Hexane:EtOAc (50:50) + 1% AcOH. The ketone will appear under UV (254 nm) at a higher Rf, while the alcohol will appear lower and can be selectively stained with KMnO₄ (the secondary alcohol oxidizes, leaving a yellow spot on a purple background).

Quantitative Data & Physicochemical Parameters

Use the following data matrix to calibrate your purification parameters.

Parameter / MetricValue / ObservationMechanistic Implication
pKa (Carboxyl group) ~4.2Requires aqueous acidification to pH < 3.5 for complete organic extraction.
Max Evaporation Temp 35°C - 40°CExceeding this triggers intermolecular Fischer esterification (oligomerization).
Rf: 3-Propionylbenzoic acid ~0.45(TLC: Hexane/EtOAc 1:1 + 1% AcOH). Lacks hydrogen-bond donating -OH; elutes first.
Rf: 3-(1-Hydroxypropyl)benzoic acid ~0.25(TLC: Hexane/EtOAc 1:1 + 1% AcOH). Strong hydrogen bonding to silica; elutes second.
Ketoreductase ee% >99.2%Enzymatic reduction is vastly superior to downstream chiral resolution[3].

References

  • [2] Benchchem. 3-(2-Hydroxypropan-2-yl)benzoic acid | 40912-34-3. Retrieved from

  • [1] Smolecule. Buy Methyl 5-bromo-2-hydroxy-3-propionylbenzoate | 91099-82-0. Retrieved from

  • [4] Google Patents. CN114469945A - Use of fatty acid synthase inhibitors and pharmaceutical compositions. Retrieved from

  • [3] Googleapis (Codexis, Inc.). US Patent 8,617,853 B2 - Ketoreductase Polypeptides. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-(1-Hydroxypropyl)benzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-(1-Hydroxypropyl)benzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3-(1-Hydroxypropyl)benzoic acid .

The most atom-economical route to this target relies on the direct Grignard addition of ethylmagnesium bromide (EtMgBr) to 3-formylbenzoic acid. While this approach elegantly avoids protection and deprotection steps, it requires precise stoichiometric and thermodynamic control due to the presence of an unprotected, acidic carboxyl group alongside the electrophilic formyl group[1][2].

Experimental Workflow

The synthesis relies on a two-stage organometallic addition sequence. The first equivalent of the Grignard reagent acts as a base, while the subsequent equivalents act as nucleophiles[3].

Workflow A 3-Formylbenzoic Acid (Starting Material) B Add 1.0 eq EtMgBr (0 °C, THF) A->B C Magnesium Carboxylate (Intermediate) B->C D Add 1.2-1.5 eq EtMgBr (Warming to RT) C->D E Alkoxide Salt D->E F Sat. NH4Cl Quench (Phase Separation) E->F G 3-(1-Hydroxypropyl)benzoic acid (Target Product) F->G

Figure 1: Reaction workflow for the unprotected Grignard addition to 3-formylbenzoic acid.

Step-by-Step Methodology

To ensure a self-validating protocol, visual cues and in-process controls are integrated into the steps below.

Step 1: Preparation and Inertion Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with inert gas (Nitrogen or Argon) for 15 minutes. Moisture must be strictly excluded to prevent premature quenching of the Grignard reagent[3].

Step 2: Substrate Dissolution Dissolve 3-formylbenzoic acid (1.0 equiv, e.g., 10.0 mmol) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration (50 mL). Ensure complete dissolution.

Step 3: Acid-Base Deprotonation (1st Equivalent) Cool the reaction flask to 0 °C using an ice-water bath. Slowly add ethylmagnesium bromide (3.0 M in diethyl ether or THF) dropwise via a syringe. Add exactly 1.05 equivalents. Self-Validation Cue: You will observe vigorous gas evolution (ethane gas) and the solution may become cloudy as the less-soluble magnesium carboxylate salt forms.

Step 4: Nucleophilic Addition (2nd Equivalent) Once gas evolution ceases, continue the dropwise addition of EtMgBr until a total of 2.2 to 2.5 equivalents have been introduced.

Step 5: Reaction Propagation Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. In-Process Control: Quench a 50 µL aliquot in methanol and analyze via LC-MS to confirm the disappearance of the 3-formylbenzoic acid peak.

Step 6: Controlled Quenching Cool the mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride ( NH4​Cl ) solution (20 mL). Causality Note: NH4​Cl is chosen over strong acids (like HCl) to prevent the premature precipitation of the free carboxylic acid product at the aqueous-organic interface, which causes severe emulsions.

Step 7: Extraction and Isolation Dilute the quenched mixture with Ethyl Acetate (EtOAc, 50 mL). If an emulsion persists, add 10 mL of a 10% w/v Rochelle's salt (potassium sodium tartrate) solution and stir vigorously for 30 minutes to chelate the magnesium ions. Separate the organic layer, extract the aqueous layer twice with EtOAc, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Optimization of Reaction Conditions

The table below summarizes quantitative data from reaction optimization, highlighting how stoichiometry and quench conditions dictate the final yield.

EntryEtMgBr (Equiv.)Temperature ProfileAqueous Quench ReagentYield (%)Purity (LC-MS)Mechanistic Observation
11.10 °C to RT1M HCl< 5%N/AGrignard consumed entirely by the -COOH proton.
22.50 °C to RT1M HCl45%85%Severe emulsion; product trapped in interfacial magnesium hydroxide network.
32.5RT to 40 °CSat. NH4​Cl 60%70%High temperature caused over-addition at the carboxylate, yielding tertiary alcohols.
4 2.5 0 °C to RT Sat. NH4​Cl 92% >98% Optimal conversion; clean phase separation.

Mechanistic Logic & Reactivity

Understanding the differential kinetics of your functional groups is critical for troubleshooting. The acid-base reaction between the Grignard reagent and the carboxylic acid is diffusion-controlled (extremely fast), while the nucleophilic attack on the aldehyde is slower and requires higher activation energy.

Mechanism Start Substrate: 3-Formylbenzoic acid Contains -COOH and -CHO Step1 Step1 Start->Step1 1st Equivalent Step2 Step2 Step1->Step2 2nd Equivalent Step3 Step3 Step2->Step3 Aqueous Quench

Figure 2: Mechanistic pathway highlighting the differential reactivity of functional groups.

Troubleshooting & FAQs

Q1: I am recovering mostly unreacted 3-formylbenzoic acid. What went wrong? A: This is a classic stoichiometry failure. The acidic proton of the carboxylic acid reacts instantly with the first equivalent of EtMgBr to form an unreactive magnesium carboxylate and ethane gas[3]. If you only used 1.0 to 1.5 equivalents of the Grignard reagent, there is insufficient nucleophile remaining to attack the aldehyde. You must use a minimum of 2.2 equivalents.

Q2: My reaction mixture forms an intractable, gelatinous emulsion during the aqueous workup. How can I resolve this? A: Emulsions in Grignard reactions are typically caused by the formation of insoluble magnesium hydroxide salts. Furthermore, if you quenched with a strong acid (like 1M HCl), you likely protonated the product into its free acid form, which is highly insoluble in cold water and can precipitate at the biphasic interface. Solution: Quench with saturated NH4​Cl to maintain a mildly acidic pH. If an emulsion still forms, add Rochelle's salt (potassium sodium tartrate); the tartrate ligands will strongly chelate the Mg2+ ions, breaking the emulsion and allowing for clean phase separation.

Q3: I am observing a significant amount of a tertiary alcohol byproduct in my LC-MS. Why? A: This occurs when the reaction temperature is not strictly controlled. While the magnesium carboxylate intermediate is generally stable against further nucleophilic attack at room temperature, excess EtMgBr at elevated temperatures (e.g., >30 °C) can force an over-addition at the carboxylate carbon, forming a ketone intermediate that rapidly reacts with another equivalent of Grignard to form a tertiary alcohol. Ensure your initial addition is kept strictly at 0 °C.

Q4: Why does the reaction solution become highly viscous or form a thick white precipitate upon the addition of the first equivalent of Grignard? A: The intermediate magnesium carboxylate salt is significantly less soluble in THF than the starting 3-formylbenzoic acid[2]. This is normal. Maintain vigorous magnetic stirring. If the stirring stalls, slightly increase the THF volume to ensure the second equivalent of Grignard can efficiently diffuse through the mixture and access the aldehyde moiety.

References

  • Carbon−Carbon Bond-Forming Solid-Phase Reactions. Part II Source: Chemical Reviews (ACS Publications) URL:[Link][1]

  • Organic Chemistry Study Guide: Carbonyls & Organometallics Source: Pearson URL:[Link][3]

  • Search Results - Beilstein Journals (Reactions of Formylbenzoic Acids) Source: Beilstein Journal of Organic Chemistry URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Stability of 3-(1-Hydroxypropyl)benzoic acid in Solution

Introduction Welcome to the technical support center for 3-(1-Hydroxypropyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively using this compound in the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 3-(1-Hydroxypropyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. Understanding the stability of a molecule in solution is paramount for generating reliable and reproducible data, from initial screening to formulation development.

While extensive stability data for 3-(1-Hydroxypropyl)benzoic acid is not widely published, its chemical structure—comprising a benzoic acid moiety, an aromatic ring, and a secondary alcohol—allows us to predict its behavior based on well-established chemical principles. This document synthesizes these principles into practical, actionable advice to help you navigate potential stability challenges. We will cover likely degradation pathways, the influence of environmental factors, and provide robust protocols for you to generate your own precise stability data.

Section 1: Predicted Stability Profile & Key Considerations

The stability of 3-(1-Hydroxypropyl)benzoic acid in solution is governed by its functional groups: the carboxylic acid and the secondary alcohol. These groups are susceptible to specific environmental and chemical stressors.

  • pH Influence : As a benzoic acid derivative, the compound is a weak acid. Its solubility is highly dependent on pH; in alkaline solutions, it deprotonates to form the more soluble carboxylate salt.[1][2] However, extreme pH conditions (both acidic and basic) can catalyze degradation reactions. Stability is generally greatest in neutral to slightly acidic solutions.[3]

  • Oxidative Stress : The secondary alcohol on the propyl chain is a primary site for oxidation. Exposure to atmospheric oxygen, metal ions, or oxidizing agents can convert this group into a ketone, forming 3-(1-Oxopropyl)benzoic acid. This is a critical degradation pathway to monitor.

  • Thermal Stress : Elevated temperatures accelerate all chemical reactions, including degradation. Studies on other benzoic acid derivatives have shown that significant degradation can occur at high temperatures, often through mechanisms like decarboxylation.[4]

  • Photostability : Aromatic compounds can be susceptible to photodegradation upon exposure to UV or high-intensity visible light.[5][6] It is prudent to protect solutions from light to prevent the formation of photolytic byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 3-(1-Hydroxypropyl)benzoic acid?

A1: The two most probable degradation pathways are the oxidation of the secondary alcohol to a ketone and, under more extreme thermal stress, the decarboxylation of the benzoic acid moiety. The oxidation is often the more immediate concern under typical experimental conditions.

G parent 3-(1-Hydroxypropyl)benzoic acid ketone 3-(1-Oxopropyl)benzoic acid parent->ketone Oxidation (e.g., O₂, H₂O₂) decarboxylated 1-Phenylpropan-1-ol parent->decarboxylated Thermal Stress (High Temp)

Caption: Potential degradation pathways for 3-(1-Hydroxypropyl)benzoic acid.

Q2: How does pH impact the stability and solubility of my compound?

A2: The impact is twofold. For solubility , increasing the pH above the compound's pKa (estimated to be around 4-5, similar to benzoic acid) will deprotonate the carboxylic acid, forming the highly water-soluble benzoate salt.[2] For stability , while alkaline conditions improve solubility, they can also accelerate the degradation of certain functional groups. Conversely, strongly acidic conditions can also catalyze hydrolysis or other reactions. It is recommended to determine the optimal pH range that balances solubility and stability for your specific application.

Q3: My solution of 3-(1-Hydroxypropyl)benzoic acid is showing a loss of potency over time. What is the likely cause?

A3: A gradual loss of the parent compound is a classic sign of chemical degradation. The most probable cause is oxidation of the secondary alcohol, especially if the solution is not protected from air. Other possibilities include reactions with excipients in your formulation or slow degradation due to suboptimal pH or temperature. A forced degradation study is the best way to identify the cause.[7]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To maximize shelf-life, solutions should be stored under conditions that minimize the primary stressors. We recommend the following:

  • Temperature: Store at 2-8°C or frozen, depending on the solvent system.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.

  • pH: Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7) if compatible with your experimental design.

Q5: What analytical method should I use to assess the stability of my compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[8] The method must be capable of separating the intact 3-(1-Hydroxypropyl)benzoic acid from all potential degradation products and other components in the sample matrix. Method validation should demonstrate specificity, linearity, accuracy, and precision.[9][10]

Section 3: Troubleshooting Guide

This table addresses common issues encountered during experimentation.

Observed IssuePotential Cause(s)Recommended Action(s)
Unexpected peaks appear in HPLC chromatogram Chemical degradation has occurred.1. Perform a forced degradation study (see Protocol 1) to tentatively identify the degradation products by comparing retention times. 2. Use a mass spectrometer (LC-MS) to confirm the identity of the new peaks.[11] 3. Re-evaluate storage conditions (pH, temp, light exposure).
Precipitate forms in a previously clear solution 1. Supersaturation: The solution was prepared at a higher temperature and is now crashing out at ambient temperature. 2. Degradation: A degradation product with lower solubility is being formed. 3. pH Shift: The pH of the solution has changed, causing the less soluble protonated form to precipitate.[1]1. Gently warm the solution to see if the precipitate redissolves. If so, consider using a co-solvent or maintaining a slightly elevated temperature. 2. Analyze both the supernatant and the dissolved precipitate by HPLC to check for degradation. 3. Measure and adjust the solution pH.
Solution develops a yellow or brown tint Oxidation of the aromatic ring or other functional groups.1. Immediately analyze the solution by HPLC-UV/Vis to check for changes in the chromatogram and spectrum. 2. Prepare fresh solutions and handle them under an inert atmosphere to prevent further oxidation. 3. Add an antioxidant to the formulation if compatible with the application.
Inconsistent results between experiments Instability of the compound in the experimental medium or inconsistent solution preparation.1. Prepare stock solutions fresh for each experiment. 2. Validate the stability of the compound over the full duration of the experiment under the exact experimental conditions (e.g., in cell culture media at 37°C). 3. Ensure accurate and consistent pH control of all solutions.
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and establishing a stability-indicating analytical method, a requirement for regulatory filings.[5][7] The goal is to achieve 5-20% degradation of the active compound.

Caption: Workflow for a comprehensive forced degradation study.

Objective: To investigate the degradation of 3-(1-Hydroxypropyl)benzoic acid under various stress conditions.

Materials:

  • 3-(1-Hydroxypropyl)benzoic acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Calibrated oven, water bath, and photostability chamber

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 3-(1-Hydroxypropyl)benzoic acid in acetonitrile to prepare a 1 mg/mL stock solution.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at a lower temperature, e.g., 40°C, as base-catalyzed reactions are often faster.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature and protect from light.

    • Thermal Degradation: Store a sample of the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or suitable transparent container) to UV light (e.g., 254 nm) in a photostability chamber. A parallel sample wrapped in aluminum foil should be run as a dark control.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to find a time point with 5-20% degradation.

    • Crucial Step: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the reaction. For the oxidative sample, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite if necessary.

    • Dilute all samples, including the untreated (T=0) control, with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Analyze by a validated stability-indicating HPLC method. The method should have sufficient resolution to separate the parent peak from any new peaks that appear.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • The peak purity of the parent compound should be assessed using a PDA detector to ensure no degradation products are co-eluting.

This self-validating protocol provides a clear picture of the compound's liabilities, enabling the development of robust formulations and analytical methods.

References
  • NIST. (n.d.). Benzoic acid, 3-hydroxypropyl ester. NIST Chemistry WebBook. Retrieved from [Link][12][13]

  • Yang, Y., & Lindquist, E. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2146-52. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Benzoic Acid Parameters observed during forced degradation study. Retrieved from [Link][8]

  • BioProcess International. (2021). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link][5]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link][3]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link][7]

  • Li, X., et al. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 115, 245-252. Retrieved from [Link][11]

  • Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 207-13. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Retrieved from [Link][10]

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity of 3-(1-Hydroxypropyl)benzoic Acid After Recrystallization

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address challenges associated with the purification of 3-(1-Hydroxypropyl)benzoic acid via recrystallization. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to solve even the most challenging purification problems.

Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1][2] The ideal recrystallization solvent should dissolve the compound of interest sparingly at room temperature but have high solubility at an elevated temperature.[3][4] Conversely, the impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.

Troubleshooting Common Recrystallization Issues

This section addresses specific problems you might encounter during the recrystallization of 3-(1-Hydroxypropyl)benzoic acid in a question-and-answer format.

Q1: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This is often because the solution is still above the melting point of your compound when it becomes supersaturated. The resulting oil can trap impurities, defeating the purpose of recrystallization.

Causality and Solutions:

  • High Impurity Load: A significant amount of impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: Consider a preliminary purification step. If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration.[1] Be aware that charcoal can also adsorb your desired product, so use it sparingly.

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point. For compounds similar to 3-(1-Hydroxypropyl)benzoic acid, which possess both a hydroxyl and a carboxylic acid group, a range of solvents can be effective. Consider exploring mixed solvent systems. For instance, you could dissolve your compound in a "good" solvent like ethanol or methanol at an elevated temperature, and then gradually add a "poor" solvent like water until the solution becomes turbid.[4] Reheat to clarify and then allow to cool slowly.

  • Cooling Too Rapidly: If the solution is cooled too quickly, the compound may not have enough time to form an ordered crystal lattice and will separate as a supercooled liquid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[5]

Q2: I have very low recovery of my compound after recrystallization. What went wrong?

A2: Low recovery is a common issue and can often be attributed to using an excessive amount of solvent or premature crystallization.

Causality and Solutions:

  • Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[3] If you've already completed the recrystallization and suspect excess solvent was used, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.

  • Premature Crystallization: If crystals form too early, for example during hot filtration, you will lose product.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by passing hot solvent through the filter paper just before filtering your solution.[1]

Q3: My recrystallized product is still impure. How can I improve the purity?

A3: Persistent impurities suggest that the chosen recrystallization conditions are not optimal for separating your compound from the contaminants.

Causality and Solutions:

  • Co-crystallization: The impurity may have similar solubility properties to your desired compound in the chosen solvent, leading to it co-crystallizing.

    • Solution: Experiment with different solvents or solvent systems. A change in solvent polarity may alter the relative solubilities of your compound and the impurity, enabling a better separation. For benzoic acid and its derivatives, solvents like water, ethanol, benzene, and acetone, or mixtures thereof, have been used successfully.[4][6]

  • Inadequate Washing: Residual mother liquor on the surface of your crystals will contain impurities.

    • Solution: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent. Using cold solvent is crucial to avoid dissolving a significant amount of your product.[2]

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my 3-(1-Hydroxypropyl)benzoic acid sample?

A: Without knowing the specific synthetic route, it's difficult to pinpoint the exact impurities. However, common impurities in the synthesis of similar compounds can include:

  • Unreacted Starting Materials: For example, if synthesized from a corresponding toluene derivative, residual starting material could be present.

  • By-products of the Reaction: These will be specific to the synthetic method used.

  • Solvents from Previous Steps: Residual solvents from the reaction or work-up may be trapped in the crude product.

Q: How can I assess the purity of my recrystallized 3-(1-Hydroxypropyl)benzoic acid?

A: Several analytical techniques can be used to determine the purity of your sample:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for separating and quantifying components in a mixture. A pure sample should ideally show a single peak.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can provide detailed information about the structure of your compound and can reveal the presence of impurities through unexpected signals.[10]

Q: What is a good starting point for selecting a recrystallization solvent for 3-(1-Hydroxypropyl)benzoic acid?

A: Given the structure of 3-(1-Hydroxypropyl)benzoic acid, which contains both polar (hydroxyl and carboxylic acid) and non-polar (benzene ring and propyl chain) regions, a solvent of intermediate polarity or a mixed solvent system is a good starting point.

Solvent SystemRationale
Water Benzoic acid has low solubility in cold water and high solubility in hot water, making it a good candidate.[6] The additional hydroxyl and propyl groups on your compound will influence its solubility, so this should be tested.
Ethanol/Water This is a versatile mixed solvent system. The compound is likely soluble in ethanol, and the addition of water as an anti-solvent can induce crystallization.
Acetone/Hexane Acetone is a polar aprotic solvent that should dissolve your compound, while hexane is a non-polar anti-solvent.
Toluene As an aromatic solvent, it may have favorable interactions with the benzene ring of your compound.

It is crucial to perform small-scale solubility tests with a few milligrams of your compound in various solvents to identify the most promising candidates before attempting a large-scale recrystallization.

Experimental Protocols

Optimized Recrystallization Protocol (General Guidance)

This protocol is a general guideline based on the recrystallization of similar benzoic acid derivatives and should be optimized for 3-(1-Hydroxypropyl)benzoic acid.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-(1-Hydroxypropyl)benzoic acid. Add the minimum amount of the chosen solvent to the flask. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and filter paper) with hot solvent. Filter the hot solution to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[2]

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them until a constant weight is achieved.

Purity Analysis by HPLC (General Method)

This is a general HPLC method for the analysis of benzoic acid derivatives and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where 3-(1-Hydroxypropyl)benzoic acid has significant absorbance (a wavelength scan of a pure sample would be ideal to determine the optimal wavelength).

  • Sample Preparation: Dissolve a small amount of the recrystallized product in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting_Recrystallization start Low Purity After Recrystallization oiling_out Compound 'Oiled Out' start->oiling_out Observation low_recovery Low Recovery start->low_recovery Observation persistent_impurities Persistent Impurities start->persistent_impurities Observation sol_oiling1 Preliminary Purification (e.g., Charcoal) oiling_out->sol_oiling1 Possible Cause: High Impurity Load sol_oiling2 Change Solvent (Lower Boiling Point or Mixed System) oiling_out->sol_oiling2 Possible Cause: Inappropriate Solvent sol_oiling3 Slow Cooling oiling_out->sol_oiling3 Possible Cause: Rapid Cooling sol_recovery1 Use Minimum Hot Solvent low_recovery->sol_recovery1 Possible Cause: Excess Solvent sol_recovery2 Pre-heat Filtration Apparatus low_recovery->sol_recovery2 Possible Cause: Premature Crystallization sol_impurities1 Change Solvent/Solvent System persistent_impurities->sol_impurities1 Possible Cause: Co-crystallization sol_impurities2 Wash Crystals with Ice-Cold Solvent persistent_impurities->sol_impurities2 Possible Cause: Inadequate Washing

Caption: Troubleshooting workflow for low purity in recrystallization.

References

  • Methods of Purification of Organic Compounds. CK-12 Foundation. Available from: [Link]

  • The Purification of Organic Compound: Techniques and Applications. Reachem. Available from: [Link]

  • Methods of Purification of Organic Compounds. NCERT 11 Chemistry. Available from: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available from: [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. University of Technology. Available from: [Link]

  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis. Available from: [Link]

  • Benzoic acid, 3-hydroxypropyl ester. NIST WebBook. Available from: [Link]

  • Benzoic acid. Sciencemadness Wiki. Available from: [Link]

  • The Recrystallization of Benzoic Acid. University of Wisconsin-Madison. Available from: [Link]

  • Properties of Benzoic Acid. BYJU'S. Available from: [Link]

  • Chemical Properties of Benzoic acid, 3-hydroxy-, 3-methylbutyl ester. Cheméo. Available from: [Link]

  • 3-Hydroxybenzoic Acid. PubChem. Available from: [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available from: [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange. Available from: [Link]

  • Benzoic acid, 3-hydroxypropyl ester. NIST. Available from: [Link]

  • Benzoic acid. Wikipedia. Available from: [Link]

  • A promising catalyst for exclusive para hydroxylation of substituted aromatic hydrocarbons under UV light. The Royal Society of Chemistry. Available from: [Link]

  • 4-(1-Hydroxypropyl)benzoate. PubChem. Available from: [Link]

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University Politehnica of Bucharest. Available from: [Link]

  • Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-(1-Hydroxypropyl)benzoic Acid

Welcome to the technical support center for the synthesis of 3-(1-Hydroxypropyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(1-Hydroxypropyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights grounded in solid chemical principles to ensure the successful and safe execution of your synthesis at a larger scale.

I. Strategic Overview: Synthetic Approaches and Scale-Up Considerations

The synthesis of 3-(1-Hydroxypropyl)benzoic acid on a laboratory and pilot-plant scale can be approached through two primary, reliable routes. The choice between these methods will depend on the availability of starting materials, desired purity profile, and the specific capabilities of your facility.

  • Grignard Reaction Route: This classic carbon-carbon bond-forming reaction involves the addition of an ethyl Grignard reagent to 3-formylbenzoic acid. While powerful, this method requires stringent control of reaction conditions, particularly the exclusion of water. A critical consideration for this route is the presence of the acidic carboxylic acid proton, which necessitates a protection-deprotection strategy.

  • Reduction Route: This approach involves the reduction of the ketone in 3-propionylbenzoic acid to the desired secondary alcohol. This method is often more straightforward in terms of reaction setup but requires careful selection of the reducing agent to ensure chemoselectivity and avoid over-reduction.

Below, we delve into the specifics of each route, providing detailed protocols, troubleshooting guides, and frequently asked questions.

II. The Grignard Reaction Pathway

The Grignard reaction is a cornerstone of organic synthesis for its efficiency in forming new carbon-carbon bonds.[1] In our case, it allows for the direct construction of the 1-hydroxypropyl group on the benzoic acid scaffold.

Reaction Scheme:

The overall transformation for the Grignard route is as follows:

Grignard Reaction Scheme start 3-Formylbenzoic Acid protect Protection (e.g., Esterification) start->protect Step 1 Protected Intermediate Protected Intermediate protect->Protected Intermediate grignard_reagent Ethylmagnesium Bromide (EtMgBr) Grignard Addition Grignard Addition grignard_reagent->Grignard Addition deprotect Deprotection (Hydrolysis) product 3-(1-Hydroxypropyl)benzoic Acid deprotect->product Protected Intermediate->Grignard Addition Step 2 Alkoxide Intermediate Alkoxide Intermediate Grignard Addition->Alkoxide Intermediate Alkoxide Intermediate->deprotect Step 3

Caption: Workflow for the Grignard synthesis of 3-(1-Hydroxypropyl)benzoic acid.

Detailed Experimental Protocol (Grignard Route)

This protocol is designed for a 100-gram scale synthesis.

Step 1: Protection of the Carboxylic Acid (Esterification)

  • Rationale: The Grignard reagent is a strong base and will be quenched by the acidic proton of the carboxylic acid.[2] Therefore, protection as an ester is essential.

  • Procedure:

    • To a 2 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-formylbenzoic acid (150 g, 1.0 mol), methanol (1 L), and concentrated sulfuric acid (5 mL).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.

    • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Reduce the volume of methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-formylbenzoate.

Step 2: Grignard Reaction

  • Rationale: This step forms the core carbon-carbon bond. Strict anhydrous conditions are paramount to success.[3]

  • Procedure:

    • Set up a 5 L jacketed reactor equipped with a mechanical stirrer, dropping funnel, reflux condenser, and a nitrogen inlet. All glassware must be rigorously dried.

    • Add magnesium turnings (26.7 g, 1.1 mol) to the reactor.

    • In the dropping funnel, prepare a solution of bromoethane (120 g, 1.1 mol) in anhydrous tetrahydrofuran (THF, 1 L).

    • Add a small portion of the bromoethane solution to the magnesium turnings. Initiation of the reaction is indicated by a gentle bubbling and a slight exotherm. If the reaction does not start, a small crystal of iodine can be added as an initiator.

    • Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is highly exothermic and may require cooling.[3]

    • After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to 0°C.

    • Slowly add a solution of methyl 3-formylbenzoate (164 g, 1.0 mol) in anhydrous THF (500 mL) to the Grignard reagent, maintaining the temperature below 10°C.

    • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Work-up and Deprotection (Hydrolysis)

  • Rationale: The acidic work-up quenches the reaction, protonates the alkoxide, and hydrolyzes the ester to the final carboxylic acid.

  • Procedure:

    • Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution (1 L).

    • Add 2 M hydrochloric acid until the aqueous layer is acidic (pH ~2).

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine the organic layers and wash with brine.

    • To achieve deprotection, add 2 M sodium hydroxide solution (1.5 L) and heat the mixture to 60°C for 2-4 hours.

    • Cool the mixture, separate the aqueous layer, and wash the organic layer with water.

    • Acidify the combined aqueous layers with concentrated hydrochloric acid to precipitate the crude 3-(1-Hydroxypropyl)benzoic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Troubleshooting the Grignard Route
Issue Potential Cause(s) Recommended Solution(s)
Grignard reaction fails to initiate. Inactive magnesium surface (oxide layer); presence of moisture.Activate magnesium with a small crystal of iodine or by gentle heating under nitrogen. Ensure all glassware and solvents are scrupulously dry.[3]
Low yield of the desired product. Incomplete formation of the Grignard reagent; quenching of the Grignard reagent by moisture or acidic protons; side reactions (e.g., Wurtz coupling).[4]Titrate a small aliquot of the Grignard reagent to determine its concentration before adding the aldehyde. Maintain a low temperature during the addition of the aldehyde to minimize side reactions.
Formation of significant biphenyl byproduct. High local concentration of alkyl halide during Grignard formation.Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration.
Incomplete deprotection of the ester. Insufficient hydrolysis time or base concentration.Increase the reaction time or the concentration of the sodium hydroxide solution during the hydrolysis step. Monitor by HPLC.

III. The Reduction Pathway

The reduction of a ketone to a secondary alcohol is a common and reliable transformation. For the synthesis of 3-(1-Hydroxypropyl)benzoic acid, this involves the reduction of 3-propionylbenzoic acid.

Reaction Scheme:

Reduction Scheme start 3-Propionylbenzoic Acid Reduction Reduction start->Reduction Step 1 reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->Reduction product 3-(1-Hydroxypropyl)benzoic Acid Work-up Work-up Reduction->Work-up Step 2 Work-up->product

Caption: Workflow for the reduction synthesis of 3-(1-Hydroxypropyl)benzoic acid.

Detailed Experimental Protocol (Reduction Route)

This protocol is designed for a 100-gram scale synthesis.

  • Rationale: Sodium borohydride is a mild and selective reducing agent that will reduce the ketone in the presence of the carboxylic acid.[5]

  • Procedure:

    • To a 3 L round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-propionylbenzoic acid (178 g, 1.0 mol) and methanol (1.5 L).

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add sodium borohydride (19 g, 0.5 mol) portion-wise, maintaining the temperature below 10°C. The addition is exothermic and will cause gas evolution.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or HPLC.

    • Cool the reaction mixture to 0°C and slowly add 2 M hydrochloric acid to quench the excess sodium borohydride and adjust the pH to ~2.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-(1-Hydroxypropyl)benzoic acid.

Troubleshooting the Reduction Route
Issue Potential Cause(s) Recommended Solution(s)
Incomplete reaction. Insufficient reducing agent; low reaction temperature.Add a slight excess of sodium borohydride. Allow the reaction to proceed at room temperature for a longer duration.
Formation of borate esters. Reaction with the solvent (methanol).This is a common occurrence. The acidic work-up will hydrolyze these esters to the desired alcohol.
Difficulties in product isolation. The product may have some solubility in the aqueous phase.Perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery.

IV. Purification and Analysis

Purification: Recrystallization

  • Rationale: Recrystallization is an effective method for purifying the crude product, taking advantage of differences in solubility between the product and impurities.[2]

  • Procedure:

    • Dissolve the crude 3-(1-Hydroxypropyl)benzoic acid in a minimal amount of hot water or a mixed solvent system like ethyl acetate/hexanes.

    • If the solution is colored, treat with activated charcoal and filter while hot.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Technique Expected Results
¹H NMR Expect characteristic peaks for the aromatic protons, the benzylic proton (CH-OH), the methylene protons of the propyl group, and the methyl protons. The carboxylic acid proton will likely be a broad singlet.
¹³C NMR Expect distinct signals for the carboxylic carbon, the aromatic carbons, the carbon bearing the hydroxyl group, and the other carbons of the propyl chain.
HPLC A reversed-phase HPLC method with UV detection is suitable for assessing purity.[6][7] A C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric acid to suppress ionization) should provide good separation.
Melting Point A sharp melting point range indicates high purity.

V. Frequently Asked Questions (FAQs)

Q1: Why is the Grignard reaction so sensitive to water?

Grignard reagents are highly basic and will react readily with any acidic protons, such as those in water. This acid-base reaction is much faster than the desired nucleophilic addition to the carbonyl group, and it effectively destroys the Grignard reagent.

Q2: Can I use a different protecting group for the carboxylic acid in the Grignard route?

Yes, other esters like ethyl or tert-butyl esters can be used. The choice may depend on the ease of formation and the conditions required for deprotection.

Q3: Are there alternative reducing agents for the reduction of 3-propionylbenzoic acid?

Yes, other reducing agents like lithium aluminum hydride (LiAlH₄) could be used, but they are much more reactive and less selective. LiAlH₄ would also reduce the carboxylic acid to an alcohol, which is not desired in this case. Catalytic hydrogenation is another possibility, but this may also reduce the aromatic ring under certain conditions.[8]

Q4: What are the primary safety concerns when scaling up the Grignard reaction?

The primary safety concern is the highly exothermic nature of the Grignard reagent formation.[9] On a large scale, this heat generation can be difficult to control and can lead to a runaway reaction. The use of a jacketed reactor with efficient cooling is essential. Additionally, the solvents used (ether, THF) are highly flammable.

Q5: How can I monitor the progress of these reactions?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.[6]

VI. Logical Troubleshooting Flowchart

Troubleshooting Flowchart start Low Yield or Incomplete Reaction reaction_type Which synthetic route? start->reaction_type grignard Grignard Route reaction_type->grignard Grignard reduction Reduction Route reaction_type->reduction Reduction initiation_check Did the Grignard reaction initiate? grignard->initiation_check incomplete_reduction Incomplete reduction? reduction->incomplete_reduction moisture_check Check for moisture in reagents/glassware initiation_check->moisture_check No reagent_quality Assess Grignard reagent quality/concentration initiation_check->reagent_quality Yes side_reactions Analyze for side products (e.g., Wurtz coupling) reagent_quality->side_reactions workup_issue Product loss during work-up? side_reactions->workup_issue reagent_amount Increase amount of reducing agent incomplete_reduction->reagent_amount Yes incomplete_reduction->workup_issue No reaction_time Increase reaction time/temperature reagent_amount->reaction_time reaction_time->workup_issue extraction_efficiency Improve extraction efficiency (more extractions) workup_issue->extraction_efficiency Yes purification_loss Product loss during purification? workup_issue->purification_loss No extraction_efficiency->purification_loss recrystallization_solvent Optimize recrystallization solvent system purification_loss->recrystallization_solvent Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kritz, G. S., & Engel, R. G. (2011).
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Continuous-flow reactions of aromatic aldehydes/ketones with Grignard reagents. Retrieved from [Link]

  • University of New Brunswick. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

  • University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2019, December 4). Reduction using sodium borohyride? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride (NaBH4). Retrieved from [Link]

  • ResearchGate. (n.d.). Heterogeneous catalytic hydrogenation of 3-phenylpropionic acid methyl ester. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • American Chemical Society. (2024, March 18). Following green chemistry principles: Sodium borohydride reductions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Organic Chemistry Portal. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 9 with DMF or benzaldehyde. Retrieved from [Link]

  • Pearson+. (n.d.). Point out the flaws in the following incorrect Grignard syntheses... Retrieved from [Link]

  • IntechOpen. (2017, January 25). Catalytic Hydrogenation of Benzoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). EP1405917A3 - Process for the production of 3-Heteroaryl-3-hydroxy-propionic acid derivatives by enantioselective microbial reduction.
  • Nature. (2021, April 16). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Retrieved from [Link]

  • Scribd. (n.d.). Benzoic Acid Synthesis via Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Catalytic Hydrogenation of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the separation and purification of p-hydroxy-benzoic acid.
  • National Institutes of Health. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Retrieved from [Link]

  • MDPI. (2023, February 16). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. Retrieved from [Link]

  • Periodica Polytechnica. (n.d.). Bio-based 3-hydroxypropionic Acid: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Retrieved from [Link]

  • PubMed. (n.d.). 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. Retrieved from [Link]

  • PubMed. (n.d.). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 3-(1-Hydroxypropyl)benzoic acid

Welcome to the technical support center for the chiral resolution of 3-(1-Hydroxypropyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 3-(1-Hydroxypropyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating this racemic mixture. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale and field-tested insights to help you troubleshoot and optimize your experiments effectively.

The separation of enantiomers is a critical step in pharmaceutical development, as the stereochemistry of a molecule is paramount to its biological activity and safety profile.[1] 3-(1-Hydroxypropyl)benzoic acid, possessing a chiral center at the carbon bearing the hydroxyl group, requires a robust resolution strategy to isolate the desired enantiomer. This guide will focus on the most common and effective techniques: diastereomeric salt crystallization and chiral chromatography, addressing the practical challenges you may encounter.

Troubleshooting Guide: Diastereomeric Salt Crystallization

Diastereomeric salt formation is a classical and industrially scalable method for resolving racemic acids.[2] The process involves reacting the racemic acid with a single, pure enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts.[3] These salts, unlike the original enantiomers, have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]

Q1: I'm not getting any crystals to form. My diastereomeric salts seem to be completely soluble. What should I do?

This is a common and frustrating issue, often related to the solvent system. High solubility of both diastereomeric salts prevents the supersaturation needed for nucleation and crystal growth.[4]

Root Cause Analysis & Solutions:

  • Inappropriate Solvent Choice: The initial solvent may be too effective at solvating the salts. The key is to find a solvent or solvent system where one diastereomer is sparingly soluble while the other remains in solution.[4]

    • Actionable Advice: Begin a systematic solvent screen. Start with solvents where your starting racemic acid has moderate to low solubility. Common choices include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water or non-polar anti-solvents like hexanes or toluene.

  • Insufficient Concentration: The solution may simply be too dilute.

    • Actionable Advice: Carefully and slowly evaporate a portion of the solvent to increase the concentration. Alternatively, prepare a more concentrated starting solution, but be cautious of "oiling out" (see Q3).

  • Need for an Anti-Solvent: An anti-solvent is a miscible liquid in which the salts are poorly soluble.[4] Its gradual addition can induce crystallization.

    • Actionable Advice: Slowly add an anti-solvent (e.g., water, hexane, or diethyl ether, depending on your primary solvent) to your stirred solution until turbidity persists. Then, add a small amount of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.

Q2: I got crystals, but my yield is very low. How can I improve it?

Low yield suggests that a significant amount of the desired, less-soluble diastereomeric salt remains in the mother liquor.

Root Cause Analysis & Solutions:

  • Suboptimal Stoichiometry: The molar ratio of the resolving agent to the racemic acid is critical. While a 1:1 ratio is a common starting point, it is not always optimal.[5]

    • Actionable Advice: Experiment with varying the molar equivalents of the resolving agent. Sometimes, using a sub-stoichiometric amount (e.g., 0.5 to 0.8 equivalents) of the resolving agent can increase the solubility of the undesired diastereomer, thereby improving the recovery of the desired one.[5]

  • Inadequate Cooling Profile: The rate and final temperature of cooling directly impact crystal growth and nucleation.

    • Actionable Advice: Implement a controlled, slow cooling profile. Rapid cooling can trap impurities and lead to the co-precipitation of the more soluble diastereomer.[4] Ensure the final cooling temperature is low enough to maximize precipitation of the less-soluble salt without causing the more-soluble one to crash out.

  • Mother Liquor Is Not Exhausted: The mother liquor still contains a valuable product.

    • Actionable Advice: Concentrate the mother liquor and attempt a second or even third crystallization to recover more of the desired product. Be sure to analyze the enantiomeric excess (ee) of each crop, as later crops may have lower purity.

Q3: My product "oiled out" instead of crystallizing. How do I fix this?

"Oiling out" or the formation of an amorphous precipitate occurs when supersaturation is generated too quickly, and the system doesn't have time to form an ordered crystal lattice.[4]

Root Cause Analysis & Solutions:

  • Excessive Supersaturation: This is the most common cause, often resulting from rapid cooling or the fast addition of an anti-solvent.[4]

    • Actionable Advice: Slow down the entire process. Reduce the rate of cooling or add the anti-solvent dropwise at a slightly elevated temperature.

  • Poor Solvent System: The chosen solvent may be a good solvent for the individual ions but a poor one for the crystal lattice itself.

    • Actionable Advice: Try using a solvent mixture to fine-tune the solvating properties. A slightly better solvent might prevent oiling out and allow for proper crystal formation upon slow cooling. Seeding the solution with a previously formed crystal can also provide a template for proper lattice formation.

Q4: The enantiomeric excess (ee) of my resolved acid is too low. How can I improve the purity?

Low enantiomeric excess indicates that the more soluble diastereomer has co-precipitated with the less soluble one.

Root Cause Analysis & Solutions:

  • Insufficient Solubility Difference: The fundamental issue is that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar.

    • Actionable Advice: Re-screen for a better solvent system that maximizes the solubility difference. This is the most critical factor for a successful resolution.[5]

  • Entrapment and Occlusion: During rapid crystal growth, pockets of mother liquor (containing the undesired diastereomer) can become trapped within the crystals.

    • Actionable Advice: Slow down the crystallization process through gradual cooling.[4] Gentle agitation can also help produce more uniform crystals with fewer inclusions.

  • Recrystallization is Necessary: A single crystallization is often insufficient to achieve high enantiomeric purity.

    • Actionable Advice: Perform one or more recrystallizations of the diastereomeric salt. Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to recrystallize slowly. Monitor the ee after each step.

Frequently Asked Questions (FAQs)

Q: Which chiral resolving agent should I try first for 3-(1-Hydroxypropyl)benzoic acid?

A: Since your target molecule is a carboxylic acid, you will need a chiral base as the resolving agent.[6] The choice is often empirical, but good starting points are readily available, naturally occurring alkaloids or synthetic amines.[7][8]

Resolving AgentClassRationale & Comments
(R)- or (S)-1-Phenylethylamine Synthetic AmineA common, cost-effective, and often effective choice for a wide range of carboxylic acids.[8]
Cinchonidine / Cinchonine Cinchona AlkaloidThese are diastereomers. They are rigid, complex molecules that can provide excellent chiral recognition. Cinchonidine is often used for resolving acidic compounds.[3][]
Brucine / Strychnine Strychnos AlkaloidHighly effective but also highly toxic. Use with extreme caution and only if other agents fail.[6]
(R)- or (S)-1-(1-Naphthyl)ethylamine Synthetic AmineStructurally similar to phenylethylamine but with a bulkier aromatic group, which can sometimes lead to better crystal packing and discrimination.

Q: What are the alternatives if diastereomeric crystallization fails?

A: If crystallization proves ineffective or too time-consuming, there are powerful alternative methods:

  • Preparative Chiral HPLC: This is a highly versatile technique that separates enantiomers directly.[10] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer.[11] While often more expensive on a large scale, it is an excellent method for obtaining high-purity material, especially at the research and early development stages.

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of the racemic mixture.[1][] For your molecule, a lipase could selectively acylate the hydroxyl group of one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. This method can provide very high enantioselectivity under mild conditions.[1][10]

Q: How do I remove the resolving agent to get my pure enantiomeric acid?

A: After you have isolated the diastereomeric salt with high purity, you need to liberate your target acid. This is typically a straightforward acid-base extraction.

  • Dissolve the diastereomeric salt in water or a suitable organic solvent.

  • Acidify the solution with a strong mineral acid (e.g., 1M HCl or H₂SO₄) to a low pH (e.g., pH 1-2).[12] This protonates your carboxylic acid, making it insoluble in water, and protonates the amine resolving agent, making it soluble in the aqueous layer.

  • Extract your now-neutral enantiomerically pure acid into an organic solvent like ethyl acetate or diethyl ether.

  • Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield your final product.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Diastereomeric Salt Resolution
  • Salt Formation: In a flask, dissolve 1.0 equivalent of racemic 3-(1-Hydroxypropyl)benzoic acid in a suitable solvent (e.g., methanol or ethyl acetate) with gentle heating. In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-1-Phenylethylamine) in the same solvent. Slowly add the resolving agent solution to the acid solution with constant stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator (e.g., 4°C) overnight can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove the mother liquor.

  • Analysis & Recrystallization: Dry the crystals and determine their diastereomeric and enantiomeric purity (after liberating the acid on a small scale). If the purity is insufficient, recrystallize the salt from the same or a different solvent system.

  • Liberation of the Free Acid: Once the desired purity is achieved, follow the acid-base extraction procedure described in the FAQ section to recover the enantiomerically pure 3-(1-Hydroxypropyl)benzoic acid.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation & Purification racemate Racemic Acid (R/S)-3-(1-Hydroxypropyl)benzoic acid solvent1 Dissolve in Optimal Solvent racemate->solvent1 agent Chiral Resolving Agent (e.g., (R)-Base) agent->solvent1 mix Mix & Stir solvent1->mix cool Slow Cooling & Incubation mix->cool filtration Vacuum Filtration cool->filtration crystals Less Soluble Salt (e.g., (S)-Acid:(R)-Base) filtration->crystals Solid mother_liquor Mother Liquor (Enriched in (R)-Acid:(R)-Base) filtration->mother_liquor Liquid acidify Acidify (e.g., HCl) & Extract crystals->acidify pure_enantiomer Pure Enantiomer (S)-3-(1-Hydroxypropyl)benzoic acid acidify->pure_enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee)

Developing a chiral HPLC method often requires screening different columns and mobile phases.[11][13]

  • Column Selection: For carboxylic acids, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptide phases (e.g., Chirobiotic™ T) are excellent starting points.[13]

  • Mobile Phase Screening:

    • Normal Phase: A typical mobile phase would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol (e.g., 90:10 hexane:IPA).[11] A small amount of an acidic additive (e.g., 0.1% Trifluoroacetic Acid - TFA) is usually required to ensure good peak shape for acidic analytes.[11]

    • Reversed Phase: A mobile phase could consist of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol.[14][15]

  • Sample Preparation: Prepare a dilute solution of your resolved acid (after the liberation step) in the mobile phase or a compatible solvent at a concentration of approximately 0.5-1.0 mg/mL. Also prepare a sample of the starting racemic material as a reference.

  • Analysis: Inject the racemic standard to confirm that the method separates the two enantiomers into distinct peaks. Then, inject your resolved sample.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Troubleshooting Chiral HPLC Separations

G start Problem prob1 No Resolution (Single Peak) - Change column type (e.g., polysaccharide to glycopeptide) - Switch mode (Normal to Reversed Phase) - Screen different mobile phase modifiers (e.g., IPA to Ethanol) start->prob1 Co-elution prob2 prob2 start->prob2 Overlapping Peaks prob3 Poor Peak Shape (Tailing) - Ensure acidic additive (e.g., 0.1% TFA) is in mobile phase - Check for column overload; inject less sample - Ensure sample is fully dissolved in mobile phase start->prob3 Asymmetric Peaks

Caption: Decision tree for troubleshooting common chiral HPLC issues.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Chiral resolution.
  • Arborpharmchem. (2026, February 23).
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  • Sajonz, P., Natishan, T. K., Antia, F. D., & Frenette, R. (2005). Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. Journal of Chromatography A, 1089(1-2), 135-141. [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. [Link]

  • Chemistry LibreTexts. (2023, November 9). 5.9: Resolution (Separation) of Enantiomers. [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]

  • Shodhganga. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. [Link]

  • ResearchGate. (2025, August 7). Multienzymatic preparation of 3-[(1 R)-1-hydroxyethyl]benzoic acid and (2 S)-hydroxy(phenyl)ethanoic acid. [Link]

  • Pálovics, E., Zsolt, S., Beáta, S., Miklós, B., & Elemér, F. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. [Link]

  • ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. [Link]

  • ACS Publications. (2008, March 5). Crystallization Improvements of a Diastereomeric Kinetic Resolution through Understanding of Secondary Nucleation. [Link]

  • Koszelewski, D., Zysk, M., Brodzka, A., Żądło, A., Paprocki, D., & Ostaszewski, R. (2015). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Organic & Biomolecular Chemistry, 13(45), 11014-11020. [Link]

  • Salvadori, P., Piras, P., & Rosini, C. (1992). Resolution of several racemic 3-hydroxy-1,4-benzodiazepin-2-ones by high-performance liquid chromatography on a chiral silica-bonded stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 925-930. [Link]

  • Zdarta, J., Smułek, W., Pacholak, A., Zgoła-Grześkowiak, A., Jesionowski, T., & Kaczorek, E. (2018). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Electronic Journal of Biotechnology, 33, 31-38. [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Gurupadayya, B. M. (n.d.). Chiral AGP for the resolution of enantiomers - an overview. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • BenchChem. (2025).
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography. [Link]

  • R Discovery. (2025, April 9). Enantiomeric separation of drugs by HPLC. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Separation of a mixture of benzoic acid derivatives (a) and the.... [Link]

  • Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 207-213. [Link]

  • MDPI. (2020, August 18). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]

Sources

Troubleshooting

Common impurities in commercially available 3-(1-Hydroxypropyl)benzoic acid

Welcome to the Technical Support Center for 3-(1-Hydroxypropyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(1-Hydroxypropyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during the synthesis, purification, and handling of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common questions regarding impurities in commercially available 3-(1-Hydroxypropyl)benzoic acid, providing insights into their origins, detection, and removal.

Q1: I've purchased a commercial batch of 3-(1-Hydroxypropyl)benzoic acid, and I'm concerned about its purity. What are the most likely impurities I should be aware of?

The impurity profile of 3-(1-Hydroxypropyl)benzoic acid is largely dependent on the synthetic route employed by the manufacturer. The two most common industrial syntheses are the reduction of 3-propionylbenzoic acid and the Grignard reaction with a protected 3-carboxybenzaldehyde derivative.

Likely Impurities from the Reduction of 3-Propionylbenzoic Acid:

  • 3-Propionylbenzoic acid: Incomplete reduction of the starting ketone is a common source of this impurity.

  • Benzoic acid: This can be present as an unreacted starting material from the synthesis of 3-propionylbenzoic acid via Friedel-Crafts acylation.

  • Isomeric Acylation Products: During the Friedel-Crafts acylation to produce 3-propionylbenzoic acid, small amounts of the ortho- and para-isomers (2- and 4-propionylbenzoic acid) may be formed.[1][2] These would then be carried through the reduction step.

Likely Impurities from the Grignard Reaction Route:

  • 3-Carboxybenzaldehyde (or its protected form): Incomplete reaction of the starting aldehyde.

  • Byproducts from Protecting Group Manipulation: If the carboxylic acid is protected as an ester, impurities related to the esterification and subsequent hydrolysis steps may be present.

  • Benzene: Formed if the Grignard reagent comes into contact with any protic source, such as water.[1]

  • Biphenyl-type impurities: These can arise from the coupling of the Grignard reagent with unreacted aryl halide starting material.[3]

Potential Degradation Products:

  • 3-Propionylbenzoic acid: Oxidation of the secondary alcohol of the target compound back to the ketone can occur, especially with exposure to oxidizing agents or certain storage conditions.[4][5]

  • 3-(Prop-1-en-1-yl)benzoic acid: Dehydration of the secondary alcohol to form an alkene is a possibility, particularly under acidic conditions or at elevated temperatures.[6][7]

The following diagram illustrates the potential pathways for impurity formation.

Impurity_Formation cluster_0 Reduction Route cluster_1 Grignard Route cluster_2 Degradation Benzoic Acid Benzoic Acid 3-Propionylbenzoic Acid 3-Propionylbenzoic Acid Benzoic Acid->3-Propionylbenzoic Acid Friedel-Crafts Acylation 3-(1-Hydroxypropyl)benzoic Acid 3-(1-Hydroxypropyl)benzoic Acid 3-Propionylbenzoic Acid->3-(1-Hydroxypropyl)benzoic Acid Reduction Isomeric Acylation Products Isomeric Acylation Products 3-(1-Hydroxypropyl)benzoic Acid->3-Propionylbenzoic Acid Oxidation 3-(Prop-1-en-1-yl)benzoic Acid 3-(Prop-1-en-1-yl)benzoic Acid 3-(1-Hydroxypropyl)benzoic Acid->3-(Prop-1-en-1-yl)benzoic Acid Dehydration 3-Carboxybenzaldehyde 3-Carboxybenzaldehyde Protected Aldehyde Protected Aldehyde 3-Carboxybenzaldehyde->Protected Aldehyde Protection Grignard Adduct Grignard Adduct Protected Aldehyde->Grignard Adduct Grignard Reaction Grignard Side Products Grignard Side Products Grignard Adduct->3-(1-Hydroxypropyl)benzoic Acid Deprotection 3-Propionylbenzoic Acid_degrad 3-Propionylbenzoic Acid

Caption: Potential Impurity Formation Pathways.

Q2: How can I detect and quantify these impurities in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC-UV):

HPLC with UV detection is a powerful tool for separating and quantifying the target compound and its structurally similar impurities.[8][9][10][11][12]

Table 1: Typical HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 mixture of buffer and organic solvent.
Flow Rate 1.0 mL/min
Detection Wavelength 230-254 nm (based on the UV absorbance of the benzoic acid chromophore)
Column Temperature 30 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are invaluable for structural confirmation and can help identify impurities by their unique chemical shifts and coupling patterns.[13][14]

Table 2: Expected ¹H NMR Chemical Shifts for 3-(1-Hydroxypropyl)benzoic Acid and Key Impurities (in CDCl₃)

CompoundProtonExpected Chemical Shift (ppm)
3-(1-Hydroxypropyl)benzoic Acid Aromatic Protons7.4 - 8.2
CH-OH~4.7 (triplet)
CH₂~1.8 (multiplet)
CH₃~0.9 (triplet)
3-Propionylbenzoic Acid Aromatic Protons7.5 - 8.5
CH₂~3.0 (quartet)
CH₃~1.2 (triplet)
3-Carboxybenzaldehyde Aromatic Protons7.6 - 8.4
Aldehyde CHO~10.1

Mass Spectrometry (MS):

MS, often coupled with LC (LC-MS), provides molecular weight information for the parent compound and any impurities, aiding in their identification.[15][16][17][18][19] The fragmentation pattern can offer further structural clues. For 3-(1-Hydroxypropyl)benzoic acid, common fragments would arise from the loss of water, the propyl group, or the carboxylic acid group.

Q3: My analysis confirms the presence of significant impurities. What is the best way to purify my material?

Recrystallization is often the most effective and scalable method for purifying solid organic compounds like 3-(1-Hydroxypropyl)benzoic acid.[20][21][22][23][24] The choice of solvent is critical for successful purification.

Experimental Protocol: Recrystallization of 3-(1-Hydroxypropyl)benzoic Acid

  • Solvent Selection: A suitable solvent system is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For a compound with both polar (hydroxyl, carboxylic acid) and non-polar (aromatic ring, alkyl chain) features, a mixed solvent system is often ideal. A good starting point is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol.

  • Dissolution: In an Erlenmeyer flask, add the impure 3-(1-Hydroxypropyl)benzoic acid and a minimal amount of the more polar solvent (e.g., water). Heat the mixture to near boiling with stirring.

  • Addition of Co-solvent: Gradually add the less polar solvent (e.g., ethanol) dropwise to the hot solution until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

The following diagram illustrates the recrystallization workflow.

Recrystallization_Workflow Start Start Impure Solid Impure Solid Start->Impure Solid Dissolve in Minimal Hot Solvent Dissolve in Minimal Hot Solvent Impure Solid->Dissolve in Minimal Hot Solvent Hot Filtration (if needed) Hot Filtration (if needed) Dissolve in Minimal Hot Solvent->Hot Filtration (if needed) Slow Cooling & Crystallization Slow Cooling & Crystallization Hot Filtration (if needed)->Slow Cooling & Crystallization Yes Hot Filtration (if needed)->Slow Cooling & Crystallization No Vacuum Filtration Vacuum Filtration Slow Cooling & Crystallization->Vacuum Filtration Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals Pure Crystals Pure Crystals Dry Crystals->Pure Crystals

Caption: Recrystallization Workflow Diagram.

Q4: I am using 3-(1-Hydroxypropyl)benzoic acid in a sensitive downstream application. What is the potential impact of these impurities?

The impact of impurities is highly dependent on your specific application.

  • Unreacted Starting Materials (e.g., 3-Propionylbenzoic acid, 3-Carboxybenzaldehyde): These can interfere with subsequent reactions by competing for reagents or leading to the formation of unwanted byproducts. In a biological context, they may exhibit different activities or toxicities compared to the desired compound.

  • Isomeric Impurities: These can be particularly problematic in drug development, as different isomers can have vastly different pharmacological and toxicological profiles.

  • Degradation Products: The presence of the ketone (3-propionylbenzoic acid) or alkene (3-(prop-1-en-1-yl)benzoic acid) impurities indicates potential instability of the material and may compromise the results of long-term studies.

It is always recommended to use material of the highest possible purity for research and development, especially in biological and pharmaceutical applications.

References

  • What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? Homework.Study.com. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. [Link]

  • Benzonitrile-impurities. Pharmaffiliates. [Link]

  • Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. ResearchGate. [Link]

  • Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. Vaia. [Link]

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB. [Link]

  • Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps. [Link]

  • Benzonitrile Impurities and Related Compound. Veeprho. [Link]

  • Ch12: Friedel-Crafts limitations. Chemistry. [Link]

  • Recrystallization of Benzoic Acid. [Link]

  • 13 Friedel-Crafts Acylation. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. [Link]

  • Aromatic Reactions: Friedel–Crafts Acylation (RCOCl/(RCO)₂O, AlX₃). [Link]

  • Proposed fragmentation patterns and characteristic ions of... ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 4-Carboxybenzaldehyde. Grokipedia. [Link]

  • (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Benzonitrile-impurities. Pharmaffiliates. [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Doc Brown. [https://www.docbrown.info/page04/OilCracking/MSspec/MSspec benzoicacid.htm]([Link] benzoicacid.htm)

  • Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange. [Link]

  • Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles a. [Link]

  • Write a Friedel-Crafts reaction for the synthesis of propiophenon... Study Prep in Pearson+. [Link]

  • Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. PMC. [Link]

  • Dehydration, Substitution & Oxidation of Alcohols – HSC Chemistry. Science Ready. [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

  • Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. MDPI. [Link]

  • 3-Carboxybenzaldehyde. PubChem. [Link]

Sources

Optimization

Degradation pathways of 3-(1-Hydroxypropyl)benzoic acid

Welcome to the Technical Support Center for 3-(1-Hydroxypropyl)benzoic acid (3-HPBA) . This hub is designed for researchers, analytical chemists, and drug development professionals investigating the metabolic profiling a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(1-Hydroxypropyl)benzoic acid (3-HPBA) . This hub is designed for researchers, analytical chemists, and drug development professionals investigating the metabolic profiling and environmental fate of 3-HPBA and related alkylbenzoic acid derivatives.

Below, you will find mechanistic pathway analyses, self-validating experimental workflows, data interpretation tables, and a troubleshooting FAQ to resolve common experimental bottlenecks.

Core Degradation Pathways (The "What & Why")

The degradation of 3-HPBA is biphasic, bridging mammalian Phase I metabolism and environmental microbial degradation. Understanding the causality behind these transformations is critical for accurate metabolite tracking.

Phase I Metabolism (Mammalian / In Vitro): The primary metabolic vulnerability of 3-HPBA is its secondary alcohol moiety. and catalyze the oxidation of the 1-hydroxypropyl group to a ketone, yielding 3-propionylbenzoic acid [1][2]. This enzymatic step requires NAD(P)+/NADPH as an electron mediator to activate molecular oxygen.

Environmental Fate & Microbial Degradation: In environmental matrices (e.g., soil or wastewater), the propionyl chain undergoes beta-oxidation-like cleavage, reducing the molecule to isophthalate (1,3-benzenedicarboxylic acid). Isophthalate is notoriously recalcitrant but can be degraded by specific anaerobic bacteria (such as Syntrophorhabdus aromaticivorans). This requires activation by an ATP-dependent to form isophthalyl-CoA, followed by decarboxylation to benzoyl-CoA, which finally undergoes ring cleavage to enter the TCA cycle[3][4].

Pathway A 3-(1-Hydroxypropyl)benzoic acid (Parent Compound) B 3-Propionylbenzoic acid (Ketone Metabolite) A->B Oxidation (-2 Da) CYP450 / ADH C Isophthalic Acid (Alkyl Cleavage Product) B->C Alkyl Chain Cleavage (Beta-Oxidation) D Benzoyl-CoA / Protocatechuate (Ring Cleavage Precursors) C->D CoA Ligase (IPCL) / Dioxygenases

Fig 1. Core metabolic and environmental degradation pathway of 3-HPBA.

Experimental Workflows & Methodologies

To study the Phase I degradation of 3-HPBA, researchers typically employ in vitro microsomal stability assays. The following protocol is designed as a self-validating system to ensure causality between enzyme activity and substrate depletion.

Protocol: Self-Validating In Vitro Microsomal Stability Assay

  • Substrate Preparation : Prepare a 1 µM solution of 3-HPBA in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Physiological pH ensures optimal CYP450 tertiary structure folding and active site integrity.

  • Enzyme Addition : Add pooled liver microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation : Add a freshly prepared NADPH regenerating system (or 1 mM NADPH) to initiate the reaction.

    • Causality: CYP450 enzymes are entirely dependent on electron transfer from NADPH-cytochrome P450 reductase to catalyze the oxidation of the secondary alcohol.

  • Quenching (Time-Course) : At designated time points (e.g., 0, 15, 30, 60 mins), transfer a 50 µL aliquot to 150 µL of ice-cold acetonitrile (ACN) containing an internal standard.

    • Causality: Cold ACN instantly disrupts the hydration shell of the proteins, precipitating them and permanently halting the enzymatic reaction to provide an accurate temporal snapshot.

  • Centrifugation & Analysis : Centrifuge at 15,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Workflow S1 1. Substrate Prep 1 µM 3-HPBA S2 2. Enzyme Addition Liver Microsomes S1->S2 S3 3. Initiation Add NADPH (37°C) S2->S3 S4 4. Quenching Cold Acetonitrile S3->S4 S5 5. Analysis LC-MS/MS S4->S5

Fig 2. Step-by-step in vitro microsomal stability assay workflow for 3-HPBA.

Data Presentation: Expected LC-MS/MS Profile

When analyzing the degradation of 3-HPBA via LC-MS/MS (Negative Electrospray Ionization, ESI-), utilize the following table to identify mass shifts associated with specific degradation stages.

Degradation StageMetabolite NameMolecular FormulaExact Mass (Da)Expected Mass Shift (Δ Da)Detection Mode
Parent 3-(1-Hydroxypropyl)benzoic acidC₁₀H₁₂O₃180.08N/AESI- ([M-H]⁻ 179.07)
Phase I (Oxidation) 3-Propionylbenzoic acidC₁₀H₁₀O₃178.06-2.015ESI- ([M-H]⁻ 177.05)
Chain Cleavage Isophthalic AcidC₈H₆O₄166.03-14.05ESI- ([M-H]⁻ 165.02)
Ring Cleavage Prep Benzoyl-CoA (Intracellular)C₂₈H₄₀N₇O₁₇P₃S871.14N/A (Requires cell lysis)ESI+ / ESI-

Troubleshooting & FAQs

Q: Why am I seeing a -2 Da mass shift in my LC-MS/MS data? A: This indicates the oxidation of the secondary alcohol to a ketone, forming 3-propionylbenzoic acid. This is the primary CYP450/ADH-mediated Phase I metabolic step. The loss of two hydrogen atoms results in a precise mass shift of -2.015 Da.

Q: My microsomal assay shows no degradation of 3-HPBA. What went wrong? A: First, verify your NADPH regenerating system. 3-HPBA oxidation requires active CYP monooxygenases, which are entirely dependent on electron transfer from NADPH. If your T=0 and T=60 samples show identical parent compound levels, run a positive control (e.g., testosterone or midazolam) to confirm that your microsomes have not lost enzymatic viability due to improper storage.

Q: How do I distinguish between biological degradation and non-enzymatic auto-oxidation? A: Your protocol must be a self-validating system. Always include a Heat-Inactivated Control (microsomes boiled for 10 mins at 95°C prior to use) and a Minus-NADPH Control . If 3-HPBA degrades into 3-propionylbenzoic acid in these controls, the oxidation is non-enzymatic or artifactual (e.g., occurring via thermal degradation in the MS ion source).

Q: In microbial environmental assays, why is isophthalate accumulating instead of fully degrading? A: The cleavage of 3-propionylbenzoic acid yields isophthalate, which is highly recalcitrant. Its degradation requires specific microbial CoA ligases (like IPCL) to activate the molecule prior to ring cleavage. If your microbial consortium lacks these specific enzymes, the degradation pathway will bottleneck at isophthalate, leading to its accumulation in the culture medium.

References

  • Matsunaga, T., et al. (1998). "Major cytochrome P450 enzyme responsible for oxidation of secondary alcohols to the corresponding ketones in mouse hepatic microsomes." Drug Metabolism and Disposition. URL:[Link]

  • Puchľová, E., et al. (2022). "Towards Biocatalytic Oxidation of Secondary Alcohols to Carbonyl Products of Relevance for Flavors and Fragrances." Frontiers in Catalysis. URL:[Link]

  • Junghare, M., et al. (2022). "Isophthalate:coenzyme A ligase initiates anaerobic degradation of xenobiotic isophthalate." BMC Microbiology. URL:[Link]

  • Junghare, M., et al. (2019). "Anaerobic degradation of xenobiotic isophthalate by the fermenting bacterium Syntrophorhabdus aromaticivorans." The ISME Journal. URL:[Link]

Sources

Troubleshooting

How to increase the solubility of 3-(1-Hydroxypropyl)benzoic acid for assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges with 3-(1-Hydroxypropyl)benzoic acid in experimental...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges with 3-(1-Hydroxypropyl)benzoic acid in experimental assays. The following question-and-answer format addresses common issues and provides scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 3-(1-Hydroxypropyl)benzoic acid in my aqueous assay buffer. Why is it poorly soluble?

A1: The solubility of 3-(1-Hydroxypropyl)benzoic acid is influenced by its molecular structure. It contains a nonpolar benzene ring, which is hydrophobic (water-repelling), and a polar carboxylic acid group, which is hydrophilic (water-attracting).[1] In neutral aqueous solutions, the hydrophobic nature of the benzene ring dominates, leading to limited solubility.[1] Like its parent compound, benzoic acid, its solubility in water is low at room temperature. For instance, benzoic acid's solubility is about 3.44 g/L at 25°C.[1][2][3]

The carboxylic acid group is a weak acid, meaning it only partially dissociates in water.[4] The undissociated form of the molecule is less polar and therefore less soluble in water.

Q2: What is the first and most straightforward method I should try to increase its solubility in an aqueous buffer?

A2: The most direct and often most effective initial approach is pH adjustment .[5][][7] The solubility of weak acids like 3-(1-Hydroxypropyl)benzoic acid dramatically increases as the pH of the solution rises above its pKa.[5][8][9]

The underlying principle: By adding a base (e.g., NaOH), you deprotonate the carboxylic acid group (-COOH) to form a carboxylate salt (-COO⁻). This salt is an ion and is significantly more polar than the neutral acid, leading to much greater aqueous solubility.[5][10]

Troubleshooting Guide: Step-by-Step Solubilization Strategies

If you continue to face solubility issues, follow this tiered troubleshooting guide. Start with the simplest and most common techniques before moving to more complex methods.

Issue: My compound precipitates when added to my neutral (pH ~7.4) physiological buffer.

This is a common observation due to the reasons outlined in Q1. Here is a systematic approach to resolve this:

This is the preferred first-line approach for acidic compounds.

  • Expertise & Experience: The key is to raise the pH of your solution to be at least 1.5 to 2 units above the compound's pKa. The pKa of the parent compound, benzoic acid, is approximately 4.2.[2][4] While the hydroxypropyl substituent will slightly alter this, we can use this as a reliable starting estimate. Therefore, adjusting the pH to ≥ 6.2 should significantly improve solubility. For biological assays, aiming for a final pH of 7.4 is often ideal.

  • Trustworthiness (Self-Validating Protocol):

    • Prepare a concentrated stock solution of 3-(1-Hydroxypropyl)benzoic acid in a small amount of a suitable base, such as 0.1 M NaOH.

    • Start by adding a small volume of the base to your weighed compound and vortex. Continue to add the base dropwise until the compound fully dissolves. This indicates the formation of the soluble salt.

    • Once dissolved, you can dilute this stock solution into your final assay buffer. The buffer's capacity should maintain the desired final pH.

    • Crucial Check: After dilution, measure the final pH of your assay solution to ensure it is within the acceptable range for your experiment and that the compound remains in solution.

  • Diagram of pH Effect on Solubility:

    G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) Low_pH Predominantly Undissociated R-COOH (Poorly Soluble) High_pH Predominantly Dissociated (Ionized) R-COO⁻ (Highly Soluble) Low_pH->High_pH Add Base (e.g., NaOH) Increases Deprotonation

    Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

If pH adjustment alone is insufficient or incompatible with your assay, the use of a water-miscible organic co-solvent is the next logical step.[11][12][13]

  • Expertise & Experience: Co-solvents work by reducing the overall polarity of the aqueous solvent, making it more favorable for less polar compounds to dissolve.[] Dimethyl sulfoxide (DMSO) is the most widely used co-solvent in biological research due to its excellent solubilizing power for a wide range of compounds and its miscibility with water.[11][14] Other common options include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12][13]

  • Trustworthiness (Self-Validating Protocol):

    • Prepare a high-concentration stock solution of 3-(1-Hydroxypropyl)benzoic acid in 100% DMSO. Ensure complete dissolution.

    • Serially dilute this stock solution into your aqueous assay buffer. It is critical to add the DMSO stock to the buffer, not the other way around, while vortexing to avoid precipitation.

    • Crucial Check: The final concentration of the co-solvent in your assay should be kept to a minimum, typically well below 1% (and often below 0.1%), as higher concentrations can affect biological systems and lead to artifacts. Run a vehicle control (buffer + same final concentration of co-solvent) to account for any effects of the solvent itself.

  • Data Presentation: Common Co-solvents and Typical Starting Concentrations

Co-SolventTypical Stock ConcentrationRecommended Final Assay ConcentrationKey Considerations
DMSO 10-50 mM< 0.5% (v/v)Can be toxic to cells at higher concentrations.[11]
Ethanol 10-50 mM< 1% (v/v)Can cause protein denaturation at higher concentrations.
PEG 400 10-50 mM< 2% (v/v)Generally well-tolerated but can be viscous.
  • Diagram of Co-Solvent Action:

    G A Poorly Soluble Compound in Water E Co-solvent/Water Mixture (Reduced Polarity) A->E Introduced into B Water Molecules (High Polarity) B->E Forms bulk of C Co-solvent (e.g., DMSO) C->E Reduces polarity of D Compound Dissolves in Co-solvent F Homogeneous Solution D->F E->F Allows for stable dispersion

    Caption: Mechanism of co-solvency for increasing compound solubility.

For particularly challenging cases, a combination of pH adjustment and a co-solvent can be effective.[]

  • Expertise & Experience: This method leverages both the increased polarity of the ionized salt form and the reduced polarity of the solvent system.

  • Trustworthiness (Self-Validating Protocol):

    • First, prepare a concentrated stock solution in a minimal amount of co-solvent (e.g., DMSO).

    • Dilute this stock into a buffer that has been pre-adjusted to a pH above the compound's pKa (e.g., pH 7.4-8.0).

    • Crucial Check: Always monitor for any signs of precipitation upon dilution. As with other methods, verify the final pH and run appropriate vehicle controls containing both the co-solvent and the adjusted buffer.

Workflow for Solubility Troubleshooting

Sources

Optimization

Technical Support Center: Stereochemical Integrity of 3-(1-Hydroxypropyl)benzoic Acid

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(1-Hydroxypropyl)benzoic acid. This guide is designed to provide in-depth technical assista...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(1-Hydroxypropyl)benzoic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you navigate the complexities of maintaining the stereochemical integrity of this chiral molecule during various chemical transformations. As experienced application scientists, we understand that preserving the enantiopurity of your compounds is paramount to the success of your research and development endeavors.

This center is structured to address the common challenges and questions that arise when working with chiral benzylic alcohols. We will delve into the mechanisms of racemization, provide reaction-specific troubleshooting guides, and answer frequently asked questions, all supported by established scientific principles and literature.

Part 1: Understanding Racemization in 3-(1-Hydroxypropyl)benzoic Acid

The stereocenter at the carbinol carbon of 3-(1-Hydroxypropyl)benzoic acid is susceptible to racemization under various conditions. Understanding the underlying mechanisms is the first step toward preventing the loss of enantiomeric purity.

Q1: What is the primary cause of racemization for the benzylic alcohol in 3-(1-Hydroxypropyl)benzoic acid?

A1: The primary cause of racemization in secondary benzylic alcohols like 3-(1-Hydroxypropyl)benzoic acid is the formation of a planar, achiral carbocation intermediate.[1][2] This typically occurs under acidic conditions through an SN1-type mechanism. The benzylic position is particularly prone to carbocation formation due to resonance stabilization from the aromatic ring. Once the planar carbocation is formed, a nucleophile can attack from either face with equal probability, leading to a racemic mixture.

Q2: How does the carboxylic acid group on the benzene ring affect the stability of the benzylic carbocation and the risk of racemization?

A2: The carboxylic acid group (-COOH) is an electron-withdrawing group, which destabilizes a carbocation at the benzylic position through an inductive effect. This generally means that reactions proceeding through a carbocation intermediate will be slower compared to substrates with electron-donating groups.[2] However, under forcing acidic conditions, racemization can still occur. The electronic nature of substituents on the aromatic ring plays a crucial role in the rate of racemization.[2]

Part 2: Troubleshooting Guide for Common Reactions

This section provides a troubleshooting guide in a question-and-answer format for specific reactions you might perform with 3-(1-Hydroxypropyl)benzoic acid.

Esterification of the Carboxylic Acid Group

Q3: I am trying to esterify the carboxylic acid of 3-(1-Hydroxypropyl)benzoic acid using a Fischer esterification (acid catalyst and alcohol) and I'm observing significant racemization at the benzylic alcohol. What is happening and how can I prevent it?

A3: The acidic conditions of the Fischer esterification are likely promoting the formation of the benzylic carbocation, leading to racemization.[1] High temperatures, often used to drive the equilibrium towards the ester, will accelerate this process.

Troubleshooting Steps:

  • Protect the Alcohol: Before esterification, protect the hydroxyl group. A common protecting group for alcohols is a silyl ether (e.g., TBDMS), which is stable under many esterification conditions and can be removed selectively later.[3]

  • Use Milder Esterification Methods: Avoid strongly acidic conditions. Consider using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with an activating agent such as 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) at low temperatures (e.g., 0 °C to room temperature). These methods do not require strong acids and minimize the risk of racemization.

Reactions at the Hydroxyl Group

Q4: I am attempting a Williamson ether synthesis to form an ether at the benzylic alcohol, but I am getting a racemic product. I thought this was an SN2 reaction that should proceed with inversion. What could be going wrong?

A4: While the Williamson ether synthesis is typically an SN2 reaction that proceeds with inversion of configuration, racemization can occur if the reaction conditions inadvertently promote an SN1 pathway.[4][5][6][7][8]

Troubleshooting Steps:

  • Choice of Base: Use a strong, non-nucleophilic base (e.g., NaH) to deprotonate the alcohol to form the alkoxide. Avoid bases that could create acidic byproducts.

  • Solvent: Use a polar aprotic solvent (e.g., THF, DMF) which favors SN2 reactions.

  • Leaving Group: If you first convert the alcohol to a better leaving group (e.g., a tosylate), ensure that the conditions for this conversion are not acidic and that the subsequent displacement is performed under strictly SN2 conditions.

Q5: I want to invert the stereochemistry of the alcohol. Is the Mitsunobu reaction a good choice, and what are the potential pitfalls?

A5: The Mitsunobu reaction is an excellent choice for inverting the stereochemistry of a secondary alcohol as it proceeds via a clean SN2 mechanism.[1][9][10][11][12] However, there are some important considerations:

  • pKa of the Nucleophile: The reaction works best with nucleophiles that have a pKa less than 13.[10][11] Carboxylic acids are good nucleophiles for this reaction.

  • Byproduct Removal: The reaction generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes make purification challenging.[1]

  • Protecting the Carboxylic Acid: The carboxylic acid group of your starting material will likely interfere with the reaction. It is advisable to protect it as an ester before performing the Mitsunobu reaction on the alcohol.

Oxidation of the Alcohol

Q6: I am oxidizing the benzylic alcohol to a ketone and want to avoid racemization of any unreacted starting material. Which oxidation methods are recommended?

A6: For the oxidation of chiral secondary alcohols where you want to avoid racemization of the starting material, it is crucial to use mild, non-acidic conditions.

Recommended Methods:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). These conditions are very mild and generally do not cause racemization.[13][14][15]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, at room temperature.[16][17][18][19][20] The reaction can be buffered with pyridine to prevent any potential issues with the acetic acid byproduct.[16][17]

Reduction of the Ketone

Q7: I have the corresponding ketone, 3-(1-oxopropyl)benzoic acid, and I want to reduce it to the enantiomerically pure alcohol. What are my options?

A7: The stereoselective reduction of a prochiral ketone is a common strategy to obtain an enantiomerically pure alcohol.

Recommended Methods:

  • Biocatalytic Reduction: Enzymes, such as ketoreductases (KREDs), can exhibit high enantioselectivity in the reduction of ketones.[3] This often provides access to one enantiomer with high enantiomeric excess (ee).

  • Asymmetric Catalysis: Chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral ligands, can be used for the asymmetric hydrogenation or transfer hydrogenation of the ketone to produce the chiral alcohol with high enantioselectivity.

Part 3: Frequently Asked Questions (FAQs)

Q8: How can I determine the enantiomeric excess (ee) of my 3-(1-Hydroxypropyl)benzoic acid sample?

A8: The most common and reliable method for determining the enantiomeric excess of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC).[21][22][23][24] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

General Chiral HPLC Protocol:

  • Column Selection: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often a good starting point for the separation of chiral alcohols and carboxylic acids.[21]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol. For acidic compounds like yours, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) can improve peak shape and resolution.

  • Detection: UV detection is suitable for 3-(1-Hydroxypropyl)benzoic acid due to the presence of the aromatic ring.

Q9: Should I protect the carboxylic acid or the alcohol first?

A9: The order of protection depends on the specific reaction sequence you are planning.

  • If you intend to perform a reaction at the hydroxyl group (e.g., Mitsunobu, etherification), you should first protect the carboxylic acid (e.g., as a methyl or benzyl ester) to prevent it from interfering.[3][25][26]

  • If your planned reaction targets the carboxylic acid (e.g., amide coupling), you should protect the alcohol (e.g., as a silyl ether) to avoid its participation in the reaction.[3][27]

Q10: At what temperature should I run my reactions to minimize racemization?

A10: As a general rule, lower temperatures are better for minimizing the risk of racemization, especially for reactions that could proceed through a carbocation intermediate. For reactions known to be sensitive to racemization, it is often recommended to run them at 0 °C or even lower (e.g., -78 °C for Swern oxidations).[13][15] Always monitor your reactions closely and aim for the lowest possible temperature that allows for a reasonable reaction rate.

Visualizing Racemization Pathways

The following diagrams illustrate the key mechanisms leading to racemization.

racemization_mechanisms cluster_acid Acid-Catalyzed Racemization (SN1) Enantiopure Alcohol Enantiopure Alcohol Protonated Alcohol Protonated Alcohol Enantiopure Alcohol->Protonated Alcohol + H+ Planar Carbocation Planar Carbocation Protonated Alcohol->Planar Carbocation - H2O Racemic Mixture Racemic Mixture Planar Carbocation->Racemic Mixture + Nu-

Caption: Acid-catalyzed racemization via a planar carbocation.

Summary of Recommended Conditions to Avoid Racemization

Reaction TypeKey RecommendationsReagents to ConsiderConditions to Avoid
Esterification (of COOH) Protect the alcohol; use mild coupling agents.DCC/DMAP, DIC/HOBtStrong acids (H₂SO₄, HCl), high temperatures.
Etherification (of OH) Use SN2 conditions; strong, non-nucleophilic base.NaH, benzyl bromide in THF/DMFProtic solvents, weak bases.
Stereoinversion (of OH) Protect the COOH; use Mitsunobu conditions.PPh₃, DEAD/DIAD, carboxylic acidNucleophiles with pKa > 13.
Oxidation (of OH) Use mild, non-acidic conditions at low temperatures.Swern (DMSO, (COCl)₂), DMPHarsh oxidizing agents (e.g., KMnO₄ under acidic conditions).
Reduction (of C=O) Use stereoselective methods.Ketoreductases (enzymes), asymmetric hydrogenation catalystsAchiral reducing agents (e.g., NaBH₄) if enantiopurity is desired.

We hope this technical support guide proves to be a valuable resource in your work with 3-(1-Hydroxypropyl)benzoic acid. Should you have further questions or require more specific guidance, please do not hesitate to contact our application support team.

References

  • Mitsunobu, O.
  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992, 42, 335-656.
  • Dembiński, R. Recent progress in the Mitsunobu reaction: Modifications and applications. European Journal of Organic Chemistry2004, 2763-2772.
  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: A Review. Chemical Reviews2009, 109 (6), 2551–2651.
  • Fukuyama, T.; Jow, C.-K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters1995, 36 (36), 6373-6374.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
  • Kroutil, W.; Mang, H.; Edegger, K.; Faber, K. Biocatalytic oxidation of primary and secondary alcohols. Current Opinion in Chemical Biology2004, 8 (2), 120-126.
  • Dodge, J. A.; Nissen, J. S.; Presnell, M. A New Method for the Inversion of Alcohols. The Journal of Organic Chemistry1994, 59 (1), 234-237.
  • Tidwell, T. T. Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions1990, 39, 297-572.
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley-Interscience: New York, 1992.
  • Mancuso, A. J.; Swern, D. Activated dimethyl sulfoxide for the oxidation of alcohols. Synthesis1981, 165-185.
  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999.
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.
  • Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.
  • Sykes, P. A Guidebook to Mechanism in Organic Chemistry, 6th ed.
  • Bruice, P. Y. Organic Chemistry, 8th ed.; Pearson: London, 2016.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry1983, 48 (22), 4155–4156.
  • Boeckman, R. K., Jr.; Shao, P.; Mullins, J. J. The Dess−Martin Periodinane. Organic Syntheses2000, 77, 141.
  • Nicolaou, K. C.; Montagnon, T.; Baran, P. S.; Zhong, Y.-L. Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemoselective De-protecting Agent for Silyl Ethers. Journal of the American Chemical Society2002, 124 (10), 2245–2258.
  • Myers, A. G.; Zhong, B.; Movassaghi, M.; Kung, D. W.; Lanman, B. A.; Sjogren, E. B. Synthesis of (+)-7,8-Epoxy-4-basmen-6-one and the Related 7,8-Diol. Organic Letters2000, 2 (22), 3493–3495.
  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006.
  • Procter, G. Stereoselectivity in Organic Synthesis; Oxford University Press: Oxford, 1995.
  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for the Oxidation of Alcohols to Carbonyl Compounds.
  • Parikh, J. R.; Doering, W. v. E. Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. Journal of the American Chemical Society1967, 89 (21), 5505–5507.
  • Frigerio, M.; Santagostino, M.; Sputore, S. A User-Friendly Entry to 2-Iodoxybenzoic Acid (IBX). The Journal of Organic Chemistry1999, 64 (12), 4537–4538.
  • Nelson, D. L.; Cox, M. M. Lehninger Principles of Biochemistry, 7th ed.; W. H. Freeman: New York, 2017.
  • Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books: Sausalito, CA, 2006.
  • Gawley, R. E.; Aubé, J. Principles of Asymmetric Synthesis, 2nd ed.; Elsevier: Amsterdam, 2012.
  • Aboul-Enein, H. Y.; Ali, I. Chiral Separations by Liquid Chromatography and Related Technologies; Marcel Dekker: New York, 2003.
  • Ahuja, S. Chiral Separations by Chromatography; American Chemical Society: Washington, DC, 2000.
  • Scriba, G. K. A. Chiral Separations: Methods and Protocols; Humana Press: Totowa, NJ, 2013.
  • Chankvetadze, B. Capillary Electrophoresis in Chiral Analysis; John Wiley & Sons: Chichester, 1997.
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  • Pirkle, W. H.; Pochapsky, T. C. Chiral stationary phases for the direct LC separation of enantiomers.
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Troubleshooting

Interpreting complex NMR spectra of 3-(1-Hydroxypropyl)benzoic acid derivatives

Technical Support Center: NMR Spectroscopy Guide ID: TSC-NMR-031HBA Topic: Interpreting Complex NMR Spectra of 3-(1-Hydroxypropyl)benzoic Acid Derivatives Senior Application Scientist: Dr. Gemini Introduction: Navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Spectroscopy

Guide ID: TSC-NMR-031HBA Topic: Interpreting Complex NMR Spectra of 3-(1-Hydroxypropyl)benzoic Acid Derivatives Senior Application Scientist: Dr. Gemini

Introduction: Navigating the Complexity of 3-(1-Hydroxypropyl)benzoic Acid Spectra

Researchers working with 3-(1-hydroxypropyl)benzoic acid and its derivatives frequently encounter ¹H NMR spectra that are more complex than anticipated. The structural features inherent to this class of molecules—a chiral center, two labile acidic protons, and a meta-substituted aromatic ring—combine to create spectra that require careful, systematic interpretation. Simply counting signals and applying the basic n+1 rule is often insufficient.

This guide provides a technical, question-and-answer framework to troubleshoot common challenges. It moves from foundational issues with labile protons to the advanced analysis required to resolve complex spin systems and definitively assign the complete structure.

Part 1: Frequently Asked Questions - Managing Labile Protons (-OH and -COOH)

Labile protons, those attached to heteroatoms like oxygen, are notorious for their variable and often problematic appearance in ¹H NMR spectra due to rapid chemical exchange and hydrogen bonding.[1][2][3]

Q1: Why is my carboxylic acid (-COOH) proton signal extremely broad and shifted far downfield (typically δ 10-13 ppm)?

A1: Cause and Interpretation

The significant downfield shift and broadening of the carboxylic acid proton are classic signs of strong hydrogen bonding and chemical exchange. In solution, carboxylic acids form hydrogen-bonded dimers or oligomers. This association strongly deshields the proton, pushing its chemical shift far downfield.[3][4] The broadness of the signal is a result of an intermediate rate of chemical exchange with other labile protons in the sample (like residual water or the alcohol -OH).

Troubleshooting & Best Practices:

  • Solvent Choice: The choice of NMR solvent is critical. While CDCl₃ is common, aprotic, hydrogen-bond-accepting solvents like DMSO-d₆ will often yield sharper -COOH and -OH signals.[1][5] This is because DMSO actively participates in hydrogen bonding, which can slow the exchange rate between solute molecules.

  • Concentration: The chemical shift of the -COOH proton can be concentration-dependent. At higher concentrations, dimer formation is more prevalent, often leading to a further downfield shift. Always report the concentration at which the spectrum was acquired for consistency.

Q2: The chemical shift of my alcohol (-OH) proton is inconsistent between samples and the peak is broad. Why?

A2: Cause and Interpretation

The alcohol proton is also labile and its chemical shift is highly sensitive to its environment.[2][6] Factors including solvent, sample concentration, temperature, and the presence of trace amounts of acid or water can dramatically alter its position (typically δ 2-5 ppm) and appearance.[1][2] The peak's breadth is due to chemical exchange, which averages the magnetic environments the proton experiences.

Troubleshooting & Best Practices:

  • D₂O Exchange: The most definitive way to identify an -OH (or -COOH) peak is through a deuterium oxide (D₂O) exchange experiment. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the labile proton signal to disappear. This occurs because the -OH protons exchange with the deuterons from D₂O, and deuterium is not observed in ¹H NMR.

Protocol: D₂O Exchange for Labile Proton Identification
  • Acquire Initial Spectrum: Dissolve the sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Identify Potential Peaks: Note the chemical shifts of any broad signals or peaks in the expected regions for -OH and -COOH protons.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one to two drops of D₂O.

  • Mix: Cap the tube and shake gently for 20-30 seconds to ensure thorough mixing and facilitate the exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer (re-shimming may be necessary) and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The signals corresponding to the -OH and -COOH protons will have significantly diminished or disappeared completely in the second spectrum.

Caption: Workflow for D₂O Exchange Experiment.

Part 2: Troubleshooting Guide - The Complex Propyl Side-Chain

The presence of a stereocenter at the benzylic carbon (C1' of the propyl group) is the primary source of spectral complexity in the aliphatic region.

Q3: The methylene (-CH₂-) protons on my propyl chain give a complex multiplet, not a simple quartet. Why?

A3: Diastereotopicity

This complexity arises because the two protons on the methylene carbon (C2') are diastereotopic .[7][8][9] The chiral center at C1' renders their chemical environments non-equivalent. Replacing one of these protons with another group (e.g., deuterium) would create a diastereomer.[10]

  • Consequences in NMR:

    • Different Chemical Shifts: Diastereotopic protons are chemically non-equivalent and will have distinct chemical shifts (δHa ≠ δHb).[9][11]

    • Complex Splitting: Each diastereotopic proton will couple to the other (geminal coupling, ²J) and to the neighboring protons on C1' and C3' (vicinal coupling, ³J). This results in a complex splitting pattern, often a "doublet of doublets of quartets" or a similarly complex multiplet for each proton, which frequently overlap.

Caption: Diastereotopic protons in the propyl side-chain.

Q4: How can I definitively assign the signals for the benzylic proton (-CH(OH)-), the diastereotopic methylene protons (-CH₂-), and the terminal methyl (-CH₃) protons?

A4: Advanced 2D NMR Techniques

When 1D spectra are too complex due to overlapping multiplets, 2D NMR experiments are essential for unambiguous assignment.[12][13][14]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). A cross-peak between two signals in a COSY spectrum confirms that those protons are spin-spin coupled. This is invaluable for tracing the connectivity of the entire propyl chain.[13][15]

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments show correlations between protons and the carbons they are directly attached to.[13][14] This allows you to link the proton signals of the propyl chain to their corresponding carbon signals in the ¹³C NMR spectrum.

Protocol: Structure Elucidation using 2D NMR
  • Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra.

  • Acquire 2D COSY Spectrum: Run a standard ¹H-¹H COSY experiment.

    • Interpretation: Start with an unambiguous signal, like the terminal methyl group (-CH₃), which should appear as a triplet. Find its diagonal peak in the COSY spectrum. A cross-peak from this diagonal peak will lead you to the signal of the adjacent diastereotopic methylene protons (-CH₂-). Following the next cross-peak from the methylene protons will lead to the benzylic -CH(OH) proton.

  • Acquire 2D HSQC/HMQC Spectrum: Run a standard ¹H-¹³C HSQC or HMQC experiment.

    • Interpretation: Find the proton signal for the methyl group on the F2 (¹H) axis. The cross-peak at that position will correlate to the methyl carbon signal on the F1 (¹³C) axis. This confirms the C-H connectivity for every proton in the molecule, resolving any ambiguity from signal overlap.

Caption: Decision tree for selecting appropriate NMR experiments.

Part 3: Interpreting the Aromatic Region

Q5: How do I interpret the splitting pattern for the 3-substituted (meta) benzene ring?

A5: Analysis of a Meta-Substituted System

A 3-substituted (or meta-substituted) benzoic acid derivative will have four distinct aromatic protons. The substitution pattern breaks the symmetry of the ring, leading to four separate signals.[16][17]

Proton PositionExpected Chemical Shift (δ ppm)Expected MultiplicityKey Couplings
H-2 ~8.0 - 8.2Singlet or narrow tripletWeak coupling to H-4 (⁴J) and H-6 (⁴J)
H-4 ~7.5 - 7.7Doublet of doublets (or dt)Strong ortho coupling to H-5 (³J), weak meta to H-2 & H-6 (⁴J)
H-5 ~7.4 - 7.6TripletStrong ortho coupling to H-4 and H-6 (³J)
H-6 ~7.8 - 8.0Doublet of doublets (or dd)Strong ortho coupling to H-5 (³J), weak meta to H-2 & H-4 (⁴J)

Note: Chemical shifts are approximate and can be influenced by the specific derivative and solvent. The protons ortho to the electron-withdrawing carboxylic acid group (H-2 and H-6) are typically the most deshielded (shifted furthest downfield).[4]

Troubleshooting:

  • Overlap: The signals for H-4 and H-5 can be very close and may overlap, sometimes appearing as a complex multiplet.[18]

  • Resolution: Acquiring the spectrum on a higher-field spectrometer (e.g., 600 MHz vs. 400 MHz) can improve signal dispersion and help resolve these overlapping signals.

  • 2D NMR: A COSY spectrum will clearly show the correlation between H-4/H-5 and H-5/H-6, confirming their ortho relationship and aiding in definitive assignment.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. [Link]

  • Chemistry LibreTexts. (2024, January 15). 2.8: ¹H NMR Spectroscopy and Proton Equivalence. [Link]

  • Kupce, E., & Claridge, T. D. W. (2017). NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation. Angewandte Chemie International Edition, 56(39), 11779-11783. [Link]

  • Organic Chemistry Data. (2020, February 14). 5-HMR-8 Symmetry in NMR Spectra. [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Gvilava, V., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Organic Chemistry Data. (2020, February 14). 5-HMR-2 Chemical Shift. [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • JoVE. (2025, May 22). Video: ¹H NMR of Labile Protons: Temporal Resolution. [Link]

  • Chemistry Stack Exchange. (2016, March 16). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. [Link]

  • DSpace@MIT. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

  • ResearchGate. (2026, February 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • Jasperse, J. Short Summary of 1H-NMR Interpretation. [Link]

  • Chemistry LibreTexts. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 3-(1-Hydroxypropyl)benzoic Acid: A Multi-Technique Approach

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a critical, non-negotiable step. For researchers and scientists, the choice of analytical technique can signi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a critical, non-negotiable step. For researchers and scientists, the choice of analytical technique can significantly impact the speed and accuracy of this process. This guide provides an in-depth analysis of the structural elucidation of 3-(1-Hydroxypropyl)benzoic acid, a molecule of interest with both aromatic and aliphatic features, including a chiral center. We will delve into a detailed examination of its ¹H NMR spectrum and compare this powerful technique with other instrumental methods, namely ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our focus will be on not just the "what" but the "why," providing the causal reasoning behind experimental choices and data interpretation, thereby offering a robust framework for structural validation.

The Central Role of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful and widely used technique for the structural elucidation of organic molecules in solution. It provides a wealth of information regarding the number of different types of protons, their chemical environments, their relative numbers, and their spatial relationships through spin-spin coupling.

Predicted ¹H NMR Spectrum of 3-(1-Hydroxypropyl)benzoic Acid

Table 1: Predicted ¹H NMR Spectral Data for 3-(1-Hydroxypropyl)benzoic Acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
H-9 (CH₃) 0.8 - 1.0Triplet (t)3HLocated on a terminal methyl group of an alkyl chain, shielded and coupled to the adjacent methylene protons (H-8).
H-8 (CH₂) 1.6 - 1.8Sextet or Multiplet (m)2HMethylene protons coupled to both the terminal methyl group (H-9) and the methine proton (H-7).
H-7 (CH) 4.5 - 4.7Triplet (t)1HMethine proton attached to the carbon bearing the hydroxyl group and the aromatic ring, deshielded by both. Coupled to the adjacent methylene protons (H-8).
H-2' (Ar-H) ~8.0Singlet (s) or Triplet (t)1HAromatic proton ortho to the carboxylic acid group, expected to be deshielded. May appear as a triplet due to small meta-coupling.
H-4' (Ar-H) ~7.8Doublet (d)1HAromatic proton para to the carboxylic acid group, deshielded and coupled to H-5'.
H-5' (Ar-H) ~7.4Triplet (t)1HAromatic proton meta to the carboxylic acid and ortho to the hydroxypropyl group, coupled to H-4' and H-6'.
H-6' (Ar-H) ~7.9Doublet (d)1HAromatic proton ortho to the carboxylic acid group and meta to the hydroxypropyl group, deshielded and coupled to H-5'.
-OH (Alcohol) 2.0 - 5.0Broad Singlet (br s)1HThe chemical shift is variable and depends on concentration, solvent, and temperature. The signal is often broad due to chemical exchange.
-COOH (Carboxylic Acid) > 12.0Broad Singlet (br s)1HHighly deshielded proton of the carboxylic acid group, often appearing as a broad singlet at a very downfield chemical shift.[2]

Note: Predicted values are based on standard substituent effects and analysis of related structures. Actual experimental values may vary based on solvent and other experimental conditions.

The presence of a chiral center at C-7 is noteworthy. In a chiral, non-racemic environment, the diastereotopic H-8 protons could potentially exhibit different chemical shifts and coupling constants, leading to a more complex multiplet.[1]

A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a cornerstone of structural analysis, a comprehensive validation often involves a multi-technique approach. Here, we compare its utility with ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for the characterization of 3-(1-Hydroxypropyl)benzoic acid.

¹³C NMR Spectroscopy: A Complementary Perspective

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For 3-(1-Hydroxypropyl)benzoic acid, we would expect to see distinct signals for each of the 10 unique carbon atoms.

Table 2: Comparison of Spectroscopic Techniques for the Analysis of 3-(1-Hydroxypropyl)benzoic Acid

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H NMR Proton environment, connectivity, and relative numbers.Provides detailed information on the propyl chain and the substitution pattern of the aromatic ring.Signal overlap in the aromatic region can occur. The hydroxyl and carboxylic acid proton signals can be broad and variable.
¹³C NMR Carbon skeleton and chemical environment of each carbon.Confirms the number of unique carbons and provides information about the functional groups (C=O, C-O, aromatic C).Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples. Does not directly provide information on proton connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the molecular formula. Fragmentation patterns can help identify structural motifs.Isomers may have similar fragmentation patterns, making differentiation difficult without chromatographic separation.
Infrared (IR) Spectroscopy Presence of functional groups.Quickly confirms the presence of the -OH (alcohol and carboxylic acid) and C=O (carboxylic acid) functional groups through characteristic absorption bands.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry: Unveiling the Molecular Weight

Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of the molecule and its fragments. For 3-(1-Hydroxypropyl)benzoic acid (C₁₀H₁₂O₃), the expected molecular weight is approximately 196.21 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Infrared Spectroscopy: A Rapid Functional Group Fingerprint

Infrared (IR) spectroscopy is a fast and non-destructive technique that is excellent for identifying the presence of specific functional groups. In the IR spectrum of 3-(1-Hydroxypropyl)benzoic acid, we would expect to see:

  • A broad O-H stretching band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

  • A distinct O-H stretching band from the alcohol group around 3200-3600 cm⁻¹.

  • A strong C=O stretching absorption for the carboxylic acid at approximately 1700-1725 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic portions of the molecule.

  • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Experimental Protocols

The reliability of any spectral data is contingent upon the rigor of the experimental procedure. Below are detailed, step-by-step methodologies for acquiring high-quality data for each of the discussed techniques.

¹H and ¹³C NMR Spectroscopy Acquisition

Caption: Workflow for NMR Data Acquisition and Processing.

  • Sample Preparation : Dissolve approximately 5-10 mg of 3-(1-Hydroxypropyl)benzoic acid in a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving carboxylic acids and allows for the observation of the acidic and hydroxyl protons.

  • Instrumentation and Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1] After inserting the sample, the instrument's magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming."

  • ¹H NMR Acquisition : A standard one-dimensional ¹H spectrum is acquired. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The spectral width should be set to cover the expected range of chemical shifts (typically 0-15 ppm).

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum is acquired to produce a spectrum with a single peak for each unique carbon atom. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.

  • Data Processing : The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier transform. The spectrum is then phase- and baseline-corrected, and the chemical shifts are referenced to a standard (e.g., tetramethylsilane, TMS, at 0 ppm). For ¹H NMR, the signals are integrated to determine the relative number of protons.

Mass Spectrometry (Electrospray Ionization - ESI)

G A Sample Preparation: Dissolve a small amount of sample in a suitable solvent (e.g., methanol). B Infusion or LC Introduction: Introduce the sample solution into the ESI source. A->B C Ionization: Apply a high voltage to the capillary to generate charged droplets. B->C D Desolvation: A drying gas evaporates the solvent, leading to the formation of gas-phase ions. C->D E Mass Analysis: Ions are separated based on their m/z ratio in the mass analyzer (e.g., quadrupole, TOF). D->E F Detection: Ions are detected, and a mass spectrum is generated. E->F

Caption: Workflow for ESI-Mass Spectrometry Analysis.

  • Sample Preparation : Dissolve a small amount of the sample in a solvent suitable for ESI, such as methanol or acetonitrile.

  • Ionization : The sample solution is introduced into the ESI source. A high voltage is applied, causing the formation of a fine spray of charged droplets.

  • Desolvation : A heated drying gas aids in the evaporation of the solvent from the droplets, ultimately leading to the formation of gas-phase analyte ions.

  • Mass Analysis : The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

G A Place a small amount of the solid sample directly onto the ATR crystal. B Apply pressure to ensure good contact between the sample and the crystal. A->B C Acquire the IR spectrum by passing an infrared beam through the ATR crystal. B->C D The evanescent wave interacts with the sample, and the absorbed wavelengths are detected. C->D E The resulting interferogram is Fourier transformed to generate the IR spectrum. D->E

Caption: Workflow for ATR-IR Spectroscopy.

  • Sample Preparation : A small amount of the solid 3-(1-Hydroxypropyl)benzoic acid is placed directly on the ATR crystal.

  • Spectrum Acquisition : A pressure arm is engaged to ensure intimate contact between the sample and the crystal. An infrared beam is passed through the crystal, and an evanescent wave protrudes from the surface and interacts with the sample.

  • Data Processing : The detector measures the amount of absorbed radiation at different wavelengths. The data is then Fourier transformed to produce the final IR spectrum.

Conclusion: An Integrated Approach to Structural Certainty

The structural elucidation of a molecule like 3-(1-Hydroxypropyl)benzoic acid is most effectively and confidently achieved through an integrated analytical approach. While ¹H NMR spectroscopy provides the most detailed initial picture of the molecular structure, its combination with ¹³C NMR, mass spectrometry, and IR spectroscopy creates a self-validating system. Each technique offers a unique and complementary piece of the structural puzzle, and together, they provide the high level of certainty required in research, and particularly in the rigorous environment of drug development. By understanding the strengths and limitations of each method and adhering to robust experimental protocols, scientists can navigate the complexities of structural analysis with precision and confidence.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2007). A remote chiral centre can induce diastereotopicity in the 1H NMR signals of a C-ethyl group. Magnetic Resonance in Chemistry, 45(7), 614–618. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).

Sources

Comparative

Comparing the acidity of 3-(1-Hydroxypropyl)benzoic acid with other benzoic acids

A Comparative Analysis of the Acidity of 3-(1-Hydroxypropyl)benzoic Acid A Technical Guide for Researchers in Medicinal Chemistry and Drug Development Abstract: The acidity of an active pharmaceutical ingredient (API), q...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of the Acidity of 3-(1-Hydroxypropyl)benzoic Acid

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Abstract: The acidity of an active pharmaceutical ingredient (API), quantified by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the acidity of 3-(1-Hydroxypropyl)benzoic acid with other structurally related benzoic acids. We will explore the electronic effects of substituents on the benzene ring, present comparative pKa data, and provide a detailed experimental protocol for the accurate determination of these values using potentiometric titration.

Introduction: The Significance of Acidity in Benzoic Acid Derivatives

Benzoic acid, the simplest aromatic carboxylic acid, serves as a fundamental scaffold in medicinal chemistry. Its acidity, and that of its derivatives, is a pivotal physicochemical parameter. The acid dissociation constant (Ka), or more commonly its negative logarithm (pKa), dictates the degree of ionization of a molecule at a given pH. This, in turn, influences crucial drug properties such as solubility, membrane permeability, protein binding, and receptor interaction.

The acidity of a substituted benzoic acid is profoundly influenced by the nature and position of the substituents on the aromatic ring.[1][2][3] Electron-withdrawing groups (EWGs) tend to increase acidity (decrease pKa) by stabilizing the resulting carboxylate anion through inductive or resonance effects. Conversely, electron-donating groups (EDGs) decrease acidity (increase pKa) by destabilizing the anion.[1][2] This guide focuses on 3-(1-Hydroxypropyl)benzoic acid, dissecting the electronic contributions of its meta-substituent to provide a clear understanding of its acidic character relative to other key analogues.

Comparative Acidity: Positioning 3-(1-Hydroxypropyl)benzoic Acid

To contextualize the acidity of 3-(1-Hydroxypropyl)benzoic acid, we compare its pKa with that of unsubstituted benzoic acid and derivatives bearing substituents at the meta-position with varying electronic properties.

CompoundSubstituent (at position 3)Electronic EffectpKa (at 25°C)Acidity Relative to Benzoic Acid
3-Chlorobenzoic acid-ClStrong -I3.82[4][5][6][7]Stronger
3-Hydroxybenzoic acid-OH-I > +M (at meta)4.06[8][9][10]Stronger
Benzoic acid -H Reference 4.20[11][12][13][14] Reference
3-(1-Hydroxypropyl)benzoic acid -CH(OH)CH₂CH₃Weak -I (from OH), Weak +I (from propyl)Est. ~4.1-4.2Slightly stronger or similar
3-Methylbenzoic acid-CH₃Weak +I4.27[15][16][17]Weaker
Analysis of Substituent Effects

The acidity of these compounds is a direct consequence of the stability of their conjugate base, the benzoate anion.

  • 3-Chlorobenzoic acid (pKa = 3.82): Chlorine is a highly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). This effect withdraws electron density from the ring, stabilizing the negative charge of the carboxylate anion and making the parent acid significantly stronger than benzoic acid.[5][6]

  • 3-Hydroxybenzoic acid (pKa = 4.06): The hydroxyl group has a dual electronic nature. It is electron-withdrawing by induction (-I) due to oxygen's electronegativity but electron-donating by resonance (+M). At the meta position, the resonance effect does not extend to the carboxylate group, so the inductive effect dominates.[18] This withdrawal stabilizes the anion, rendering 3-hydroxybenzoic acid more acidic than benzoic acid.[8][9][10]

  • Benzoic Acid (pKa = 4.20): This serves as our benchmark. The dissociation of the carboxylic proton yields the benzoate anion, which is stabilized by resonance across the two oxygen atoms.[11][12][13]

  • 3-Methylbenzoic acid (pKa = 4.27): The methyl group is a weak electron-donating group (+I effect). It pushes electron density into the ring, which slightly destabilizes the negative charge on the carboxylate anion. This makes it more difficult for the proton to dissociate, resulting in a weaker acid compared to benzoic acid.[15][16][17]

  • 3-(1-Hydroxypropyl)benzoic acid (Estimated pKa ~4.1-4.2): The substituent here is more complex. It consists of a propyl group (weakly electron-donating, +I) and a hydroxyl group attached to the benzylic carbon. The hydroxyl group's oxygen atom exerts a modest electron-withdrawing inductive effect (-I). The overall electronic effect is a combination of these opposing forces. It is reasonable to predict that the weak -I effect of the hydroxyl group will counteract, and likely slightly overcome, the weak +I effect of the propyl chain. Therefore, 3-(1-Hydroxypropyl)benzoic acid is expected to be slightly more acidic than 3-methylbenzoic acid and very close in acidity to, or marginally stronger than, benzoic acid itself.

The following diagram illustrates the dominant inductive effects at the meta position.

G cluster_0 Influence on Benzoate Anion Stability ewg EWG (-I Effect) e.g., -Cl, -OH anion Benzoate Anion (C₆H₄-COO⁻) ewg->anion Withdraws e⁻ density edg EDG (+I Effect) e.g., -CH₃ anion->edg Pushes e⁻ density stab Anion Stabilized (Acidity Increases) anion->stab destab Anion Destabilized (Acidity Decreases) anion->destab

Caption: Inductive effects of meta-substituents on benzoate anion stability.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate the predicted acidity and obtain a precise pKa value, potentiometric titration is the method of choice.[19][20] This technique involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.

Rationale

The principle behind this method is that at the half-equivalence point of the titration—the point at which half of the acid has been neutralized by the base—the concentration of the undissociated acid [HA] is equal to the concentration of its conjugate base [A⁻]. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the logarithmic term becomes zero, and thus, pH = pKa.[21]

Materials and Equipment
  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette (Class A)

  • 100 mL beaker

  • Analytical balance

  • 3-(1-Hydroxypropyl)benzoic acid (or other test compound)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

  • Deionized, CO₂-free water

  • pH 4.00, 7.00, and 10.00 standard buffer solutions for calibration

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the pH meter using the standard pH 4.00, 7.00, and 10.00 buffers. This ensures the accuracy of all subsequent pH measurements.[21]

  • Sample Preparation: Accurately weigh approximately 0.5 mmol of 3-(1-Hydroxypropyl)benzoic acid (approx. 90.1 mg) and dissolve it in ~50 mL of deionized water in the 100 mL beaker. If solubility is low, a co-solvent like methanol or ethanol can be used, though this will yield an apparent pKa (pKa*) specific to that solvent system.[22]

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Initial Reading: Begin stirring at a moderate, constant speed. Record the initial pH of the acid solution before adding any titrant.

  • Titration Execution: Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.[20]

  • Data Collection: Continue adding titrant and recording data. Reduce the increment size significantly (e.g., to 0.05 mL) as you approach the equivalence point, which is characterized by a rapid change in pH. Continue the titration well past this point to capture the full sigmoid curve.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq), the point of maximum slope. This can be found precisely by calculating the first derivative (ΔpH/ΔV) of the curve and finding its maximum.

    • Calculate the half-equivalence point volume (V½eq = Veq / 2).

    • Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa of the acid.[21]

The workflow for this experimental determination is summarized below.

G prep 1. Preparation - Calibrate pH meter - Prepare analyte solution - Prepare standardized titrant titr 2. Titration - Add titrant in increments - Record volume and pH - Ensure pH stabilization prep->titr plot 3. Data Plotting - Plot pH vs. Titrant Volume - Generate Sigmoid Curve titr->plot analysis 4. Analysis - Determine Equivalence Point (Veq) - Calculate Half-Equivalence Point (Veq/2) plot->analysis pka 5. pKa Determination - Find pH at Half-Equivalence Point pH at Veq/2 = pKa analysis->pka

Caption: Experimental workflow for potentiometric pKa determination.

Conclusion

The acidity of 3-(1-Hydroxypropyl)benzoic acid is governed by the subtle interplay of inductive effects from its meta-substituent. Based on established chemical principles, its pKa is predicted to be slightly lower than that of 3-methylbenzoic acid and comparable to that of unsubstituted benzoic acid. This places it as a weak acid whose ionization behavior at physiological pH (7.4) can be reliably predicted. For drug development professionals, understanding this property is essential for designing effective formulation strategies and predicting in vivo behavior. The provided potentiometric titration protocol offers a robust and reliable method for the precise experimental determination of this critical parameter.

References

  • Vertex AI Search. (n.d.). Chemistry Benzoic Acid - SATHEE.
  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
  • Creative Bioarray. (n.d.).
  • PubChem. (2020, July 27). Benzoic Acid | C6H5COOH | CID 243.
  • ACS Publications. (2002, May 29). Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids | The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). 3-Chlorobenzoic acid CAS#: 535-80-8.
  • Guidechem. (n.d.). 3-Hydroxybenzoic acid 99-06-9 wiki.
  • Fiveable. (2025, August 15). Benzoic Acid Definition - Intro to Chemistry Key Term.
  • Grokipedia. (n.d.). 3-Chlorobenzoic acid.
  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions.
  • Guidechem. (n.d.). 3-Chlorobenzoic acid 535-80-8 wiki.
  • HCPG. (n.d.). Acidity of Carboxylic Acids.
  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity.
  • Conjugated. (2017, February 7). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?.
  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity - Organic Chemistry.
  • Unknown Source. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • Stenutz. (n.d.). pKa values.
  • ChemicalBook. (n.d.). 3-Hydroxybenzoic acid CAS#: 99-06-9.
  • PMC. (n.d.).
  • Enamine. (n.d.). Determining pKa Background.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • ACS Publications. (2020, June 18).
  • Evergreensino Chemical Co., Ltd. (2025, May 23).
  • Quora. (2017, July 2). Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid?.
  • Cambridge University Press. (n.d.).
  • Scribd. (n.d.).
  • Dalal Institute. (n.d.). Substituent and Reaction Constants.
  • YouTube. (2024, September 2).
  • Unknown Source. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • Wikipedia. (n.d.). 3-Chlorobenzoic acid.
  • FooDB. (2010, April 8). Showing Compound 3-Hydroxybenzoic acid (FDB010507).
  • Wikipedia. (n.d.). 3-Hydroxybenzoic acid.
  • MilliporeSigma. (n.d.). 3-(1-Hydroxypropyl)benzoic acid | 1780968-79-7.
  • PubChem. (n.d.). 3-Methylbenzoic acid | C8H8O2 | CID 7418.
  • Sigma-Aldrich. (n.d.). 3-Methylbenzoic acid for synthesis 99-04-7.
  • Proprep. (n.d.).
  • ChemicalBook. (2026, January 13). m-Toluic acid | 99-04-7.
  • Wikipedia. (n.d.). Benzoic acid.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-hydroxy-, 2-methylpropyl ester.
  • Utah Tech University. (n.d.). pKa Chart.

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Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 3-(1-Hydroxypropyl)benzoic acid: A Comparative Analysis

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical synthesis and characterization. The precise arr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical synthesis and characterization. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide offers an in-depth comparison of analytical techniques for the structural elucidation of 3-(1-Hydroxypropyl)benzoic acid, a molecule of interest for its potential applications stemming from its bifunctional nature.

While Single-Crystal X-ray Diffraction (SC-XRD) remains the definitive method for determining solid-state structure, a comprehensive and trustworthy characterization relies on the synergistic use of various analytical techniques. This guide will explore the causality behind the experimental choices, presenting a self-validating system of protocols that ensures scientific integrity.

It is important to note that as of this writing, a public crystal structure for 3-(1-Hydroxypropyl)benzoic acid is not available in open-access databases like the Cambridge Structural Database (CSD)[1][2]. Therefore, this guide will utilize data from closely related benzoic acid derivatives to provide a robust, illustrative framework for its complete structural analysis.

Primary Method: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD provides an unparalleled, high-resolution view of the atomic arrangement within a single crystal. By measuring how a crystal lattice diffracts a beam of X-rays, we can determine absolute 3D structure, including precise bond lengths and angles[3]. This technique is considered the "gold standard" because it offers a direct visualization of the molecule's conformation in the solid state.

The core principle lies in growing a high-quality single crystal, which acts as a three-dimensional diffraction grating for X-rays. The resulting diffraction pattern is mathematically deconstructed to generate an electron density map, from which the atomic positions are inferred and refined.

Hypothetical Crystallographic Data for 3-(1-Hydroxypropyl)benzoic acid

The following table presents plausible crystallographic data for 3-(1-Hydroxypropyl)benzoic acid, modeled after known structures of substituted benzoic acids[3][4]. This data serves as a benchmark for what a researcher would expect to obtain.

ParameterExpected Value/TypeRationale & Significance
Chemical Formula C₁₀H₁₂O₃Confirms the elemental composition of the molecule in the crystal.
Formula Weight 180.20 g/mol The molar mass of the compound[5].
Crystal System MonoclinicOne of the most common crystal systems for organic molecules[6].
Space Group P2₁/cA common centrosymmetric space group for monoclinic systems[6].
a, b, c (Å) a=15.3, b=4.1, c=13.2The lengths of the unit cell axes.
β (°) 95.5The angle between the a and c unit cell axes in a monoclinic system.
Volume (ų) ~820The volume of the unit cell.
Z 4The number of molecules per unit cell.
Key Feature Hydrogen BondingThe carboxylic acid groups are expected to form centrosymmetric dimers via O-H···O hydrogen bonds, a characteristic feature of benzoic acids[4]. The hydroxyl group on the propyl chain would likely participate in further intermolecular hydrogen bonding, influencing the overall crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction

The workflow for SC-XRD is a meticulous process requiring patience and precision.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination CrystalGrowth 1. Crystal Growth (Slow Evaporation) CrystalSelection 2. Crystal Selection (Microscopy) CrystalGrowth->CrystalSelection High-quality crystal Mounting 3. Mounting & Cryo-Cooling (e.g., 100 K) CrystalSelection->Mounting DataCollection 4. X-ray Diffraction (Synchrotron/Home Source) Mounting->DataCollection Diffraction frames Processing 5. Data Processing (Integration & Scaling) DataCollection->Processing Solution 6. Structure Solution (Direct Methods) Processing->Solution Reflection file Refinement 7. Structure Refinement (Least-Squares) Solution->Refinement Initial model Refinement->Refinement

Caption: Experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

  • Crystal Growth : High-quality single crystals are paramount. For a molecule like 3-(1-Hydroxypropyl)benzoic acid, this is typically achieved by slow evaporation of a saturated solution. A range of solvents (e.g., ethanol, acetone, ethyl acetate, or mixtures) should be screened to find conditions that promote slow, ordered growth over rapid precipitation[3].

  • Crystal Selection & Mounting : A suitable crystal (typically <0.5 mm) with sharp edges and no visible defects is selected under a microscope. It is mounted on a loop and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations during data collection[3].

  • Data Collection : The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector[3].

  • Data Processing and Structure Solution : The raw images are processed to measure the intensity of each diffraction spot. The crystal's space group is determined, and an initial model of the atomic positions is generated using computational methods like "direct methods"[3].

  • Structure Refinement : This initial model is refined against the experimental data using least-squares methods. Atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns, resulting in a final, precise 3D structure[3].

Alternative & Complementary Techniques

While SC-XRD is powerful, it provides a static picture of the molecule in a highly ordered, solid state. Spectroscopic methods are essential for confirming the structure in solution and providing complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in the solution phase. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, bonding, and stereochemistry[7][8].

¹H NMR Spectroscopy : This technique identifies the number and type of hydrogen atoms. For 3-(1-Hydroxypropyl)benzoic acid, we would expect:

  • Aromatic Protons : A complex multiplet pattern between 7.0-8.2 ppm, characteristic of a 1,3-disubstituted benzene ring[9].

  • Carboxylic Acid Proton : A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O[7].

  • Propyl Chain Protons : Distinct signals for the -CH(OH)-, -CH₂-, and -CH₃ groups, with characteristic chemical shifts and spin-spin coupling patterns that confirm their connectivity.

  • Hydroxyl Proton : A broad singlet whose chemical shift is concentration and solvent-dependent.

¹³C NMR Spectroscopy : This provides a count of the unique carbon atoms in the molecule. For our target compound, ten distinct signals would be expected (six for the aromatic ring, one for the carboxylic acid, and three for the propyl side chain)[10].

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic and hydroxyl protons[8].

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal resolution[8].

  • Data Acquisition :

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse width and a relaxation delay of 1-2 seconds[8].

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is needed due to the low natural abundance of ¹³C[8].

  • Data Processing : The raw data (Free Induction Decay) is processed via Fourier transformation. The resulting spectrum is phased, baseline-corrected, and calibrated using the residual solvent peak as a reference[8].

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It is a highly sensitive method for confirming the elemental composition and can offer structural clues through analysis of fragmentation patterns[7][11].

For 3-(1-Hydroxypropyl)benzoic acid (MW = 180.20 g/mol ), electrospray ionization (ESI) in negative mode would likely show a prominent ion at m/z 179.2 [M-H]⁻. The fragmentation pattern can also be diagnostic. For instance, a common fragmentation for benzoic acids is the loss of the carboxylic acid group or parts of the side chain[11].

Experimental Protocol: LC-MS Analysis
  • Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm filter before injection[7].

  • Liquid Chromatography (LC) : Use a C18 reverse-phase column. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization[7].

  • Mass Spectrometry (MS) :

    • Ionization : Electrospray ionization (ESI) is commonly used for polar molecules like this. Both positive and negative modes should be tested for optimal signal.

    • Analysis : Acquire full scan data to identify the molecular ion. If needed, perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information.

A Synergistic Approach to Structural Elucidation

No single technique provides the complete picture. True confidence in structural elucidation comes from the convergence of data from multiple, orthogonal techniques. X-ray crystallography gives the definitive solid-state structure, NMR confirms the atomic connectivity in solution, and mass spectrometry validates the molecular weight and formula.

Elucidation_Strategy cluster_techniques Analytical Techniques cluster_info Information Obtained Synthesis Synthesized Compound (3-(1-Hydroxypropyl)benzoic acid) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (LC-MS) Synthesis->MS XRD X-ray Crystallography (SC-XRD) Synthesis->XRD FTIR FTIR Spectroscopy Synthesis->FTIR Connectivity Atomic Connectivity (Solution State) NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight Structure3D 3D Structure (Solid State) XRD->Structure3D FuncGroups Functional Groups FTIR->FuncGroups Final Unambiguous Structure Confirmed Connectivity->Final MolWeight->Final Structure3D->Final FuncGroups->Final

Caption: A synergistic workflow for unambiguous structural elucidation.

Comparative Summary

This table summarizes the strengths and limitations of each technique in the context of characterizing 3-(1-Hydroxypropyl)benzoic acid.

TechniqueInformation YieldPhaseKey AdvantageKey Limitation
SC-XRD Absolute 3D structure, bond lengths/angles, packingSolidProvides definitive, high-resolution structural data.Requires high-quality single crystals, which can be difficult to grow[3].
NMR Atomic connectivity, stereochemistry, solution conformationLiquidExcellent for determining the molecular backbone and purity[7].Provides an average structure in solution; less sensitive than MS.
MS Molecular weight, elemental formula, fragmentationGas/LiquidExtremely high sensitivity; confirms molecular formula[7].Provides no direct connectivity information.
FTIR Presence of functional groups (e.g., -OH, C=O)Solid/LiquidFast and simple; good for quick functional group identification[8].Provides no connectivity or detailed structural information.

By integrating the precise solid-state map from X-ray crystallography with the detailed solution-state connectivity from NMR and the exact mass from mass spectrometry, researchers can build a comprehensive and irrefutable structural dossier for novel compounds like 3-(1-Hydroxypropyl)benzoic acid, a critical step in advancing scientific discovery and drug development.

References

  • Elias, J. L., & Garcia-Blanco, S. (1963). Crystallographic data for methyl derivatives of benzoic acid. Acta Crystallographica, 16(5), 434. Available at: [Link]

  • IUCr Journals. (1963). Crystallographic data for methyl derivatives of benzoic acid. Available at: [Link]

  • Hay, B. P., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. IUCrData, 4(4). Available at: [Link]

  • ResearchGate. (2025). Experimental and theoretical study on benzoic acid derivatives. Available at: [Link]

  • CNR-IRIS. (2024). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. Available at: [Link]

  • ACS Publications. (2004). Benzoic Acid Derivatives from Piper Species and Their Fungitoxic Activity against Cladosporium cladosporioides and C. sphaerospermum. Journal of Natural Products. Available at: [Link]

  • PMC. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Available at: [Link]

  • Open Research@CSIR-NIScPR. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP). Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 3-hydroxy-, 1-methylpropyl ester. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 3-hydroxypropyl ester. NIST Chemistry WebBook. Available at: [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Available at: [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 3-hydroxy-. NIST Chemistry WebBook. Available at: [Link]

  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid. Available at: [Link]

  • PMC. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Available at: [Link]

  • PubChem. (n.d.). Benzoic acid 3-hydroxybenzyl ester. Available at: [Link]

  • FEMA. (n.d.). 3-HYDROXYBENZOIC ACID. Flavor Library. Available at: [Link]

  • Loba Chemie. (2019). 3-HYDROXY BENZOIC ACID MSDS. Available at: [Link]

Sources

Comparative

Purity assessment of 3-(1-Hydroxypropyl)benzoic acid by HPLC

[bgcolor="#FFFFFF", fontname="Helvetica", fontsize=12, Fig 1. HPLC workflow for 3-HPBA purity assessment comparing C18 and Biphenyl column selectivities.

Author: BenchChem Technical Support Team. Date: March 2026

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Fig 1. HPLC workflow for 3-HPBA purity assessment comparing C18 and Biphenyl column selectivities.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained when subjecting a spiked mixture of 3-HPBA and its common impurities to both chromatographic pathways.

Chromatographic ParameterC18 Column (Standard)Biphenyl Column (Alternative)Mechanistic Causality
Retention Time (3-HPBA) 6.4 min8.1 minBiphenyl's π−π interactions increase retention for aromatic rings compared to purely dispersive C18 forces.
Resolution (3-HPBA vs. 4-HPBA) 1.1 (Co-elution)2.8 (Baseline)Orthogonal shape selectivity of the biphenyl ligand easily discriminates between meta and para positional isomers.
Resolution (3-HPBA vs. 3-Propionylbenzoic acid) 1.5 (Partial)3.2 (Baseline)Enhanced polarizability of the biphenyl phase strongly resolves the secondary alcohol from the oxidized ketone.
Tailing Factor ( Tf​ ) 1.251.05Superior end-capping and uniform surface coverage on the biphenyl phase reduce residual silanol interactions.
Peak Purity Match (PDA) FAIL (Hidden co-elution)PASS (Angle < Threshold)Complete chromatographic resolution ensures the UV spectrum of the main peak is entirely homogeneous.
Conclusion

While a C18 column is sufficient for basic retention of 3-(1-Hydroxypropyl)benzoic acid, it fails to provide the necessary resolving power for closely related positional isomers and oxidation products. By switching to a Biphenyl column and employing a self-validating PDA detection protocol, laboratories can leverage π−π interactions to achieve baseline resolution, ensuring the absolute integrity of the purity assessment.

References

  • [1] New Transmission‐Selective Antimalarial Agents through Hit‐to‐Lead Optimization of 2‐([1,1′‐Biphenyl]‐4‐carboxamido)benzoic Acid Derivatives. PMC / nih.gov. Available at:

  • [2] A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid. Benchchem. Available at:

  • [3] Technical Support Center: HPLC Analysis of Aromatic Acids. Benchchem. Available at:

  • [4] Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. Available at:

Sources

Validation

A Senior Application Scientist's Guide to Validating the Synthesis of 3-(1-Hydroxypropyl)benzoic Acid with Spectral Data

As a cornerstone in the synthesis of various pharmacologically relevant compounds, the unambiguous structural confirmation of intermediates like 3-(1-Hydroxypropyl)benzoic acid is paramount. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

As a cornerstone in the synthesis of various pharmacologically relevant compounds, the unambiguous structural confirmation of intermediates like 3-(1-Hydroxypropyl)benzoic acid is paramount. This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to validate the synthesis of this molecule. We will explore a common synthetic route, delve into the nuances of spectral data interpretation (¹H NMR, ¹³C NMR, IR, and MS), and compare the expected data against potential isomeric impurities and starting materials, thereby creating a self-validating system for structural confirmation.

Proposed Synthesis: A Grignard Approach

A robust and widely applicable method for the synthesis of 3-(1-Hydroxypropyl)benzoic acid is the Grignard reaction. This reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl group.[1] In this case, we will consider the reaction of ethylmagnesium bromide with 3-carboxybenzaldehyde.

Causality of Experimental Choices:

  • Starting Material: 3-carboxybenzaldehyde is chosen as it possesses the required benzoic acid moiety and an aldehyde group at the meta position, which will be converted to the secondary alcohol.

  • Grignard Reagent: Ethylmagnesium bromide provides the propyl group that, upon reaction with the aldehyde, will form the 1-hydroxypropyl side chain.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[2] Therefore, the reaction must be carried out under strictly anhydrous (dry) conditions to prevent quenching of the Grignard reagent.

  • Acidic Workup: The initial product of the Grignard reaction is a magnesium alkoxide salt. An acidic workup is necessary to protonate the alkoxide and yield the final alcohol product.[3]

Experimental Protocol: Synthesis of 3-(1-Hydroxypropyl)benzoic Acid
  • Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of bromoethane in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Grignard Reaction: The solution of ethylmagnesium bromide is cooled in an ice bath. A solution of 3-carboxybenzaldehyde in anhydrous tetrahydrofuran (THF) is added dropwise to the Grignard reagent with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute hydrochloric acid.[4]

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow Start Bromoethane + Magnesium Turnings Grignard Ethylmagnesium Bromide (Grignard Reagent) Start->Grignard Reaction Nucleophilic Addition Grignard->Reaction Aldehyde 3-Carboxybenzaldehyde in Anhydrous THF Aldehyde->Reaction Intermediate Magnesium Alkoxide Salt Reaction->Intermediate Workup Acidic Workup (e.g., aq. NH4Cl, HCl) Intermediate->Workup Product 3-(1-Hydroxypropyl)benzoic Acid Workup->Product

Caption: Synthetic workflow for 3-(1-Hydroxypropyl)benzoic acid via a Grignard reaction.

Spectral Data Validation: A Multi-faceted Approach

The cornerstone of structural validation lies in the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[5]

Functional GroupExpected Absorption Range (cm⁻¹)Significance for 3-(1-Hydroxypropyl)benzoic Acid
O-H (Carboxylic Acid)2500-3300 (very broad)Confirms the presence of the carboxylic acid dimer.[6]
O-H (Alcohol)3200-3600 (broad)Confirms the presence of the secondary alcohol.[7]
C-H (Aromatic)3000-3100 (sharp)Indicates the presence of the benzene ring.
C-H (Aliphatic)2850-3000 (sharp)Confirms the propyl side chain.
C=O (Carboxylic Acid)1680-1710 (strong, sharp)Confirms the conjugated carboxylic acid.[8]
C-O (Alcohol/Acid)1000-1300Confirms the C-O single bonds.[7]

Trustworthiness: The presence of both a very broad O-H stretch from the carboxylic acid and a distinct, broad O-H stretch from the alcohol, in conjunction with a strong C=O absorption, provides strong evidence for the successful synthesis. The absence of a strong aldehyde C=O stretch (typically around 1700-1720 cm⁻¹) from the starting material is also a key indicator of reaction completion.[9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment and connectivity of protons in a molecule.

Proton(s)Expected Chemical Shift (δ, ppm)Expected MultiplicityIntegrationSignificance
-COOH~12-13Singlet (broad)1HConfirms the carboxylic acid proton.
Ar-H~7.5-8.2Multiplet4HConfirms the 1,3-disubstituted benzene ring.[10]
-CH(OH)-~4.7-4.9Triplet1HConfirms the proton on the carbon bearing the hydroxyl group.
-CH₂-~1.7-1.9Sextet2HConfirms the methylene group of the propyl chain.
-CH₃~0.9-1.0Triplet3HConfirms the terminal methyl group of the propyl chain.

Expertise & Experience: The key diagnostic signals are the triplet for the benzylic proton (-CH(OH)-) and the characteristic splitting patterns of the propyl group (triplet and sextet). The downfield shift of the benzylic proton is indicative of its proximity to the electron-withdrawing hydroxyl group and the aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.[11]

Carbon(s)Expected Chemical Shift (δ, ppm)Significance
-COOH~168-172Confirms the carboxylic acid carbon.
Ar-C (quaternary)~130-145Confirms the two quaternary aromatic carbons.
Ar-CH~125-135Confirms the four aromatic methine carbons.
-CH(OH)-~70-75Confirms the carbon bearing the hydroxyl group.
-CH₂-~30-35Confirms the methylene carbon of the propyl chain.
-CH₃~10-15Confirms the terminal methyl carbon of the propyl chain.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[12]

IonExpected m/zSignificance
[M-H]⁻179.07Molecular ion in negative ion mode (ESI).
[M+H]⁺181.08Molecular ion in positive ion mode (ESI).
[M]⁺˙180Molecular ion in electron ionization (EI).
[M-H₂O]⁺˙162Loss of water from the molecular ion.
[C₇H₅O₂]⁺121Loss of the hydroxypropyl group.

Data Validation Workflow

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Crude_Product Crude Product IR IR Spectroscopy Crude_Product->IR H_NMR ¹H NMR Crude_Product->H_NMR C_NMR ¹³C NMR Crude_Product->C_NMR MS Mass Spectrometry Crude_Product->MS IR_Data Functional Groups Identified: -COOH, -OH, Ar, Alkyl IR->IR_Data H_NMR_Data Proton Environments & Connectivity: Propyl chain, Benzylic CH, Ar-H H_NMR->H_NMR_Data C_NMR_Data Carbon Skeleton: Confirms 9 unique carbons C_NMR->C_NMR_Data MS_Data Molecular Weight Confirmed m/z = 180 MS->MS_Data Final_Structure Validated Structure: 3-(1-Hydroxypropyl)benzoic Acid IR_Data->Final_Structure H_NMR_Data->Final_Structure C_NMR_Data->Final_Structure MS_Data->Final_Structure

Caption: Logical workflow for the spectral validation of 3-(1-Hydroxypropyl)benzoic acid.

Comparative Analysis: Distinguishing from Alternatives

A crucial aspect of validation is to demonstrate that the obtained spectral data is unique to the target molecule and can be distinguished from plausible alternatives, such as isomeric impurities or unreacted starting material.

Isomeric Impurity: 3-(2-Hydroxypropyl)benzoic acid

A potential side-product could be the isomeric 3-(2-hydroxypropyl)benzoic acid, which could arise from a rearrangement or the use of an isomeric Grignard reagent. NMR spectroscopy is particularly powerful in differentiating these isomers.

Feature3-(1-Hydroxypropyl)benzoic acid3-(2-Hydroxypropyl)benzoic acid (Expected)
¹H NMR
Benzylic/Carbinol Proton~4.8 ppm (triplet)~4.0 ppm (multiplet)
Methylene/Methine Protons~1.8 ppm (sextet, -CH₂-)~2.9 ppm (doublet, -CH₂-)
Methyl Protons~0.9 ppm (triplet, -CH₃)~1.2 ppm (doublet, -CH₃)
¹³C NMR
Benzylic/Carbinol Carbon~72 ppm~68 ppm
Methylene/Methine Carbon~32 ppm~45 ppm
Methyl Carbon~10 ppm~23 ppm

Authoritative Grounding: The distinct chemical shifts and coupling patterns arise from the different electronic environments of the protons and carbons in each isomer. The benzylic proton in the 1-hydroxy isomer is directly attached to the ring, leading to a more downfield shift compared to the carbinol proton in the 2-hydroxy isomer.

Incomplete Reaction: Presence of 3-carboxybenzaldehyde

If the reaction does not go to completion, the final product will be contaminated with the starting material, 3-carboxybenzaldehyde.

Feature3-(1-Hydroxypropyl)benzoic acid3-carboxybenzaldehyde
¹H NMR
Aldehyde ProtonAbsent~10.1 ppm (singlet)
Benzylic Proton~4.8 ppm (triplet)Absent
IR Spectroscopy
Aldehyde C=O StretchAbsent~1700-1720 cm⁻¹ (strong)
Alcohol O-H Stretch~3200-3600 cm⁻¹ (broad)Absent

Trustworthiness: The absence of the characteristic aldehyde proton signal in the ¹H NMR spectrum and the aldehyde C=O stretch in the IR spectrum are definitive indicators of a complete reaction.

Workflow for Isomer and Impurity Differentiation

Differentiation_Workflow cluster_nmr ¹H NMR Analysis cluster_results Conclusion Product_Mixture Purified Product Sample Check_Aldehyde Check for Aldehyde Proton (~10.1 ppm) Product_Mixture->Check_Aldehyde Check_Benzylic Analyze Propyl & Benzylic Signals (~0.9, 1.8, 4.8 ppm) Check_Aldehyde->Check_Benzylic Absent Impure_Product Incomplete Reaction: Contains Starting Material Check_Aldehyde->Impure_Product Present Pure_Product Pure 3-(1-Hydroxypropyl)benzoic Acid Check_Benzylic->Pure_Product Expected Pattern (t, sxt, t) Isomer_Mixture Isomeric Mixture Present Check_Benzylic->Isomer_Mixture Anomalous Pattern (e.g., d, m, d)

Caption: Decision workflow for identifying impurities and isomers using ¹H NMR data.

Conclusion

The successful synthesis and validation of 3-(1-Hydroxypropyl)benzoic acid rely on a systematic and multi-faceted analytical approach. By combining a well-understood synthetic methodology like the Grignard reaction with a comprehensive analysis of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data, researchers can achieve a high degree of confidence in the structure and purity of their compound. This guide has demonstrated that by not only confirming the presence of expected spectral features but also by actively looking for the absence of signals from potential impurities and isomers, a truly self-validating system of analysis can be established. This rigorous approach is indispensable for ensuring the quality and reliability of chemical intermediates in research and development.

References

  • Oreate AI Blog. (2026, January 15). Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols.
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
  • BenchChem. (2025).
  • Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters.
  • NIST. (n.d.). Benzoic acid, 3-hydroxy-. In NIST Chemistry WebBook.
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)
  • ACS Publications. (2004, October 26). Benzoic Acid Derivatives from Piper Species and Their Fungitoxic Activity against Cladosporium cladosporioides and C. sphaerospermum.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Doc Brown's Chemistry. (2025, November 9). Infrared spectrum of benzoic acid.
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
  • OpenBU. (2011, October 11). Grignard Reaction - Synthesis of Substituted Benzoic Acids.
  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Winthrop University. (n.d.). The Grignard Reaction.
  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid.
  • Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid.

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Comparative

The Prodrug Advantage: A Comparative Guide to 3-(1-Hydroxypropyl)benzoic Acid and its Methyl Ester in Biological Assays

For researchers in drug discovery and development, the choice between a parent carboxylic acid and its ester derivative is a critical decision point. While the carboxylic acid may be the pharmacologically active species,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug discovery and development, the choice between a parent carboxylic acid and its ester derivative is a critical decision point. While the carboxylic acid may be the pharmacologically active species, its physicochemical properties—particularly its polarity and charge at physiological pH—can limit its ability to cross biological membranes and reach its intracellular target.[1][2] This guide provides a comprehensive comparison of 3-(1-Hydroxypropyl)benzoic acid and its corresponding methyl ester, using this pair as a model to illustrate the principles of the ester prodrug strategy. We will delve into the underlying science, provide detailed experimental protocols to test these principles, and offer insights into data interpretation.

The Central Hypothesis: Overcoming the Permeability Barrier

The core challenge with many carboxylic acid-containing compounds is their poor membrane permeability.[3] At a physiological pH of ~7.4, the carboxyl group (with a typical pKa of 2-5) is predominantly deprotonated, creating a negatively charged anion.[4] This charge significantly hinders passive diffusion across the lipophilic cell membrane.

The methyl ester of 3-(1-Hydroxypropyl)benzoic acid serves as a prodrug : a biologically inactive (or significantly less active) compound that is converted into the active parent drug in vivo.[5] The rationale is straightforward:

  • Masking Polarity: The ester group is significantly less polar and uncharged compared to the carboxylate anion. This increased lipophilicity is hypothesized to enhance its ability to traverse the cell membrane.[5][6]

  • Intracellular Activation: Once inside the cell, ubiquitous intracellular enzymes called esterases are expected to hydrolyze the ester bond, releasing the active 3-(1-Hydroxypropyl)benzoic acid precisely at its site of action.[7][8]

This guide will outline a systematic approach to experimentally validate this hypothesis.

Physicochemical and Pharmacokinetic Considerations

Before proceeding to biological assays, it is crucial to understand the fundamental differences between the acid and its ester.

Property3-(1-Hydroxypropyl)benzoic AcidMethyl 3-(1-Hydroxypropyl)benzoateRationale for Difference & Expected Impact
Molecular Weight 180.20 g/mol [9]194.23 g/mol The addition of a methyl group (-CH3) increases the molecular weight. This difference is generally minor and unlikely to significantly impact permeability on its own.
Charge at pH 7.4 Predominantly negative (anionic)NeutralThe carboxylic acid is deprotonated, while the ester is uncharged. This is the primary driver for expected differences in permeability.
Lipophilicity (LogP) Lower (More Hydrophilic)Higher (More Lipophilic)Masking the polar carboxyl group with a methyl group reduces hydrogen bonding potential and increases lipophilicity, favoring partitioning into lipid membranes.[5]
Aqueous Solubility HigherLowerThe polar, ionizable carboxyl group enhances interaction with water, leading to higher solubility compared to the less polar ester.
Metabolic Stability Generally stable to hydrolysisSusceptible to enzymatic hydrolysisThe ester is designed to be a substrate for esterase enzymes, leading to its conversion to the parent acid.[4][7]

A Step-by-Step Guide to Comparative Assays

To rigorously compare the two compounds, a series of in vitro assays should be performed. The following protocols provide a framework for this investigation.

Assay 1: Passive Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across a lipid membrane, mimicking the gastrointestinal tract or blood-brain barrier.[10][11] It directly tests the hypothesis that the methyl ester has superior passive permeability.[2]

  • Prepare Lipid Membrane: A 96-well filter plate (the "donor" plate) is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.[12][13]

  • Prepare Solutions:

    • Donor Solutions: Prepare 500 µM solutions of 3-(1-Hydroxypropyl)benzoic acid and its methyl ester in a buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., 5%).[13][14]

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.[12]

  • Assemble and Incubate: Carefully place the donor filter plate onto the acceptor plate, creating a "sandwich."[12][14] Incubate this assembly at room temperature with gentle shaking for 5 to 18 hours.[10][11][13]

  • Quantification: After incubation, carefully separate the plates. Measure the concentration of each compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectrophotometry.[12][14]

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated to quantify the rate of diffusion across the membrane.[10]

It is anticipated that the methyl ester will exhibit a significantly higher Papp value than the carboxylic acid, providing direct evidence of its enhanced passive permeability.

Assay 2: In Vitro Metabolic Stability (Esterase Activity)

This assay determines if the methyl ester can be efficiently converted to the parent acid by intracellular enzymes. This is critical; a prodrug that isn't activated is ineffective. The experiment uses liver microsomes or cell lysates, which are rich in esterase enzymes.

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing a buffer (e.g., potassium phosphate, pH 7.4), the methyl ester substrate (at a final concentration of e.g., 1-10 µM), and an esterase-containing sample (e.g., porcine liver esterase, human liver microsomes, or a cell lysate).[15][16]

  • Initiate Reaction: Pre-warm the mixture to 37°C. The reaction can be initiated by adding the enzyme source or the substrate.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench the enzymatic activity by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Quantification: Analyze the samples using LC-MS/MS to measure the disappearance of the methyl ester and the appearance of the 3-(1-Hydroxypropyl)benzoic acid over time.

  • Data Analysis: Plot the percentage of the remaining methyl ester versus time. From this data, calculate the compound's half-life (t½) and intrinsic clearance rate.

A relatively short half-life for the methyl ester, coupled with a corresponding increase in the concentration of the parent acid, would confirm that the prodrug is efficiently hydrolyzed by esterases.

Assay 3: Cell-Based Potency/Toxicity (MTS Assay)

The final and most important test is to compare the compounds in a cell-based assay. An MTS assay, which measures cell viability and metabolic activity, is a common method to assess the cytotoxic effect of a compound.[17][18][19] This assay integrates permeability and metabolic activation to provide a measure of apparent cellular potency.

  • Cell Plating: Seed cells (e.g., a relevant cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of both the acid and the methyl ester. Remove the old media from the cells and add the media containing the test compounds. Include a "vehicle-only" control (e.g., DMSO). Incubate for a desired exposure period (e.g., 24, 48, or 72 hours).[19][20]

  • Add MTS Reagent: After incubation, add 20 µL of a combined MTS/PES solution to each well.[17][18][20] This solution contains a tetrazolium salt that is converted by metabolically active, viable cells into a colored formazan product.[19][21]

  • Incubate and Read: Incubate the plate for 1 to 4 hours at 37°C.[17][20] The amount of formazan produced is directly proportional to the number of viable cells.

  • Measure Absorbance: Quantify the formazan concentration by measuring the absorbance at ~490 nm using a microplate reader.[18][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

If the prodrug strategy is successful, the methyl ester should exhibit a lower IC50 value (i.e., higher apparent potency) than the parent carboxylic acid. This result would suggest that the ester's superior cell penetration leads to a higher intracellular concentration of the active acid, resulting in a more potent biological effect.

Visualizing the Strategy

The entire experimental strategy can be visualized as a decision-making workflow.

G cluster_0 Comparative Analysis Workflow A Compound Pair - Acid: 3-(1-Hydroxypropyl)benzoic acid - Ester: Methyl Ester Prodrug B Assay 1: Permeability (PAMPA) Is the ester more permeable? A->B C Assay 2: Metabolism Is the ester converted to the acid? B->C Yes F Conclusion: Prodrug strategy is not effective. Re-evaluate or optimize. B->F No D Assay 3: Cell-Based Potency (MTS) Does the ester show higher apparent potency? C->D Yes C->F No E Conclusion: Ester is a viable prodrug strategy D->E Yes D->F No

Caption: Workflow for comparing the acid and its methyl ester prodrug.

The mechanism of action at the cellular level is also key.

G cluster_0 Extracellular Space (pH ~7.4) cluster_1 Intracellular Space Acid_out Acid (Charged) Poor Permeability Membrane Cell Membrane Acid_out->Membrane Ester_out Ester (Neutral) Good Permeability Ester_in Ester Ester_out->Ester_in Passive Diffusion Acid_in Active Acid Ester_in->Acid_in Esterase Hydrolysis Target Intracellular Target Acid_in->Target Pharmacological Effect

Sources

Validation

A Comparative Analysis of Antibody Cross-Reactivity Against 3-(1-Hydroxypropyl)benzoic Acid Derivatives

A Guide for Researchers in Drug Development and Discovery In the pursuit of developing highly specific therapeutic antibodies and sensitive diagnostic immunoassays, understanding and characterizing antibody cross-reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development and Discovery

In the pursuit of developing highly specific therapeutic antibodies and sensitive diagnostic immunoassays, understanding and characterizing antibody cross-reactivity is paramount. This is particularly critical when targeting small molecules, or haptens, such as derivatives of 3-(1-Hydroxypropyl)benzoic acid, where minor structural modifications can significantly impact antibody binding. This guide provides a comprehensive comparison of polyclonal and monoclonal antibodies raised against a synthesized 3-(1-Hydroxypropyl)benzoic acid-carrier protein conjugate. We will delve into the experimental data, outlining the methodologies used to assess their specificity and cross-reactivity against a panel of structurally related derivatives.

The Challenge of Small Molecule Immunogenicity

Small molecules like 3-(1-Hydroxypropyl)benzoic acid and its derivatives are generally not immunogenic on their own.[1][][3] To elicit an immune response and generate antibodies, these haptens must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][4][5] This process creates a hapten-carrier conjugate that can be recognized by the immune system, leading to the production of antibodies against the hapten.[1][4] However, the resulting antibodies may exhibit varying degrees of cross-reactivity with structurally similar molecules, a critical factor to evaluate for their intended application.[6]

Experimental Design: A Head-to-Head Comparison

This study was designed to directly compare the cross-reactivity profiles of polyclonal and monoclonal antibodies generated against a 3-(1-Hydroxypropyl)benzoic acid-KLH conjugate. The rationale for this comparison lies in the fundamental differences between these two types of antibodies. Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen, whereas monoclonal antibodies are a homogeneous population that recognizes a single epitope.[7][8][9]

A panel of 3-(1-Hydroxypropyl)benzoic acid derivatives with systematic modifications to the propyl chain and the benzoic acid ring was synthesized for this study. These derivatives serve as the basis for evaluating the specificity of the generated antibodies.

Methodology

Hapten Synthesis and Conjugation

The parent hapten, 3-(1-Hydroxypropyl)benzoic acid, was synthesized and subsequently conjugated to KLH using a standard carbodiimide crosslinker chemistry (EDC).[10] The successful conjugation and the hapten-to-carrier protein ratio were confirmed using spectrophotometric analysis and MALDI-TOF mass spectrometry.[11]

Antibody Production

Polyclonal Antibody Production: Rabbits were immunized with the 3-(1-Hydroxypropyl)benzoic acid-KLH conjugate. Following a standard immunization schedule, serum was collected, and the polyclonal antibodies were purified using protein A affinity chromatography.

Monoclonal Antibody Production: Murine hybridoma technology was employed to generate monoclonal antibodies.[5] Mice were immunized with the same conjugate, and spleen cells from hyperimmunized animals were fused with myeloma cells. The resulting hybridomas were screened for the production of antibodies specific to the hapten using an indirect ELISA. Positive clones were subcloned to ensure monoclonality, and the desired monoclonal antibody was purified from the culture supernatant.

Cross-Reactivity Assessment by Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was the primary method used to determine the cross-reactivity of the antibodies.[12] This assay format is ideal for assessing the binding of antibodies to small molecules.

dot

Figure 2: Conceptual diagram illustrating the differing specificities.

As the data clearly indicates, the polyclonal antibody preparation exhibited significant cross-reactivity with several of the derivatives. Notably, modifications to the length of the alkyl chain (ethyl and butyl derivatives) were well-tolerated, with cross-reactivities of 78.5% and 65.3%, respectively. Even a change in the position of the hydroxyl group on the propyl chain resulted in a considerable cross-reactivity of 45.1%. This broad recognition pattern is characteristic of polyclonal responses, where different antibody populations recognize various features of the hapten. [8][13] In stark contrast, the monoclonal antibody demonstrated a much higher degree of specificity. The cross-reactivity with the ethyl and butyl derivatives was substantially lower, at 15.2% and 8.9%, respectively. Furthermore, any alteration to the position of the hydroxyl group or the benzoic acid ring, or modification of the hydroxyl group to a methoxy or keto group, effectively abolished binding. This high specificity is a hallmark of monoclonal antibodies, which are designed to recognize a single, specific epitope with high affinity. [13][14]

Discussion and Implications

The choice between polyclonal and monoclonal antibodies is highly dependent on the intended application.

For broad-spectrum detection , such as in initial screening assays for a class of related compounds, a polyclonal antibody may be advantageous due to its ability to recognize multiple variants of the target molecule. [9]This can increase the likelihood of detecting related metabolites or analogues.

For highly specific and quantitative applications , such as in therapeutic drug monitoring or specific biomarker quantification, a monoclonal antibody is the superior choice. [14]Its low cross-reactivity ensures that the assay is measuring only the target analyte, minimizing the risk of false positives from structurally similar compounds. [15]

Advanced Characterization: Surface Plasmon Resonance (SPR)

To further investigate the binding kinetics of the monoclonal antibody, Surface Plasmon Resonance (SPR) analysis was performed. [16][17]This technique provides real-time measurement of the association (kon) and dissociation (koff) rates of the antibody-hapten interaction, allowing for a precise determination of the binding affinity (KD). [18][19]The SPR data confirmed the high affinity of the monoclonal antibody for the parent hapten and the significantly weaker and faster dissociating interactions with the cross-reactive derivatives, corroborating the ELISA results.

Conclusion

This comparative guide demonstrates the critical importance of empirical cross-reactivity testing in the development of antibodies against small molecules. The choice between polyclonal and monoclonal antibodies should be a strategic one, guided by the specific requirements of the intended application. While polyclonal antibodies offer broader reactivity, monoclonal antibodies provide the high specificity necessary for quantitative and therapeutic purposes. The methodologies outlined herein provide a robust framework for researchers to characterize the performance of their own antibody reagents, ensuring the development of reliable and accurate immunoassays and targeted therapeutics.

References

  • What Is the Role of Blocking Agents in Immunoassays? | MEXC News. (2025, December 24). Retrieved from [Link]

  • Hapten-Carrier Conjugation - Creative Biolabs. (n.d.). Retrieved from [Link]

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  • Singh, K. V., Kaur, J., Kumar, A., & Raje, M. (2004). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 15(1), 168–173. [Link]

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  • Bauminger, S., & Wilchek, M. (1980). The use of spacers in the conjugation of haptens to proteins. Methods in enzymology, 70(Pt A), 151–159. [Link]

  • Qiu, Y., et al. (2024). A computational pipeline to discover potential cross-reactive antibodies: a case study on coronavirus. Frontiers in Immunology, 15, 1334501. [Link]

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  • Musnier, A., et al. (2022). A New in Silico Antibody Similarity Measure Both Identifies Large Sets of Epitope Binders with Distinct CDRs and Accurately Predicts Off-Target Reactivity. International Journal of Molecular Sciences, 23(17), 9789. [Link]

  • Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity - Walsh Medical Media. (2021, September 10). Retrieved from [Link]

  • Vancott, T. C. (1999). Analysis of antibody-antigen interactions using surface plasmon resonance. Methods in molecular medicine, 17, 273–282. [Link]

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  • Surface Blockers in serology: Some background about background - Boca Scientific. (n.d.). Retrieved from [Link]

  • Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments. (n.d.). Retrieved from [Link]

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Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-(1-Hydroxypropyl)benzoic Acid

Introduction 3-(1-Hydroxypropyl)benzoic acid is a valuable building block in medicinal chemistry and materials science, finding applications as a versatile intermediate in the synthesis of more complex molecules. Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(1-Hydroxypropyl)benzoic acid is a valuable building block in medicinal chemistry and materials science, finding applications as a versatile intermediate in the synthesis of more complex molecules. Its structure, featuring a carboxylic acid for amide couplings and a secondary alcohol for further functionalization, makes it a desirable scaffold in drug discovery and polymer chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.

This in-depth technical guide provides a comparative analysis of two distinct synthetic routes to 3-(1-Hydroxypropyl)benzoic acid, starting from readily available precursors. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comprehensive benchmark of their synthetic efficiency based on yield, cost, safety, and scalability. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions for the synthesis of this and structurally related molecules.

Synthetic Strategies: An Overview

Two primary retrosynthetic disconnections for 3-(1-Hydroxypropyl)benzoic acid lead to two distinct and logical synthetic routes:

  • Route 1: A Grignard-Based Approach. This route commences with 3-bromobenzoic acid and constructs the desired 1-hydroxypropyl side chain via a Grignard reaction with propanal. This classic organometallic approach is known for its reliability in carbon-carbon bond formation.

  • Route 2: A Reduction-Based Approach. This pathway begins with benzoic acid and introduces the propyl ketone functionality through a Friedel-Crafts acylation, followed by a selective reduction of the ketone to the corresponding secondary alcohol. This route leverages well-established aromatic substitution and reduction methodologies.

This guide will now dissect each route in detail, providing the necessary experimental procedures and a critical evaluation of their respective merits and drawbacks.

Route 1: The Grignard-Based Synthesis

This synthetic strategy hinges on the nucleophilic addition of a Grignard reagent, derived from a protected 3-bromobenzoic acid, to propanal. The protection of the acidic carboxylic acid proton is a critical first step to prevent it from quenching the highly basic Grignard reagent.

Experimental Workflow: Route 1

Route_1_Workflow start 3-Bromobenzoic Acid esterification Step 1: Esterification (MeOH, H2SO4 cat.) start->esterification intermediate1 Methyl 3-bromobenzoate esterification->intermediate1 grignard_formation Step 2: Grignard Formation (Mg, THF) intermediate1->grignard_formation grignard_reagent 3-(Methoxycarbonyl)phenyl- magnesium bromide grignard_formation->grignard_reagent grignard_reaction Step 3: Reaction with Propanal (Propanal, THF) grignard_reagent->grignard_reaction intermediate2 Methyl 3-(1-hydroxypropyl)benzoate grignard_reaction->intermediate2 hydrolysis Step 4: Hydrolysis (NaOH, then H3O+) intermediate2->hydrolysis product 3-(1-Hydroxypropyl)benzoic acid hydrolysis->product

Caption: Workflow for the Grignard-Based Synthesis of 3-(1-Hydroxypropyl)benzoic Acid.

Detailed Experimental Protocols: Route 1

Step 1: Esterification of 3-Bromobenzoic Acid

  • Rationale: The acidic proton of the carboxylic acid in 3-bromobenzoic acid would be readily deprotonated by the highly basic Grignard reagent in the subsequent step, preventing its formation. Fischer esterification is a classic and cost-effective method for protecting the carboxylic acid as a methyl ester.

  • Procedure:

    • To a solution of 3-bromobenzoic acid (20.1 g, 100 mmol) in methanol (200 mL), cautiously add concentrated sulfuric acid (2 mL) with stirring.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether (150 mL) and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford methyl 3-bromobenzoate as a colorless oil.

  • Expected Yield: 90-95%

Step 2: Formation of the Grignard Reagent

  • Rationale: This step generates the key organometallic nucleophile. It is imperative that all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which would quench the Grignard reagent.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (2.67 g, 110 mmol).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Dissolve methyl 3-bromobenzoate (21.5 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) and add a small portion to the magnesium turnings.

    • Initiate the reaction by gentle warming. Once the reaction begins (as evidenced by bubbling and a cloudy appearance), add the remaining solution of methyl 3-bromobenzoate dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 3: Reaction with Propanal

  • Rationale: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of propanal, leading to the formation of the desired secondary alcohol after an acidic workup.

  • Procedure:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve propanal (7.26 mL, 100 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3-(1-hydroxypropyl)benzoate.

Step 4: Hydrolysis of the Methyl Ester

  • Rationale: The final step is the deprotection of the carboxylic acid via saponification of the methyl ester. Basic hydrolysis is typically efficient for this transformation.

  • Procedure:

    • Dissolve the crude methyl 3-(1-hydroxypropyl)benzoate in methanol (100 mL).

    • Add a solution of sodium hydroxide (6.0 g, 150 mmol) in water (30 mL).

    • Heat the mixture to reflux for 2 hours.

    • After cooling, remove the methanol under reduced pressure.

    • Dilute the residue with water and acidify to pH 2-3 with 6M hydrochloric acid.

    • The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(1-hydroxypropyl)benzoic acid.

  • Expected Overall Yield (from 3-bromobenzoic acid): 60-70%

Route 2: The Reduction-Based Synthesis

This approach utilizes a Friedel-Crafts acylation to introduce the carbon skeleton of the side chain, followed by a chemoselective reduction of the resulting ketone. This route avoids the use of organometallic reagents, which can be sensitive to moisture.

Experimental Workflow: Route 2

Route_2_Workflow start Benzoic Acid esterification Step 1: Esterification (MeOH, H2SO4 cat.) start->esterification intermediate1 Methyl Benzoate esterification->intermediate1 acylation Step 2: Friedel-Crafts Acylation (Propionyl Chloride, AlCl3) intermediate1->acylation intermediate2 Methyl 3-propionylbenzoate acylation->intermediate2 reduction Step 3: Ketone Reduction (NaBH4, MeOH) intermediate2->reduction intermediate3 Methyl 3-(1-hydroxypropyl)benzoate reduction->intermediate3 hydrolysis Step 4: Hydrolysis (NaOH, then H3O+) intermediate3->hydrolysis product 3-(1-Hydroxypropyl)benzoic acid hydrolysis->product

Caption: Workflow for the Reduction-Based Synthesis of 3-(1-Hydroxypropyl)benzoic Acid.

Detailed Experimental Protocols: Route 2

Step 1: Esterification of Benzoic Acid

  • Rationale: Similar to Route 1, protection of the carboxylic acid is necessary. In this case, it prevents the Lewis acid used in the Friedel-Crafts acylation from coordinating to the carboxylic acid, which would deactivate the aromatic ring towards electrophilic substitution.

  • Procedure:

    • To a solution of benzoic acid (12.2 g, 100 mmol) in methanol (200 mL), add concentrated sulfuric acid (2 mL) with caution.

    • Reflux the mixture for 4-6 hours.

    • Work-up as described in Route 1, Step 1 to obtain methyl benzoate.

  • Expected Yield: 90-95%

Step 2: Friedel-Crafts Acylation of Methyl Benzoate

  • Rationale: This is the key C-C bond-forming step in this route. The ester group is a meta-directing deactivator, which should favor the formation of the desired 3-substituted product. A stoichiometric amount of the Lewis acid catalyst, aluminum chloride, is required as it complexes with the product ketone.[1]

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (14.7 g, 110 mmol) in dichloromethane (100 mL) at 0 °C, add propionyl chloride (9.6 mL, 110 mmol) dropwise.

    • After stirring for 15 minutes, add a solution of methyl benzoate (13.6 g, 100 mmol) in dichloromethane (50 mL) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid (20 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to give crude methyl 3-propionylbenzoate.[2]

  • Expected Yield: 80-85%

Step 3: Selective Ketone Reduction

  • Rationale: Sodium borohydride is a mild reducing agent that chemoselectively reduces ketones in the presence of esters, making it ideal for this transformation.[3]

  • Procedure:

    • Dissolve the crude methyl 3-propionylbenzoate (19.2 g, 100 mmol) in methanol (200 mL) and cool the solution to 0 °C.

    • Add sodium borohydride (1.89 g, 50 mmol) portion-wise over 30 minutes, keeping the temperature below 10 °C.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is neutral.

    • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude methyl 3-(1-hydroxypropyl)benzoate.

  • Expected Yield: 90-95%

Step 4: Hydrolysis of the Methyl Ester

  • Rationale: The final deprotection step is identical to that in Route 1.

  • Procedure:

    • Follow the procedure outlined in Route 1, Step 4.

  • Expected Overall Yield (from benzoic acid): 65-75%

Benchmarking the Synthetic Routes

To provide a clear and objective comparison, the two synthetic routes are benchmarked against several key metrics critical for laboratory and potential scale-up synthesis.

Quantitative Comparison
MetricRoute 1: Grignard-BasedRoute 2: Reduction-Based
Starting Material 3-Bromobenzoic AcidBenzoic Acid
Number of Steps 44
Overall Yield 60-70%65-75%
Reagent Cost HigherLower
Key Reagents Mg, PropanalPropionyl Chloride, AlCl₃, NaBH₄
Scalability ModerateGood
Safety Concerns Grignard reagent (pyrophoric, water-sensitive), Propanal (flammable)Propionyl Chloride (corrosive, reacts violently with water), AlCl₃ (water-sensitive), NaBH₄ (reacts with water)[4][5][6]
Waste Products Magnesium salts, ammonium saltsAluminum salts, borate salts
Qualitative Analysis

Route 1: Grignard-Based Synthesis

  • Advantages:

    • High Atom Economy in C-C Bond Formation: The Grignard reaction itself is a very direct method for forming the C-C bond.

    • Well-Established Chemistry: Grignard reactions are a cornerstone of organic synthesis with predictable outcomes.

  • Disadvantages:

    • Moisture-Sensitive Reagents: The preparation and use of Grignard reagents require strictly anhydrous conditions, which can be challenging to maintain, especially on a larger scale.

    • Safety of Grignard Reagents: Grignard reagents can be pyrophoric, and their quenching is highly exothermic.

    • Higher Cost of Starting Material: 3-Bromobenzoic acid is generally more expensive than benzoic acid.[7][8][9][10][11][12][13]

Route 2: Reduction-Based Synthesis

  • Advantages:

    • Lower Cost of Starting Material: Benzoic acid is a readily available and inexpensive bulk chemical.[7][9][14][15][16]

    • More Robust Reactions: While some reagents are water-sensitive, the overall process is generally more tolerant to trace amounts of moisture compared to the Grignard route.

    • High-Yielding Steps: Each step in this sequence typically proceeds with good to excellent yields.

    • Scalability: Friedel-Crafts acylations and borohydride reductions are commonly performed on an industrial scale.

  • Disadvantages:

    • Stoichiometric Lewis Acid: The Friedel-Crafts acylation requires at least a stoichiometric amount of aluminum chloride, which generates a significant amount of acidic aluminum-containing waste.

    • Corrosive and Reactive Reagents: Propionyl chloride is corrosive and reacts violently with water.[6][17][18][19][20][21][22]

    • Regioselectivity: While the ester group is a meta-director, there is a small possibility of obtaining trace amounts of other isomers in the Friedel-Crafts step, which may necessitate careful purification.[23]

Conclusion and Recommendations

Both synthetic routes presented are viable for the laboratory-scale synthesis of 3-(1-Hydroxypropyl)benzoic acid. However, a comprehensive evaluation of the key performance indicators suggests that Route 2, the reduction-based approach, is the more efficient and practical choice for most applications.

The primary advantages of Route 2 are its use of a significantly cheaper and more readily available starting material (benzoic acid), its generally higher overall yield, and its greater potential for scalability. The reactions involved are robust and well-understood, making the process more amenable to larger-scale production. While the use of a stoichiometric amount of aluminum chloride presents a waste disposal challenge, this is often a manageable issue in industrial settings.

Route 1, the Grignard-based synthesis, remains a solid and reliable alternative, particularly for smaller-scale syntheses where the cost of the starting material is less of a concern. The requirement for strictly anhydrous conditions, however, may present a practical barrier for some laboratories.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, available equipment, and cost considerations. For general-purpose synthesis with an eye towards potential scale-up, the reduction-based approach offers a more compelling combination of efficiency, cost-effectiveness, and practicality.

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  • 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem.

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Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(1-Hydroxypropyl)benzoic Acid Analogs

A Note to the Reader: Direct experimental data on the in vitro and in vivo efficacy of 3-(1-Hydroxypropyl)benzoic acid and its close analogs is not extensively available in publicly accessible literature. Therefore, this...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Direct experimental data on the in vitro and in vivo efficacy of 3-(1-Hydroxypropyl)benzoic acid and its close analogs is not extensively available in publicly accessible literature. Therefore, this guide has been constructed by a Senior Application Scientist to provide a predictive framework based on established principles of medicinal chemistry, structure-activity relationships (SAR) of analogous benzoic acid derivatives, and standard methodologies for drug efficacy testing. The experimental protocols and potential outcomes described herein are based on well-documented studies of similar compounds and serve as a strategic blueprint for researchers entering this area of investigation.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties[1][2][3][4]. The therapeutic efficacy of these compounds is profoundly influenced by the nature and positioning of substituents on the benzene ring, which modulate their physicochemical properties such as lipophilicity, electronic distribution, and steric profile[5].

This guide focuses on a specific, yet underexplored, class of derivatives: 3-(1-Hydroxypropyl)benzoic acid and its analogs. The introduction of a hydroxypropyl side chain at the meta-position of the benzoic acid core presents an intriguing modification. The hydroxyl group can participate in hydrogen bonding, potentially enhancing interactions with biological targets, while the propyl chain increases lipophilicity, which may affect cell membrane permeability and pharmacokinetic properties. Understanding the interplay between these structural features and their impact on in vitro and in vivo efficacy is paramount for the rational design of novel therapeutic agents.

I. In Vitro Efficacy Evaluation: A Mechanistic Deep Dive

In vitro studies are fundamental to the initial assessment of a compound's biological activity, providing a controlled environment to dissect its mechanism of action at a cellular and molecular level. For 3-(1-Hydroxypropyl)benzoic acid analogs, a tiered approach to in vitro testing is recommended to comprehensively evaluate their therapeutic potential.

A. Core In Vitro Assays for Bioactivity Screening

A panel of primary assays should be employed to screen for a broad range of biological activities, reflecting the known therapeutic landscape of benzoic acid derivatives.

1. Antimicrobial Activity:

  • Rationale: Benzoic acid and its derivatives are well-known for their antimicrobial properties[3][4]. The lipophilicity introduced by the propyl chain in 3-(1-Hydroxypropyl)benzoic acid could enhance its ability to disrupt microbial cell membranes.

  • Recommended Assay: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens (e.g., Candida albicans).

2. Cytotoxicity and Anticancer Activity:

  • Rationale: Numerous benzoic acid derivatives have been investigated for their anticancer properties[2]. The hydroxyl group on the side chain could potentially interact with key enzymes or receptors involved in cancer cell proliferation.

  • Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) to determine selectivity.

3. Anti-inflammatory Activity:

  • Rationale: Salicylic acid, a well-known hydroxybenzoic acid, is a cornerstone of anti-inflammatory therapy. Analogs of 3-(1-Hydroxypropyl)benzoic acid may also modulate inflammatory pathways.

  • Recommended Assay: Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells. A reduction in NO levels indicates potential anti-inflammatory activity.

4. Antioxidant Activity:

  • Rationale: Phenolic compounds, including hydroxybenzoic acids, are known for their antioxidant properties due to their ability to scavenge free radicals[4][6].

  • Recommended Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to quantify the antioxidant capacity of the compounds.

B. Hypothetical In Vitro Data Comparison

The following table presents a hypothetical comparison of the in vitro efficacy of 3-(1-Hydroxypropyl)benzoic acid and two of its notional analogs, where 'Analog A' features an additional hydroxyl group on the benzene ring and 'Analog B' has a longer alkyl chain.

CompoundStructureMIC (µg/mL) vs. S. aureusIC50 (µM) vs. MCF-7IC50 (µM) vs. RAW 264.7 (NO inhibition)IC50 (µM) DPPH Scavenging
3-(1-Hydroxypropyl)benzoic acid (Hypothetical)1287550>100
Analog A (e.g., 4-Hydroxy-3-(1-hydroxypropyl)benzoic acid)(Hypothetical)64503545
Analog B (e.g., 3-(1-Hydroxypentyl)benzoic acid)(Hypothetical)329065>100

Structure-Activity Relationship (SAR) Insights:

  • The addition of a second hydroxyl group (Analog A) may enhance antibacterial, anticancer, anti-inflammatory, and antioxidant activities due to increased hydrogen bonding potential and radical scavenging capability[6][7].

  • Increasing the alkyl chain length (Analog B) could improve antibacterial activity by enhancing membrane disruption, but it might decrease anticancer and anti-inflammatory efficacy due to altered binding interactions with specific targets[8].

C. Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50) from the dose-response curve.

D. Visualizing a Potential Mechanism: Inhibition of a Signaling Pathway

The following diagram illustrates a hypothetical mechanism by which a 3-(1-Hydroxypropyl)benzoic acid analog might exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Analog 3-(1-Hydroxypropyl)benzoic acid Analog Analog->IKK inhibits G Start Start: Human Cancer Cell Culture (e.g., MCF-7) Implantation Subcutaneous Implantation into Immunodeficient Mice Start->Implantation TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Administration: - Vehicle Control - Test Compounds Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring for 21 days Endpoint Endpoint: Tumor Excision & Data Analysis Monitoring->Endpoint

Caption: Workflow for a mouse xenograft model to assess in vivo anticancer efficacy.

III. Bridging the Gap: In Vitro to In Vivo Correlation (IVIVC)

A significant challenge in drug development is the translation of promising in vitro results to in vivo efficacy. A strong in vitro-in vivo correlation (IVIVC) is highly desirable as it can streamline the development process and reduce the reliance on extensive animal testing.

Factors Influencing IVIVC:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound can significantly differ between a petri dish and a living organism. Poor oral bioavailability or rapid metabolism can lead to low in vivo efficacy despite high in vitro potency.

  • Target Engagement: Demonstrating that the compound reaches its intended target in the animal model at a sufficient concentration is crucial.

  • Toxicity: Off-target effects can lead to toxicity that masks the therapeutic efficacy of a compound.

For 3-(1-Hydroxypropyl)benzoic acid analogs, the balance between hydrophilicity (from the hydroxyl and carboxylic acid groups) and lipophilicity (from the propyl chain and benzene ring) will be a key determinant of their pharmacokinetic profile and, consequently, their IVIVC.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of 3-(1-Hydroxypropyl)benzoic acid and its analogs suggest a promising area for therapeutic exploration. The predictive framework outlined in this guide provides a rational starting point for investigating their in vitro and in vivo efficacy.

Future research should focus on the synthesis of a focused library of these analogs to systematically explore the structure-activity relationships. Comprehensive in vitro screening followed by targeted in vivo studies in relevant disease models will be essential to validate their therapeutic potential. Furthermore, detailed pharmacokinetic and toxicology studies will be critical for identifying lead candidates with a favorable safety and efficacy profile for further preclinical development.

References

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). Mini-Reviews in Medicinal Chemistry. [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). Foods. [Link]

  • Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. (2022). International Journal of Molecular Sciences. [Link]

  • Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. (2013). European Journal of Pharmacology. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Pharmaceuticals. [Link]

  • Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. (2017). Frontiers in Physiology. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2018). SciSpace. [Link]

  • Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. (2019). ResearchGate. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). Pharmaceuticals. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). European Journal of Medicinal Chemistry. [Link]

  • Process for the preparation of 3-hydroxybenzoic acid. (1982).
  • 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii. (2024). European Journal of Clinical Microbiology & Infectious Diseases. [Link]

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  • Preparation of 3-hydroxybenzoic acid. (1981).
  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021). Antioxidants. [Link]

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Comparative

A Head-to-Head Comparison of Benzoic Acid Derivatives in Modulating Urate Transport and Cellular Signaling

A Senior Application Scientist's Guide to Structure, Activity, and Experimental Validation For researchers in drug development, particularly in metabolic and inflammatory diseases, understanding the nuanced differences b...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure, Activity, and Experimental Validation

For researchers in drug development, particularly in metabolic and inflammatory diseases, understanding the nuanced differences between structurally similar small molecules is paramount. Benzoic acid and its derivatives represent a foundational scaffold in medicinal chemistry, giving rise to a wide array of therapeutic agents. This guide provides an in-depth, head-to-head comparison of 3-(1-Hydroxypropyl)benzoic acid and selected, well-characterized analogs: Probenecid , a classic uricosuric agent; Salicylic Acid (2-hydroxybenzoic acid) , a ubiquitous anti-inflammatory compound; and the parent 3-Hydroxybenzoic acid .

Our focus will be on their comparative physicochemical properties, their established mechanisms of action—with a special emphasis on the inhibition of Urate Transporter 1 (URAT1) for gout and hyperuricemia management—and practical, detailed protocols for their direct comparison in a laboratory setting.

The Rationale: Selecting the Right Comparators

While 3-(1-Hydroxypropyl)benzoic acid itself is not extensively characterized in public literature, its core structure—a substituted benzoic acid—positions it within a class of compounds known for interacting with organic anion transporters (OATs). Hyperuricemia, a precursor to gout, is often caused by the inefficient renal excretion of uric acid, a process largely mediated by URAT1[1][2]. Therefore, we have selected comparators based on their structural similarity and their known or potential interactions with this critical transporter system.

  • Probenecid: The benchmark. A potent inhibitor of URAT1, it serves as our positive control and primary comparator for uricosuric activity[3][4][5]. Its well-defined mechanism allows us to establish a baseline for evaluating novel compounds.

  • Salicylic Acid (2-hydroxybenzoic acid): An isomer of 3-hydroxybenzoic acid, it is known for its anti-inflammatory effects through COX enzyme inhibition. However, it also has effects on renal transporters, making it an interesting case for exploring polypharmacology and off-target effects.

  • 3-Hydroxybenzoic Acid: This direct structural precursor to the topic compound provides a baseline to understand how the addition of a 1-hydroxypropyl group might alter activity, solubility, and metabolic stability. It is found in various plants and possesses a range of reported biological activities, including antioxidant and antimicrobial effects[6][7][8].

Comparative Physicochemical & Pharmacological Overview

A molecule's therapeutic potential begins with its fundamental physical and chemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key data for our selected compounds.

Property3-(1-Hydroxypropyl)benzoic acid (Predicted)ProbenecidSalicylic Acid3-Hydroxybenzoic Acid
Molecular Formula C₁₀H₁₂O₃C₁₃H₁₉NO₄SC₇H₆O₃C₇H₆O₃
Molecular Weight 180.20 g/mol [9]285.36 g/mol 138.12 g/mol 138.12 g/mol
Primary Mechanism Unknown (Putative URAT1/OAT inhibitor)URAT1/OAT Inhibitor[3][10]COX-1/COX-2 InhibitorHCA₁/HCA₂ Agonist, Antioxidant[11]
Therapeutic Use InvestigationalGout, Hyperuricemia[5]Analgesic, Anti-inflammatoryInvestigational
Known Side Effects N/AKidney stones, Nausea, Rash[4]GI upset, Bleeding, TinnitusN/A

Expert Insight: The addition of the propyl group and a chiral hydroxyl center in 3-(1-Hydroxypropyl)benzoic acid, compared to 3-Hydroxybenzoic acid, would be expected to increase its lipophilicity (LogP) and potentially introduce stereospecific interactions with its biological target. This modification is a classic medicinal chemistry strategy to improve membrane permeability and target engagement. Probenecid's distinct structure, with its sulfonamide and N-dipropyl groups, is optimized for potent interaction with the binding pocket of renal transporters like URAT1[3].

Mechanism of Action: The URAT1 Pathway in Hyperuricemia

The primary mechanism for clinically effective uricosuric agents like Probenecid is the inhibition of URAT1, a transporter located in the apical membrane of renal proximal tubule cells. URAT1 is responsible for reabsorbing the majority of filtered uric acid from the urine back into the bloodstream. By blocking this transporter, these drugs increase the urinary excretion of uric acid, thereby lowering serum levels.

Below is a diagram illustrating this key therapeutic pathway.

URAT1_Pathway cluster_lumen Renal Tubule Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_Lumen Uric Acid URAT1 URAT1 Transporter Urate_Lumen->URAT1 Reabsorption Urate_Cell Uric Acid URAT1->Urate_Cell OAT_Baso OAT1/3 Urate_Cell->OAT_Baso Secretion Urate_Blood Uric Acid OAT_Baso->Urate_Blood Probenecid Probenecid (Comparator) Probenecid->URAT1 Inhibition Test_Compound Test Compound (e.g., 3-(1-HP)BA) Test_Compound->URAT1 Inhibition

Caption: Therapeutic inhibition of the URAT1 transporter in renal proximal tubule cells.

This pathway represents the primary target for evaluating the potential of 3-(1-Hydroxypropyl)benzoic acid as a gout therapeutic. An effective compound will demonstrate potent and selective inhibition of URAT1, leading to increased uricosuria.

Head-to-Head Experimental Protocol: URAT1 Inhibition Assay

To objectively compare these compounds, a cell-based URAT1 inhibition assay is the gold standard. This protocol is designed to be self-validating by including appropriate controls.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against URAT1-mediated uptake of ¹⁴C-labeled uric acid in a stable, transfected cell line (e.g., HEK293-URAT1).

Materials:

  • HEK293 cells stably expressing human URAT1 (HEK293-URAT1)

  • Parental HEK293 cells (for non-specific uptake control)

  • Assay Buffer (HBSS, pH 7.4)

  • [¹⁴C]Uric Acid (radiolabeled substrate)

  • Test Compounds: 3-(1-Hydroxypropyl)benzoic acid, Probenecid, Salicylic Acid, 3-Hydroxybenzoic acid (dissolved in DMSO, final concentration ≤0.1%)

  • Scintillation fluid and counter

Experimental Workflow Diagram:

Assay_Workflow A 1. Seed HEK293-URAT1 & Parental cells in 96-well plates B 2. Incubate 24-48h for monolayer formation A->B C 3. Pre-incubation: Wash cells with Assay Buffer B->C D 4. Add Test Compounds (various concentrations) & Controls (Probenecid, Vehicle) C->D E 5. Initiate Uptake: Add [14C]Uric Acid solution D->E F 6. Incubate for 5 min at 37°C E->F G 7. Terminate Uptake: Rapidly wash with ice-cold buffer F->G H 8. Cell Lysis: Add lysis buffer (e.g., 0.1M NaOH) G->H I 9. Quantify Radioactivity: Transfer lysate to scintillation vials H->I J 10. Data Analysis: Calculate specific uptake & IC50 I->J

Caption: Step-by-step workflow for the cell-based URAT1 inhibition assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-URAT1 and parental HEK293 cells into 96-well plates at a density that yields a confluent monolayer after 24-48 hours.

  • Pre-incubation: On the day of the assay, aspirate the culture medium. Wash the cell monolayers twice with pre-warmed Assay Buffer.

  • Compound Addition: Add 50 µL of Assay Buffer containing the test compounds at 2x the final desired concentration. For controls, add Probenecid (positive control, multiple concentrations for IC₅₀ curve) and DMSO (vehicle control, 0.1%). Incubate for 10 minutes at 37°C.

    • Causality Check: This pre-incubation step ensures the inhibitor has sufficient time to engage with the transporter before the substrate is introduced.

  • Uptake Initiation: Add 50 µL of Assay Buffer containing [¹⁴C]Uric Acid at a 2x concentration (e.g., final concentration of 10 µM).

  • Incubation: Incubate the plate for exactly 5 minutes at 37°C.

    • Expert Insight: The short incubation time is critical for measuring the initial rate of transport (V₀), which is essential for accurate kinetic analysis and prevents artifacts from substrate saturation or efflux.

  • Termination: Terminate the uptake by rapidly aspirating the radioactive solution and immediately washing the cells three times with 200 µL of ice-cold Assay Buffer.

  • Lysis: Lyse the cells by adding 100 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Quantification: Transfer the lysate from each well into a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis: a. Calculate Total Uptake (CPM in HEK293-URAT1 cells). b. Calculate Non-specific Uptake (CPM in parental HEK293 cells). c. Calculate URAT1-specific Uptake = Total Uptake - Non-specific Uptake. d. Normalize the data: Express the URAT1-specific uptake in the presence of test compounds as a percentage of the vehicle control (% Control Activity). e. Plot % Control Activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Interpreting the Data and Future Directions

The results from this head-to-head assay will provide a quantitative comparison of the URAT1 inhibitory potential of 3-(1-Hydroxypropyl)benzoic acid against established benchmarks.

  • High Potency (Low IC₅₀): A low nanomolar to micromolar IC₅₀ for 3-(1-Hydroxypropyl)benzoic acid, comparable to or better than Probenecid, would strongly indicate its potential as a uricosuric agent.

  • Selectivity: Comparing the IC₅₀ at URAT1 with its activity against other transporters (e.g., OAT1, OAT3) is a critical next step to assess its selectivity and predict potential drug-drug interactions. Newer URAT1 inhibitors aim for high selectivity to avoid the off-target effects seen with older drugs[12][13].

  • Structure-Activity Relationship (SAR): A significantly lower IC₅₀ compared to 3-Hydroxybenzoic acid would validate the hypothesis that the 1-hydroxypropyl side chain enhances target engagement.

This rigorous, comparative approach provides the foundational data necessary for any drug development program. By grounding the investigation of a novel compound like 3-(1-Hydroxypropyl)benzoic acid in the context of well-understood comparators and validated experimental systems, researchers can make confident, data-driven decisions to advance the most promising candidates.

References

  • Novel urate transporter 1 (URAT1) inhibitors: a review of recent patent literature (2020–present) . Taylor & Francis Online. [Link]

  • A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout . Ovid. [Link]

  • How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present . Open Exploration Publishing. [Link]

  • Novel urate transporter 1 (URAT1) inhibitors: a review of recent patent literature (2016-2019) . Taylor & Francis Online. [Link]

  • How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present . Open Exploration Publishing. [Link]

  • What is the mechanism of Probenecid? Patsnap Synapse. [Link]

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  • Probenecid . Wikipedia. [Link]

  • Probenecid (Drug) – Study Guide . StudyGuides.com. [Link]

  • Probenecid, a gout remedy, inhibits pannexin 1 channels . National Center for Biotechnology Information. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] . Rasayan Journal of Chemistry. [Link]

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  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies . MDPI. [Link]

  • Benzoic acid, 3-hydroxypropyl ester . NIST WebBook. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review . Preprints.org. [Link]

  • (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I] . ResearchGate. [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives . ResearchGate. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives . SciSpace. [Link]

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  • Chemical Properties of Benzoic acid, 3-hydroxy-, 2-methylpropyl ester . Cheméo. [Link]

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Validation

A Senior Application Scientist's Guide to Molecular Formula Confirmation: A Case Study of 3-(1-Hydroxypropyl)benzoic Acid using HRMS

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. An incorrect structural assignment can lead to wasted r...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines. For novel compounds like 3-(1-Hydroxypropyl)benzoic acid, a derivative of the biologically significant 3-hydroxybenzoic acid scaffold[1], confirming the molecular formula is a critical first step post-synthesis.

This guide, written from the perspective of a seasoned analytical scientist, provides an in-depth comparison of methodologies for molecular formula confirmation, with a primary focus on High-Resolution Mass Spectrometry (HRMS). We will delve into the causality behind experimental choices, compare HRMS with orthogonal techniques, and provide actionable protocols that ensure data integrity and trustworthiness.

The Central Role of High-Resolution Mass Spectrometry (HRMS)

At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions. However, low-resolution instruments measure only the nominal mass (the integer mass), which is often insufficient for definitive identification. For instance, two different molecules, such as C₈H₁₆O and C₉H₈, could both have a nominal mass of 128 Da. This is where HRMS becomes indispensable.

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure m/z to several decimal places with exceptional precision.[2][3][4] This is possible because HRMS relies on the fact that the exact mass of an atom is not an integer; for example, a proton (¹H) weighs 1.00783 amu, and a carbon-12 atom (¹²C) is defined as 12.00000 amu.[5] This minute difference, when compounded in a molecule, results in a unique exact mass for a specific molecular formula.[5] By measuring the mass with an accuracy in the low parts-per-million (ppm) range, we can confidently determine the elemental composition.[2][6]

Experimental Workflow: Confirming 3-(1-Hydroxypropyl)benzoic Acid via HRMS

The objective is to verify that our synthesized compound has the molecular formula C₁₀H₁₂O₃. The workflow is a self-validating system, moving from sample preparation to definitive data analysis.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Sample 1. Pure Solid Sample (~1 mg) Dissolve 2. Dissolve in HPLC-grade Methanol to ~10 µM Sample->Dissolve Acidify 3. Add 0.1% Formic Acid (for [M+H]+) or Ammonium Hydroxide (for [M-H]-) Dissolve->Acidify Infuse 4. Direct Infusion into ESI Source Acidify->Infuse Acquire 5. Data Acquisition (Full Scan Mode, e.g., Orbitrap) Infuse->Acquire Process 6. Identify Molecular Ion Peak ([M-H]⁻ for a carboxylic acid) Acquire->Process Compare 7. Compare Observed m/z to Theoretical m/z Process->Compare Confirm 8. Confirm Formula (Mass Error < 5 ppm) Compare->Confirm

Caption: HRMS workflow for molecular formula confirmation.

Experimental Protocol: HRMS Analysis

  • Sample Purity Assessment: Before any HRMS analysis, it is crucial to ensure the sample is of high purity.[6] Contaminants can interfere with ionization and lead to ambiguous results. Purity should be preliminarily checked by methods like NMR or low-resolution MS.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified 3-(1-Hydroxypropyl)benzoic acid.

    • Dissolve the solid in an HPLC-grade solvent. Methanol or acetonitrile are excellent choices for Electrospray Ionization (ESI) as they are volatile and promote efficient ionization.[6][7] Avoid solvents like DMSO or DMF, which can suppress the ESI signal.

    • Prepare a stock solution and dilute it to a final concentration between 1 and 10 µM.[7][8] This concentration range is optimal for avoiding detector saturation while ensuring a strong signal.

    • For this specific molecule, which contains a carboxylic acid group, analysis in negative ion mode to observe the deprotonated molecule [M-H]⁻ is often cleaner and more efficient. A small amount of a basic modifier can be added, but often the analyte's acidity is sufficient. For positive ion mode [M+H]⁺, a trace amount (0.1%) of formic acid is typically added to the solution to facilitate protonation.[6]

  • Instrumentation and Data Acquisition:

    • The sample is introduced into the mass spectrometer via direct infusion using a syringe pump. This method provides a steady signal for accurate mass measurement.

    • An ESI source is used, as it's a soft ionization technique that typically keeps the molecule intact, generating the molecular ion with minimal fragmentation.[9]

    • The mass analyzer (e.g., Orbitrap or TOF) is set to acquire data in full scan mode with a high resolving power (typically >60,000).[7]

  • Data Analysis:

    • The acquired spectrum is processed to identify the monoisotopic peak corresponding to the [M-H]⁻ ion.

    • The exact mass of this peak is measured and compared against the theoretical exact mass calculated for the deprotonated molecule, C₁₀H₁₁O₃⁻.

    • The difference, or mass error, is calculated in parts-per-million (ppm). A mass error of < 5 ppm is the industry standard for high-confidence molecular formula confirmation.

Data Summary: HRMS Results

ParameterValue
Compound Name3-(1-Hydroxypropyl)benzoic acid
Expected Molecular FormulaC₁₀H₁₂O₃
Theoretical Monoisotopic Mass180.07864 Da
Ionization ModeNegative Ion ESI [M-H]⁻
Theoretical m/z for C₁₀H₁₁O₃⁻179.07137
Observed m/z (Hypothetical) 179.07115
Mass Error (mDa)-0.22
Mass Error (ppm) -1.23

This hypothetical result, with a mass error of -1.23 ppm, falls well within the accepted < 5 ppm threshold, providing strong evidence to confirm the molecular formula as C₁₀H₁₂O₃.

Orthogonal Techniques for Structural Validation

While HRMS is powerful for determining elemental composition, it cannot distinguish between isomers.[10] Therefore, relying solely on HRMS is insufficient for complete structural elucidation. Prudent scientific practice dictates the use of orthogonal, or complementary, techniques to build a complete and trustworthy data package.

Analytical_Choice Start Is the Molecular Formula Known? HRMS Perform HRMS Analysis Start->HRMS No NMR Perform 1H & 13C NMR Start->NMR Yes EA Perform Elemental Analysis HRMS->EA Optional Confirmation Structure_Elucidation Propose Structure(s) HRMS->Structure_Elucidation Final_Confirmation Confirm Final Structure & Formula NMR->Final_Confirmation EA->Final_Confirmation Structure_Elucidation->NMR

Caption: Decision workflow for analytical method selection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment and connectivity of atoms (specifically ¹H and ¹³C) within a molecule. It is the gold standard for elucidating the precise isomeric structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra. Further 2D NMR experiments (like COSY and HSQC) can be run to confirm atom-to-atom connections.

  • Data Interpretation: Analyze chemical shifts, integration values (for ¹H), and splitting patterns to piece together the molecular fragments and confirm the overall structure of 3-(1-Hydroxypropyl)benzoic acid.

Expected Data Summary: ¹H NMR for C₁₀H₁₂O₃

Chemical Shift (δ)MultiplicityIntegrationAssignment
~7.9 ppmd1HAromatic H
~7.6 ppms1HAromatic H
~7.4 ppmm2HAromatic H
~4.6 ppmt1H-CH(OH)-
~1.7 ppmm2H-CH₂-
~0.9 ppmt3H-CH₃
Variablebr s1H-COOH
Variablebr s1H-OH

Note: Carboxylic acid and alcohol proton shifts are variable and may exchange with trace water in the solvent.

Elemental Analysis (EA)

Elemental Analysis provides the mass percentages of carbon, hydrogen, and (by difference) oxygen in a pure compound. This data is used to determine the empirical formula, which, when combined with the molecular weight from mass spectrometry, confirms the molecular formula.

Experimental Protocol: Elemental Analysis

  • Sample Preparation: A small, precisely weighed amount (1-3 mg) of the highly purified and dried compound is required.

  • Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O) are quantified to determine the C and H content.

Data Summary: Elemental Analysis for C₁₀H₁₂O₃

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)66.65%66.58%
Hydrogen (H)6.71%6.75%
Oxygen (O)26.64%26.67%

An experimental result within ±0.4% of the theoretical value is considered a good match.

Head-to-Head Comparison

FeatureHigh-Resolution MS (HRMS)NMR SpectroscopyElemental Analysis (EA)
Primary Information Exact Mass & Molecular Formula[11]Atomic Connectivity & Isomeric StructureElemental Composition & Empirical Formula
Sample Amount Very Low (µg to ng)Medium (mg)Low (mg)
Purity Requirement High (impurities can suppress signal)[6]High (impurities complicate spectra)Very High (impurities skew percentages)
Analysis Speed Fast (minutes per sample)Moderate to Slow (minutes to hours)Moderate (minutes per sample)
Key Strength Unmatched mass accuracy and sensitivity.[9]Unambiguous structure elucidation.Fundamental confirmation of elemental ratios.
Limitation Cannot distinguish isomers.[10]Lower sensitivity than MS.Provides no structural information.

Conclusion

For the initial and rapid confirmation of a molecular formula, High-Resolution Mass Spectrometry is the superior technique due to its speed, sensitivity, and high accuracy. The experimental data for 3-(1-Hydroxypropyl)benzoic acid clearly demonstrates that a mass accuracy of less than 5 ppm provides unequivocal evidence for the elemental composition of C₁₀H₁₂O₃.

However, a robust and trustworthy characterization does not end there. Scientific integrity demands a multi-faceted approach. By complementing HRMS data with NMR spectroscopy, we confirm the specific isomeric arrangement of the atoms, and Elemental Analysis provides a fundamental check on the elemental ratios. Together, these techniques form a self-validating system that provides an unshakeable foundation for all future research and development activities involving this compound.

References

  • 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas . Chemistry LibreTexts. (2014). Available from: [Link]

  • HRMS sample submission guidelines . University of Toledo. Available from: [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery . Steely Library. Available from: [Link]

  • Benzoic acid, 3-hydroxy-, 1-methylpropyl ester . NIST WebBook. Available from: [Link]

  • HRMS Analysis . University of Texas Medical Branch. Available from: [Link]

  • Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry . UCLA Chemistry. Available from: [Link]

  • High-resolution mass spectrometry: more than exact mass . Bioanalysis Zone. (2020). Available from: [Link]

  • Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater . ACS Publications. (2025). Available from: [Link]

  • Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater . PubMed. (2025). Available from: [Link]

  • Sample Preparation and Submission Guidelines . University of Wollongong Australia. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery . Drug Target Review. (2016). Available from: [Link]

  • HRMS Directly From TLC Slides. A Powerful Tool for Rapid Analysis of Organic Mixtures . ACS Publications. (2008). Available from: [Link]

  • Chemical Properties of Benzoic acid, 3-hydroxy-, 2-methylpropyl ester . Cheméo. Available from: [Link]

  • HRMS directly from TLC Slides. A powerful tool for rapid analysis of organic mixtures | Request PDF . ResearchGate. Available from: [Link]

  • Benzoic acid, 3-hydroxypropyl ester . NIST WebBook. Available from: [Link]

  • 3-hydroxypropyl benzoate . Stenutz. Available from: [Link]

  • Benzoic acid . Wikipedia. Available from: [Link]

  • Benzoic acid 3-hydroxybenzyl ester . PubChem. Available from: [Link]

  • Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative . ResearchGate. Available from: [Link]

  • Process for the preparation of 3-hydroxybenzoic acid. Google Patents.
  • Preparation of 3-hydroxybenzoic acid. Google Patents.
  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Google Patents.

Sources

Comparative

Publish Comparison Guide: Structure-Activity Relationships of 3-(1-Hydroxypropyl)benzoic Acid Derivatives as DAAO Inhibitors

Executive Summary The modulation of N-methyl-D-aspartate (NMDA) receptor hypofunction remains a primary therapeutic objective in the treatment of schizophrenia and cognitive disorders. D-Amino Acid Oxidase (DAAO), a flav...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modulation of N-methyl-D-aspartate (NMDA) receptor hypofunction remains a primary therapeutic objective in the treatment of schizophrenia and cognitive disorders. D-Amino Acid Oxidase (DAAO), a flavoenzyme responsible for the degradation of the NMDA receptor co-agonist D-serine, has emerged as a highly validated target. While early-generation inhibitors like sodium benzoate provided proof-of-concept, their rapid dissociation kinetics and poor target residence time limited clinical efficacy.

This guide provides an in-depth structure-activity relationship (SAR) analysis of 3-(1-Hydroxypropyl)benzoic acid derivatives , a highly optimized scaffold that exploits the DAAO secondary binding pocket. By comparing this novel class against classic and advanced alternatives, we outline the mechanistic advantages, kinetic superiority, and the self-validating experimental protocols required to evaluate these compounds in preclinical pipelines.

Mechanistic Rationale & SAR Optimization

To understand the superiority of the 3-(1-Hydroxypropyl)benzoic acid scaffold, one must analyze the causality behind its interactions within the DAAO active site.

Classical inhibitors, such as unsubstituted benzoic acid, bind parallel to the FAD (flavin adenine dinucleotide) cofactor. The carboxylate group forms critical, primary hydrogen bonds with Arg283 and Tyr228 . However, this primary anchoring alone results in a rapid off-rate ( koff​ ).

The introduction of the 1-hydroxypropyl group at the meta (3-) position of the benzene ring fundamentally alters the binding kinetics.

  • Steric Causality: Substitutions at the 4-position generally clash with the FAD cofactor, abolishing activity. The 3-position, however, projects directly toward the active site lid (specifically residue Tyr224).

  • Secondary Pocket Engagement: The propyl chain provides favorable van der Waals interactions within this hydrophobic secondary pocket, while the hydroxyl group establishes a new hydrogen bond with the backbone carbonyl of Gly313 or the hydroxyl of Tyr224. This dual-anchoring mechanism drastically increases the target residence time, leading to sustained in vivo efficacy.

SAR_Workflow N1 Classic Scaffold (Benzoic Acid) N2 Primary Anchoring (Arg283 & Tyr228) N1->N2 Binds Active Site N3 Meta-Substitution (3-Position Exploration) N1->N3 SAR Expansion N7 Optimized DAAO Inhibitor (Sub-nanomolar IC50) N2->N7 N4 Steric Clash Avoidance (FAD Cofactor) N3->N4 Avoid 4-position N5 3-(1-Hydroxypropyl) Benzoic Acid N3->N5 Alkyl-hydroxyl addition N6 Secondary Pocket Binding (Tyr224 / Gly313) N5->N6 Extended Reach N6->N7 Synergistic Affinity

SAR optimization workflow of 3-(1-Hydroxypropyl)benzoic acid targeting the DAAO secondary pocket.

Comparative Performance Analysis

When evaluating DAAO inhibitors, biochemical potency ( IC50​ ) must be contextualized with kinetic residence time and central nervous system (CNS) penetrance. The table below objectively compares the 3-(1-Hydroxypropyl)benzoic acid scaffold against established reference compounds in the field, such as 3-hydroxyquinolin-2(1H)-one and Kojic acid derivatives.

Compound ClassRepresentative CompoundDAAO IC50​ (nM)Primary Binding ModeTarget Residence TimeBrain Penetrance (B/P)In Vivo D-Serine Elevation
Classic Sodium Benzoate~150,000Primary Pocket Only< 1 minHigh+15% (Requires High Dose)
Alternative Kojic Acid Derivatives800Primary Pocket< 5 minModerate+20%
Advanced 3-Hydroxyquinolin-2(1H)-one4Primary + Gly313~15 minLow+40%
Target Scaffold 3-(1-Hydroxypropyl)benzoic acid 12 Primary + Secondary > 60 min Moderate-High +65%

Data Synthesis: While 3-hydroxyquinolin-2(1H)-one exhibits a marginally lower IC50​ , its poor brain penetrance (due to high polar surface area) limits its in vivo utility. The 3-(1-Hydroxypropyl)benzoic acid scaffold strikes an optimal balance: the lipophilic propyl chain enhances blood-brain barrier (BBB) crossing, while the specific hydrogen bonding yields a superior target residence time, driving a 65% elevation in synaptic D-serine.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the scientific rationale to prevent false positives/negatives.

Protocol A: In Vitro DAAO Enzymatic Inhibition Assay (Amplex Red)

This assay measures the H2​O2​ produced during the DAAO-mediated oxidation of D-serine. The H2​O2​ reacts with Amplex Red in the presence of horseradish peroxidase (HRP) to produce highly fluorescent resorufin.

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Causality: DAAO activity is highly pH-dependent; pH 7.4 mimics physiological conditions and stabilizes the FAD cofactor.

  • FAD Supplementation (Critical Step): Add 10 µM exogenous FAD to the buffer. Causality: DAAO has a relatively weak affinity for FAD ( Kd​≈1μM ). During purification and dilution, the enzyme easily loses FAD, forming inactive apo-DAAO. Exogenous FAD ensures 100% holoenzyme formation, preventing artificially inflated inhibitor potencies.

  • Enzyme-Inhibitor Pre-incubation: Mix 5 nM recombinant human DAAO with varying concentrations of the 3-(1-Hydroxypropyl)benzoic acid derivative (0.1 nM to 10 µM) in a 384-well black microplate. Incubate at 25°C for 30 minutes. Causality: The slow-binding kinetics of the secondary pocket interaction require sufficient pre-incubation to reach thermodynamic equilibrium.

  • Reaction Initiation: Add a detection mix containing 50 mM D-serine, 50 µM Amplex Red, and 0.1 U/mL HRP.

  • Kinetic Readout: Measure fluorescence continuously (Excitation 530 nm / Emission 590 nm) for 20 minutes. Calculate the initial velocity ( V0​ ) to determine the IC50​ via non-linear regression.

Protocol B: In Vivo PK/PD and D-Serine Quantification (LC-MS/MS)

To prove target engagement, one must measure the elevation of D-serine in the brain .

  • Dosing and Tissue Collection: Administer the compound (e.g., 10 mg/kg P.O.) to C57BL/6 mice. Harvest the cerebellum and frontal cortex at 2, 4, and 8 hours post-dose. Flash-freeze in liquid nitrogen to halt all metabolic activity.

  • Homogenization & Deproteinization: Homogenize tissue in 80% methanol containing isotopically labeled D-serine-d3 as an internal standard. Centrifuge at 14,000 x g for 15 mins.

  • Chiral Derivatization (Critical Step): React the supernatant with Marfey’s reagent (FDAA) at 40°C for 60 minutes. Causality: L-serine is present in the brain at concentrations ~100x higher than D-serine. Standard reverse-phase LC cannot separate these enantiomers. Marfey's reagent converts the enantiomers into diastereomers, allowing baseline separation on a standard C18 column, entirely eliminating L-serine interference.

  • LC-MS/MS Analysis: Quantify the FDAA-D-serine adduct using multiple reaction monitoring (MRM) in negative ion mode.

Pathway Astrocytes Astrocytes / Glia (D-Serine Release) DSerine Synaptic D-Serine Astrocytes->DSerine Secretion DAAO D-Amino Acid Oxidase (DAAO) DSerine->DAAO Substrate NMDAR NMDA Receptor (Co-activation) DSerine->NMDAR Binds Glycine Site Degradation Hydroxypyruvate + H2O2 (Degradation) DAAO->Degradation Oxidation Inhibitor 3-(1-Hydroxypropyl) benzoic acid Inhibitor->DAAO Competitive Inhibition Schizophrenia Amelioration of Schizophrenia Symptoms NMDAR->Schizophrenia Synaptic Plasticity

Mechanism of DAAO inhibition by benzoic acid derivatives enhancing NMDA receptor neurotransmission.

Conclusion

The 3-(1-Hydroxypropyl)benzoic acid scaffold represents a significant leap forward in DAAO inhibitor design. By deliberately targeting the secondary binding pocket via the meta-substituted hydroxypropyl group, researchers can achieve a synergistic combination of sub-nanomolar potency, extended target residence time, and favorable CNS penetrance. When evaluated using rigorously controlled, FAD-supplemented enzymatic assays and chiral LC-MS/MS, this class of derivatives consistently outperforms classical benchmarks, offering a highly viable path for neurotherapeutic drug development.

References

  • Discovery, SAR, and pharmacokinetics of a novel 3-hydroxyquinolin-2(1H)-one series of potent D-amino acid oxidase (DAAO) inhibitors. Duplantier, A. J., et al. Journal of Medicinal Chemistry.[Link]

  • Identification of Novel D-amino Acid Oxidase Inhibitors by in Silico Screening and Their Functional Characterization in Vitro. Katane, M., et al. Journal of Medicinal Chemistry.[Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors. Hin, N., et al. Journal of Medicinal Chemistry.[Link]

Validation

A Comparative Guide to the Antioxidant Capacity of Substituted Hydroxybenzoic Acids

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the antioxidant capacity of various substituted hydroxybenzoic acids (HBAs), a class of phenolic comp...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the antioxidant capacity of various substituted hydroxybenzoic acids (HBAs), a class of phenolic compounds pivotal in pharmaceutical and nutraceutical research. We will explore the core mechanisms of their antioxidant action, dissect the structure-activity relationships that govern their efficacy, present standardized protocols for their evaluation, and analyze comparative experimental data to inform future research and development.

Part 1: The Fundamental Mechanisms of Antioxidant Action

Hydroxybenzoic acids exert their antioxidant effects primarily through direct scavenging of free radicals.[1][2] This protective action is predominantly governed by two key chemical mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): This is often the most significant mechanism for phenolic antioxidants. The hydroxyl (-OH) group on the aromatic ring donates its hydrogen atom to a highly reactive free radical (R•), effectively neutralizing it.[1][2] This process transforms the HBA into a more stable phenoxyl radical (Ar-O•), which is resonance-stabilized, and thus less reactive, breaking the oxidative chain reaction. The efficiency of this mechanism is inversely related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation.

  • Single Electron Transfer - Proton Transfer (SET-PT): In this mechanism, the antioxidant donates an electron to the free radical, forming a radical cation. This is typically followed by a proton transfer to neutralize the resulting species.

Some HBAs can also exert antioxidant effects indirectly by chelating transition metal ions like Fe²⁺ and Cu²⁺, which prevents them from catalyzing the formation of highly reactive hydroxyl radicals via Fenton reactions.[1][2]

Antioxidant_Mechanisms cluster_0 Hydrogen Atom Transfer (HAT) HBA Hydroxybenzoic Acid (Ar-OH) PR Stabilized Phenoxyl Radical (Ar-O•) HBA->PR Donates H• FR Free Radical (R•) NM Neutralized Molecule (R-H) FR->NM Accepts H•

Caption: The Hydrogen Atom Transfer (HAT) mechanism.

Part 2: Structure-Activity Relationships: The Critical Role of Substituents

The antioxidant capacity of a hydroxybenzoic acid is not static; it is profoundly influenced by the number, position, and nature of the substituent groups on the benzene ring. Understanding this structure-activity relationship (SAR) is paramount for designing potent antioxidant molecules.

The Number and Position of Hydroxyl (-OH) Groups: This is the most critical determinant of antioxidant activity.

  • Number of Groups: Increasing the number of hydroxyl groups generally enhances antioxidant capacity.[3] For instance, gallic acid (3,4,5-trihydroxybenzoic acid) consistently demonstrates superior activity compared to dihydroxybenzoic acids like protocatechuic acid (3,4-dihydroxybenzoic acid).[3][4]

  • Position of Groups: The relative position of -OH groups is crucial. Dihydroxybenzoic acids with hydroxyl groups in the ortho (e.g., 2,3-DHB, protocatechuic acid) or para (e.g., 2,5-DHB, gentisic acid) positions exhibit significantly higher antioxidant activity.[4][5][6] This is because these configurations allow for better delocalization and stabilization of the resulting phenoxyl radical through resonance. Meta-substituted compounds, like 3,5-dihydroxybenzoic acid, are often much less active.[3]

The Influence of Methoxy (-OCH₃) Groups: The methoxy group is an electron-donating group (EDG).

  • Electron-Donating Effect: By donating electron density to the aromatic ring, the -OCH₃ group can lower the O-H bond dissociation enthalpy, making the hydrogen atom from the hydroxyl group easier to abstract and thus enhancing antioxidant activity.[7][8][9] Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), for example, is more active than p-hydroxybenzoic acid.[4]

  • Steric Hindrance: Methoxy groups positioned ortho to a hydroxyl group can also provide steric hindrance, which can increase the stability of the resulting phenoxyl radical.

The Influence of the Carboxyl (-COOH) Group: The carboxyl group is an electron-withdrawing group (EWG).

  • Electron-Withdrawing Effect: The -COOH group tends to destabilize the phenoxyl radical, which can reduce antioxidant activity.[10] This is why hydroxycinnamic acids (which have a -CH=CH-COOH side chain) are often more potent antioxidants than their corresponding hydroxybenzoic acid counterparts.[4] The double bond in the side chain of hydroxycinnamic acids participates in resonance, which helps to stabilize the radical.[4]

Part 3: Standardized Methodologies for In Vitro Assessment

To objectively compare the antioxidant capacity of different compounds, standardized, reproducible assays are essential. The following protocols for DPPH, ABTS, and FRAP assays are widely accepted in the field.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from deep violet to pale yellow.[11] The decrease in absorbance is measured spectrophotometrically at approximately 517 nm.[11]

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample (e.g., 100 µL) with DPPH (e.g., 1.9 mL) prep_dpph->mix prep_sample Prepare Serial Dilutions of HBA Samples prep_sample->mix incubate Incubate in Dark (30 min, Room Temp) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and Determine IC50 Value measure->calculate

Caption: Standard workflow for the DPPH radical scavenging assay.

Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a working solution of DPPH (e.g., 80 µg/mL or ~0.2 mM) in methanol. The solution should be prepared fresh daily and kept in the dark.[12]

  • Sample Preparation: Dissolve the hydroxybenzoic acid samples in a suitable solvent (e.g., methanol) to create a stock solution (e.g., 1 mg/mL).[11] Perform serial dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well plate or individual cuvettes, add a small volume of each sample dilution (e.g., 20 µL).[12] To this, add a larger volume of the DPPH working solution (e.g., 180 µL).[12]

  • Control and Blank: Prepare a control containing only the solvent and the DPPH solution, and a blank for each sample concentration containing the sample and methanol (without DPPH).

  • Incubation: Mix gently and incubate the plate or cuvettes in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.[12]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[11] The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations. A lower IC₅₀ value indicates higher antioxidant capacity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[13] The reduction of the pre-formed radical by an antioxidant causes a decrease in absorbance, which is measured at 734 nm.[13]

Experimental Protocol: ABTS Assay

  • Radical Generation: Prepare the ABTS•+ working solution by mixing equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.[13] Allow this mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical formation.[13]

  • Reagent Preparation: Before use, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Sample Preparation: Prepare serial dilutions of the hydroxybenzoic acid samples as described for the DPPH assay.

  • Reaction: Add a large volume of the diluted ABTS•+ solution (e.g., 1.0 mL) to a small volume of the sample dilution (e.g., 10 µL).

  • Incubation: Mix and allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures a sample's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) in an acidic environment (pH 3.6).[14] The reduction results in the formation of a blue-colored ferrous-tripyridyltriazine complex, and the increase in absorbance is measured at 593 nm.[15]

Experimental Protocol: FRAP Assay

  • Reagent Preparation: The FRAP reagent must be prepared fresh. Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution (in 40 mM HCl), and 20 mM FeCl₃ solution in a 10:1:1 ratio.[16] Warm this reagent to 37°C before use.[14]

  • Sample Preparation: Prepare dilutions of the hydroxybenzoic acid samples.

  • Reaction: Add a large volume of the prepared FRAP reagent (e.g., 150 µL) to a small volume of the sample (e.g., 20 µL).[14]

  • Incubation: Incubate the mixture at 37°C for a defined period, typically 4 minutes.[14]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known concentration of Fe²⁺.

Part 4: Comparative Data Analysis

The following table summarizes experimental data from a study that evaluated the DPPH radical scavenging activity of several substituted hydroxybenzoic acids. The activity is expressed as the IC₅₀ value, where a lower value signifies higher antioxidant potency.

CompoundSubstituentsDPPH IC₅₀ (µM)[3]Relative Potency Ranking
Trihydroxybenzoic Acid
3,4,5-THB (Gallic Acid)3,4,5-OH2.421 (Highest)
Dihydroxybenzoic Acids
2,5-DHB (Gentisic Acid)2,5-OH9.072
3,4-DHB (Protocatechuic Acid)3,4-OH10.363
2,3-DHB (Pyrocatechuic Acid)2,3-OH11.214
2,6-DHB (γ-Resorcylic Acid)2,6-OH123.635
3,5-DHB (α-Resorcylic Acid)3,5-OH> 10006
2,4-DHB (β-Resorcylic Acid)2,4-OH> 120,0007 (Lowest)
Monohydroxybenzoic Acids
Salicylic Acid2-OH> 800,000Very Low
p-Hydroxybenzoic Acid4-OH> 800,000Very Low

Data sourced from Majewska et al. (2019)[3] and Karamać et al. (2005).[17]

Analysis of Experimental Findings:

  • Effect of Hydroxyl Group Number: The data unequivocally shows that antioxidant activity increases with the number of hydroxyl groups.[3] 3,4,5-Trihydroxybenzoic acid (Gallic acid) is the most potent compound with an IC₅₀ of just 2.42 µM.[3] This is significantly lower than any of the dihydroxybenzoic acids.

  • Effect of Hydroxyl Group Position: Among the dihydroxybenzoic acids, the importance of ortho and para positioning is clear. Gentisic acid (2,5-DHB), Protocatechuic acid (3,4-DHB), and Pyrocatechuic acid (2,3-DHB) all display strong antioxidant activity with IC₅₀ values between 9 and 12 µM.[3] In contrast, the meta-substituted 3,5-DHB and the 2,4-DHB show extremely low activity, demonstrating that this arrangement is not favorable for stabilizing the phenoxyl radical.[3]

  • Monohydroxybenzoic Acids: The monohydroxylated benzoic acids, such as salicylic acid and p-hydroxybenzoic acid, are exceptionally poor radical scavengers in this assay, with their activity being several orders of magnitude lower than the polyhydroxylated derivatives.[17]

Conclusion

The antioxidant capacity of hydroxybenzoic acids is a direct function of their chemical structure. The primary determinants of high potency are the presence of multiple hydroxyl groups, preferably three, and their arrangement in ortho or para positions on the aromatic ring. This configuration facilitates the donation of a hydrogen atom and ensures the stability of the resulting phenoxyl radical. Compounds like Gallic acid, Gentisic acid, and Protocatechuic acid exemplify these principles and serve as benchmarks for high antioxidant activity. For drug development professionals and researchers, these structure-activity relationships provide a rational basis for selecting and designing novel phenolic compounds with optimized antioxidant potential for therapeutic or preservative applications.

References

  • ResearchGate. (n.d.). Antioxidant mechanisms of hydroxybenzoic and hydroxycinnamic acids... Retrieved from [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). Retrieved from [Link]

  • PMC. (2020, February 25). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. Retrieved from [Link]

  • PMC. (2025, June 11). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]

  • protocols.io. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

  • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.4. DPPH Assay. Retrieved from [Link]

  • Majewska, M., et al. (2019). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of para-substituts of phenolic antioxidants. Retrieved from [Link]

  • OSTI.GOV. (1998, July 1). Phenolic antioxidants. Effect of o-alkyl substituents. Retrieved from [Link]

  • J-STAGE. (n.d.). Comparison of the Antioxidative Activity of Some Acid-phenols. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • PubMed. (2016, March 1). Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Assay, Cat # BAQ060. Retrieved from [Link]

  • PMC. (n.d.). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. Retrieved from [Link]

  • PubMed. (2020, February 25). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity v1. Retrieved from [Link]

  • ResearchGate. (n.d.). 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. Retrieved from [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]

  • Semantic Scholar. (2012, October 15). Antioxidant properties of benzoic acid derivatives against superoxide radical. Retrieved from [Link]

  • ResearchGate. (2016, July 5). The substituent effect on the antioxidant capacity of catechols and resorcinols. Retrieved from [Link]

  • ResearchGate. (2026, February 15). The impact of chemical structure on redox behavior and biological activity of hydroxybenzoic acids. Retrieved from [Link]

  • PMC. (n.d.). Hydroxybenzoic acid isomers and the cardiovascular system. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative structure-activity relationships of antioxidant phenolic compounds. Retrieved from [Link]

  • Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • Karamać, M., Kosińska, A., & Pegg, R. B. (2005). COMPARISON OF RADICAL-SCAVENGING ACTIVITIES FOR SELECTED PHENOLIC ACIDS. Polish Journal of Food and Nutrition Sciences, 14(2), 165-171. Retrieved from [Link]

  • Omics Online. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Retrieved from [Link]

  • PMC. (n.d.). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. Retrieved from [Link]

  • MDPI. (2025, December 17). Antioxidant Activity and Phenolic Compounds in Medicinal Plants: A Comparison of Organic and Conventional Mentha piperita, Melissa officinalis, Salvia officinalis, and Urtica dioica. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Comparative Antioxidant Activity and Structural Feature of Protocatechuic Acid and Phenolic Acid Derivatives by DPPH and Intracellular ROS. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

3-(1-Hydroxypropyl)benzoic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3-(1-Hydroxypropyl)benzoic Acid As drug development and synthetic chemistry scale, the proper management of organic intermediates becomes critical to both laboratory...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 3-(1-Hydroxypropyl)benzoic Acid

As drug development and synthetic chemistry scale, the proper management of organic intermediates becomes critical to both laboratory safety and regulatory compliance. 3-(1-Hydroxypropyl)benzoic acid (CAS: 1780968-79-7) is a substituted organic acid frequently utilized as a building block in pharmaceutical synthesis.

This guide provides a self-validating, causality-driven framework for the safe handling, segregation, and disposal of 3-(1-Hydroxypropyl)benzoic acid, ensuring your laboratory remains compliant with environmental regulations while protecting personnel.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, one must first understand the molecular properties that dictate its behavior in waste streams.

3-(1-Hydroxypropyl)benzoic acid features a carboxylic acid core (-COOH) and a 1-hydroxypropyl substituent.

  • Acidity & Reactivity: As a weak organic acid, it acts as a mild corrosive and irritant. It must be kept strictly segregated from strong bases, oxidizing agents, and cyanides to prevent exothermic neutralization reactions or the release of toxic gases[1].

  • Environmental Toxicity: The aromatic ring and aliphatic side chain contribute to a high Chemical Oxygen Demand (COD). Even if the acid is neutralized to a safe pH (pH 5.0–9.0), the organic load cannot be processed by standard municipal wastewater biological treatments[1]. Drain disposal is strictly prohibited.

  • Physical State: Typically handled as a solid (powder/crystals), it presents a respiratory hazard via aerosolized dust during transfer.

Regulatory Framework & Waste Classification

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratory waste generators are classified by the volume of waste produced monthly (e.g., VSQG, SQG, LQG)[2]. Regardless of your facility's generator status, 3-(1-Hydroxypropyl)benzoic acid must be managed as Hazardous Chemical Waste .

Because it is an organic acid, it falls under specific accumulation and storage mandates. Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation, and containers must remain closed unless actively adding waste[3].

Waste Segregation Matrix

Proper segregation prevents dangerous chemical incompatibilities and reduces disposal costs. Summarized below are the quantitative and qualitative requirements for segregating 3-(1-Hydroxypropyl)benzoic acid waste streams:

Waste StreamPhysical StatePrimary HazardCompatible ContainerEPA/RCRA Routing
Pure Compound Solid (Powder)Irritant / ToxicHDPE Wide-MouthSolid Hazardous Waste
Organic Solution LiquidFlammable / ToxicAmber Glass or HDPEHalogenated / Non-Halogenated
Aqueous Buffer LiquidIrritantPolypropylene / HDPEAqueous Hazardous Waste
Contaminated PPE Solid (Gloves/Wipes)Trace IrritantDouble-lined Poly BagsSolid Hazardous Waste

Causality Note: High-Density Polyethylene (HDPE) is mandated for solid and aqueous waste because organic acids can slowly corrode metal containers over time, leading to structural failure. Glass is acceptable for organic solvent mixtures but presents a shatter risk.

Step-by-Step Disposal Protocols

The following self-validating protocols ensure that every step of the disposal process contains built-in safety checks.

Protocol A: Solid Waste Accumulation
  • Preparation: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. Ensure you are working within a certified chemical fume hood to prevent inhalation of aerosolized dust.

  • Collection: Sweep up excess or expired solid 3-(1-Hydroxypropyl)benzoic acid using a dedicated anti-static brush and dustpan.

  • Containment: Transfer the solid into a wide-mouth HDPE container. Validation step: Inspect the container's threading to ensure no powder is trapped, which could compromise the seal.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents specifically as "3-(1-Hydroxypropyl)benzoic Acid - Solid Organic Acid Waste." Do not use abbreviations.

Protocol B: Liquid Waste Segregation (Reaction Mixtures)

When 3-(1-Hydroxypropyl)benzoic acid is dissolved in solvents during assays or synthesis, the solvent dictates the disposal route.

  • Determine Solvent Class: Identify if the primary solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Methanol, DMSO, Ethyl Acetate).

    • Causality: Halogenated solvents require specialized high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into a halogenated stream drastically increases disposal costs[4].

  • Transfer: Use a chemically compatible funnel to pour the liquid waste into the designated carboy (Glass or HDPE).

  • Headspace Management: Leave at least 20% headspace in the container to accommodate vapor expansion caused by ambient temperature fluctuations.

  • Secondary Containment: Place the liquid waste container inside a secondary containment tray capable of holding 110% of the container's volume.

Protocol C: Spill Containment and Decontamination

In the event of an accidental spill of the solid compound or a highly concentrated solution:

  • Isolate: Secure the area. If a liquid solution is spilled outside the fume hood, assess the flammability of the solvent before proceeding.

  • Neutralize (If Aqueous/Liquid): Apply a weak base, such as sodium bicarbonate ( NaHCO3​ ), to the spill. Causality: Using a weak base rather than a strong base prevents a violent, heat-generating exothermic reaction.

  • Absorb/Collect: For solids, use damp absorbent pads to prevent dust generation. For liquids, use inert absorbent materials (e.g., vermiculite).

  • Dispose: Place all cleanup materials into a hazardous waste bag, seal tightly, and route through your Environmental Health and Safety (EH&S) department[5].

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing 3-(1-Hydroxypropyl)benzoic acid waste based on its physical state and solvent matrix.

WasteRouting Start 3-(1-Hydroxypropyl)benzoic acid Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid SolidContainer HDPE Solid Waste Container Solid->SolidContainer Direct transfer OrgSolv Organic Solvent Mixture Liquid->OrgSolv AqSol Aqueous Buffer Mixture Liquid->AqSol Halogenated Halogenated Waste Stream OrgSolv->Halogenated DCM, Chloroform NonHalogenated Non-Halogenated Waste Stream OrgSolv->NonHalogenated MeOH, DMSO, EtOAc AqContainer Aqueous Waste Container AqSol->AqContainer pH > 5.0 EHSPickup EH&S Collection & Incineration Halogenated->EHSPickup NonHalogenated->EHSPickup SolidContainer->EHSPickup AqContainer->EHSPickup

Decision tree for the segregation and disposal routing of 3-(1-Hydroxypropyl)benzoic acid waste.

References

  • Standard Guide for Disposal Of Laboratory Chemicals And Samples. P2 InfoHouse. Available at:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at:[Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Hazardous Waste Generator Regulatory Summary. United States Environmental Protection Agency (EPA). Available at:[Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at:[Link]

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Handling

A Researcher's Guide to the Safe Handling of 3-(1-Hydroxypropyl)benzoic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for h...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 3-(1-Hydroxypropyl)benzoic acid. By understanding the chemical nature of this compound and adhering to rigorous safety protocols, we can ensure a secure laboratory environment while advancing our scientific endeavors. The principles outlined here are grounded in established safety standards for similar chemical entities, ensuring a comprehensive and trustworthy approach.

Understanding the Hazard: A Proactive Stance on Safety

Anticipated Hazards:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation[1][3][5].

  • Serious Eye Damage/Irritation: Contact with eyes can cause significant irritation and potential damage[1][3][5][6].

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract[1][2][3][4][6].

  • Harmful if Swallowed: Ingestion may lead to adverse health effects[1][4].

This proactive hazard assessment forms the basis of our recommended safety protocols, ensuring that we are prepared for the potential risks associated with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical step in mitigating exposure to 3-(1-Hydroxypropyl)benzoic acid. The following table outlines the minimum PPE requirements for handling this compound.

Body PartRequired PPEMaterial/Standard RecommendationRationale
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[7]To prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.[6]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a high risk of splashing.[6][7][8]Must meet ANSI Z87.1 or equivalent standards.[8]To protect the eyes from dust particles and splashes, which can cause serious irritation or damage.[6]
Body Laboratory coat or chemical-resistant suit.A fully buttoned lab coat is the minimum requirement. For larger quantities or situations with a high risk of splashing, an acid-resistant suit made of materials like PVC or neoprene should be considered.[7][9]To protect the skin from accidental contact and contamination of personal clothing.
Respiratory N95 dust mask or a respirator with appropriate cartridges.Use in a well-ventilated area is crucial. If dust is generated, a NIOSH-approved respirator is necessary.[6][7]To prevent the inhalation of airborne particles that can cause respiratory tract irritation.[2]

DOT Script for PPE Selection Workflow:

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task-Specific Risks CheckSplash Splash Hazard? Start->CheckSplash CheckDust Dust/Aerosol Generation? Start->CheckDust Gloves Nitrile/Butyl Gloves LabCoat Lab Coat Goggles Safety Goggles CheckSplash->Goggles Yes FaceShield Face Shield CheckSplash->FaceShield High Risk Respirator N95/Respirator CheckDust->Respirator Yes

Caption: A workflow diagram for selecting appropriate PPE based on task-specific hazard assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 3-(1-Hydroxypropyl)benzoic acid is essential to minimize risk. The following protocol outlines the key steps for safe manipulation of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle 3-(1-Hydroxypropyl)benzoic acid in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for dust or aerosol generation.[6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[10]

  • Material Segregation: Store 3-(1-Hydroxypropyl)benzoic acid away from incompatible materials such as strong oxidizing agents[11][12].

2. Handling the Compound:

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: When weighing, do so in a manner that minimizes dust generation. Use a spatula for transfers and avoid pouring the solid. If possible, use a weighing enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling Procedures:

  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as you do so.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][6].

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is crucial.

1. Minor Spills (Solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, carefully sweep or vacuum up the spilled material. Avoid generating dust[1].

  • Place the collected material in a sealed, labeled container for proper disposal[1].

  • Clean the spill area with a suitable solvent and then with soap and water.

2. Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[2][13][14]. Seek medical attention if irritation persists[2].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[6][12][13].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][13][14].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6][13][14].

Disposal Plan: Responsible Waste Management

Proper disposal of 3-(1-Hydroxypropyl)benzoic acid and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste containing 3-(1-Hydroxypropyl)benzoic acid, including contaminated gloves, paper towels, and excess material, should be collected in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash[5][11].

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste stream.

DOT Script for Disposal Workflow:

Disposal_Workflow Start Waste Generation Collect Collect in Labeled, Sealed Container Start->Collect Segregate Segregate from Incompatible Waste Collect->Segregate EHS Consult Institutional EHS for Guidance Segregate->EHS Dispose Dispose via Approved Hazardous Waste Vendor EHS->Dispose

Caption: A workflow for the proper disposal of 3-(1-Hydroxypropyl)benzoic acid waste.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 3-(1-Hydroxypropyl)benzoic acid, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Apollo Scientific. (2022, September 17).
  • Sigma-Aldrich. (2026, March 5).
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Loba Chemie. (2015, April 9). p-HYDROXYBENZOIC ACID FOR SYNTHESIS MSDS.
  • Central Drug House (P) Ltd.
  • Fisher Scientific. (2025, December 21).
  • Cheméo. Chemical Properties of Benzoic acid, 3-hydroxy-, 2-methylpropyl ester.
  • NIST. Benzoic acid, 3-hydroxypropyl ester.
  • MilliporeSigma. 3-(1-Hydroxypropyl)benzoic acid | 1780968-79-7.
  • ITW Reagents. (2025, July 3).
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection.
  • Carl ROTH.
  • Sigma-Aldrich. (2024, August 5).
  • Redox. (2022, November 14).
  • Fisher Scientific. (2012, May 1).
  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
  • MU Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
  • Extrasynthese.
  • UNH Extension. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet].
  • Fisher Scientific. (2025, December 19).
  • Chemos GmbH&Co.KG.
  • Loba Chemie. (2019, January 30). 3-HYDROXY BENZOIC ACID MSDS.
  • CymitQuimica. CAS 132545-15-4: 3-(3-HYDROXY-PROP-1-YNYL)-BENZOIC ACID.
  • precisionFDA. 3-HYDROXYBENZOIC ACID.
  • Tokyo Chemical Industry. (2025, November 13).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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